4-Hydroxy-3,5-diisopropylbenzoic Acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
IUPAC Name |
4-hydroxy-3,5-di(propan-2-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-7(2)10-5-9(13(15)16)6-11(8(3)4)12(10)14/h5-8,14H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAZPCLFZZTVSP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30158604 | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13423-73-9 | |
| Record name | 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13423-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013423739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-3,5-diisopropylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30158604 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY-3,5-DIISOPROPYLBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79DU6CB34N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Hydroxy-3,5-diisopropylbenzoic Acid: Synthesis, Properties, and Applications in Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Hydroxy-3,5-diisopropylbenzoic acid, with the CAS number 13423-73-9 , is a substituted aromatic carboxylic acid of significant interest in the pharmaceutical industry.[1][2][3][4][5] Structurally, it is a derivative of benzoic acid, featuring two isopropyl groups at the 3 and 5 positions and a hydroxyl group at the 4 position of the benzene ring.[1][3] This specific arrangement of functional groups imparts unique chemical properties that make it a crucial intermediate in the synthesis of various high-value compounds, most notably the widely used intravenous anesthetic agent, propofol (2,6-diisopropylphenol).[2][3] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and key applications of this compound, with a focus on its role in drug development and the importance of purity in its production.
Physicochemical Properties
The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and analytical profiling. It typically presents as a white to off-white crystalline solid.[1][6]
| Property | Value | Source |
| CAS Number | 13423-73-9 | [1][2][3][4][5] |
| Molecular Formula | C13H18O3 | [1][2][3][5] |
| Molecular Weight | 222.28 g/mol | [1][2][3][4][5] |
| Appearance | White to off-white powder/crystalline solid | [1][6] |
| Melting Point | 146 °C | [7] |
| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [1][8] |
| Density | 1.108 ± 0.06 g/cm³ | [1][7][8] |
| Solubility | Soluble in organic solvents like DMSO, Ethyl Acetate, and Methanol; limited solubility in water. | [1][7] |
| pKa | 4.65 ± 0.10 (Predicted) | [7] |
Synthesis of this compound
The primary synthetic route to this compound involves the Friedel-Crafts alkylation of p-hydroxybenzoic acid with an isopropylating agent, such as isopropanol, in the presence of an acid catalyst.[1][2] This method is advantageous as the carboxylic acid group at the para position effectively directs the bulky isopropyl groups to the ortho positions (3 and 5), thus preventing the formation of undesired isomers.[3]
A general workflow for the synthesis is depicted below:
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol:
The following protocol is a representative example of the synthesis of this compound:
-
Reaction Setup: In a suitable reaction vessel, combine p-hydroxybenzoic acid and isopropanol. A solid acid catalyst is then introduced to the mixture.[9]
-
Alkylation Reaction: The reaction mixture is heated to a temperature range of 40-60 °C with continuous stirring.[9] The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the concentration of the starting material, p-hydroxybenzoic acid, is below a specified threshold (e.g., <5%).[1][9]
-
Isolation and Purification: Upon completion, the solid acid catalyst is removed by filtration. The filtrate is then cooled to induce crystallization of the product. The resulting crystals are collected by filtration and dried to yield this compound.[9] Further purification can be achieved by recrystallization from an appropriate solvent.
Applications in Drug Development
The predominant application of this compound is as a key intermediate in the synthesis of propofol.[2][3] Propofol is a short-acting, intravenously administered hypnotic/amnestic agent used for the induction and maintenance of general anesthesia, sedation for mechanically ventilated adults, and procedural sedation.
The Pathway to Propofol:
The conversion of this compound to propofol is achieved through a decarboxylation reaction, which involves the removal of the carboxyl group as carbon dioxide.[1][3] This transformation is a critical step in the manufacturing of high-purity propofol.[3]
Caption: Decarboxylation of this compound to Propofol.
The purity of the starting material, this compound, is paramount as impurities can be carried over to the final propofol product, potentially affecting its safety and efficacy.[10] Common impurities that can arise during the synthesis of this compound include mono-alkylated byproducts and ether impurities.[10]
Mechanism of Action and Biological Relevance
While this compound itself is not typically used as a therapeutic agent, its antioxidant properties are of scientific interest.[1][6] The phenolic hydroxyl group can act as a free radical scavenger. However, its primary biological relevance is intrinsically linked to its role as a precursor to propofol.
Propofol's mechanism of action is primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABAA receptor.[2] This leads to a general depression of the central nervous system, resulting in sedation and anesthesia.
Quality Control and Analytical Methods
Ensuring the purity of this compound is a critical aspect of its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is a key analytical technique for this purpose.
General HPLC Workflow for Purity Analysis:
Caption: General workflow for HPLC analysis of this compound.
Conclusion
This compound is a pivotal molecule in the synthesis of the essential anesthetic drug, propofol. Its well-defined synthesis and the critical need for high purity underscore its importance in the pharmaceutical industry. A thorough understanding of its physicochemical properties, synthetic pathways, and analytical characterization is essential for researchers, scientists, and drug development professionals working in this field. The continued optimization of its synthesis and purification processes will remain a key area of focus to ensure the quality and safety of propofol and other potential derivatives.
References
- National Center for Biotechnology Information. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- PubChem. (n.d.). This compound.
- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9.
- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- Google Patents. (2013). Process for preparing extra pure 2,6-diisopropyl phenol.
- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
Sources
- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 7. 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 [chemicalbook.com]
- 8. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
- 9. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
physicochemical properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid
An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the physicochemical properties, spectroscopic profile, synthesis, and reactivity of this compound (CAS No. 13423-73-9). As a critical intermediate in the synthesis of the widely used anesthetic agent propofol, a thorough understanding of this molecule is paramount for process optimization, quality control, and further research applications.[1][2] This document synthesizes data from established chemical literature and databases to offer field-proven insights into its molecular structure, properties, and handling, serving as an essential resource for professionals in chemical synthesis and pharmaceutical development.
Introduction: A Molecule of Pharmaceutical Significance
This compound is a substituted aromatic carboxylic acid distinguished by two bulky isopropyl groups flanking a phenolic hydroxyl group.[1] This specific substitution pattern is not a random occurrence; it is a deliberate structural design that dictates the molecule's utility. Its primary and most notable role is serving as a key precursor in several manufacturing pathways for 2,6-diisopropylphenol, known globally as Propofol, an essential short-acting intravenous anesthetic.[2][3]
The synthesis of high-purity propofol necessitates precise control over impurities. Utilizing this compound as an intermediate offers a strategic advantage by preventing the formation of undesirable alkylation byproducts.[1][3] The subsequent decarboxylation step is a clean and efficient transformation to the final active pharmaceutical ingredient.[1][2] Beyond this principal application, its antioxidant properties and the potential for its derivatives in materials science, such as polymer stabilization, make it a compound of broader scientific interest.[1][4][5] This guide delves into the core scientific attributes that underpin these applications.
Chemical Identity and Molecular Structure
A precise understanding of a molecule's identity is the foundation of all further scientific inquiry.
Diagram 1: Chemical Structure of this compound
Caption: 2D representation of the this compound molecule.
Table 1: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 13423-73-9 | [1][4][6] |
| Molecular Formula | C₁₃H₁₈O₃ | [4][7][8] |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | [4] |
| Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid; Propofol 4-Carboxylic Acid; Propofol Impurity N | [5][8][9] |
| SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O | [4][6] |
| InChI Key | WYAZPCLFZZTVSP-UHFFFAOYSA-N | [1][4] |
Core Physicochemical Properties
The physical and chemical properties of a compound govern its behavior in solution and in the solid state, impacting everything from reaction kinetics to formulation and bioavailability.
Table 2: Summary of Physicochemical Data
| Property | Value | Source(s) |
| Molecular Weight | 222.28 g/mol | [1][4][8] |
| Appearance | White to off-white crystalline solid | [4][10] |
| Melting Point | 146 °C | [9] |
| Boiling Point | 343.5 ± 42.0 °C (at 760 mmHg, Predicted) | [4][9][11] |
| Density | 1.108 ± 0.06 g/cm³ (Predicted) | [9][11] |
| pKa | 4.65 ± 0.10 (Predicted) | [5][9][12] |
| LogP (Octanol/Water) | ~3.3 | [8][11][13] |
| Solubility | Limited in water; Soluble in organic solvents such as DMSO, slightly soluble in methanol and ethyl acetate. | [4][9][12] |
| Vapor Pressure | 2.69 x 10⁻⁵ mmHg at 25°C | [5][11] |
| Hydrogen Bond Donors | 2 | [4][5][13] |
| Hydrogen Bond Acceptors | 3 | [4][5][13] |
| Rotatable Bonds | 3 | [4][5][13] |
The molecule's low water solubility and LogP value greater than 3 indicate significant lipophilicity, driven by the two isopropyl groups and the aromatic ring.[8][11][13] The presence of both a carboxylic acid and a phenolic hydroxyl group allows for hydrogen bonding, which is a critical factor in its crystal lattice structure and melting point.[1]
Spectroscopic Profile and Structural Elucidation
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. The integration of data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offers an unambiguous confirmation of the identity and purity of this compound.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is instrumental for identifying the key functional groups present. The spectrum is characterized by several key absorption bands:
-
O-H Stretch (Carboxylic Acid & Phenol): A very broad and prominent absorption band is observed in the 2500-3300 cm⁻¹ region. This is characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid dimer, which is further broadened by the contribution from the phenolic O-H group.[1]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band typically appears around 1680-1710 cm⁻¹, confirming the presence of the carbonyl group of the carboxylic acid.[1]
-
C-H Stretch (Aliphatic/Aromatic): Aliphatic C-H stretching from the isopropyl groups is visible just below 3000 cm⁻¹, while aromatic C-H stretching is found just above 3000 cm⁻¹.[1]
-
C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.[1]
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and can provide structural clues through fragmentation analysis.
-
Molecular Ion Peak (M⁺): The molecular formula C₁₃H₁₈O₃ corresponds to a monoisotopic mass of 222.1256 Da.[1][8] High-resolution mass spectrometry (HRMS) can verify this elemental composition with high precision.[1]
-
Protonated Molecule [M+H]⁺: In chemical ionization (CI) or electrospray ionization (ESI) techniques, a prominent peak at m/z 223 is often observed, corresponding to the protonated molecule.[14]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed map of the carbon-hydrogen framework. Based on the molecular structure, the following signals are predicted:
¹H NMR Spectrum (Predicted):
-
Ar-H (Aromatic Protons): A singlet around 7.5-7.8 ppm, integrating to 2H. The chemical equivalence of the two protons on the benzene ring (at positions 2 and 6) results in a single signal.
-
-CH(CH₃)₂ (Isopropyl Methine): A septet around 3.0-3.3 ppm, integrating to 2H. This signal is split into seven lines by the six equivalent methyl protons.
-
-CH(CH₃)₂ (Isopropyl Methyl): A doublet around 1.2-1.4 ppm, integrating to 12H. This large signal corresponds to the four equivalent methyl groups, split into a doublet by the single methine proton.
-
-OH (Phenolic & Carboxylic): Two broad, exchangeable singlets at variable chemical shifts, typically downfield (>9 ppm for carboxylic acid, 4-7 ppm for phenolic, highly solvent-dependent).
¹³C NMR Spectrum (Predicted):
-
-COOH (Carboxyl Carbon): A quaternary carbon signal in the 170-175 ppm range.
-
Ar-C (Aromatic Carbons): Signals between 115-160 ppm. This includes four quaternary carbons (C1, C3, C4, C5) and two CH carbons (C2, C6).
-
-CH(CH₃)₂ (Isopropyl Methine): A signal around 30-35 ppm.
-
-CH(CH₃)₂ (Isopropyl Methyl): A signal around 20-25 ppm.
Synthesis, Reactivity, and Experimental Protocols
The compound's utility is defined by the chemical transformations it can undergo. Its synthesis and subsequent reactions are central to its role in pharmaceutical manufacturing.
Primary Synthesis: Friedel-Crafts Alkylation
The most common industrial synthesis involves the direct di-isopropylation of p-hydroxybenzoic acid.[2][4] This electrophilic substitution reaction leverages a strong acid catalyst to add two isopropyl groups to the activated aromatic ring.
Diagram 2: Synthesis via Friedel-Crafts Alkylation
Caption: Workflow for the synthesis of the target compound from p-hydroxybenzoic acid.
Protocol 1: Synthesis via Friedel-Crafts Alkylation [4][15]
-
Objective: To synthesize this compound from p-hydroxybenzoic acid.
-
Materials: p-Hydroxybenzoic acid, isopropanol, solid acid catalyst (e.g., concentrated sulfuric acid).
-
Procedure:
-
In a suitable reaction vessel, charge p-hydroxybenzoic acid and an excess of isopropanol.
-
With stirring, slowly add the acid catalyst while maintaining the temperature.
-
Heat the reaction mixture to a temperature between 60-65°C.[3]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the consumption of p-hydroxybenzoic acid is greater than 95%.[4][15]
-
Upon completion, cool the reaction mixture to 5-10°C to induce crystallization of the product.[15]
-
Filter the resulting solid, wash with a suitable solvent to remove impurities, and dry under vacuum at 50-60°C.[15]
-
-
Causality: Using p-hydroxybenzoic acid as the starting material protects the para position, directing the bulky isopropyl groups to the ortho positions (3 and 5) relative to the hydroxyl group. The solid acid catalyst protonates isopropanol to generate the isopropyl carbocation, the active electrophile in the reaction. HPLC monitoring is critical for determining the reaction endpoint and maximizing yield while minimizing byproduct formation.[4]
Key Reactivity: Decarboxylation to Propofol
The most significant reaction of this molecule is its thermal or catalytically-induced decarboxylation, which removes the carboxylic acid group as carbon dioxide to yield 2,6-diisopropylphenol (Propofol).[1][2]
Diagram 3: Decarboxylation Pathway
Caption: The key decarboxylation reaction yielding propofol and carbon dioxide.
This transformation is a pivotal step in pharmaceutical production, highlighting the compound's role as a purpose-built intermediate.[2] The reaction is typically carried out at high temperatures in a high-boiling solvent with a base catalyst.[2][3]
Applications in Research and Drug Development
While its primary role is industrial, this compound serves several functions in a research context:
-
Pharmaceutical Intermediate: It is the principal precursor for certain high-purity synthesis routes of Propofol.[10][16]
-
Reference Standard: It is used as a reference standard (Propofol Impurity N) for impurity profiling in the quality control of Propofol drug products.[9]
-
Chemical Building Block: Its functional groups (hydroxyl, carboxylic acid) and substituted aromatic ring make it a versatile starting material for the synthesis of more complex molecules and novel chemical entities.[10]
-
Antioxidant Research: As a sterically hindered phenol, it and its derivatives are investigated for their antioxidant properties.[5]
Safety and Handling
Proper handling is essential to ensure laboratory safety. Based on available safety data sheets, this compound is classified as an irritant.
-
Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[17][18]
-
Precautionary Measures:
-
Avoid breathing dust. Use only in a well-ventilated area or with appropriate respiratory protection.[18]
-
Wear protective gloves, safety glasses with side-shields, and a lab coat.[17]
-
Wash skin thoroughly after handling.[18]
-
In case of contact with eyes, rinse cautiously with water for several minutes.[17]
-
-
Toxicity: Acute toxicity data is limited. An intraperitoneal LD50 in mice has been reported as 650 mg/kg.[11] The chemical and toxicological properties have not been thoroughly investigated, and it should be handled with care in accordance with good industrial hygiene and safety practices.[18]
Conclusion
This compound is more than a simple organic molecule; it is a testament to rational chemical design for a specific, high-value application. Its physicochemical properties—from its solubility profile to its characteristic spectroscopic signals—are all directly relevant to its synthesis, purification, and ultimate conversion to the anesthetic propofol. For the researchers, scientists, and drug development professionals who work with this compound, a deep, integrated understanding of these technical details is not merely academic—it is fundamental to achieving the purity, efficiency, and safety required in the pharmaceutical industry.
References
- EvitaChem. (n.d.). Buy this compound (EVT-299250).
- Benchchem. (n.d.). This compound | 13423-73-9.
- AChemBlock. (n.d.). This compound 95% | CAS: 13423-73-9.
- Dhanvi EGLS. (n.d.). 4- Hydroxy-3,5-Diisopropyl Benzoic Acid. IndiaMART.
- BLD Pharm. (n.d.). 13423-73-9|this compound.
- PubChem. (n.d.). This compound | C13H18O3 | CID 25972. National Center for Biotechnology Information.
- da Silva, A. C. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health (NIH).
- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9.
- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound.
- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis.
- Guidechem. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid 13423-73-9 wiki.
- PharmaCompass.com. (n.d.). 4-hydroxy-3,5-di(propan-2-yl)benzoic acid.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- Google Patents. (2010). US 2013/0072573 A1 - Process for preparing extra pure 2,6-diisopropyl phenol.
- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid CAS#: 13423-73-9.
- ChemicalBook. (2025). 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound 95% | CAS: 13423-73-9 | AChemBlock [achemblock.com]
- 7. m.indiamart.com [m.indiamart.com]
- 8. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 [chemicalbook.com]
- 10. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 11. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
- 12. 3,5-Diisopropyl-4-hydroxybenzoic acid CAS#: 13423-73-9 [m.chemicalbook.com]
- 13. 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 14. prepchem.com [prepchem.com]
- 15. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 16. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 17. aksci.com [aksci.com]
- 18. sigmaaldrich.com [sigmaaldrich.com]
4-Hydroxy-3,5-diisopropylbenzoic Acid molecular weight and formula
An In-Depth Technical Guide to 4-Hydroxy-3,5-diisopropylbenzoic Acid
Introduction
This compound is a substituted aromatic organic compound of significant interest in the pharmaceutical and chemical industries.[1] Classified as both a phenol and a carboxylic acid, its unique structure, featuring bulky isopropyl groups flanking a hydroxyl group, dictates its chemical reactivity and utility.[2] This compound is most notably recognized as a critical precursor in the synthesis of 2,6-diisopropylphenol, widely known as Propofol, a powerful intravenous anesthetic agent.[2][3] Its role as a synthetic intermediate allows for a controlled manufacturing process that minimizes the formation of undesirable isomers, making it a cornerstone in the production of high-purity active pharmaceutical ingredients (APIs).[2][4] Beyond its role in anesthetic production, it serves as an intermediate in the synthesis of agrochemicals and dyestuffs and is explored in research for its antioxidant properties.[1][5] This guide provides a comprehensive technical overview of its properties, synthesis, analysis, and applications for researchers and drug development professionals.
Physicochemical Properties and Characterization
The physical and chemical identity of this compound is well-defined, providing a foundation for its application and analysis. It typically presents as a white to off-white crystalline solid or powder.[1][5]
Key Properties Summary
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₃ | [1][5][6][7][8] |
| Molecular Weight | 222.28 g/mol | [2][5][6][7][8] |
| Monoisotopic Mass | 222.1256 Da | [2][5] |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | [5][6][8] |
| CAS Number | 13423-73-9 | [5][6][7] |
| Appearance | White to off-white powder/crystalline solid | [1][5] |
| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [5][9] |
| Density | 1.1 ± 0.1 g/cm³ | [5][9] |
| Flash Point | 175.7 ± 24.4 °C | [5][9] |
| Solubility | Soluble in organic solvents; limited in water | [5] |
Molecular Structure and Spectroscopic Profile
The structure of this compound consists of a central benzene ring substituted with a carboxylic acid group, a hydroxyl group at the para-position (position 4), and two isopropyl groups at the ortho-positions relative to the hydroxyl group (positions 3 and 5).[2] This arrangement, particularly the bulky isopropyl groups, creates significant steric hindrance, which influences the molecule's reactivity, for instance, by protecting the hydroxyl group.
Spectroscopic analysis is fundamental to confirming the identity and purity of the compound: [2]
-
Mass Spectrometry (MS): In mass spectrometry, the compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can precisely confirm the elemental composition (C₁₃H₁₈O₃).[2] Common fragmentation patterns for aromatic carboxylic acids include the loss of a hydroxyl radical (•OH) or the entire carboxyl group (•COOH).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton spectrum would be expected to show distinct signals for the aromatic protons (singlet), the methine proton of the isopropyl groups (septet), the methyl protons of the isopropyl groups (doublet), and the acidic protons of the hydroxyl and carboxylic acid groups (broad singlets, exchangeable with D₂O).
-
¹³C NMR: The carbon spectrum will show characteristic peaks for the carboxyl carbon, the aromatic carbons (including those bearing the substituents), and the methine and methyl carbons of the isopropyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A broad absorption band is expected for the O-H stretch of the hydrogen-bonded carboxylic acid, typically around 2500-3300 cm⁻¹. A sharp, strong peak for the carbonyl (C=O) stretch of the carboxylic acid will appear around 1700 cm⁻¹. Additionally, a distinct O-H stretch for the phenolic hydroxyl group will be visible around 3200-3600 cm⁻¹.
Synthesis and Manufacturing
The primary industrial synthesis of this compound is achieved through the Friedel-Crafts alkylation of p-hydroxybenzoic acid.[5] This method is favored because starting with the carboxylated ring directs the alkylation to the positions ortho to the activating hydroxyl group and prevents undesired substitution at the para position, which is already blocked.[2][4]
Synthetic Workflow: Friedel-Crafts Alkylation
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol (Friedel-Crafts Alkylation)
This protocol is a representative methodology based on common industrial practices.[4][10]
-
Charging the Reactor: In a suitable reactor, charge p-hydroxybenzoic acid, isopropanol (acting as both solvent and alkylating agent), and a solid acid catalyst (e.g., sulfuric acid).[10]
-
Reaction Execution: Heat the stirred mixture to a temperature between 60-65°C.[4] The reaction can also be facilitated by alternative energy sources like ultrasound to enhance reaction rates.
-
Monitoring: Track the reaction's progress using HPLC. The reaction is considered complete when the concentration of the starting material, p-hydroxybenzoic acid, drops below a set threshold (e.g., <5%).[10]
-
Catalyst Removal: Once complete, cool the reaction mixture and remove the solid acid catalyst by filtration. The catalyst can often be recovered and reused.[10]
-
Crystallization: Cool the filtrate to approximately 5-10°C and hold for 6-10 hours to induce crystallization of the product.[10]
-
Isolation and Drying: Isolate the crystalline product by filtration. Wash the crystals with an appropriate solvent mixture to remove residual impurities.
-
Drying: Dry the final product under vacuum at 50-60°C for approximately 6 hours to yield this compound with high purity.[10]
Key Chemical Reaction: Decarboxylation to Propofol
The most significant application of this compound is its conversion to Propofol through decarboxylation.[2] This reaction involves the removal of the carboxylic acid group as carbon dioxide, a critical transformation in pharmaceutical manufacturing.[2][3]
Caption: Decarboxylation of the title compound to produce Propofol.
Experimental Protocol (Decarboxylation)
This protocol is adapted from continuous-flow synthesis studies, which offer enhanced control and efficiency.[3]
-
Solution Preparation: Prepare a solution of this compound in a high-boiling solvent such as N,N-Dimethylformamide (DMF).
-
Addition of Base: Add a suitable base, such as n-butylamine, to the solution. The base acts as a catalyst for the decarboxylation.[3]
-
Flow Reaction: Pump the reaction mixture through a heated continuous flow reactor (e.g., a stainless-steel coil reactor). The temperature is typically elevated to drive the reaction.
-
Workup: The output from the reactor is subjected to an extractive workup to separate the product from the solvent and base.
-
Purification: The crude product is purified, often by filtration over silica gel, to yield high-purity 2,6-diisopropylphenol (Propofol).[3]
Purity, Impurities, and Quality Control
For pharmaceutical applications, especially in the synthesis of an API like Propofol, controlling impurities is paramount. The synthesis of this compound can generate several process-related impurities.[4]
Common Impurities:
-
Mono-alkylated Impurity: 4-hydroxy-3-(propan-2-yl)benzoic acid.
-
Ether Impurity: 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid.
-
Dimer Impurity: 4,4'-oxydibenzoic acid.
Purification steps, such as washing with specific solvent mixtures and controlled crystallization, are designed to remove these contaminants to ensure the intermediate is substantially pure before the final decarboxylation step.[4]
Analytical QC Workflow (HPLC)
Caption: Typical HPLC workflow for purity analysis of the title compound.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of this compound and quantifying impurities.[10]
Typical HPLC Method:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of an organic solvent (like acetonitrile) and an aqueous buffer.
-
Detection: UV detection at the wavelength of maximum absorbance for the compound.
-
Quantification: Purity is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Safety and Handling
This compound is classified as a hazardous substance requiring careful handling.
-
GHS Classification: It is categorized as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields or goggles, and a lab coat.[11][12][13] Work should be conducted in a well-ventilated area or a chemical fume hood.[12]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible substances and sources of ignition.[11]
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11][14]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11][14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]
-
Ingestion: Do not induce vomiting. Clean mouth with water and seek medical attention.[13][14]
-
Conclusion
This compound is a specialty chemical whose value is intrinsically linked to its role as a high-purity intermediate. Its synthesis via Friedel-Crafts alkylation of p-hydroxybenzoic acid represents a controlled and efficient pathway that is crucial for the pharmaceutical industry. The subsequent decarboxylation to Propofol underscores its importance in modern medicine. A thorough understanding of its synthesis, reaction mechanisms, and analytical control is essential for any scientist or researcher working in drug development and fine chemical manufacturing.
References
- EvitaChem. (n.d.). Buy this compound (EVT-299250).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Dhanvi EGLS. (n.d.). 4- Hydroxy-3,5-Diisopropyl Benzoic Acid. IndiaMART.
- PharmaCompass. (n.d.). This compound.
- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- Tambara, J. P., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health.
- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- Google Patents. (2010). Process for preparing extra pure 2,6-diisopropyl phenol.
Sources
- 1. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 2. benchchem.com [benchchem.com]
- 3. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 6. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. indiamart.com [indiamart.com]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
- 10. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. aksci.com [aksci.com]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of 4-Hydroxy-3,5-diisopropylbenzoic Acid in Organic Solvents
Introduction
4-Hydroxy-3,5-diisopropylbenzoic acid is a key organic compound with applications in pharmaceutical development and chemical synthesis.[1][2] Its utility is often linked to its antioxidant properties and its role as a precursor in the synthesis of bioactive molecules, including its notable transformation via decarboxylation to the anesthetic agent propofol.[3][4] A thorough understanding of its solubility in various organic solvents is paramount for researchers, scientists, and drug development professionals to ensure efficient process design, formulation development, and purification strategies.[5][]
This guide provides a comprehensive overview of the solubility characteristics of this compound. It delves into the theoretical principles governing its solubility, presents available solubility data, and offers a detailed, field-proven protocol for its experimental determination.
Physicochemical Properties and Their Impact on Solubility
The solubility of a compound is intrinsically linked to its molecular structure and physicochemical properties. This compound is a white to off-white crystalline solid with a molecular weight of 222.28 g/mol and the molecular formula C13H18O3.[1][2][3][4][7][8]
The key structural features influencing its solubility are:
-
Aromatic Ring: The central benzene ring provides a nonpolar, hydrophobic character.
-
Carboxylic Acid Group (-COOH): This functional group is polar and capable of acting as both a hydrogen bond donor and acceptor, contributing to solubility in polar solvents.[3]
-
Hydroxyl Group (-OH): The phenolic hydroxyl group is also polar and can participate in hydrogen bonding.[3]
-
Two Isopropyl Groups (-CH(CH3)2): These bulky, nonpolar alkyl groups significantly increase the lipophilicity of the molecule, enhancing its solubility in nonpolar organic solvents.[1]
The interplay between the polar carboxylic acid and hydroxyl groups and the nonpolar isopropyl groups and benzene ring results in a molecule with moderate overall polarity. This amphiphilic nature suggests that its solubility will be significant across a range of organic solvents with varying polarities. The principle of "like dissolves like" is a fundamental concept in predicting solubility, where substances with similar polarities tend to be mutually soluble.[9]
Solubility Profile of this compound
While specific quantitative solubility data for this compound across a wide spectrum of organic solvents is not extensively published in readily available literature, its structural characteristics allow for a qualitative and semi-quantitative assessment. It is generally reported to be soluble in organic solvents and has limited solubility in water.[1]
Table 1: Estimated Solubility of this compound in Common Organic Solvents at Ambient Temperature
| Solvent | Polarity Index | Predicted Solubility | Rationale |
| Polar Protic Solvents | |||
| Methanol | 5.1 | High | The hydroxyl group of methanol can effectively hydrogen bond with the carboxylic acid and hydroxyl groups of the solute. |
| Ethanol | 4.3 | High | Similar to methanol, ethanol is a good hydrogen bonding solvent. |
| Isopropanol | 3.9 | High | The structural similarity to the isopropyl groups on the solute may enhance solubility. |
| Polar Aprotic Solvents | |||
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent capable of accepting hydrogen bonds and disrupting the crystal lattice of the solute. |
| Acetone | 5.1 | High | The carbonyl group can act as a hydrogen bond acceptor. |
| Acetonitrile | 5.8 | Moderate | Less polar than DMSO and acetone, but still capable of dissolving the compound. |
| Nonpolar Solvents | |||
| Toluene | 2.4 | Moderate to High | The aromatic ring of toluene can interact favorably with the benzene ring of the solute. |
| Dichloromethane | 3.1 | Moderate | A versatile solvent with a moderate dipole moment. |
| Hexane | 0.1 | Low | The significant difference in polarity limits solubility. |
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol outlines a robust method for the experimental determination of the solubility of this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
I. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Spatula
-
Glass vials with screw caps
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
Syringe filters (0.45 µm, compatible with the solvent)
-
Syringes
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
II. Experimental Workflow
The experimental workflow for determining the solubility of this compound is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
III. Detailed Procedural Steps
-
Preparation of the Slurry:
-
Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a glass vial.
-
Pipette a known volume of the selected organic solvent into the vial.
-
-
Equilibration:
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached. It is advisable to conduct preliminary experiments to determine the optimal equilibration time.[10]
-
-
Phase Separation:
-
Remove the vial from the shaker and centrifuge at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw a known volume of the clear supernatant using a syringe, being cautious not to disturb the solid pellet.
-
Filter the supernatant through a 0.45 µm syringe filter into a clean vial to remove any remaining particulate matter.
-
-
Quantification:
-
Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.
-
Analyze the diluted samples using a validated analytical method, such as HPLC-UV. A suitable detection wavelength would be around 230 nm or 280 nm.[3] Alternatively, UV-Vis spectrophotometry can be used if the compound has a distinct chromophore and there are no interfering substances.
-
Construct a standard curve using known concentrations of this compound in the same solvent.
-
Determine the concentration of the saturated solution from the standard curve and the dilution factor.
-
IV. Causality and Self-Validation
-
Use of Excess Solid: Starting with an excess of the solid ensures that the solution becomes saturated, which is the definition of solubility at a given temperature.
-
Constant Temperature: Solubility is temperature-dependent. Maintaining a constant temperature is crucial for obtaining reproducible results.
-
Equilibration Time: Sufficient time must be allowed for the dissolution process to reach equilibrium. Inadequate equilibration will lead to an underestimation of solubility.
-
Centrifugation and Filtration: These steps are critical for removing all undissolved solid particles, which would otherwise lead to an overestimation of the solubility.
-
Validated Analytical Method: The use of a validated and sensitive analytical method like HPLC ensures accurate and precise quantification of the dissolved solute.
Factors Influencing Solubility
Several factors can influence the solubility of this compound in organic solvents:
-
Temperature: Generally, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic.
-
Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A solvent with a polarity that matches that of the solute will generally be a better solvent.
-
pH (in protic or aqueous-organic mixtures): The carboxylic acid group has a pKa value that will influence its ionization state. In a deprotonated (anionic) state, its solubility in polar solvents will increase significantly.
-
Presence of Other Solutes: The presence of other compounds in the solvent can affect the solubility through various interactions.
Logical Relationships in Solubility
The relationship between the molecular structure of this compound and its solubility in different types of solvents can be visualized as follows:
Caption: Intermolecular interactions driving solubility.
Safety Considerations
This compound may cause skin, eye, and respiratory irritation.[11][12] It is essential to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[11][12] Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this or any other chemical.[11][12][13][14]
Conclusion
This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. By understanding its physicochemical properties and the principles governing solubility, researchers can make informed decisions regarding solvent selection for various applications. The detailed experimental protocol provides a reliable method for determining solubility, ensuring accurate and reproducible data for process development and formulation studies.
References
- EvitaChem. (n.d.). Buy this compound (EVT-299250).
- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
- Quora. (2017). How can you determine the solubility of organic compounds?.
- Unknown. (2024). Solubility test for Organic Compounds.
- PubChem. (n.d.). This compound.
- Chemsrc. (2025). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- PharmaCompass.com. (n.d.). 4-hydroxy-3,5-di(propan-2-yl)benzoic acid.
- National Institutes of Health. (2019). Tailor-made solvents for pharmaceutical use? Experimental and computational approach for determining solubility in deep eutectic solvents (DES).
- Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
- ResearchGate. (2025). Determination and prediction of solubilities of active pharmaceutical ingredients in selected organic solvents.
- Unknown. (2023). Solubility of Organic Compounds.
- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- Natural Micron Pharm Tech. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- PubMed. (2024). Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation.
Sources
- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 2. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
- 5. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 7. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. chem.ws [chem.ws]
- 10. quora.com [quora.com]
- 11. aksci.com [aksci.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
A Comprehensive Spectroscopic Analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid: A Technical Guide for Researchers
Introduction
4-Hydroxy-3,5-diisopropylbenzoic acid is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry and pharmaceutical development. Its structure, featuring a benzoic acid core with a hydroxyl group and two bulky isopropyl substituents, makes it a key intermediate in the synthesis of various compounds, most notably the intravenous anesthetic, propofol.[1][2][3] The purity and structural integrity of this intermediate are paramount for the quality and safety of the final active pharmaceutical ingredient.
This technical guide provides an in-depth analysis of the spectral data of this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, the aim is to not only present the spectral data but also to provide insights into the experimental methodologies and the rationale behind the interpretation of the spectra. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals, enabling them to confidently identify and characterize this molecule.
Molecular Structure
The chemical structure of this compound is fundamental to understanding its spectroscopic properties. The molecule possesses a plane of symmetry that influences its NMR spectra.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for elucidating the hydrogen framework of a molecule. The chemical shift of each proton provides information about its local electronic environment.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the acidic protons of the carboxylic acid and hydroxyl group are exchangeable and their signals can be broad or absent in protic solvents. DMSO-d₆ is often preferred for observing acidic protons.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.
-
Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
The instrument is tuned and the magnetic field is shimmed to optimize resolution.
-
-
Data Acquisition:
-
A standard single-pulse experiment is typically sufficient.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio, with 16 to 64 scans being common.
-
The spectral width should be set to encompass all expected proton signals (typically 0-15 ppm).
-
-
Data Processing:
-
The raw data (Free Induction Decay) is Fourier transformed.
-
The spectrum is phased and the baseline is corrected.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted ¹H NMR spectral data for this compound.[4]
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| Carboxylic Acid (-COOH) | ~12.5 | Singlet (broad) | 1H |
| Phenolic Hydroxyl (-OH) | Variable (e.g., ~9.0) | Singlet (broad) | 1H |
| Aromatic (Ar-H) | ~7.5-7.8 | Singlet | 2H |
| Isopropyl Methine (-CH) | ~3.0-3.5 | Septet | 2H |
| Isopropyl Methyl (-CH₃) | ~1.2-1.4 | Doublet | 12H |
Interpretation of the ¹H NMR Spectrum
The predicted ¹H NMR spectrum is consistent with the symmetrical structure of this compound.
-
Carboxylic Acid Proton (-COOH): A highly deshielded proton, appearing as a broad singlet far downfield around 12.5 ppm.[4] Its broadness is due to hydrogen bonding and chemical exchange.
-
Phenolic Hydroxyl Proton (-OH): The chemical shift of this proton is variable and concentration-dependent, but it is expected to appear as a broad singlet.
-
Aromatic Protons (Ar-H): Due to the molecule's symmetry, the two aromatic protons are chemically equivalent and appear as a single signal, a singlet, in the range of 7.5-7.8 ppm.[4]
-
Isopropyl Protons (-CH(CH₃)₂): The two methine (-CH) protons are equivalent and appear as a septet around 3.0-3.5 ppm.[4] This splitting pattern arises from coupling with the six neighboring methyl protons. The twelve methyl (-CH₃) protons are also equivalent and appear as a doublet in the upfield region of 1.2-1.4 ppm, resulting from coupling with the single methine proton.[4] The 12H integration of this signal is a key indicator of the two isopropyl groups.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, the number of signals in the ¹³C NMR spectrum is less than the total number of carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation:
-
A more concentrated sample is required for ¹³C NMR compared to ¹H NMR. Weigh approximately 20-50 mg of the compound and dissolve it in 0.7 mL of a deuterated solvent as described for ¹H NMR.
-
-
Instrument Setup:
-
The experiment is performed on a broadband probe tuned to the ¹³C frequency.
-
Proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon atom.
-
-
Data Acquisition:
-
A standard single-pulse experiment with proton decoupling is used.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.
-
The spectral width should cover the entire range of carbon chemical shifts (typically 0-200 ppm).
-
-
Data Processing:
-
Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction.
-
Chemical shifts are referenced to the deuterated solvent signal or TMS.
-
Predicted ¹³C NMR Spectral Data
The predicted ¹³C NMR spectral data for this compound is presented in the table below.[4]
| Atom Type | Predicted ¹³C Chemical Shift (ppm) |
| Carboxylic Acid (-COOH) | ~170-175 |
| Quaternary Aromatic (Ar-C-OH) | ~155-160 |
| Quaternary Aromatic (Ar-C-COOH) | ~120-125 |
| Quaternary Aromatic (Ar-C-isopropyl) | ~135-140 |
| Aromatic (Ar-CH) | ~125-130 |
| Isopropyl Methine (-CH) | ~30-35 |
| Isopropyl Methyl (-CH₃) | ~20-25 |
Interpretation of the ¹³C NMR Spectrum
The predicted ¹³C NMR spectrum is expected to show 7 distinct signals, confirming the symmetrical nature of the molecule.
-
Carboxylic Carbon (-COOH): The carbonyl carbon of the carboxylic acid is the most deshielded, appearing in the 170-175 ppm region.[4]
-
Aromatic Carbons:
-
The carbon attached to the hydroxyl group (C-OH) is expected around 155-160 ppm.[4]
-
The carbon bearing the carboxylic acid group (C-COOH) is predicted to be in the 120-125 ppm range.[4]
-
The carbons attached to the isopropyl groups (C-isopropyl) are predicted to be around 135-140 ppm.[4]
-
The two equivalent aromatic methine carbons (Ar-CH) are expected to resonate between 125-130 ppm.[4]
-
-
Isopropyl Carbons:
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups present in a molecule. The absorption of infrared radiation corresponds to the vibrational transitions of the chemical bonds.
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound onto the center of the ATR crystal.
-
Apply pressure using the ATR accessory's pressure clamp to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over the mid-IR range (4000-400 cm⁻¹).
-
-
Data Processing:
-
The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
-
The spectrum can be baseline corrected if necessary.
-
Expected IR Absorption Bands
The IR spectrum of this compound is expected to show the following characteristic absorption bands.[4]
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibrational Mode |
| O-H (Carboxylic Acid) | 2500-3300 (very broad) | Stretching |
| O-H (Phenol) | Contributes to the 2500-3300 broad band | Stretching |
| C-H (Aromatic) | ~3000-3100 | Stretching |
| C-H (Aliphatic) | 2870-2960 | Stretching |
| C=O (Carboxylic Acid) | 1680-1710 | Stretching |
| C=C (Aromatic) | 1450-1600 | Stretching |
Interpretation of the IR Spectrum
-
O-H Stretching: A very broad and intense absorption band is expected in the 2500-3300 cm⁻¹ region.[4] This is a hallmark of a hydrogen-bonded carboxylic acid dimer. The O-H stretching of the phenolic group also contributes to this broadness.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the isopropyl groups will appear just below 3000 cm⁻¹ (e.g., 2960-2870 cm⁻¹).[4]
-
C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the carboxylic acid is expected in the range of 1680-1710 cm⁻¹.[4]
-
C=C Stretching: Aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region.[4]
Mass Spectrometry (MS)
Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also offers structural insights through the analysis of fragmentation patterns.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup:
-
The choice of ionization technique is crucial. Electrospray ionization (ESI) is a soft ionization method suitable for observing the molecular ion, while electron ionization (EI) can provide more fragmentation information.
-
The mass analyzer (e.g., quadrupole, time-of-flight) is calibrated.
-
-
Data Acquisition:
-
The sample solution is introduced into the ion source.
-
The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.
-
-
Data Processing:
-
The acquired data is processed to generate a mass spectrum, which is a plot of ion intensity versus m/z.
-
Experimental and Predicted Mass Spectrometry Data
The molecular formula of this compound is C₁₃H₁₈O₃, with a monoisotopic mass of 222.1256 Da.[4] An experimental mass spectrometry result from a chemical synthesis procedure shows a peak at m/z 223 (M+1), which corresponds to the protonated molecule [M+H]⁺.[4]
The following table presents predicted m/z values for common adducts.[4]
| Adduct / Fragment | Predicted m/z | Notes |
| [M]⁺ | 222.1256 | Molecular Ion |
| [M+H]⁺ | 223.1329 | Protonated Molecule |
| [M+Na]⁺ | 245.1148 | Sodium Adduct |
| [M-H₂O]⁺ | 204.1150 | Loss of water |
| [M-COOH]⁺ | 177.1279 | Loss of the carboxylic acid group |
| [M-C₃H₇]⁺ | 179.0708 | Loss of an isopropyl group |
Interpretation of the Mass Spectrum
-
Molecular Ion: The presence of the [M+H]⁺ peak at m/z 223 confirms the molecular weight of the compound.[4] High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.
-
Fragmentation Pattern: Under electron ionization (EI), common fragmentation pathways for aromatic carboxylic acids include the loss of a hydroxyl radical, the loss of the entire carboxylic acid group, and fragmentation of the alkyl substituents. A prominent fragment would be expected from the loss of an isopropyl group (-C₃H₇), resulting in an [M-43]⁺ peak.[4]
Conclusion
The combination of NMR, IR, and MS spectroscopy provides a comprehensive and unambiguous characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the carbon-hydrogen framework, confirming the presence and connectivity of the aromatic ring, isopropyl groups, carboxylic acid, and hydroxyl group. The symmetry of the molecule is clearly reflected in the number of unique signals in the NMR spectra. IR spectroscopy provides definitive evidence for the key functional groups through their characteristic vibrational frequencies. Finally, mass spectrometry confirms the molecular weight of the compound and offers insights into its fragmentation behavior.
This guide, by integrating predicted spectral data with established spectroscopic principles and detailed experimental protocols, serves as a robust resource for the identification and quality assessment of this compound in research and industrial settings. The presented methodologies and interpretations are grounded in the principles of scientific integrity and are designed to be self-validating when applied in a laboratory setting.
References
- PubChem. This compound. [Link]
- Pharmaffili
- Veeprho. Propofol EP Impurity N | CAS 13423-73-9. [Link]
- HTS Biopharma. Propofol EP Impurity N. [Link]
- PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]
Sources
An In-depth Technical Guide to the Physicochemical Properties and Solid-State Characteristics of 4-Hydroxy-3,5-diisopropylbenzoic Acid
This technical guide provides a comprehensive overview of 4-Hydroxy-3,5-diisopropylbenzoic Acid, a key intermediate in pharmaceutical synthesis. While a definitive single-crystal X-ray diffraction study for this specific compound is not publicly available, this document synthesizes existing data on its synthesis, and physicochemical properties, and leverages the crystallographic analysis of its isomer, 2-Hydroxy-3,5-diisopropylbenzoic acid, to infer potential solid-state behaviors. This approach provides valuable insights for researchers, scientists, and drug development professionals working with this class of molecules.
Introduction and Molecular Structure
This compound, a substituted aromatic carboxylic acid and phenol, holds significance as a precursor in the synthesis of the intravenous anesthetic agent, Propofol (2,6-diisopropylphenol)[1]. Its molecular structure consists of a central benzene ring functionalized with a carboxylic acid group, a hydroxyl group, and two isopropyl groups at the 3 and 5 positions[2]. This substitution pattern, particularly the bulky isopropyl groups flanking the hydroxyl group, imparts specific steric and electronic properties that influence its reactivity and intermolecular interactions[1].
The molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol [3][4]. Key structural identifiers are provided in the table below.
| Identifier | Value |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid[3][4] |
| CAS Number | 13423-73-9[1][2] |
| Molecular Formula | C₁₃H₁₈O₃[2][3][4][5] |
| Molecular Weight | 222.28 g/mol [1][2][3][4][5] |
| InChI Key | WYAZPCLFZZTVSP-UHFFFAOYSA-N[1][2][3][4] |
| Canonical SMILES | CC(C)C1=CC(=CC(=C1O)C(C)C)C(=O)O[2][3][4] |
Synthesis of this compound
The synthesis of this compound is primarily achieved through two main routes: Friedel-Crafts alkylation of p-hydroxybenzoic acid or carboxylation of 2,6-diisopropylphenol.
Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
This common method involves the di-isopropylation of p-hydroxybenzoic acid using an alkylating agent like isopropanol in the presence of a solid acid catalyst, such as sulfuric acid[2]. The reaction is typically conducted at elevated temperatures[2]. This synthetic pathway is advantageous as it can prevent the formation of undesired alkylation products at the para-position[1].
-
In a suitable reaction vessel, combine p-hydroxybenzoic acid and isopropanol.
-
Add a solid acid catalyst (e.g., sulfuric acid).
-
Heat the reaction mixture to 60-65°C with stirring[2].
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (e.g., less than 5% remaining)[5].
-
Upon completion, filter off the solid acid catalyst.
-
Cool the filtrate to 5-10°C to induce crystallization.
-
Collect the crystals by filtration and dry them at 50-60°C.
Yields of up to 78% have been reported for this method[2][5].
Caption: Synthesis workflow for this compound via Friedel-Crafts alkylation.
Carboxylation of 2,6-diisopropylphenol
An alternative synthesis involves the carboxylation of 2,6-diisopropylphenol. In this process, sodium methoxide is added to a solution of 2,6-diisopropylphenol, and the mixture is treated with carbon dioxide at elevated temperatures[6].
-
Dissolve 2,6-diisopropylphenol in anhydrous N,N-dimethylacetamide.
-
Add sodium methoxide to the solution.
-
Pass carbon dioxide through the mixture.
-
Heat the mixture with stirring, slowly distilling off the solvent until the pot temperature reaches 180°C[6].
-
Continue stirring at 180°C for an additional 1.5 hours.
-
Cool the mixture and add water.
-
Wash with toluene and then acidify with concentrated hydrochloric acid to a pH of 3.
-
Extract the product with diethyl ether, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the final product[6].
Solid-State Characterization: Insights from an Isomer
As of the latest literature search, a single-crystal X-ray diffraction study for this compound has not been reported[1]. However, the crystal structure of its isomer, 2-Hydroxy-3,5-diisopropylbenzoic acid, has been determined, offering valuable insights into the potential solid-state behavior of the target molecule[1][7].
The study on 2-Hydroxy-3,5-diisopropylbenzoic acid revealed that it crystallizes in the triclinic space group P-1[1][7]. The asymmetric unit contains three independent molecules[1][7]. In the crystal structure, these molecules form hydrogen-bonded dimers. Two of the independent molecules form a dimer with each other, while the third molecule forms a centrosymmetric dimer with a symmetry-equivalent molecule[1][7]. This extensive hydrogen bonding is a key feature of the crystal packing[1].
It is highly probable that this compound also exhibits strong intermolecular hydrogen bonding in the solid state, primarily through its carboxylic acid and hydroxyl functional groups[1]. The carboxylic acid groups are likely to form dimers, a common motif in the crystal structures of carboxylic acids. The phenolic hydroxyl group can also participate in hydrogen bonding, either with other hydroxyl groups or with the carbonyl oxygen of the carboxylic acid.
Physicochemical and Spectroscopic Properties
This compound is typically a white crystalline solid with limited solubility in water but soluble in organic solvents[2].
| Property | Value | Source |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [2] |
| Flash Point | 175.7 ± 24.4 °C | [2] |
| Hydrogen Bond Acceptors | 3 | [2] |
| Hydrogen Bond Donors | 2 | [2] |
| Freely Rotating Bonds | 3 | [2] |
Spectroscopic Analysis
Infrared (IR) Spectroscopy: The IR spectrum is expected to show a very broad absorption band between 2500-3300 cm⁻¹, characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer[1]. The phenolic O-H stretch also contributes to this region. A strong, sharp band for the C=O stretching vibration of the carboxylic acid carbonyl group is anticipated around 1680-1710 cm⁻¹[1].
Mass Spectrometry (MS): The molecular weight of 222.28 g/mol corresponds to the molecular formula C₁₃H₁₈O₃[1]. In a mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z corresponding to its monoisotopic mass (222.1256 Da)[1].
High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of this compound and for monitoring its synthesis[1]. A common method utilizes a C18 reversed-phase column with a mobile phase of 0.1% phosphoric acid in water and acetonitrile (70:30 v/v) and UV detection at 280 nm[1].
Chemical Reactivity and Applications
The primary application of this compound is as an intermediate in the synthesis of Propofol[1]. This involves the decarboxylation of the acid to yield 2,6-diisopropylphenol[1][2]. The electron-donating hydroxyl and isopropyl groups activate the aromatic ring towards electrophilic substitution, although the positions ortho to the hydroxyl group are sterically hindered by the isopropyl groups[1].
Caption: Decarboxylation of this compound to Propofol.
Conclusion
While the definitive crystal structure of this compound remains to be elucidated, a comprehensive understanding of its synthesis, physicochemical properties, and reactivity has been established. The crystallographic data of its isomer, 2-Hydroxy-3,5-diisopropylbenzoic acid, provides a strong predictive model for its solid-state behavior, suggesting that extensive hydrogen bonding plays a crucial role in its crystal packing. This technical guide consolidates the available information to serve as a valuable resource for professionals in the fields of chemical research and pharmaceutical development.
References
- EvitaChem. (n.d.). This compound (EVT-299250).
- Benchchem. (n.d.). This compound | 13423-73-9.
- PubChem. (n.d.). This compound | C13H18O3 | CID 25972.
- Chemsrc. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9.
- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis.
- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- PubChemLite. (n.d.). This compound (C13H18O3).
- PharmaCompass.com. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- IndiaMART. (n.d.). 4- Hydroxy-3,5-Diisopropyl Benzoic Acid.
- Yathirajan, H. S., Narayana, B., Prathap, M., Bindya, S., & Bolte, M. (2006). 2-Hydroxy-3,5-diisopropylbenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4255–o4257.
- Google Patents. (2013). Process for preparing extra pure 2,6-diisopropyl phenol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 3. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. prepchem.com [prepchem.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Antioxidant Properties of 4-Hydroxy-3,5-diisopropylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Structurally Unique Phenolic Acid
4-Hydroxy-3,5-diisopropylbenzoic acid, a substituted phenolic acid, presents a compelling case for investigation into its antioxidant capabilities. As a derivative of benzoic acid, it belongs to a class of compounds widely recognized for their role in mitigating oxidative stress.[1][2] Its unique structural configuration, featuring bulky diisopropyl groups flanking a hydroxyl moiety on a benzene ring, suggests a nuanced interaction with reactive oxygen species (ROS). This guide will provide a comprehensive technical overview of the theoretical and potential antioxidant properties of this compound, drawing upon established principles of structure-activity relationships and outlining the experimental methodologies required for its empirical validation.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C13H18O3 | [3] |
| Molecular Weight | 222.28 g/mol | [3] |
| Appearance | White to off-white powder | [3] |
| Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid, 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid | [3] |
| CAS Number | 13423-73-9 | [3] |
Anticipated Antioxidant Mechanism of Action
The antioxidant activity of phenolic compounds is intrinsically linked to their capacity to donate a hydrogen atom or an electron to neutralize free radicals. In the case of this compound, the primary mechanism is predicted to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group.
Upon encountering a free radical (R•), the hydroxyl group can donate its hydrogen atom, thereby quenching the radical and forming a stable phenoxyl radical of this compound. The stability of this resulting radical is a critical determinant of the compound's antioxidant efficacy. The bulky diisopropyl groups at the ortho positions to the hydroxyl group are expected to provide significant steric hindrance, which can enhance the stability of the phenoxyl radical by preventing its participation in pro-oxidant reactions. This structural feature is analogous to that of the well-known antioxidant, Butylated Hydroxytoluene (BHT).[2]
Caption: Predicted Hydrogen Atom Transfer (HAT) mechanism of this compound.
Structure-Activity Relationship (SAR) Insights for Benzoic Acid Derivatives
The antioxidant potential of a benzoic acid derivative is not solely dependent on the presence of a hydroxyl group; the nature and position of other substituents on the aromatic ring play a crucial role.[4][5]
-
Hydroxyl Group Position: The antioxidant capacity of phenolic acids is strongly correlated with the number and arrangement of hydroxyl groups. Dihydroxybenzoic acids with hydroxyl groups in the ortho or para positions exhibit enhanced antioxidant activity due to the formation of more stable phenoxyl radicals through resonance.[5] Conversely, hydroxyl groups in the meta position tend to result in lower antioxidant activity.[5] this compound possesses a single hydroxyl group, suggesting that its antioxidant capacity may be less potent than polyhydroxylated benzoic acids.
-
Electron-Donating and Withdrawing Groups: The presence of electron-donating groups, such as alkyl groups (e.g., isopropyl), on the aromatic ring can increase the electron density on the hydroxyl group, facilitating hydrogen atom donation and thereby enhancing antioxidant activity. The two isopropyl groups in this compound are electron-donating and are therefore predicted to positively influence its antioxidant potential.
-
Steric Hindrance: As previously mentioned, the bulky isopropyl groups ortho to the hydroxyl group are expected to provide steric hindrance. This can protect the hydroxyl group from certain reactions and increase the stability of the resulting phenoxyl radical, contributing to the overall antioxidant effect.
Experimental Protocols for In Vitro Antioxidant Activity Assessment
To empirically determine the antioxidant properties of this compound, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods: the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[6]
Step-by-Step Methodology:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Store the solution in the dark at 4°C.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in methanol.
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of each concentration of the test compound solution to separate wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control, add 100 µL of methanol instead of the test compound solution.
-
For the blank, add 200 µL of methanol.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test compound.
-
-
IC50 Determination: The IC50 value, the concentration of the test compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[7][8]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. In the presence of an antioxidant, the ABTS•+ is reduced, leading to a loss of color that is measured spectrophotometrically.[9]
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
-
Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of Test Compound Solutions: Prepare a series of concentrations of this compound in ethanol.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of each concentration of the test compound solution to separate wells.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
For the control, add 10 µL of ethanol instead of the test compound solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.[9]
Considerations for In Vivo Antioxidant Assessment
While in vitro assays provide valuable initial data, in vivo studies are crucial for understanding the physiological relevance of a compound's antioxidant activity. Although no in vivo data currently exists for this compound, future research could involve animal models of oxidative stress. Key biomarkers to assess would include:
-
Malondialdehyde (MDA): A marker of lipid peroxidation.
-
Superoxide Dismutase (SOD) and Catalase (CAT): Endogenous antioxidant enzymes.
-
Glutathione (GSH): A major intracellular antioxidant.
Conclusion and Future Directions
This compound presents a promising, yet under-investigated, profile as a potential antioxidant. Its chemical structure, particularly the presence of a phenolic hydroxyl group and sterically hindering diisopropyl groups, strongly suggests a capacity for free radical scavenging. The detailed experimental protocols provided in this guide offer a clear pathway for the empirical validation of its antioxidant properties. Future research should focus on obtaining quantitative in vitro data, such as IC50 values from DPPH and ABTS assays, and subsequently progressing to in vivo models to ascertain its physiological efficacy and potential therapeutic applications in conditions associated with oxidative stress. The structural similarity to propofol, a compound with known antioxidant properties, further underscores the potential of this compound as a valuable molecule in the field of antioxidant research and drug development.[10][11]
References
- Alcalde, E., et al. (2019). A study on the relationship between the structure and antioxidant activity of a series of phenolic compounds. Journal of Molecular Structure, 1196, 45-53.
- Cai, Y., et al. (2004). Structure-radical scavenging activity relationships of phenolic acids from traditional Chinese medicinal plants. Life sciences, 74(21), 2691-2703.
- Foti, M. C. (2007). Antioxidant properties of phenols. Journal of Pharmacy and Pharmacology, 59(12), 1673-1685.
- Gülçin, İ. (2005). Determination of in vitro antioxidant and radical scavenging activities of propofol. Chemical and Pharmaceutical Bulletin, 53(3), 281-285.
- Gülçin, İ. (2012). Antioxidant activity of food constituents: an overview. Archives of toxicology, 86(3), 345-391.
- Kahkonen, M. P., et al. (1999). Antioxidant activity of plant extracts containing phenolic compounds. Journal of agricultural and food chemistry, 47(10), 3954-3962.
- Murphy, P. G., et al. (1993). Specificity and properties of propofol as an antioxidant free radical scavenger. British journal of anaesthesia, 70(5), 535-540.
- protocols.io. (2019). Free radical scavenging activity.
- ResearchGate. (n.d.). IC50 values of the antioxidant activity test using DPPH method.
- MDPI. (2020). DPPH Radical Scavenging Assay.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). IC 50 values of the tested phenolic compounds in DPPH and ABTS þ assays.
- National Center for Biotechnology Information. (2023). In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina.
- MDPI. (2018). DPPH Radical Scavenging Assay.
- National Center for Biotechnology Information. (2012). Quantitative Studies on Structure-DPPH• Scavenging Activity Relationships of Food Phenolic Acids.
- National Center for Biotechnology Information. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Specificity and properties of propofol as an antioxidant free radical scavenger - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quantitative Studies on Structure-DPPH• Scavenging Activity Relationships of Food Phenolic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Free radical scavenging activity [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Determination of in vitro antioxidant and radical scavenging activities of propofol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid
An In-Depth Technical Guide to the Friedel-Crafts Di-isopropylation of p-Hydroxybenzoic Acid
Introduction: A Gateway to High-Value Pharmaceuticals
The Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid is a cornerstone reaction in industrial organic synthesis, most notably as a key step in the production of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1][2][3] This electrophilic aromatic substitution reaction transforms a simple, inexpensive starting material into 4-hydroxy-3,5-diisopropylbenzoic acid, a direct precursor that is subsequently decarboxylated.[2][4] Understanding the intricate mechanism of this transformation is paramount for researchers and drug development professionals seeking to optimize yield, minimize impurities, and ensure process scalability and safety.[2]
This guide provides a detailed exploration of the core mechanistic principles governing this reaction, grounded in authoritative sources and field-proven insights. We will dissect the reaction from the generation of the electrophile to the final di-substituted product, explaining the critical interplay of electronic and steric effects that dictate its outcome.
The Core Mechanism: An Electrophilic Aromatic Substitution Cascade
The di-isopropylation of p-hydroxybenzoic acid is a classic example of a Friedel-Crafts alkylation, a powerful method for forming carbon-carbon bonds with an aromatic ring.[5][6] The reaction proceeds through a multi-step mechanism involving the generation of a carbocation electrophile, which then attacks the electron-rich aromatic ring.[7][8]
Step 1: Generation of the Isopropyl Cation Electrophile
The reaction is typically catalyzed by a strong Brønsted acid, such as concentrated sulfuric acid (H₂SO₄), or a Lewis acid.[4][9] The alkylating agent is commonly isopropanol or isopropyl chloride.[2][4] In the presence of a strong acid catalyst like H₂SO₄, isopropanol is protonated, forming an oxonium ion. This intermediate readily loses a molecule of water—a stable leaving group—to generate a secondary isopropyl carbocation.[8][10]
This carbocation is the active electrophile that will be attacked by the nucleophilic aromatic ring.[6][11] The formation of this electrophile is the crucial initiating step of the sequence.
Step 2: The First Electrophilic Attack and the Role of Directing Groups
Once formed, the isopropyl carbocation is attacked by the π-electron system of the p-hydroxybenzoic acid ring.[7] The regioselectivity of this attack—that is, where the isopropyl group attaches—is controlled by the two substituents already on the ring: the hydroxyl (-OH) group and the carboxyl (-COOH) group.[12][13]
-
Hydroxyl (-OH) Group: The -OH group is a powerful activating and ortho, para-directing substituent.[13] Its lone pair of electrons can be donated into the ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the carbocation intermediate (the arenium ion or sigma complex).
-
Carboxyl (-COOH) Group: The -COOH group is a deactivating and meta-directing substituent due to its electron-withdrawing inductive and resonance effects.[13]
In p-hydroxybenzoic acid, these two groups are para to each other. The positions ortho to the strongly activating -OH group (C3 and C5) are simultaneously meta to the deactivating -COOH group. This creates a powerful synergistic effect, as both groups direct the incoming electrophile to the same positions. The attack therefore occurs overwhelmingly at the C3 and C5 positions, leading to the formation of a resonance-stabilized arenium ion.[14] A subsequent deprotonation by a weak base (like HSO₄⁻ or water) restores the aromaticity of the ring, yielding 4-hydroxy-3-isopropylbenzoic acid.[7]
Step 3: The Second Isopropylation
The Friedel-Crafts alkylation is often prone to polyalkylation because the newly added alkyl group is itself an electron-donating, activating group.[15][16] In this specific case, the initial product, 4-hydroxy-3-isopropylbenzoic acid, is still an activated ring system. It readily undergoes a second electrophilic attack by another isopropyl carbocation.
The directing effects remain in play. The hydroxyl group and the first isopropyl group are both ortho, para-directors, while the carboxyl group remains a meta-director. The only remaining activated position that is ortho to the hydroxyl group and meta to the carboxyl group is C5. The second isopropylation, therefore, occurs at this position, leading to the desired product: this compound.[1][4]
Experimental Protocol & Process Optimization
The translation of mechanistic understanding into a robust experimental protocol is critical. The procedure often involves carefully controlled conditions to maximize the yield of the di-substituted product and minimize side reactions, such as the formation of mono-alkylated impurities or ether byproducts.[1][2]
Representative Laboratory-Scale Protocol
The following protocol is a synthesized example based on established procedures.[2][4]
-
Reaction Setup: In a flask equipped with a stirrer and a thermometer, add concentrated sulfuric acid (e.g., 3.6 parts by volume) to water (e.g., 0.25 parts by volume) while cooling in an ice bath to maintain a temperature below 10°C.
-
Reagent Addition: To the cooled acid mixture, add p-hydroxybenzoic acid (e.g., 1 part by weight). Maintain cooling and slowly add isopropyl alcohol (e.g., 1.6 parts by volume) while ensuring the temperature does not exceed 10°C.
-
Reaction Execution: After the addition is complete, slowly heat the reaction mixture to a target temperature of 55-60°C.[4] Monitor the reaction progress using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).
-
Workup and Isolation: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by slowly adding it to a mixture of chilled water and an organic solvent like toluene.[1][4]
-
Purification: Separate the organic layer. The crude product can be purified by recrystallization. For instance, the residue after solvent removal can be dissolved in methanol, treated with activated carbon, and then precipitated by the slow addition of chilled water to yield pure this compound.[1][2]
Key Process Parameters and Optimization Data
Optimizing the reaction involves balancing several variables to achieve high yield and purity. Below is a table summarizing key parameters and typical outcomes reported in the literature.
| Parameter | Condition | Rationale & Impact on Outcome | Yield (%) | Reference |
| Catalyst | Conc. H₂SO₄ | Strong Brønsted acid, efficiently generates the carbocation electrophile.[9] | ~85 | [2] |
| Alkylating Agent | Isopropanol | Cost-effective and readily available. Used in excess to drive the reaction. | ~85 | [2] |
| Temperature | 55-60°C | Balances reaction rate and selectivity. Higher temperatures can lead to side products. | ~85 | [4] |
| Reaction Time | ~3-5 hours | Dependent on temperature and scale. Monitored by HPLC to avoid byproduct formation from extended heating.[2] | ~85 | [2] |
| Solvent Ratio | Isopropanol/Water | The presence of a small amount of water is part of the process described in some patents.[2] | ~85 | [2] |
Conclusion: A Mechanistically Driven Synthesis
The Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid is a sophisticated reaction where the principles of electrophilic aromatic substitution are expertly manipulated. The synergistic directing effects of the hydroxyl and carboxyl groups provide exceptional regiochemical control, guiding the sequential addition of two isopropyl groups to the desired C3 and C5 positions. A thorough understanding of this mechanism, from the acid-catalyzed generation of the isopropyl cation to the electronic influences on the aromatic ring, is indispensable for scientists and engineers in the pharmaceutical industry. This knowledge enables the rational optimization of reaction conditions, leading to a more efficient, safe, and economical synthesis of vital drug precursors.
References
- An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Quick Company.
- Phenol alkylation (Friedel-Crafts Alkyl
- Process for preparing extra pure 2, 6-diisopropyl phenol.
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkyl
- Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- Friedel–Crafts reaction. Wikipedia.
- Directing effect in Intramolecular Friedel Crafts Alkyl
- Friedel–Crafts reaction of phenol. Chemistry Stack Exchange.
- Process for preparing extra pure 2, 6-diisopropyl phenol.
- Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. PrepChem.com.
- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis.
- Friedel-Crafts Alkyl
- Steric Effects in Friedel-Crafts Reactions. Chemistry Stack Exchange.
- Improving yield and purity in Friedel-Crafts alkyl
- Electrophilic arom
- Friedel-Crafts Alkyl
- Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.
- 16.13: Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts.
- Reaction Mechanism of Friedel Crafts alkyl
- Why m-hydroxybenzoic acid has higher acidity then p-hydroxybenzoic acid?. Chemistry Stack Exchange.
- Electrophilic Aromatic Substitution: The Six Key Reactions. Master Organic Chemistry.
- Friedel Crafts Acylation And Alkyl
- 15.
- Friedel-Crafts Alkyl
- Friedel-Crafts Alkyl
- Ch12: Friedel-Crafts limit
- 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction. [No Source Found].
Sources
- 1. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP2516369B1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 4. An Improved Process For Preparing 2, 6 Diisopropyl Phenol [quickcompany.in]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. mt.com [mt.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 9. A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. byjus.com [byjus.com]
- 12. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Friedel-Crafts Alkylation [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
The Synthesis of Propofol: A Tale of Two Precursors—The Established Industrial Pathway and a Theoretical Exploration from 4-Hydroxy-3,5-diisopropylbenzoic Acid
An In-Depth Technical Guide
Introduction
Propofol (2,6-diisopropylphenol) stands as a cornerstone of modern anesthesia, valued for its rapid onset and short duration of action. Its widespread clinical use necessitates a robust and efficient synthetic process. The dominant industrial-scale synthesis of propofol is a testament to classic organic chemistry, primarily relying on the direct alkylation of phenol. This method is well-established, scalable, and economically viable.
However, the exploration of alternative synthetic routes is a vital exercise in chemical innovation. It can unlock new efficiencies, improve purity profiles, or adapt to different feedstock availabilities. This guide provides a dual perspective on propofol synthesis. We will first delve into the scientifically established and industrially practiced synthesis from phenol. Subsequently, we will embark on a theoretical exploration of a potential, albeit not currently documented, synthetic pathway starting from 4-Hydroxy-3,5-diisopropylbenzoic Acid. This second part will serve as an academic exercise in synthetic strategy, grounded in fundamental chemical principles.
This document is intended for researchers, scientists, and drug development professionals with a background in organic chemistry. It aims to provide not just procedural steps, but also the underlying chemical logic and rationale.
Part 1: The Established Industrial Synthesis of Propofol from Phenol
The workhorse of industrial propofol production is the Friedel-Crafts alkylation of phenol with propene. This reaction directly introduces the two isopropyl groups onto the phenol ring at the ortho positions, a process guided by the directing effect of the hydroxyl group and the choice of catalyst.
Mechanism and Rationale
The reaction proceeds via an electrophilic aromatic substitution mechanism. Propene is activated by a Lewis acid catalyst to form a carbocation or a carbocation-like species. Phenol, being an activated aromatic ring, is then attacked by this electrophile. The key to achieving the desired 2,6-disubstitution, as opposed to other isomers, lies in the catalyst system. While various Lewis acids can be used, the formation of aluminum phenoxide in situ by reacting phenol with an aluminum catalyst is a common strategy. This bulky catalyst can chelate to the hydroxyl group of the phenol, sterically hindering the para position and directing the incoming isopropyl groups to the ortho positions.
The reaction is typically carried out at elevated temperatures and pressures to maintain propene in the liquid phase and achieve a practical reaction rate. The reaction mixture is then neutralized, and the product is purified, usually by distillation.
Experimental Protocol: Alkylation of Phenol
Disclaimer: This protocol is a generalized representation based on established chemical principles and should be adapted and optimized for specific laboratory conditions. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
-
Catalyst Preparation: A suitable reaction vessel equipped with a stirrer, condenser, and gas inlet is charged with phenol and a catalytic amount of aluminum. The mixture is heated to initiate the formation of aluminum phenoxide, which serves as the active catalyst.
-
Alkylation: The reaction vessel is then cooled, and additional phenol is added. The vessel is pressurized with propene, and the temperature is raised to the desired level (e.g., 200-250°C). The reaction is maintained under pressure for several hours to ensure complete conversion.
-
Workup and Purification: After the reaction is complete, the mixture is cooled, and the catalyst is quenched, typically by the addition of water or a dilute acid. The organic layer is separated, washed, and dried. The crude product is then purified by fractional distillation under reduced pressure to isolate the 2,6-diisopropylphenol.
Data Summary: Typical Reaction Parameters
| Parameter | Value |
| Starting Materials | Phenol, Propene |
| Catalyst | Aluminum (forming aluminum phenoxide) |
| Temperature | 200 - 250 °C |
| Pressure | 10 - 50 bar |
| Typical Yield | > 90% (of 2,6-diisopropylphenol) |
| Primary Byproducts | 2-isopropylphenol, 4-isopropylphenol, 2,4-diisopropylphenol |
Visualization of the Industrial Pathway
Unlocking the Research Potential of 4-Hydroxy-3,5-diisopropylbenzoic Acid: A Technical Guide for Life Scientists
Foreword: Beyond a Synthetic Intermediate
To the dedicated researcher, scientist, and drug development professional, the molecule 4-Hydroxy-3,5-diisopropylbenzoic Acid may be familiar primarily as a crucial intermediate in the synthesis of the widely used anesthetic, Propofol.[1] This role, while significant, has largely overshadowed its intrinsic potential as a bioactive molecule worthy of investigation in its own right. This technical guide moves beyond the synthesis bench to illuminate the untapped opportunities this compound presents in life sciences research.
Drawing from the established biological activities of its parent scaffold, p-hydroxybenzoic acid, and its derivatives, we will explore the scientifically grounded potential of this compound.[2][3] This document serves as both a roadmap and a call to action, providing not just theoretical applications but also detailed, actionable protocols to empower researchers to explore its utility as an antioxidant, anti-inflammatory, and antimicrobial agent, among other possibilities. The unique diisopropyl substitution on the phenolic ring presents a fascinating variable in the structure-activity relationship of benzoic acid derivatives, promising novel findings for the inquisitive investigator.
Molecular Profile and Physicochemical Properties
A thorough understanding of a compound's physical and chemical characteristics is the bedrock of sound experimental design.
Synonyms: 3,5-Diisopropyl-4-hydroxybenzoic acid; 4-Hydroxy-3,5-bis(1-methylethyl)benzoic acid; Propofol Impurity N; Propofol 4-Carboxylic Acid.[4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₃ | [5] |
| Molecular Weight | 222.28 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [6] |
| Melting Point | ~146 °C | |
| Boiling Point | 343.5 ± 42.0 °C (Predicted) | [6] |
| Solubility | Soluble in organic solvents (e.g., DMSO, ethanol, acetone); limited solubility in water. | [6][7] |
| pKa | ~4.65 (Predicted) |
Expert Insight: The limited aqueous solubility is a critical consideration for in vitro assays.[7] The predicted pKa suggests that solubility can be enhanced in alkaline conditions due to the deprotonation of the carboxylic acid group.[7] For cell-based assays, creating a concentrated stock solution in a solvent like DMSO is standard practice. However, researchers must be mindful of potential precipitation upon dilution in aqueous media and the final solvent concentration's effect on cell viability.[7]
Potential Application 1: Antioxidant and Radical Scavenging Activity
Scientific Rationale: The phenolic hydroxyl group is a hallmark of antioxidant activity in many compounds, and this compound is no exception. This functional group can donate a hydrogen atom to neutralize free radicals, thus terminating damaging chain reactions. The structure-activity relationship of benzoic acid derivatives indicates that substitutions on the aromatic ring significantly influence antioxidant capacity.[2][3] While direct studies on this specific molecule are limited, the extensive research on related phenolic acids provides a strong basis for its potential in this area.
Experimental Workflow: In Vitro Antioxidant Capacity Assessment
The following diagram and protocols outline a standard workflow for evaluating the antioxidant potential of this compound using the DPPH and ABTS assays.[8][9]
Caption: Workflow for in vitro antioxidant assays.
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol is adapted for a 96-well plate format for high-throughput analysis.[8][9]
-
Reagent Preparation:
-
Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.
-
DPPH Working Solution: Dissolve 2.4 mg of DPPH in 100 mL of methanol. The absorbance of this solution at 517 nm should be approximately 1.0. Store in the dark.
-
Positive Control: Prepare a stock solution of a known antioxidant like Trolox or Ascorbic Acid in the same solvent as the test compound.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of various concentrations of the test compound (e.g., 1, 5, 10, 25, 50, 100 µM) prepared by serial dilution of the stock solution in methanol.
-
Prepare a blank well containing only methanol.
-
Prepare a control well containing methanol and the DPPH solution.
-
Add 100 µL of the DPPH working solution to each well.
-
Mix and incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to inhibit 50% of the DPPH radicals).
-
Potential Application 2: Anti-inflammatory Activity
Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. Many phenolic compounds exert anti-inflammatory effects by modulating key signaling pathways. Derivatives of p-hydroxybenzoic acid have been shown to inhibit the activation of NF-κB, a master regulator of the inflammatory response. This inhibition prevents the transcription of pro-inflammatory genes, such as those for cytokines and enzymes like COX-2. It is plausible that this compound shares this anti-inflammatory potential.
Experimental Workflow: Cell-Based Anti-inflammatory Assay
This workflow describes the use of a stable cell line expressing an NF-κB-driven luciferase reporter to screen for anti-inflammatory activity.[10][11]
Caption: Workflow for NF-κB reporter assay.
Detailed Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed for a 96-well format and uses a commercially available NF-κB reporter cell line (e.g., HEK293-NF-κB-luc).[10][11][12][13]
-
Cell Culture and Seeding:
-
Culture the NF-κB reporter cells according to the supplier's instructions.
-
Seed the cells into a white, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
-
Compound Treatment and Stimulation:
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Pre-treat the cells with the test compound for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
Stimulate the cells with a pre-determined optimal concentration of an NF-κB activator, such as TNF-α (e.g., 10 ng/mL). Include an unstimulated control.
-
-
Luciferase Assay:
-
Incubate the plate for 6-24 hours at 37°C.
-
Perform the luciferase assay using a commercial kit (e.g., Promega's ONE-Glo™ or similar) following the manufacturer's instructions. This typically involves adding the reagent directly to the wells, incubating for a short period, and then measuring luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to a co-transfected Renilla luciferase signal if applicable.
-
Calculate the percentage inhibition of NF-κB activation relative to the stimulated control.
-
Generate a dose-response curve to determine the IC₅₀ value.
-
Other Potential Research Avenues
The structural similarity of this compound to other bioactive benzoic acid derivatives suggests several other exciting areas for investigation.
Table 2: Exploratory Research Areas and Methodologies
| Research Area | Rationale based on Related Compounds | Suggested In Vitro Assay | Key Cell Lines/Strains |
| Antimicrobial Activity | p-Hydroxybenzoic acid and its derivatives exhibit broad-spectrum antibacterial and antifungal properties.[14][15][16][17] | Broth microdilution assay to determine Minimum Inhibitory Concentration (MIC). | Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans |
| Estrogenic/Anti-Estrogenic Activity | 4-Hydroxybenzoic acid has been shown to have estrogenic effects in ER-positive breast cancer cells.[18][19] | MCF-7 cell proliferation assay (E-SCREEN).[20][21] | MCF-7 (ER-positive), MDA-MB-231 (ER-negative control) |
| Cytotoxicity/Anticancer Potential | Many phenolic compounds exhibit cytotoxic effects against cancer cell lines.[22] | MTT or similar cell viability assay.[23][24][25][26] | A panel of cancer cell lines (e.g., HeLa, A549, HepG2) and a non-cancerous control cell line (e.g., HEK293) |
Safety and Handling
As with any research chemical, proper safety precautions are essential.
-
Hazard Identification: May cause skin, eye, and respiratory irritation.[4]
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4]
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion: A Molecule of Untapped Potential
This compound stands at an exciting crossroads. While its role in chemical synthesis is well-established, its journey in the life sciences is just beginning. The evidence from its chemical relatives strongly suggests a portfolio of bioactive properties waiting to be characterized. This guide provides the foundational knowledge and practical methodologies for researchers to embark on this exploration. By investigating its antioxidant, anti-inflammatory, and other potential biological activities, the scientific community can unlock the full potential of this intriguing molecule, potentially paving the way for new research tools and therapeutic leads.
References
- Muir, R. M., & Hansch, C. (n.d.). THE RELATIONSHIP OF STRUCTURE AND PLANT-GROWTH ACTIVITY OF SUBSTITUTED BENZOIC AND PHENOXYACETIC ACIDS. PMC.
- Duggirala, S., et al. (n.d.). Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models. Frontiers.
- International Journal of Advanced Biochemistry Research. (n.d.). MTT-based evaluation of plant-derived phenolics: A comprehensive review of their antiproliferative effects in cancer models.
- Pierre, L. L., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Nat Prod Chem Res, 3(3).
- MDPI. (2022). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives.
- National Toxicology Program. (2014). TEST METHOD NOMINATION: MCF-7 CELL PROLIFERATION ASSAY OF ESTROGENIC ACTIVITY.
- Agriculture Journal IJOEAR. (n.d.). evaluation of estrogenic activity by MCF7 cell culture bioassay, in drinking water from different wat.
- PubMed. (n.d.). Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens.
- PubMed. (2015). Cell-based screening assay for anti-inflammatory activity of bioactive compounds.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual.
- (n.d.). Antibacterial Activity of Phenolic Compounds Against the Phytopathogen Xylella fastidiosa.
- Protocols.io. (2023). MTT assay protocol.
- Chemsrc. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- NIH. (n.d.). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach.
- PMC - NIH. (n.d.). Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms.
- ResearchGate. (n.d.). Test for estrogenic activity. The MCF-7 focus assay was conducted as....
- (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs..
- (n.d.). (PDF) Antibacterial activity of phenolics compounds against pathogenic bacteria.
- ResearchGate. (n.d.). Antimicrobial activity of individual phenolic compounds, some examples..
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
- PubChem. (n.d.). This compound.
- ResearchGate. (n.d.). NF-kB and AP-1 pathway luciferase reporter assays. RAW264.7 cells....
- MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
- BPS Bioscience. (n.d.). NF-κB Reporter Kit (NF-κB Signaling Pathway) NF-kB 60614.
- Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Antioxidant Activity | ABTS | DPPH | FRAP | Medicinal Plants | Phenolic Content | Proximate Composition.
- PubChemLite. (n.d.). This compound (C13H18O3).
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. aksci.com [aksci.com]
- 5. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ijpsonline.com [ijpsonline.com]
- 10. Cell-based screening assay for anti-inflammatory activity of bioactive compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. GloResponse™ NF-κB-RE-luc2P HEK293 Cell Line [promega.sg]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 14. Frontiers | Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models [frontiersin.org]
- 15. Antibacterial Activity of Phenolic Compounds Against the Phytopathogen Xylella fastidiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ijoear.com [ijoear.com]
- 19. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. biochemjournal.com [biochemjournal.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. MTT (Assay protocol [protocols.io]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
High-Purity 4-Hydroxy-3,5-diisopropylbenzoic Acid: A Guide to Commercial Sourcing, Quality Control, and Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
4-Hydroxy-3,5-diisopropylbenzoic acid (CAS No. 13423-73-9) is a critical aromatic carboxylic acid derivative that serves as a pivotal intermediate in various synthetic applications, most notably in the pharmaceutical industry. Its primary role as a direct precursor in the synthesis of the intravenous anesthetic agent Propofol (2,6-diisopropylphenol) underscores the necessity for sourcing high-purity material to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides an in-depth analysis for researchers and drug development professionals on navigating the commercial supplier landscape, understanding critical quality attributes, and appreciating the nuances of its synthesis and impurity profiling.
Introduction: The Strategic Importance of this compound
This compound is a substituted benzoic acid characterized by a hydroxyl group and two isopropyl groups flanking it on the aromatic ring.[1] This specific substitution pattern is not arbitrary; it is a deliberate design element in a strategic synthetic route to produce high-purity Propofol.[2]
Traditional synthesis of Propofol via direct alkylation of phenol can lead to a mixture of isomeric byproducts that are difficult to separate.[3] The "benzoic acid route," however, utilizes p-hydroxybenzoic acid as a cost-effective starting material. The carboxylic acid group at the para-position effectively blocks this site, directing the Friedel-Crafts di-isopropylation to the ortho-positions (3 and 5).[3][4] Subsequent decarboxylation cleanly removes the carboxyl group, yielding the desired 2,6-diisopropylphenol.[1][2] This pathway's elegance lies in its regioselectivity, which minimizes the formation of difficult-to-remove impurities.[3] Consequently, the purity of the this compound intermediate is paramount.
Beyond its role as a Propofol precursor, the compound's antioxidant properties, conferred by the sterically hindered phenolic hydroxyl group, make it a subject of interest in pharmaceutical research for mitigating oxidative stress.[4]
Molecular and Physicochemical Profile
Understanding the fundamental properties of this compound is essential for its handling, formulation, and analysis. The key physicochemical data are summarized below.
| Property | Value | Source(s) |
| CAS Number | 13423-73-9 | [4][5] |
| Molecular Formula | C₁₃H₁₈O₃ | [4][6] |
| Molecular Weight | 222.28 g/mol | [1][4][6] |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | [6] |
| Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid, Propofol 4-Carboxylic Acid, Propofol Impurity N | [7][8] |
| Appearance | Typically a white crystalline solid | [4] |
| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [4] |
| Density | 1.1 ± 0.1 g/cm³ | [4] |
| Solubility | Soluble in organic solvents; limited solubility in water | [4] |
Sourcing High-Purity Material: A Guide to Commercial Suppliers
The selection of a reliable supplier is a critical step that impacts research validity and drug development timelines. Suppliers range from large-scale manufacturers to specialized catalog companies catering to research quantities. High purity is typically defined as ≥98% or ≥99% for pharmaceutical applications.
| Supplier | Noted Purity Levels | Scale | Notes |
| Scimplify | High-quality specified | Stock available | Acts as a trusted manufacturer and distributor.[9] |
| Benchchem | Certified Reference Material (CRM) available | Research | Provides material for quality control and analytical applications.[1] |
| EvitaChem | Not specified | Research | Lists the compound for life sciences research.[4] |
| AChemBlock | 95% | Research | Offers building blocks for research purposes.[5] |
| ChemScene | ≥95% | Research | Provides the compound for research with storage conditions specified.[10] |
| ChemicalBook | 95%, 98%, 99% | Research to Bulk | A platform listing multiple traders and manufacturers, primarily from China and India, offering various purities and package sizes.[11] |
| VRUDDISRI PHARMA | 98% to 99% | Bulk (25kgs) | Listed as a manufacturer based in India.[11] |
Expert Insight: When selecting a supplier, especially for drug development, it is crucial to request a Certificate of Analysis (CoA). A comprehensive CoA should not only state the purity by HPLC but also detail the methods used for analysis and list the levels of known process-related impurities. For GMP applications, sourcing from a direct manufacturer like those listed on ChemicalBook or Scimplify, who can provide process details and regulatory support, is advisable.[9][11]
Quality Control and Purity Assessment: A Self-Validating System
The trustworthiness of any research or development involving this intermediate hinges on rigorous analytical validation of its purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose.[1][12]
Workflow for Purity Verification
The following diagram illustrates a typical workflow for the quality control and verification of incoming this compound.
Caption: Quality control workflow for incoming this compound.
Standard Operating Protocol: HPLC Purity Determination
This protocol is based on established methods for the analysis of this compound.[1][12]
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient/Isocratic: An isocratic method with 70% A and 30% B is often sufficient.[1] A gradient may be used for better separation of impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm.[1]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable organic solvent to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. The reaction is often considered complete when the starting material, p-hydroxybenzoic acid, is below 5%.[4][12] For high-purity material, total impurities should be less than 0.1%.[12]
Spectroscopic Confirmation
-
Mass Spectrometry (MS): Confirms the molecular weight. The mass spectrum should show a molecular ion peak corresponding to its monoisotopic mass of 222.1256 Da.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation by analyzing the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Key Synthetic Pathway and Critical Impurity Profile
As previously discussed, the most common and strategically advantageous synthesis is the Friedel-Crafts alkylation of p-hydroxybenzoic acid.[4] Understanding this process is key to anticipating potential impurities.
Caption: Synthetic pathway from p-Hydroxybenzoic Acid to Propofol.
Process-Related Impurities
Controlling the reaction conditions during synthesis is crucial to minimize the formation of byproducts.[2] Key impurities that may be present in lower-grade material include:
-
Mono-alkylated Impurity (Formula VI): 4-hydroxy-3-(propan-2-yl)benzoic acid. Results from incomplete di-alkylation.[3]
-
Ether Impurity (Formula V): 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid. Formed by alkylation of the phenolic hydroxyl group.[3]
-
Dimer Impurity (Formula IV): 4,4'-oxy-dibenzoic acid. A potential byproduct from the starting material under certain conditions.[3]
The presence of these impurities in the intermediate can lead to the formation of corresponding impurities in the final Propofol API, such as 2-(propan-2-yl)phenol (from the mono-alkylated impurity) and 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene (from the ether impurity).[3] Therefore, sourcing an intermediate that is substantially free of these impurities is a critical control point in the overall manufacturing process of Propofol.
Applications in Research and Drug Development
The primary application driving the demand for this compound is its use as a non-isomeric precursor for Propofol.[1][2] Research in continuous-flow chemistry has focused on optimizing the two-step synthesis (alkylation followed by decarboxylation) to improve yield, safety, and scalability.[2]
Additionally, its inherent antioxidant properties make it a useful tool in:
-
Pharmaceutical Research: Investigating mechanisms of oxidative stress and developing formulations where antioxidant activity is beneficial.[4]
-
Analytical Chemistry: Serving as a certified reference material for the development and validation of analytical methods for Propofol and its related substances.[1]
-
Agrochemicals: Used as an intermediate in the synthesis of various agrochemical products.[4]
Conclusion
This compound is more than a simple chemical intermediate; it is a key enabling molecule for the production of a globally essential medicine. For scientists and researchers, a successful project outcome is intrinsically linked to the quality of this starting material. A thorough evaluation of commercial suppliers, coupled with rigorous in-house analytical verification, is not merely a recommendation but a requirement for ensuring scientific integrity and the safety of subsequent pharmaceutical products. By understanding the compound's synthesis, impurity profile, and analytical characterization, professionals can make informed sourcing decisions that form the bedrock of reliable and reproducible research and development.
References
- EvitaChem. (n.d.). Buy this compound (EVT-299250).
- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Tambarussi, C. M., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health (NIH).
- Google Patents. (2013). US 2013/0072573 A1 - Process for Preparing Extra Pure 2,6-Diisopropyl Phenol.
- PubChem. (n.d.). This compound | C13H18O3 | CID 25972.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 5. This compound 95% | CAS: 13423-73-9 | AChemBlock [achemblock.com]
- 6. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 9. 4-Hydroxy-3,5-diisopropyl benzoic acid Online | 4-Hydroxy-3,5-diisopropyl benzoic acid Manufacturer and Suppliers [scimplify.com]
- 10. chemscene.com [chemscene.com]
- 11. 3,5-Diisopropyl-4-hydroxybenzoic acid manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 12. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
4-Hydroxy-3,5-diisopropylbenzoic Acid pKa and ionization constant
An In-Depth Technical Guide to the pKa and Ionization Constant of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Authored by: A Senior Application Scientist
Introduction
In the landscape of pharmaceutical sciences and materials research, a molecule's acid dissociation constant, or pKa, is a cornerstone physicochemical parameter. It governs critical properties including solubility, absorption, distribution, metabolism, and excretion (ADME), thereby profoundly influencing a compound's bioavailability and therapeutic efficacy.[1] This guide provides a comprehensive examination of this compound, a molecule possessing dual acidic functionalities. As a substituted benzoic acid and a sterically hindered phenol, its ionization behavior presents a subject of significant interest for researchers in drug development and chemical synthesis.
This document moves beyond a mere presentation of data, offering a deep dive into the theoretical underpinnings of this molecule's acidity, detailed experimental protocols for empirical pKa determination, and the causal reasoning behind methodological choices.
Molecular Overview and Physicochemical Properties
This compound (IUPAC Name: 4-hydroxy-3,5-di(propan-2-yl)benzoic acid) is characterized by a central benzene ring substituted with a carboxylic acid group, a hydroxyl group, and two bulky isopropyl groups positioned ortho to the hydroxyl group.[2] This specific arrangement creates a unique electronic and steric environment that dictates its acidic properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₃ | [2][3][4] |
| Molecular Weight | 222.28 g/mol | [2][3][5] |
| CAS Number | 13423-73-9 | [3][4][6] |
| Predicted pKa (Carboxylic Acid) | 4.65 ± 0.10 | [6] |
| Monoisotopic Mass | 222.1256 Da | [2][3] |
The Theoretical Framework of Acidity
This compound is a diprotic acid, featuring two distinct acidic protons: one on the carboxylic acid group (-COOH) and one on the phenolic hydroxyl group (-OH). Understanding their respective pKa values requires an analysis of electronic and steric effects.
The Carboxylic Acid Proton (pKa₁)
The primary acidic proton is that of the carboxyl group. The acidity of benzoic acid is influenced by substituents on the aromatic ring.[7]
-
Electron-Withdrawing Groups (EWGs): Generally increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through inductive or resonance effects.
-
Electron-Donating Groups (EDGs): Generally decrease acidity (higher pKa) by destabilizing the carboxylate anion.[7]
In this molecule:
-
Hydroxyl Group (-OH): Acts as an electron-withdrawing group via induction but an electron-donating group via resonance. Its net effect depends on its position.
-
Isopropyl Groups (-CH(CH₃)₂): These are weak electron-donating groups through induction and hyperconjugation, which would be expected to slightly decrease the acidity of the carboxylic acid, raising its pKa compared to unsubstituted benzoic acid.[8]
The reported pKa of 4.65 is attributed to the carboxylic acid proton.[6] From this, the ionization constant (Ka) can be calculated:
-
pKa = -log₁₀(Ka)
-
Ka = 10⁻ᵖᴷᵃ
-
Ka₁ = 10⁻⁴.⁶⁵ ≈ 2.24 x 10⁻⁵
The Phenolic Proton (pKa₂)
Phenols are generally weakly acidic, with the pKa of phenol itself being approximately 9.95.[7][8] Substituents dramatically alter this value.
-
Electron-Withdrawing Groups: EWGs, such as a nitro group, increase the acidity of phenols by stabilizing the phenoxide ion that forms upon deprotonation.[8][9][10]
-
Electron-Donating Groups: EDGs, like alkyl groups, decrease acidity by intensifying the negative charge on the phenoxide ion, making it less stable.[8]
For this compound, the key factor for the phenolic proton is the profound steric hindrance provided by the two ortho-positioned isopropyl groups. These bulky groups shield the hydroxyl group, which can influence its interaction with the solvent and its ability to deprotonate. Sterically hindered phenols are a known class of compounds, often utilized as antioxidants.[11] The carboxyl group (or its conjugate base, carboxylate, after the first deprotonation) acts as an electron-withdrawing group, which would serve to increase the acidity of the phenolic proton (lower its pKa). However, the phenolic pKa is expected to be significantly higher than that of the carboxylic acid.
Caption: Stepwise ionization of this compound.
Experimental Determination of pKa
To ensure scientific integrity, pKa values must be determined empirically. Potentiometric titration and UV-Vis spectrophotometry are two robust, commonly employed methods.[12][13][14]
Method 1: Potentiometric Titration
This high-precision technique involves monitoring pH changes in a solution of the analyte as a titrant of known concentration is incrementally added.[12][15] The pKa is determined from the midpoint of the buffer region on the resulting titration curve, where the pH is equal to the pKa.[15]
Caption: Workflow for pKa determination by potentiometric titration.
Detailed Experimental Protocol: Potentiometric Titration
-
Instrument Calibration: Calibrate a high-precision pH meter and electrode using at least three standard aqueous buffers (e.g., pH 4.00, 7.00, and 10.00).[15]
-
Solution Preparation:
-
Accurately weigh a sample of this compound.
-
Due to potential low aqueous solubility, dissolve the sample in a suitable co-solvent (e.g., methanol or acetonitrile) and dilute with purified water to a final concentration of approximately 10⁻³ to 10⁻⁴ M.[12] The use of co-solvents will yield an apparent pKa (pKa*); extrapolation to 0% co-solvent may be necessary to determine the aqueous pKa.[1][12]
-
Prepare a standardized titrant solution of carbonate-free 0.1 M sodium hydroxide (NaOH).
-
-
Titration Procedure:
-
Transfer a known volume of the analyte solution to a titration vessel equipped with a magnetic stirrer.
-
To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[15]
-
Purge the solution with an inert gas (e.g., nitrogen) for 10-15 minutes before and during the titration to displace dissolved CO₂, which can interfere with pH measurements.[12][15]
-
Immerse the calibrated pH electrode and a temperature probe into the solution.
-
Begin adding the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).
-
After each addition, allow the pH reading to stabilize before recording the value and the total volume of titrant added.
-
Continue the titration well past the equivalence point, identified by a sharp change in pH.
-
-
Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Determine the exact equivalence point by finding the inflection point of the curve, often accomplished by plotting the first or second derivative (ΔpH/ΔV or Δ²pH/ΔV²).[16]
-
The volume of titrant at the half-equivalence point is exactly half the volume at the equivalence point.
-
The pKa is the pH value on the titration curve corresponding to the half-equivalence point volume.[15] For a diprotic acid, two inflection points and two buffer regions will be observed if the pKa values are sufficiently separated.
-
Method 2: UV-Vis Spectrophotometry
This method is ideal for compounds with a chromophore whose absorbance spectrum changes with ionization state.[12] It relies on measuring the absorbance of the analyte in a series of buffered solutions of known pH.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Detailed Experimental Protocol: UV-Vis Spectrophotometry
-
Preliminary Scans:
-
Prepare two solutions of this compound at a constant concentration: one in a strongly acidic buffer (e.g., pH 2) to obtain the spectrum of the fully protonated species, and one in a strongly basic buffer (e.g., pH 12) for the fully deprotonated species.
-
Scan both solutions across a suitable UV range (e.g., 220-400 nm) to identify the analytical wavelength (λmax) where the difference in absorbance between the two species is maximal.[12]
-
-
Solution Preparation:
-
Prepare a series of buffer solutions with accurately known pH values, spanning the expected pKa range (e.g., for pKa₁, buffers from pH 3.5 to 5.5).
-
Prepare a stock solution of the analyte. Add an identical, small aliquot of the stock solution to a fixed volume of each buffer solution.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of each buffered analyte solution at the predetermined analytical wavelength. Designate the absorbance in the acidic solution as Aₘ (molar) and in the basic solution as Aᵢ (ionic). The absorbance in the intermediate buffers is A.
-
Concurrently, measure the precise pH of each buffer solution using a calibrated pH meter.[17]
-
-
Data Analysis:
-
The pKa is calculated using the Henderson-Hasselbalch equation, where the ratio of the deprotonated (base) to protonated (acid) species is determined from the absorbance values: pH = pKa + log ( [Base] / [Acid] )
-
The ratio can be expressed as: ( [Base] / [Acid] ) = (A - Aₘ) / (Aᵢ - A)
-
A plot of pH (y-axis) versus log([A - Aₘ] / [Aᵢ - A]) (x-axis) will yield a straight line. The pKa is the y-intercept of this line.[17]
-
Causality and Self-Validation in Experimental Design
-
Expertise in Method Selection: Potentiometry is chosen for its high precision and direct measurement of pH.[12][13] Spectrophotometry is an excellent alternative if the compound has a suitable chromophore and is available only in small quantities or has low solubility, as it often requires lower concentrations.[12]
-
Trustworthiness through Controls: The requirement to purge with nitrogen is critical for titrations approaching or exceeding neutral pH, as dissolved atmospheric CO₂ forms carbonic acid, which consumes titrant and distorts the titration curve, leading to inaccurate results.[12] Calibrating the pH meter with multiple buffers ensures the accuracy of all subsequent pH measurements, which is the core of both methods.
-
Authoritative Grounding in Data Analysis: Using a derivative plot to find the equivalence point is more objective and accurate than a visual estimation from the titration curve.[16] Similarly, using a linear regression of the Henderson-Hasselbalch equation in the spectrophotometric method utilizes all data points, providing a more robust pKa value than a single-point calculation.
Conclusion
The ionization behavior of this compound is defined by its two acidic centers. The carboxylic acid function is the more acidic of the two, with a pKa value of approximately 4.65, influenced by the weak electron-donating nature of the isopropyl substituents. The phenolic proton is significantly less acidic, with its pKa influenced by a combination of steric hindrance and the electron-withdrawing character of the carboxyl group. Accurate determination of these constants is paramount for predicting the molecule's behavior in biological and chemical systems and is best achieved through rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry. The protocols and theoretical considerations outlined in this guide provide a robust framework for researchers to reliably characterize this and similar molecules.
References
- Creative Bioarray. "Protocol for Determining pKa Using Potentiometric Titration".
- Aktaş, A.H., Şanlı, N., & Pekcan, G. "Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture". Süleyman Demirel University Journal of Science.
- ECETOC. "APPENDIX A: MEASUREMENT OF ACIDITY (pKA)". ECETOC Technical Report.
- DergiPark. "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry". Journal of Research in Pharmacy.
- SciSpace. "Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract".
- Şanlı, N., Aktaş, A.H., & Pekcan, G. "Potentiometric Determination of pKa Values of Benzoic Acid and Substituted Benzoic Acid Compounds in Acetonitrile-Water Mixtures". Süleyman Demirel University Journal of Science.
- Chegg.com. "Solved IV. Acidity of Substituted Phenols Phenols are mildly".
- Lurdes, F., et al. "The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots". Journal of Chemical Education.
- Şanlı, N., Aktaş, A.H., & Pekcan, G. "Spectrophotometric Determination of pK, Values for Some Benzoic Acid Compounds in Acetonitrile-Water Mixtures". Turkish Journal of Chemistry.
- Dagri Cyrille, A., et al. "Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum". Physical and Chemical News.
- Lo, R. "Calculated and experimental pK a values of ortho-substituted benzoic acids in water at 25°C". Russian Journal of General Chemistry.
- ResearchGate. "QSPR Prediction of p K a for Benzoic Acids in Different Solvents".
- Dama, M., et al. "Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model". Molecules.
- Gross, K.C., & Seybold, P.G. "Substituent effects on the electronic structure and pKa of benzoic acid". International Journal of Quantum Chemistry.
- ResearchGate. "(PDF) Substituent effects on the physical properties and pKa of phenol".
- Dagri Cyrille, A., et al. "Development of QSPR models for the prediction of pKa values of benzoic acid and three of its derivatives based on quantum descriptors determined by DFT". ResearchGate.
- YouTube. "Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds".
- ResearchGate. "Spectrometric Determination of pKa Values for some Phenolic Compounds in Acetonitrile-Water Mixtures".
- ResearchGate. "The pK a values of phenolic compounds obtained by spectrometric method in MeCN-water media.".
- Pharmaguideline. "Acidity of Phenols, Effect of Substituents on Acidity".
- ResearchGate. "Determination of pKa for substituted benzoic acids in mixed solvent using density functional theory and QSPR | Request PDF".
- LibreTexts Chemistry. "7.5 Acid-Base Properties of Phenols".
- University of Massachusetts Dartmouth. "Spectrophotometric Determination of pKa of Phenol Red".
- National Institutes of Health. "Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis". Molecules.
- ACS Publications. "Standard and Absolute pKa Scales of Substituted Benzoic Acids in Room Temperature Ionic Liquids". The Journal of Organic Chemistry.
- Quest Journals. "Using spectrophotometric methods for determination the of ionization constant of Ruthenium Red and Phenol Red indicators". Journal of Research in Applied Science and Biotechnology.
- YouTube. "Phenols / Acidic Strength / factors affecting acidic strength / detailed explanation / class 12".
- BYJU'S. "The Explanation for the Acidity of Phenols".
- SlideShare. "Acidity of phenols".
- PubChem. "this compound | C13H18O3 | CID 25972".
- PharmaCompass.com. "this compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry".
- PubChemLite. "this compound (C13H18O3)".
- Chemsrc. "3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9".
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 3,5-Diisopropyl-4-hydroxybenzoic acid CAS#: 13423-73-9 [m.chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Acidity of Phenols, Effect of Substituents on Acidity | Pharmaguideline [pharmaguideline.com]
- 9. 7.5 Acid-Base Properties of Phenols – Chemical Bonding and Organic Chemistry [openintrochemistry.pressbooks.tru.ca]
- 10. byjus.com [byjus.com]
- 11. Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 13. dergipark.org.tr [dergipark.org.tr]
- 14. questjournals.org [questjournals.org]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. scispace.com [scispace.com]
- 17. web.pdx.edu [web.pdx.edu]
Methodological & Application
Application Note: A Validated RP-HPLC Method for Purity Analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Abstract
This application note details a robust, selective, and accurate reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the quantification of impurities for 4-Hydroxy-3,5-diisopropylbenzoic Acid. This compound is a critical synthetic intermediate, notably in the manufacturing of 2,6-diisopropylphenol (Propofol), making its purity a critical quality attribute.[1] The developed method utilizes a C18 stationary phase with a gradient elution of acidified water and acetonitrile, coupled with UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in research, quality control, and drug development environments.[2][3]
Introduction and Scientific Rationale
This compound (Figure 1) is a substituted aromatic carboxylic acid and phenol.[1][4] Its primary significance lies in its role as a key precursor in synthetic routes to Propofol, where it is decarboxylated to form the final active pharmaceutical ingredient.[1] The purity of this intermediate is paramount, as any related substances or residual starting materials can carry over and compromise the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for quality control during its synthesis and for final lot release.
Analyte Properties:
-
Molecular Formula: C₁₃H₁₈O₃[5]
-
Molecular Weight: 222.28 g/mol [5]
-
Predicted pKa: 4.65 ± 0.10[6]
-
Classification: Aromatic Hydroxy Acid[4]
The presence of both a carboxylic acid and a phenolic hydroxyl group, combined with the bulky, non-polar diisopropyl groups, dictates the chromatographic strategy.[4] A reversed-phase HPLC method is ideal, as it separates compounds based on hydrophobicity. To ensure consistent retention and sharp peak shape for the acidic analyte, the mobile phase must be maintained at a pH at least 2 units below the analyte's pKa.[7] This "ion suppression" technique renders the carboxylic acid group predominantly in its neutral, protonated form, increasing its hydrophobicity and retention on the C18 stationary phase.[7] Phosphoric acid is selected as the mobile phase modifier due to its low UV absorbance and appropriate buffering capacity in the required pH range.
Experimental
Materials and Reagents
-
This compound Reference Standard (Purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (85%, analytical grade)
-
Water (HPLC grade, e.g., Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a diode-array (DAD) or UV detector is suitable.
| Parameter | Condition | Rationale |
| HPLC Column | C18, 150 x 4.6 mm, 5 µm | Provides excellent retention and resolution for hydrophobic compounds like the analyte.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (v/v) | Acidic modifier to suppress ionization of the carboxylic acid group, ensuring good peak shape and retention.[7][8] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analyte and impurities. |
| Elution Mode | Gradient | Allows for efficient elution of the main analyte while also separating earlier-eluting polar impurities and later-eluting non-polar impurities. |
| Gradient Program | 0-5 min: 30% B; 5-20 min: 30%→80% B; 20-25 min: 80% B; 25.1-30 min: 30% B | Optimized to achieve separation from potential impurities such as p-hydroxybenzoic acid and over-alkylated species.[1] |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Ensures reproducible retention times by minimizing viscosity fluctuations. |
| Detection | UV at 230 nm and 280 nm | 280 nm is a reported wavelength for purity validation.[1] Monitoring at 230 nm provides higher sensitivity for many aromatic impurities.[8] |
| Injection Volume | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Run Time | 30 minutes | Includes elution, column wash, and re-equilibration. |
Preparation of Solutions
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Reference Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Workflow and Validation Protocol
The overall process from sample handling to final result is depicted below. Each stage is critical for ensuring the integrity of the final purity value.
Diagram 1: High-Level Experimental Workflow.
Method Validation Protocol
The method's suitability is demonstrated by validating its performance characteristics as mandated by ICH Q2(R1) guidelines.[2][3][9]
Diagram 2: Core Parameters of Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2] This is demonstrated by analyzing a placebo (if applicable), impurity-spiked samples, and subjecting a sample to stress conditions (e.g., acid, base, peroxide, heat, light) to ensure separation of degradation products from the main peak.
-
Linearity: A series of at least five concentrations of the reference standard, ranging from the Limit of Quantitation (LOQ) to 150% of the working concentration (e.g., 0.5 µg/mL to 150 µg/mL), are prepared and injected. The peak area response is plotted against concentration, and the correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy (Recovery): Accuracy is determined by spiking a sample matrix with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate. The percentage recovery is calculated. Acceptance criteria are typically 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Assessed by performing six replicate injections of the sample solution at 100% of the test concentration on the same day. The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.[2]
-
Intermediate Precision (Inter-day precision): The repeatability assay is repeated on a different day, by a different analyst, or on a different instrument. The %RSD is calculated for the combined data.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio (S/N). LOD is typically where S/N is 3:1, and LOQ is where S/N is 10:1.[9] Alternatively, they can be calculated from the standard deviation of the response and the slope of the linearity curve.
-
Robustness: The reliability of the method is assessed by making small, deliberate variations in method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic).[8] The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits.
System Suitability and Data Analysis
Before sample analysis, a system suitability test must be performed by injecting the Working Standard Solution in five replicates. The results must meet the following criteria:
-
Tailing Factor (T): ≤ 1.5
-
Theoretical Plates (N): ≥ 2000
-
%RSD of Peak Areas: ≤ 2.0%
Purity Calculation: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
The RP-HPLC method described provides a reliable, specific, and robust tool for the purity determination of this compound. The use of ion-suppression reversed-phase chromatography allows for excellent peak shape and resolution from potential process-related impurities. The comprehensive validation protocol, grounded in ICH guidelines, ensures that the method is fit for its intended purpose in a regulated quality control environment, supporting the development and manufacturing of high-purity pharmaceutical products.
References
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25972, this compound.
- Reddy, M. S. N., Venkatasami, G., Kotta, V. R., Ramamoorthy, M., & Patel, S. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. Journal of Chromatographic Science, 12(11), 459.
- Akman, P. K., & Akalın, A. S. (2015). Isocratic Reverse-Phase HPLC for Determination of Organic Acids in Kargı Tulum Cheese. Journal of the Faculty of Agriculture, 30(1), 103-109.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Cimpoiu, C. (2006). HPLC Organic Acid Analysis in Different Citrus Juices under Reversed Phase Conditions. Bulletin of University of Agricultural Sciences and Veterinary Medicine Cluj-Napoca. Agriculture, 63.
- European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
- Agilent Technologies. (n.d.). Analysis of Organic Acids in Aqueous Samples.
- U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 5. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 [chemicalbook.com]
- 7. agilent.com [agilent.com]
- 8. longdom.org [longdom.org]
- 9. fda.gov [fda.gov]
Application Note: Quantitative Analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid and its Derivatives using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note presents a detailed and robust methodology for the analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid and its related derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the polar nature and low volatility of these phenolic compounds, a crucial derivatization step is incorporated to enhance their chromatographic performance and ensure sensitive and accurate quantification. This guide provides comprehensive, step-by-step protocols for sample preparation, silylation-based derivatization, and optimized GC-MS instrument parameters. It is intended for researchers, scientists, and professionals in drug development and metabolomics who require a reliable analytical method for these specific analytes.
Introduction
This compound and its derivatives are of significant interest in various fields, including pharmaceutical research and materials science, due to their potential biological activities and utility as chemical intermediates. Accurate and sensitive quantification of these compounds is often critical for understanding their pharmacokinetic profiles, assessing their purity, and monitoring their presence in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly sensitive and selective detection of mass spectrometry.[1] However, the direct analysis of polar and non-volatile compounds like phenolic acids by GC-MS is challenging.[2][3] These compounds exhibit poor peak shape and thermal instability in the GC system. To overcome these limitations, a derivatization step is essential to convert the polar functional groups (hydroxyl and carboxyl) into less polar, more volatile, and thermally stable derivatives.[2][3][4]
Silylation is the most widely employed derivatization technique for GC analysis of compounds containing active hydrogens, such as those in hydroxyl and carboxylic acid groups.[5][6] This process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group, which significantly increases the volatility and thermal stability of the analyte.[5][7] This application note details a validated protocol using a silylation reagent for the effective analysis of this compound.
Principle of the Method
The analytical workflow is based on the derivatization of the target analytes with a silylating agent, followed by separation and detection using GC-MS. The core steps are outlined below:
-
Sample Preparation: The initial step involves the extraction of the analytes from the sample matrix. This can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE), depending on the complexity of the sample.[8]
-
Derivatization: The extracted and dried sample is then subjected to a silylation reaction. A common and effective reagent for this purpose is a mixture of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and Trimethylchlorosilane (TMCS).[9] The silylation reaction converts the polar hydroxyl and carboxyl groups into their corresponding TMS-ethers and TMS-esters.
-
GC-MS Analysis: The derivatized sample is injected into the GC-MS system. The volatile TMS derivatives are separated on a suitable capillary column based on their boiling points and affinity for the stationary phase.[10] The separated compounds then enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC-grade or equivalent purity solvents such as ethyl acetate, hexane, and methanol.[11]
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5][9]
-
Internal Standard (IS): A suitable internal standard, such as a deuterated analog of the analyte or a compound with similar chemical properties but a different retention time.
-
Standards: Analytical grade standards of this compound and its derivatives.
-
Glassware: Use clean glass containers and vials to avoid contamination.[8]
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general guideline and may need optimization based on the specific sample matrix.
-
To 1 mL of the aqueous sample, add a known amount of the internal standard.
-
Acidify the sample to a pH of approximately 2 using hydrochloric acid.
-
Add 2 mL of ethyl acetate and vortex for 2 minutes.
-
Centrifuge the sample at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Repeat the extraction (steps 3-5) two more times and combine the organic extracts.
-
Evaporate the pooled organic extract to dryness under a gentle stream of nitrogen at 40°C.
Derivatization Protocol
-
To the dried extract from the previous step, add 100 µL of BSTFA + 1% TMCS.
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile to facilitate the reaction.
-
Seal the vial tightly and heat at 60-70°C for 30 minutes in a heating block or oven.[12]
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
Diagram of the Experimental Workflow:
Caption: Overall workflow from sample preparation to GC-MS analysis.
GC-MS Instrumental Parameters
The following instrumental parameters are recommended as a starting point and should be optimized for the specific instrument and application.
| Parameter | Setting |
| Gas Chromatograph | |
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Temperature Program | Initial temperature 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Ionization Mode | Electron Impact (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 50 - 550 amu |
| Acquisition Mode | Full Scan and/or Selected Ion Monitoring (SIM) |
Data Analysis and Expected Results
Identification and Fragmentation
The identification of the derivatized this compound is confirmed by its retention time and mass spectrum. The electron impact (EI) mass spectrum of the di-TMS derivative is expected to show a characteristic fragmentation pattern.
Diagram of the Silylation Reaction:
Caption: Silylation of this compound.
The mass spectrum of the derivatized analyte will exhibit a molecular ion peak (M+). Key fragment ions are typically observed due to the loss of methyl groups (M-15) from the TMS moieties and the cleavage of the silyl groups. For quantitative analysis, specific and abundant ions should be selected for Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
| Analyte | Expected Molecular Weight (Da) | Key Fragment Ions (m/z) |
| This compound | 222.28 | Data to be determined experimentally |
| Di-TMS Derivative | 366.58 | Data to be determined experimentally |
Method Validation
For quantitative applications, the method should be validated according to established guidelines.[1] Key validation parameters include:
-
Linearity and Range: A calibration curve should be constructed by analyzing a series of standards at different concentrations. The linearity should be evaluated by the coefficient of determination (r²).
-
Accuracy and Precision: Accuracy can be assessed by spike-recovery experiments, while precision is determined by replicate analyses of samples at different concentrations.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These are determined based on the signal-to-noise ratio of the analyte peak.[13]
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor peak shape or tailing | Incomplete derivatization | Ensure the sample is completely dry before adding the reagent. Optimize reaction time and temperature. |
| Active sites in the GC system | Use a deactivated liner and column. Condition the column regularly. | |
| Low response or no peak | Degradation of the analyte | Check injector and oven temperatures. Ensure derivatization is complete. |
| Moisture in the sample or reagents | Use anhydrous solvents and store derivatization reagents properly to prevent hydrolysis.[5] | |
| Inconsistent results | Variability in sample preparation | Ensure consistent and reproducible extraction and derivatization steps. Use an internal standard. |
Conclusion
This application note provides a comprehensive and reliable protocol for the GC-MS analysis of this compound and its derivatives. The key to successful analysis is the efficient derivatization of the polar analytes to increase their volatility and thermal stability. The described silylation method, coupled with optimized GC-MS parameters, offers a sensitive and robust approach for the quantification of these compounds in various matrices. This methodology is well-suited for applications in pharmaceutical research, quality control, and metabolomics studies.
References
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). MDPI.
- Sample Preparation Guidelines for GC-MS. (n.d.). University of California, Santa Barbara.
- MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. (n.d.). MetBioNet.
- Schmutzer, G., Avram, V., Coman, V., David, L., & Moldovan, Z. (2012). Determination of Phenolic Compounds from Wine Samples by GC/MS System. Revista de Chimie, 63(9), 855-859.
- Lee, H. B., & Peart, T. E. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. doi:10.1081/ese-120016922
- GC-MS determination of organic acids with solvent extraction after cation-exchange chromatography. (n.d.). SciSpace.
- Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry, 52(2), 222-227. doi:10.1021/jf035073r
- Sample preparation GC-MS. (n.d.). SCION Instruments.
- Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Foods, 5(4), 90. doi:10.3390/foods5040090
- Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. (n.d.). ResearchGate.
- Silylation Reagents. (n.d.). Regis Technologies.
- Derivatizing Reagents. (n.d.). Obrnuta faza.
- Derivatization reagents for GC. (n.d.). Macherey-Nagel.
- GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (n.d.). ResearchGate.
- Method development and validation for analysis of phenolic compounds in fatty complex matrices using Enhanced Matrix Removal (EMR) lipid cleanup and UHPLC-QqQ-MS/MS. (n.d.). ResearchGate.
- A Review on GC-MS and Method Development and Validation. (n.d.). Impactfactor.
Sources
- 1. impactfactor.org [impactfactor.org]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Silylation Reagents - Regis Technologies [registech.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. phoenix-sci.com [phoenix-sci.com]
- 8. Sample preparation GC-MS [scioninstruments.com]
- 9. GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metbio.net [metbio.net]
- 11. uoguelph.ca [uoguelph.ca]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
decarboxylation of 4-Hydroxy-3,5-diisopropylbenzoic Acid to 2,6-diisopropylphenol
An Application Guide to the Synthesis of 2,6-diisopropylphenol via Decarboxylation of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Authored by: A Senior Application Scientist
This document provides an in-depth technical guide for the synthesis of 2,6-diisopropylphenol, widely known as the anesthetic agent Propofol, through the decarboxylation of this compound.[1] This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. It amalgamates theoretical principles with a field-proven, detailed experimental protocol.
Theoretical Background and Mechanistic Insight
The conversion of this compound to 2,6-diisopropylphenol is a classic example of an aromatic decarboxylation reaction.[2] This class of reaction involves the removal of a carboxyl group (-COOH) from an aromatic ring, releasing carbon dioxide (CO₂).
The Principle of Aromatic Decarboxylation
Decarboxylation of aromatic carboxylic acids is not always a spontaneous process and often requires significant energy input (high temperatures) or catalysis.[3] The stability of the aromatic ring makes the cleavage of a carbon-carbon bond challenging. However, the reaction is facilitated by the presence of electron-donating groups (EDGs) at the ortho or para positions relative to the carboxyl group.[4]
In the case of this compound, the hydroxyl (-OH) group at the para-position and the two isopropyl groups at the ortho-positions are all EDGs. They increase the electron density of the aromatic ring, which helps to stabilize the transition state during the loss of CO₂.
Reaction Mechanism: Base-Catalyzed Pathway
The decarboxylation is typically performed under basic conditions, using an alkali metal hydroxide like sodium hydroxide (NaOH).[5][6] The base plays a crucial role in the reaction mechanism:
-
Deprotonation: The strong base (OH⁻) first deprotonates the acidic phenolic hydroxyl group, forming a phenoxide ion.
-
Enhanced Activation: The resulting negative charge on the oxygen atom is delocalized into the aromatic ring, significantly increasing its electron density. This heightened nucleophilicity of the ring facilitates the subsequent C-C bond cleavage.
-
Elimination of CO₂: The molecule then undergoes elimination of carbon dioxide. The electron-rich ring pushes out the carboxylate group, which is a relatively stable leaving group.
-
Protonation: The resulting aryl anion is then protonated during the aqueous workup step to yield the final product, 2,6-diisopropylphenol.
High temperatures, typically in the range of 120-160°C, are necessary to provide the activation energy for the C-C bond cleavage, even with the electronic assistance of the activating groups.[5]
Caption: Key stages of the base-catalyzed decarboxylation.
Detailed Experimental Protocol
This protocol outlines a robust procedure for the decarboxylation reaction, including reaction setup, workup, and purification. The purity of the starting material is critical, as impurities can lead to the formation of byproducts such as 1,3-di(propan-2-yl)-2-(propan-2-yloxy)benzene and 2-(propan-2-yl)phenol.[7][8]
Reagents and Equipment
| Reagent / Material | Grade | Supplier | Notes |
| This compound | >99% Purity | Standard Supplier | Purity is crucial for a clean reaction.[5][9] |
| Sodium Hydroxide (NaOH) | Pellets, >98% | Standard Supplier | Acts as the catalyst. |
| 2-Ethoxyethanol | Anhydrous | Standard Supplier | High-boiling solvent.[5] |
| Toluene | ACS Grade | Standard Supplier | For extraction. |
| Hydrochloric Acid (HCl) | 2M Aqueous Solution | Standard Supplier | For neutralization during workup. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Standard Supplier | For washing during workup. |
| Water | Deionized | - | For workup and washing. |
| Round-bottom flask with reflux condenser | - | Glassware Supplier | - |
| Heating mantle with magnetic stirrer | - | Equipment Supplier | - |
| Nitrogen or Argon gas supply | - | Gas Supplier | To maintain an inert atmosphere.[7] |
| Separatory funnel, Rotary evaporator | - | Glassware Supplier | For workup and solvent removal. |
| Vacuum distillation apparatus | - | Glassware Supplier | For final product purification.[5] |
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 2,6-diisopropylphenol.
-
Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure the system is under a positive pressure of an inert gas, such as nitrogen or argon, to prevent oxidation at high temperatures.[10]
-
Charging Reagents: To the flask, add this compound (e.g., 100 g), 2-ethoxyethanol (e.g., 300 ml), and sodium hydroxide (e.g., 42 g).[5]
-
Decarboxylation: Begin stirring the mixture and heat it to a temperature of 125-130°C using a heating mantle.[5] Maintain this temperature and monitor the reaction progress using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Workup - Cooling and Dilution: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Carefully dilute the cooled reaction mixture with water (e.g., 1000 ml).[5]
-
Extraction: Transfer the diluted mixture to a separatory funnel and extract the product with toluene (e.g., 600 ml).[5] Separate the organic layer.
-
Purification - Washing: Wash the collected organic layer sequentially with an aqueous solution of hydrochloric acid and then with an aqueous solution of sodium bicarbonate.[5] This removes the basic catalyst and any other acidic or basic impurities.
-
Isolation: Dry the washed organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oily residue.[5]
-
Final Purification: Purify the oily residue by vacuum distillation to yield 2,6-diisopropylphenol as a pure product.[5][10] The final product should be a colorless to pale yellow oily liquid.[9]
Expected Results and Troubleshooting
| Parameter | Value / Description | Reference |
| Reaction Temperature | 120 - 160°C (Optimal: 125-130°C) | [5] |
| Monitoring | HPLC | [5] |
| Workup Solvent | Toluene | [5][7] |
| Final Product Form | Colorless to pale yellow oily liquid | [9] |
| Expected Purity (Post-Distillation) | >99.5% (by GC) | [5] |
Key Considerations for Success
-
Starting Material Purity: The most critical factor for obtaining high-purity Propofol is the purity of the starting this compound. Impurities from the preceding alkylation step can carry through and form difficult-to-remove side products.[7][8][11]
-
Inert Atmosphere: The reaction is conducted at high temperatures where the phenolic product can be susceptible to air oxidation, which can cause discoloration and the formation of impurities. A nitrogen or argon atmosphere is essential.[8][10]
-
Temperature Management: Overheating can lead to thermal degradation and the formation of byproducts. Precise temperature control is necessary for a clean and efficient reaction.
-
Efficient Workup: The acid and base washes are crucial for removing the catalyst and ensuring the final product's purity and stability. Incomplete neutralization can lead to issues during distillation.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Chemical Hazards: Sodium hydroxide is highly corrosive and can cause severe burns. Handle with care. Toluene and 2-ethoxyethanol are flammable and should be handled in a well-ventilated fume hood away from ignition sources.
-
High-Temperature Operation: Use caution when working with the heating mantle. Ensure the apparatus is securely clamped.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. (2025). Vertex AI Search.
- An Improved Process For Preparing 2, 6 Diisopropyl Phenol. Quick Company.
- Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids. (2009).
- Decarboxylation and Coupling Reactions of Aromatic Acids under Coal-Liquefaction Conditions. (1996).
- What is the reaction mechanism of decarboxylation of arom
- Process for preparing extra pure 2, 6-diisopropyl phenol. (2011).
- Continuous Flow Synthesis of Propofol. (2022). PMC - NIH.
- Phenol c-alkylation process. (2013).
- Decarboxyl
- Propofol Synthesis. Scribd.
- Process for preparing extra pure 2, 6-diisopropyl phenol. (2013).
- Patent Application Public
- Patent No. - ResearchGate. (2010).
Sources
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Decarboxylation - Wikipedia [en.wikipedia.org]
- 3. Silver-catalysed protodecarboxylation of ortho-substituted benzoic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. An Improved Process For Preparing 2, 6 Diisopropyl Phenol [quickcompany.in]
- 6. quora.com [quora.com]
- 7. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 8. EP2516369B1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Notes & Protocols: The Strategic Use of 4-Hydroxy-3,5-diisopropylbenzoic Acid in Pharmaceutical Intermediate Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: A Multifaceted Building Block
4-Hydroxy-3,5-diisopropylbenzoic acid is a substituted aromatic carboxylic acid that has garnered significant interest in pharmaceutical synthesis.[1] Its unique structure, featuring a benzoic acid core with bulky isopropyl groups flanking a hydroxyl substituent, imparts specific reactivity and steric properties that are highly advantageous for creating complex molecules with high purity.[1] This guide provides an in-depth look at the applications of this versatile intermediate, focusing on its most prominent role as a key precursor in the synthesis of the widely used anesthetic, Propofol.[1][2] We will explore the chemical rationale behind its use, detailed synthesis protocols, and the analytical techniques required for its characterization.
Physicochemical Properties & Structural Data
A thorough understanding of a starting material's properties is fundamental to its successful application in synthesis. This compound is typically a white crystalline solid with limited solubility in water but good solubility in organic solvents.[3]
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | PubChem[4] |
| Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid | PubChem[4] |
| CAS Number | 13423-73-9 | PharmaCompass[5] |
| Molecular Formula | C₁₃H₁₈O₃ | PubChem[4] |
| Molecular Weight | 222.28 g/mol | PubChem[4] |
| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | EvitaChem[3] |
| Flash Point | 175.7 ± 24.4 °C | EvitaChem[3] |
| Density | 1.1 ± 0.1 g/cm³ | EvitaChem[3] |
| Hydrogen Bond Donors | 2 | EvitaChem[3] |
| Hydrogen Bond Acceptors | 3 | EvitaChem[3] |
| Rotatable Bonds | 3 | EvitaChem[3] |
Core Application: A Superior Precursor for Propofol Synthesis
The most significant application of this compound is in the high-purity synthesis of 2,6-diisopropylphenol, globally recognized as the intravenous anesthetic Propofol.[1][6]
The Synthetic Rationale: Engineering Purity
The synthesis of Propofol requires the precise placement of two isopropyl groups ortho to the hydroxyl group on the phenol ring. A direct Friedel-Crafts alkylation of phenol can lead to a mixture of isomers, including the undesired 4-isopropylphenol and 2,4-diisopropylphenol, which are difficult to separate from the target molecule.
The strategic use of 4-hydroxybenzoic acid as the initial starting material elegantly solves this problem.[1] The carboxylic acid group at the para position effectively "blocks" this site, directing the incoming isopropyl groups exclusively to the ortho positions (3 and 5).[1] The subsequent removal of the carboxylic acid group via decarboxylation yields the desired 2,6-diisopropylphenol with high selectivity and purity.[1][2] This pathway is considered advantageous as it significantly minimizes the formation of undesired alkylation byproducts.[1]
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis of Propofol, highlighting the crucial role of this compound as the key intermediate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 4. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
Application Notes and Protocols: A Comprehensive Guide to the Antioxidant Activity Assessment of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Abstract
This document provides a detailed guide for researchers, scientists, and drug development professionals on the evaluation of the antioxidant activity of 4-Hydroxy-3,5-diisopropylbenzoic Acid. This substituted phenolic compound, by virtue of its chemical structure, is anticipated to possess significant free-radical scavenging properties.[1] We present the theoretical underpinnings and detailed, step-by-step protocols for three widely accepted and robust antioxidant capacity assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay. This guide is designed to not only provide procedural instructions but also to offer insights into the causality behind experimental choices, ensuring the generation of reliable and reproducible data.
Introduction: The Scientific Rationale for Assessing this compound as an Antioxidant
This compound is an aromatic carboxylic acid and a phenol derivative.[2] Its molecular structure, featuring a hydroxyl group attached to a benzene ring, is a hallmark of phenolic antioxidants.[1][3] The hydroxyl group can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress, a key pathological factor in a multitude of diseases.[1][4] The presence of two bulky isopropyl groups at the ortho positions to the hydroxyl group may influence the compound's antioxidant capacity and its interaction with free radicals.[2] Therefore, a quantitative assessment of its antioxidant activity is crucial for its potential application in pharmaceuticals and other therapeutic areas.[1]
This guide will delve into three distinct yet complementary assays to provide a comprehensive antioxidant profile of this compound.
Assay Principles and Selection Rationale
The selection of multiple antioxidant assays is predicated on the understanding that different assays reflect different aspects of antioxidant action. A multi-assay approach provides a more complete and reliable assessment of a compound's antioxidant potential.
-
DPPH Radical Scavenging Assay : This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[5][6] It is a rapid and straightforward method, widely used for the initial screening of antioxidant activity.[6]
-
ABTS Radical Cation Decolorization Assay : This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[4][7] The ABTS radical is soluble in both aqueous and organic solvents, making this assay suitable for a broader range of compounds.[4]
-
Ferric Reducing Antioxidant Power (FRAP) Assay : Unlike the previous two assays, the FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺) at low pH.[8] This assay provides a direct measure of the total antioxidant power or reducing capacity of a sample.
Chemical and Physical Properties of this compound
A thorough understanding of the test compound's properties is essential for accurate assay design and interpretation of results.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₃ | [9][10] |
| Molecular Weight | 222.28 g/mol | [1][9][10] |
| Appearance | Typically a white crystalline solid | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
| Key Functional Groups | Hydroxyl (-OH), Carboxylic acid (-COOH), Isopropyl groups | [1] |
Experimental Protocols
DPPH Radical Scavenging Assay
Principle: The DPPH radical is a stable free radical with a deep violet color, exhibiting a maximum absorbance at approximately 517 nm.[5][11] When an antioxidant donates a hydrogen atom or an electron to DPPH, it becomes reduced to a pale yellow or colorless hydrazine derivative, leading to a decrease in absorbance.[5][6][11] The degree of discoloration is proportional to the radical scavenging activity of the antioxidant.[5]
Workflow:
Caption: Workflow for the DPPH Radical Scavenging Assay.
Protocol:
-
Reagent Preparation:
-
DPPH Solution (0.1 mM): Accurately weigh 2.2 mg of DPPH and dissolve it in 100 mL of methanol. Store this solution in an amber bottle and in the dark at 4°C.
-
Test Compound Stock Solution (e.g., 1 mg/mL): Dissolve 10 mg of this compound in 10 mL of a suitable solvent (e.g., methanol, ethanol, or DMSO).
-
Positive Control (e.g., Ascorbic Acid, 1 mg/mL): Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in the same solvent as the test compound.
-
Serial Dilutions: From the stock solutions of the test compound and positive control, prepare a series of dilutions to obtain a range of concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Assay Procedure:
-
Pipette 1.0 mL of each dilution of the test compound or positive control into separate test tubes.
-
Add 2.0 mL of the 0.1 mM DPPH solution to each tube.
-
For the control, mix 1.0 mL of the solvent with 2.0 mL of the DPPH solution.
-
Vortex the mixtures thoroughly.
-
Incubate the tubes in the dark at room temperature for 30 minutes.[12]
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[12][13]
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[5] % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control (solvent + DPPH).
-
A_sample is the absorbance of the test sample.
-
-
Plot the % scavenging activity against the concentration of the test compound and the positive control.
-
Determine the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[12] A lower IC₅₀ value indicates higher antioxidant activity.
-
ABTS Radical Cation Decolorization Assay
Principle: The ABTS assay is based on the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorbance at 734 nm.[4] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form, and the decrease in absorbance is proportional to the antioxidant's activity.[4][14]
Workflow:
Caption: Workflow for the ABTS Radical Cation Decolorization Assay.
Protocol:
-
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Radical Cation Solution: Mix equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4] This will result in a dark blue-green solution.
-
Working ABTS•+ Solution: Before the assay, dilute the ABTS•+ radical cation solution with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Test Compound and Standard (Trolox) Solutions: Prepare stock solutions and serial dilutions as described for the DPPH assay. Trolox is commonly used as the standard for this assay.[14]
-
-
Assay Procedure:
-
Pipette 10 µL of each dilution of the test compound or Trolox standard into separate wells of a 96-well microplate.
-
Add 200 µL of the working ABTS•+ solution to each well.
-
For the control, mix 10 µL of the solvent with 200 µL of the working ABTS•+ solution.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
Measure the absorbance at 734 nm using a microplate reader.[4]
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where:
-
A_control is the absorbance of the control.
-
A_sample is the absorbance of the test sample.
-
-
Create a standard curve by plotting the % inhibition against the concentration of Trolox.
-
The antioxidant activity of the test compound is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated from the standard curve.
-
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay is based on the reduction of a colorless ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to a blue-colored ferrous (Fe²⁺) form by antioxidants at low pH.[8] The intensity of the blue color, measured at 593 nm, is directly proportional to the reducing power of the antioxidants in the sample.
Workflow:
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.
Protocol:
-
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Dissolve 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water. Adjust the pH to 3.6.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-tripyridyl-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve 54.06 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15]
-
Test Compound and Standard (FeSO₄) Solutions: Prepare a stock solution of the test compound as previously described. For the standard curve, prepare a series of ferrous sulfate (FeSO₄·7H₂O) solutions in deionized water (e.g., 100 to 2000 µM).
-
-
Assay Procedure:
-
Pre-warm the FRAP reagent to 37°C.
-
Pipette 30 µL of each dilution of the test compound or FeSO₄ standard into separate wells of a 96-well microplate.
-
Add 270 µL of the pre-warmed FRAP reagent to each well.
-
For the blank, use 30 µL of the solvent instead of the sample.
-
Incubate the plate at 37°C for a defined period (e.g., 4 minutes).
-
Measure the absorbance at 593 nm.
-
-
Data Analysis:
-
Create a standard curve by plotting the absorbance of the FeSO₄ standards against their concentrations.
-
The FRAP value of the test compound is determined by comparing its absorbance to the standard curve and is expressed as µM of Fe²⁺ equivalents.
-
Data Presentation and Interpretation
The results from the three assays should be summarized in a clear and concise table for easy comparison.
| Assay | Parameter | This compound | Positive Control (e.g., Ascorbic Acid/Trolox) |
| DPPH Assay | IC₅₀ (µg/mL) | [Insert Value] | [Insert Value] |
| ABTS Assay | TEAC (µmol TE/g) | [Insert Value] | N/A |
| FRAP Assay | FRAP Value (µmol Fe²⁺/g) | [Insert Value] | [Insert Value] |
Interpretation:
-
A lower IC₅₀ value in the DPPH assay indicates stronger radical scavenging activity.
-
A higher TEAC value in the ABTS assay signifies greater antioxidant capacity relative to Trolox.
-
A higher FRAP value indicates a greater reducing power of the compound.
By comparing the results of this compound to a well-known antioxidant, a clear picture of its relative potency can be established.
Conclusion
This application note provides a comprehensive framework for the systematic evaluation of the antioxidant activity of this compound. The detailed protocols for the DPPH, ABTS, and FRAP assays, along with the rationale behind the experimental design, will enable researchers to generate robust and reliable data. The insights gained from these assays will be invaluable for understanding the therapeutic potential of this compound and for guiding future research and development efforts.
References
- EvitaChem. (n.d.). This compound.
- MDPI. (n.d.). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways.
- Wikipedia. (n.d.). ABTS.
- BenchChem. (n.d.). Application Notes and Protocols: ABTS Assay for Determining Antioxidant Capacity.
- Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide.
- BenchChem. (n.d.). Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol.
- ECHEMI. (n.d.). What is the principle behind ABTS, DPPH, FRAP, and TAC radical scavenging antioxidant assay?.
- MDPI. (n.d.). DPPH Radical Scavenging Assay.
- Protocols.io. (2019). ABTS decolorization assay – in vitro antioxidant capacity.
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
- PubChem. (n.d.). This compound.
- PubMed Central. (n.d.). Genesis and development of DPPH method of antioxidant assay.
- Encyclopedia.pub. (2023). DPPH Radical Scavenging Assay.
- ResearchGate. (2024). DPPH assay for evaluating antioxidant activity.
- G-Biosciences. (n.d.). FRAP Antioxidant Assay.
- Bio-protocol. (n.d.). 4.2.1. FRAP Method (Ferric Reducing Antioxidant Power Assay).
- BenchChem. (n.d.). This compound.
- Chemsrc. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid.
- Sigma-Aldrich. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (MAK369) - Technical Bulletin.
- MDPI. (n.d.). Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships.
Sources
- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
- 11. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 12. researchgate.net [researchgate.net]
- 13. echemi.com [echemi.com]
- 14. ABTS - Wikipedia [en.wikipedia.org]
- 15. 4.2.1. FRAP Method (Ferric Reducing Antioxidant Power Assay) [bio-protocol.org]
Quantitative Analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid in Reaction Mixtures by Validated High-Performance Liquid Chromatography (HPLC)
An Application Note for Drug Development Professionals and Researchers
Abstract
This application note provides a comprehensive and validated protocol for the quantification of 4-Hydroxy-3,5-diisopropylbenzoic Acid in complex reaction mixtures. This compound is a critical intermediate in the synthesis of various pharmaceutical compounds, most notably as a precursor to the anesthetic agent propofol[1][2][3]. Accurate monitoring of its concentration during synthesis is essential for process optimization, yield calculation, and quality control[2][4]. This guide details a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection. The methodology is presented with a focus on the scientific rationale behind procedural choices and includes a complete validation workflow according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability[5][6].
Introduction and Method Selection
The quantification of a target analyte within a crude reaction mixture presents significant analytical challenges, including the presence of starting materials, by-products, and catalysts. Therefore, the selected analytical method must be highly selective and sensitive.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the premier technique for this application. RP-HPLC, in particular, is exceptionally well-suited for separating organic acids from complex matrices[1][7]. By using an acidic mobile phase, the ionization of the carboxylic acid group on this compound is suppressed, leading to better retention and improved peak shape on a non-polar stationary phase like C18[7]. This method is widely cited for the analysis of this specific compound and its precursors[1][2][4].
-
Gas Chromatography-Mass Spectrometry (GC-MS): While a powerful tool for identification and quantification, GC-MS analysis of polar, non-volatile compounds like carboxylic acids often requires a derivatization step to increase volatility. This adds complexity and potential for error. However, GC-MS serves as an excellent confirmatory technique for identity[8][9].
-
Spectrophotometry (UV-Vis): Methods like the Folin-Ciocalteu assay can quantify total phenolic compounds but lack the specificity required for this application[10][11][12]. The presence of other phenolic compounds (like the starting material, p-hydroxybenzoic acid) would lead to significant interference and inaccurate results[13].
Based on this analysis, RP-HPLC with UV detection is selected as the primary quantitative method due to its superior specificity, established reliability for this class of compounds, and straightforward implementation.
Experimental Workflow Overview
The overall process from receiving a sample to generating a final, validated concentration value is outlined below. This workflow ensures that each step is logically sequenced and quality-controlled.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 3. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. database.ich.org [database.ich.org]
- 7. agilent.com [agilent.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. ijset.in [ijset.in]
- 12. Spectrophotometric determination of phenolic compounds by enzymatic and chemical methods--a comparison of structure--activity relationship. | Semantic Scholar [semanticscholar.org]
- 13. akjournals.com [akjournals.com]
Application Notes and Protocols for 4-Hydroxy-3,5-diisopropylbenzoic Acid as a Formulation Stabilizer
Introduction
4-Hydroxy-3,5-diisopropylbenzoic acid is an organic compound characterized by a benzoic acid core substituted with a hydroxyl group and two bulky isopropyl groups.[1][2] This unique molecular architecture, specifically its sterically hindered phenolic structure, makes it a highly effective stabilizer, primarily functioning as a potent free-radical scavenging antioxidant.[1][3] Its principal application lies in preventing the oxidative degradation of sensitive materials, thereby enhancing the stability and extending the shelf-life of a wide range of products.
These application notes provide researchers, scientists, and drug development professionals with a comprehensive technical guide to the properties, mechanism, and practical application of this compound as a stabilizer. The protocols detailed herein are designed to be self-validating, offering robust methodologies for evaluating its efficacy in both pharmaceutical and polymer formulations.
Section 1: Physicochemical Properties and Specifications
A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective application in formulation development. The compound is typically a white to off-white crystalline solid with limited solubility in water but good solubility in organic solvents.[1][4]
| Property | Value | Source |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | [2][5] |
| Synonyms | 3,5-Diisopropyl-4-hydroxybenzoic acid, Propofol 4-Carboxylic Acid | [5][6][7] |
| Molecular Formula | C₁₃H₁₈O₃ | [1][2][5] |
| Molecular Weight | 222.28 g/mol | [2][3][4][5] |
| Appearance | White to off-white crystalline powder/solid | [1][4] |
| Boiling Point | 343.5 ± 42.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Solubility | Limited in water; Soluble in organic solvents | [1] |
Section 2: Mechanism of Action as a Stabilizer
The primary stabilizing function of this compound stems from its role as a chain-breaking antioxidant. Oxidative degradation is a common pathway for instability in pharmaceuticals and polymers, proceeding via a free-radical chain reaction. The sterically hindered phenolic structure of this molecule is the key to its efficacy.[3]
Causality of Action:
-
Initiation: Degradation begins when an initiator (e.g., UV light, heat, metal ions) abstracts a hydrogen atom from a substrate molecule (RH), forming a highly reactive alkyl radical (R•).
-
Propagation: This alkyl radical reacts with oxygen to form a peroxyl radical (ROO•), which can then abstract a hydrogen from another substrate molecule, creating a hydroperoxide (ROOH) and another alkyl radical (R•), thus propagating the chain reaction.
-
Intervention: this compound intervenes by donating the hydrogen atom from its phenolic hydroxyl group to the peroxyl radical (ROO•). This action neutralizes the reactive radical, terminating the propagation cycle.
-
Stabilization: The resulting stabilizer radical is significantly less reactive due to resonance stabilization and the steric hindrance provided by the adjacent isopropyl groups, which prevents it from initiating new degradation chains.[3]
Caption: Mechanism of free-radical scavenging by this compound.
Section 3: Applications in Formulation Stabilization
The antioxidant properties of this compound make it a versatile stabilizer across multiple industries.
-
Pharmaceutical Formulations : In drug development, maintaining the stability of the Active Pharmaceutical Ingredient (API) is paramount. This stabilizer is used to mitigate oxidative stress and prevent the degradation of APIs sensitive to oxidation, particularly in liquid and semi-solid dosage forms.[1]
-
Polymer Systems : A significant application is in the stabilization of polymers.[3] Derivatives of 3,5-dialkyl-4-hydroxybenzoic acids are effective at protecting polymers against degradation induced by ultraviolet radiation.[3] It can also act as a thermal stabilizer during high-temperature processing of plastics.
-
Specialty Chemicals : It serves as a general-purpose antioxidant and stabilizer in various advanced material formulations where oxidative stability is required.[4]
Section 4: Protocols for Evaluating Stabilizer Efficacy
The following protocols provide a framework for assessing the effectiveness of this compound in a given formulation. The overall workflow involves preparing stabilized and non-stabilized (control) formulations, subjecting them to stress conditions, and analyzing them at predetermined intervals.
Sources
- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 2. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Diisopropyl-4-Hydroxybenzoic Acid - Natural Micron Pharm Tech [nmpharmtech.com]
- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. prepchem.com [prepchem.com]
- 7. 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 [chemicalbook.com]
experimental setup for continuous flow synthesis of propofol from 4-Hydroxy-3,5-diisopropylbenzoic Acid
An Application Note and Protocol for the Continuous Flow Synthesis of Propofol from 4-Hydroxy-3,5-diisopropylbenzoic Acid
Abstract
Propofol (2,6-diisopropylphenol) is a critical short-acting intravenous anesthetic featured on the World Health Organization's List of Essential Medicines. Traditional batch production methods for its synthesis can present challenges related to thermal control, safety, and scalability, particularly for the high-temperature decarboxylation step. This application note provides a detailed protocol for the continuous flow synthesis of propofol via the thermal decarboxylation of this compound. By leveraging the advantages of flow chemistry, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, this method offers a robust and highly efficient alternative to conventional batch processing.[1][2] The described protocol achieves high yield and purity with significantly reduced reaction times, demonstrating a scalable and intensified process suitable for modern pharmaceutical manufacturing.[3][4]
Introduction
The global demand for propofol necessitates manufacturing processes that are not only efficient and cost-effective but also inherently safer and more sustainable. The synthesis of propofol often involves a final decarboxylation step from this compound, a reaction that typically requires elevated temperatures to proceed at a practical rate.[5][6] In traditional large-scale batch reactors, managing the thermal profile of such reactions can be challenging, potentially leading to runaway reactions or the formation of impurities.[2]
Continuous flow chemistry offers a transformative solution to these challenges. By confining the reaction to a small-volume, high-surface-area reactor, exceptional temperature control is achieved, mitigating safety risks associated with highly exothermic processes or high-temperature operations.[1][7] This paradigm allows reactions to be conducted at temperatures and pressures beyond the limits of conventional batch equipment, often accelerating reaction rates dramatically.[8][9]
This document serves as a comprehensive guide for researchers, chemists, and drug development professionals to establish a continuous flow process for the decarboxylation of this compound. It details the reaction mechanism, system assembly, a step-by-step experimental protocol, and methods for process validation, providing a clear pathway to a safer, more efficient synthesis of propofol.[4]
Reaction Principle and Mechanism
The core transformation is the thermal decarboxylation of a substituted salicylic acid derivative, this compound, to yield 2,6-diisopropylphenol (propofol) and carbon dioxide.
Overall Reaction:
The mechanism for the decarboxylation of salicylic acids and their derivatives is understood to proceed through a concerted pathway involving a proton transfer.[10][11] High temperatures provide the necessary activation energy for the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group.[12] In some variations, a high-boiling solvent and a base are used to facilitate the reaction, which proceeds via the formation of a carboxylate salt.[4][10] The continuous flow setup is particularly adept at providing the sustained high temperatures and pressures required to drive this reaction to completion efficiently.[8]
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | CAS Number |
| This compound | ≥95% | e.g., AK Scientific, Inc. | 13423-73-9 |
| N,N-Dimethylformamide (DMF) | Anhydrous | e.g., Sigma-Aldrich | 68-12-2 |
| n-Butylamine (nBuNH₂) | ≥99% | e.g., Sigma-Aldrich | 109-73-9 |
| Diethyl Ether | ACS Grade | e.g., Fisher Scientific | 60-29-7 |
| Deionized Water | Type I | --- | 7732-18-5 |
| Nitrogen (N₂) | High Purity | --- | 7727-37-9 |
Equipment
| Equipment | Description |
| Syringe Pumps (2) | Capable of delivering precise, pulseless flow rates (e.g., Asia Flow Syringe Pump). |
| T-Mixer | For combining reagent streams. |
| Flow Reactor | High-temperature, high-pressure stainless steel tube reactor (e.g., 16 mL Asia Tube Reactor).[4] |
| Heating System | Module capable of heating the flow reactor up to 250 °C or higher (e.g., Vapourtec R4 or similar). |
| Back-Pressure Regulator (BPR) | To maintain system pressure and prevent solvent boiling (set to e.g., 10 bar). |
| Collection Vessel | Standard laboratory glassware. |
| Tubing and Fittings | PFA or stainless steel tubing appropriate for the solvents and temperatures used. |
| Analytical Balance | For accurate weighing of reagents. |
| Magnetic Stirrer/Hotplate | For solution preparation. |
Safety Precautions
All procedures should be performed in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[13]
-
Propofol: Harmful if swallowed. Causes skin irritation and serious eye damage. May cause respiratory irritation.[14][15]
-
N,N-Dimethylformamide (DMF): A reproductive toxin. Harmful in contact with skin and if inhaled.
-
n-Butylamine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.
-
High-Temperature/Pressure Operation: The flow reactor operates at elevated temperatures and pressures. Ensure all fittings are secure and the system is leak-checked before heating. Use a blast shield where appropriate. The primary safety advantage of this flow protocol is the minimal volume of reagents under hazardous conditions at any given time.[2]
Experimental Protocol
This protocol is adapted from established and optimized continuous flow methods for propofol synthesis.[4]
Preparation of Reagent Solution
-
To a suitable flask, add this compound (e.g., 30.0 g, 135 mmol).
-
Add n-butylamine (9.0 equivalents, 119 mL).
-
Add sufficient N,N-Dimethylformamide (DMF) to achieve a final concentration of 0.32 M for the starting material.
-
Stir the mixture at 40 °C until a homogeneous solution is obtained. This solution will be pumped through the reactor.
Continuous Flow System Assembly
-
Assemble the continuous flow system as depicted in the workflow diagram below. A basic setup involves connecting a syringe pump to the heated reactor, followed by a back-pressure regulator, and finally the collection vessel.[16]
-
Ensure all connections are leak-proof.
-
Prime the pump and the entire system with the solvent (DMF) to remove any air.
-
Set the back-pressure regulator to the desired pressure (e.g., 10 bar) to allow for superheating of the solvent without boiling.
Caption: Experimental workflow for continuous synthesis of propofol.
Reaction Execution and Parameter Optimization
The causality behind parameter selection is critical:
-
Temperature: Higher temperatures accelerate the decarboxylation rate, a principle explained by the Arrhenius equation.[8] A temperature of 250 °C is chosen as it provides a high conversion rate without significant decomposition.
-
Flow Rate & Residence Time: Residence time (τ), calculated as Reactor Volume / Total Flow Rate, dictates how long the reagents are exposed to the reaction conditions.[7] A shorter residence time increases throughput, but must be balanced against achieving full conversion.
-
Concentration: A higher concentration increases productivity but may be limited by the solubility of the starting material. The 0.32 M concentration is an optimized value from literature.[4]
Optimized Reaction Parameters [4]
| Parameter | Value | Rationale |
| Reactor Temperature | 250 °C | Ensures rapid decarboxylation. |
| Flow Rate | 1.0 mL/min | Provides optimal residence time for high conversion. |
| Reactor Volume | 16 mL | Standard commercially available reactor size. |
| Residence Time (τ) | 16 min | Calculated from flow rate and volume; sufficient for completion. |
| System Pressure | 10 bar | Prevents solvent boiling and ensures smooth flow. |
| Concentration | 0.32 M | Maximizes throughput while maintaining solubility. |
Execution Steps:
-
Heat the reactor to the setpoint temperature of 250 °C.
-
Once the temperature is stable, begin pumping the prepared reagent solution through the system at 1.0 mL/min.
-
Initially, divert the output to a waste container.
System Validation and Steady State
For a protocol to be trustworthy, it must be self-validating. In flow chemistry, this is achieved by ensuring the system reaches a "steady state" where the output composition is constant.
-
Allow the system to run for at least three residence times (approx. 48 minutes) to ensure the reactor is completely filled with the reacting mixture and the output has stabilized.
-
Validation Check: Collect a small sample of the output from the waste line and analyze it (e.g., by TLC or GC-MS) to confirm the complete conversion of the starting material.
-
Once steady state and complete conversion are confirmed, switch the output from the waste container to the product collection vessel.
Product Collection and Work-up
-
Continue pumping the reagent solution for the desired production duration.
-
After collection, pump the solvent (DMF) through the system to flush out any remaining product.
-
Cool the collected product mixture in an ice bath.
-
Dilute the reaction mixture with diethyl ether (e.g., 2 L for a 24-hour run).
-
Wash the organic phase with water (e.g., 3 x 2 L) to remove DMF and other water-soluble components.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude propofol.
-
The crude product can be further purified by vacuum distillation to yield propofol of high purity.
Expected Results
The continuous flow protocol offers significant improvements in productivity and efficiency compared to batch methods.
| Metric | Expected Value | Reference |
| Yield | 85-91% | [4][17] |
| Purity (post-purification) | >99% | [5] |
| Residence Time | 16 min | [3][4] |
| Productivity (24h run) | ~71.6 g | [3][17] |
The drastic reduction in reaction time from several hours in batch to just 16 minutes in flow highlights the process intensification achieved.[4][18] Furthermore, the controlled environment minimizes the formation of by-products, simplifying purification.[19]
Conclusion
This application note outlines a robust, safe, and highly efficient protocol for the continuous flow synthesis of propofol from this compound. By leveraging the inherent advantages of flow chemistry, this method provides precise control over critical reaction parameters, leading to high yields and purity with a significantly intensified process. The detailed, self-validating protocol serves as an authoritative guide for implementing modern manufacturing technologies in the production of this essential anesthetic, paving the way for more sustainable and decentralized pharmaceutical production.[20]
References
- Clark, F. R. S. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(17), 2905-2912. [Link]
- de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Journal of Flow Chemistry, 12(3), 371-379. [Link]
- de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- Clark, F. R. S. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution.
- Nile Chemicals. (2024).
- Carl ROTH. (2024).
- SK pharmteco. (2023). Continuous Flow Chemistry: Revolutionizing Pharma Manufacturing. [Link]
- Fresenius Kabi. (2018). Safety Data Sheet: Propofol Injectable Emulsion, USP. [Link]
- Chemistry Stack Exchange. (2017).
- Goebel, J. F., et al. (2020). Flow reactor setup for the decarboxylative ketonization.
- Zhang, R., et al. (2022). A Combined Computational–Experimental Study on the Substrate Binding and Reaction Mechanism of Salicylic Acid Decarboxylase. MDPI. [Link]
- Wikipedia. (n.d.).
- ChemistryViews. (2010). Continuous Flow Reactor for Coupling Reactions. [Link]
- Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. [Link]
- Google Patents. (2010). EP 2516369 B1 - Process for preparing extra pure 2, 6-diisopropyl phenol.
- Kilolabs. (n.d.). What is a Continuous Flow Chemistry System? [Link]
- Charette, A. B., et al. (2020). Continuous Flow Synthesis of Propofol. MDPI. [Link]
- de Souza, R. O. M. A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health (NIH). [Link]
- Kappe, C. O., et al. (2017). Continuous Flow Synthesis under High-Temperature/High-Pressure Conditions Using a Resistively Heated Flow Reactor.
- Google Patents. (2021).
- Google Patents. (2017).
- Welch, C. J., et al. (2024). Development of a continuous melt reactor for an acid-mediated decarboxylation. Reaction Chemistry & Engineering. [Link]
- Poor Man's Chemist. (2023).
- Jensen, K. F., & McQuade, D. T. (2011). The Assembly and Use of Continuous-Flow Systems for Chemical Synthesis. DSpace@MIT. [Link]
- Charette, A. B., et al. (2023). Process Intensified Continuous Flow Synthesis of Propofol. ChemRxiv. [Link]
- Quick Company. (n.d.). An Improved Process For Preparing 2, 6 Diisopropyl Phenol. [Link]
- Welch, C. J., et al. (2024). Development of a Continuous Melt Reactor for an Acid- Mediated Decarboxylation. The Royal Society of Chemistry. [Link]
- Doug's Lab. (2015).
- Vapourtec. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry. [Link]
Sources
- 1. contractpharma.com [contractpharma.com]
- 2. mt.com [mt.com]
- 3. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP4126803A1 - Process for the preparation of propofol - Google Patents [patents.google.com]
- 6. An Improved Process For Preparing 2, 6 Diisopropyl Phenol [quickcompany.in]
- 7. kilolabs.com [kilolabs.com]
- 8. High-temperature Reactions in Flow - ThalesNano [thalesnano.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. Decarboxylation - Wikipedia [en.wikipedia.org]
- 13. aksci.com [aksci.com]
- 14. carlroth.com [carlroth.com]
- 15. pharmacopoeia.com [pharmacopoeia.com]
- 16. dspace.mit.edu [dspace.mit.edu]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 20. chemrxiv.org [chemrxiv.org]
Application Note: Monitoring the Progress of Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
Abstract
The Friedel-Crafts alkylation of p-hydroxybenzoic acid is a cornerstone reaction in the synthesis of a wide array of valuable compounds, including parabens, pharmaceuticals, and polymer precursors. Precise monitoring of this electrophilic aromatic substitution is critical for optimizing reaction conditions, maximizing yield, ensuring product purity, and minimizing the formation of isomeric and poly-alkylated byproducts. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies to effectively monitor the progress of this reaction. We present detailed protocols for Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS), alongside insights into the application of spectroscopic techniques such as NMR and FTIR for real-time and in-situ analysis.
Introduction: The Scientific Imperative for Precise Monitoring
The Friedel-Crafts alkylation of p-hydroxybenzoic acid involves the substitution of one or more hydrogen atoms on the aromatic ring with an alkyl group, catalyzed by a Lewis acid or a Brønsted acid.[1][2] The hydroxyl (-OH) and carboxylic acid (-COOH) groups on the starting material are ortho-, para-directing and meta-directing, respectively, and their electronic effects significantly influence the regioselectivity of the alkylation. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The interplay of these directing effects can lead to a mixture of products, making careful monitoring essential for process control and optimization.
Ineffective monitoring can lead to several undesirable outcomes:
-
Polyalkylation: The initial alkylated product can be more reactive than the starting material, leading to the addition of multiple alkyl groups.[3][4]
-
Isomer Formation: Alkylation can occur at different positions on the aromatic ring, leading to a mixture of isomers that can be challenging to separate.[5]
-
Carbocation Rearrangement: The alkylating agent can undergo rearrangement, leading to the formation of unexpected products.[6]
This guide provides the scientific rationale and step-by-step protocols for established analytical techniques to track the consumption of starting materials and the formation of products, thereby enabling precise control over the reaction outcome.
Reaction Schematic & Key Species
For the purpose of this guide, we will consider the tert-butylation of p-hydroxybenzoic acid using tert-butanol as the alkylating agent and sulfuric acid as the catalyst. This reaction is relevant for the synthesis of precursors for antioxidants and other specialty chemicals.
Reaction: p-Hydroxybenzoic Acid + tert-Butanol --(H₂SO₄)--> 3-tert-butyl-4-hydroxybenzoic acid + H₂O
Key Species to Monitor:
-
Starting Material (SM): p-Hydroxybenzoic Acid (PHBA)
-
Alkylating Agent: tert-Butanol
-
Product (P): 3-tert-butyl-4-hydroxybenzoic acid
-
Potential Byproduct (BP1): 3,5-di-tert-butyl-4-hydroxybenzoic acid (from polyalkylation)
-
Potential Byproduct (BP2): Phenyl tert-butyl ether (from O-alkylation)[7]
Analytical Methodologies & Protocols
A multi-faceted approach, combining rapid qualitative checks with robust quantitative analysis, is recommended for comprehensive reaction monitoring.
Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
TLC is an indispensable tool for rapid, qualitative monitoring of reaction progress at the bench.[8] It allows for a quick visualization of the disappearance of the starting material and the appearance of the product(s).
Causality behind Experimental Choices:
-
Stationary Phase: Silica gel is used due to the polar nature of the carboxylic acid and hydroxyl groups on the reactants and products, which allows for good separation based on polarity differences.
-
Mobile Phase: A mixture of a non-polar solvent (Hexane or Toluene) and a more polar solvent (Ethyl Acetate) with a small amount of acetic acid is chosen. The acetic acid helps to suppress the ionization of the carboxylic acid groups, leading to sharper spots and preventing "streaking."[8] The ratio is optimized to achieve a good separation (Rƒ of product ~0.4-0.6).
-
Visualization: UV light is effective as the aromatic rings of the compounds will absorb UV radiation. Staining with potassium permanganate can also be used as the phenolic hydroxyl groups are susceptible to oxidation.
Protocol for TLC Monitoring:
-
Plate Preparation: On a silica gel TLC plate (impregnated with a F254 fluorescent indicator), draw a faint pencil line about 1 cm from the bottom (the origin).[8]
-
Spotting:
-
Using a capillary tube, spot a dilute solution of the starting material (p-hydroxybenzoic acid) in a suitable solvent (e.g., methanol) on the origin as a reference.
-
At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), withdraw a small aliquot (~5-10 µL) from the reaction mixture. Quench the reaction in the aliquot by adding a small amount of saturated sodium bicarbonate solution. Extract with a small volume of ethyl acetate.
-
Spot the ethyl acetate layer on the TLC plate next to the starting material reference. A co-spot (spotting the reaction mixture on top of the starting material spot) is highly recommended to confirm identities.
-
-
Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase (e.g., Hexane:Ethyl Acetate:Acetic Acid, 70:30:1 v/v/v). Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). The starting material and products should appear as dark spots.
-
Circle the spots with a pencil.
-
Optionally, further visualize by dipping the plate in a potassium permanganate stain and gently heating.
-
-
Interpretation: The starting material, being more polar, will have a lower Rƒ value than the alkylated product. As the reaction progresses, the spot corresponding to the starting material should diminish in intensity, while the spot for the product should appear and intensify. The appearance of new spots may indicate byproduct formation.
High-Performance Liquid Chromatography (HPLC): Quantitative Analysis
For accurate quantitative analysis of the reaction components, Reverse-Phase HPLC (RP-HPLC) is the method of choice.[9][10] This technique provides excellent separation of polar aromatic compounds and allows for the determination of conversion and yield.
Causality behind Experimental Choices:
-
Stationary Phase: A C18 column is selected as it provides a non-polar stationary phase suitable for separating the components based on their hydrophobicity. The alkylated product will be more retained than the more polar starting material.
-
Mobile Phase: A gradient elution using a mixture of an aqueous acidic buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol) is employed. The acid in the mobile phase ensures that the carboxylic acid groups are protonated, leading to sharp, symmetrical peaks.[10]
-
Detection: UV detection at a wavelength where all aromatic species show significant absorbance (e.g., 230 nm or 254 nm) is ideal for this application.[10]
Protocol for HPLC Analysis:
-
Sample Preparation:
-
Prepare standard solutions of known concentrations of the starting material (p-hydroxybenzoic acid) and, if available, the expected product and major byproduct in the mobile phase diluent. This is crucial for creating a calibration curve for quantification.
-
At timed intervals, withdraw an aliquot from the reaction mixture. Quench the reaction as described for TLC.
-
Dilute the quenched aliquot to a known volume with the mobile phase diluent (e.g., 50:50 water:acetonitrile).
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Instrumentation and Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 230 nm.[10]
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Identify the peaks corresponding to the starting material and product(s) by comparing their retention times with those of the prepared standards.
-
Integrate the peak areas of all components.
-
Calculate the percentage conversion of the starting material and the formation of the product over time using the peak areas and the calibration curves.
-
| Compound | Expected Retention Time (min) | Rationale |
| p-Hydroxybenzoic Acid | ~ 3.5 | Most polar, elutes first. |
| 3-tert-butyl-4-hydroxybenzoic acid | ~ 6.8 | Increased hydrophobicity due to the tert-butyl group, leading to longer retention. |
| 3,5-di-tert-butyl-4-hydroxybenzoic acid | ~ 9.2 | Most hydrophobic, elutes last. |
Gas Chromatography-Mass Spectrometry (GC-MS): Identification of Volatile Byproducts
GC-MS is a powerful tool for identifying volatile byproducts and confirming the mass of the desired product, especially after derivatization.[11][12] The carboxylic acid and phenol groups need to be derivatized (e.g., by silylation) to increase their volatility and thermal stability.
Causality behind Experimental Choices:
-
Derivatization: Silylation with an agent like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) converts the acidic protons of the -OH and -COOH groups into -OSi(CH₃)₃ groups. This makes the molecules more volatile and less prone to degradation in the hot GC inlet and column.
-
Column: A non-polar or mid-polarity column (e.g., DB-5ms) is suitable for separating the silylated derivatives based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry: MS detection provides mass-to-charge ratio information, allowing for the unambiguous identification of components by their mass spectra and fragmentation patterns.[13]
Protocol for GC-MS Analysis:
-
Sample Preparation and Derivatization:
-
Withdraw and quench an aliquot of the reaction mixture as previously described.
-
Evaporate the solvent from the organic extract under a stream of nitrogen.
-
To the dry residue, add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of a dry solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.
-
-
Instrumentation and Conditions:
-
Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: m/z 50-550.
-
-
Data Analysis:
-
Identify the peaks in the total ion chromatogram.
-
Analyze the mass spectrum of each peak to identify the molecular ion and characteristic fragmentation patterns of the silylated derivatives of the starting material, product, and any byproducts.
-
In-Situ Spectroscopic Monitoring
For advanced reaction understanding and kinetics, in-situ spectroscopic methods like FTIR and NMR can be employed.[14][15] These techniques monitor the reaction in real-time without the need for sample withdrawal.
-
In-situ FTIR: An ATR-FTIR probe immersed in the reaction vessel can track the disappearance of C-H bonds of the aromatic ring of the starting material and the appearance of new bands corresponding to the alkylated product.[16]
-
In-situ NMR: For reactions run in NMR-compatible solvents, changes in the aromatic region of the ¹H NMR spectrum can provide detailed information on the formation of different isomers and the overall reaction kinetics.[17] The aromatic protons of p-hydroxybenzoic acid will show a characteristic pattern that will change upon substitution.[18][19]
Experimental Workflow and Data Interpretation
The following diagram illustrates the logical flow for monitoring the Friedel-Crafts alkylation of p-hydroxybenzoic acid.
Caption: Workflow for monitoring Friedel-Crafts alkylation.
Conclusion
The successful outcome of the Friedel-Crafts alkylation of p-hydroxybenzoic acid is critically dependent on rigorous reaction monitoring. The complementary use of TLC for rapid qualitative checks and HPLC for accurate quantitative analysis provides a robust framework for tracking reaction progress. GC-MS serves as a powerful tool for the definitive identification of byproducts, aiding in mechanistic understanding and process optimization. For advanced applications, in-situ spectroscopic methods offer real-time kinetic data. By implementing the protocols detailed in this guide, researchers can achieve greater control over their reactions, leading to higher yields, improved purity, and more efficient development of novel chemical entities.
References
- Royal Society of Chemistry. (2015). In-Situ FTIR Spectroscopic Monitoring of Electrochemically Controlled Organic Reactions in a Recycle Reactor.
- Knöpke, L. R., et al. (2013). Reaction Monitoring in Multiphase Systems: Application of Coupled In Situ Spectroscopic Techniques in Organic Synthesis. ResearchGate.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring.
- Mettler Toledo. (n.d.). In-Situ Monitoring of Chemical Reactions.
- Novak, M., & Heinrich, J. (1990). GC/MS experiments for the organic laboratory: II. Friedel-Crafts alkylation of p-xylene. Journal of Chemical Education.
- ACS Sustainable Chemistry & Engineering. (2021). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy.
- Google Patents. (n.d.). WO2013035103A1 - Phenol c-alkylation process.
- Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction.
- Organic Syntheses. (n.d.). p-HYDROXYBENZOIC ACID.
- BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction.
- Journal of Liquid Chromatography & Related Technologies. (2011). Development and Validation of a Single RP-HPLC Assay Method for Analysis of Bulk Raw Material Batches of Four Parabens that are Used as Preservatives in a Liquid Formulation.
- NIH. (n.d.). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- Physics Wallah. (n.d.). Reaction Mechanism of Friedel Crafts alkylation.
- PubMed. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC.
- University of Colorado Boulder. (n.d.). Aromatics - Organic Chemistry.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Scientific & Academic Publishing. (2025). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Google Patents. (n.d.). Process for the separation and purification of p-hydroxy-benzoic acid.
- ResearchGate. (2025). Investigation of Friedel-Crafts Alkylation in the Presence of Supported Sulfonic Acid on Silica Gel.
- VU Research Repository. (n.d.). A HPLC-ESI-MS/MS Study of Hydroxybenzoic Acids and Related Derivatives in Commercial Seaweed Biostimulants and their Plant Growth Bioactivity.
- Washington State University. (n.d.). Monitoring Reactions by TLC.
- Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives.
- PubMed. (n.d.). Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR.
- Longdom Publishing. (n.d.). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Longdom Publishing. (2021). Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation.
- Google Patents. (n.d.). US2749362A - Process for the decolorization and purification of p-hydroxybenzoic acid.
- ResearchGate. (n.d.). GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
- SciSpace. (n.d.). Esterification of p-hydroxybenzoic acid with glucose using a γ-Al2O3/SO4 catalyst.
- YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution.
- Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds.
- University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ResearchGate. (2025). (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.
- Pearson. (n.d.). EAS:Friedel-Crafts Alkylation Mechanism: Videos & Practice Problems.
- J-STAGE. (n.d.). Oxidation of p-Cresol to p-Hydroxybenzaldehyde with Molecular Oxygen in the Presence of CuMn-Oxide Heterogeneous Catalyst.
- Digital Commons@ETSU. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst.
- Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems.
- Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation.
- J&K Scientific LLC. (2025). Phenol alkylation (Friedel-Crafts Alkylation).
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
Sources
- 1. mt.com [mt.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 9. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. mt.com [mt.com]
- 16. researchgate.net [researchgate.net]
- 17. Biotransformation of aromatic compounds. Monitoring fluorinated analogues by NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]
Application Notes and Protocols for the Isolation and Purification of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Introduction: The Criticality of Purity for a Key Synthetic Intermediate
4-Hydroxy-3,5-diisopropylbenzoic acid is a crucial intermediate in the synthesis of various high-value compounds, most notably the intravenous anesthetic agent, Propofol (2,6-diisopropylphenol).[1][2] The purity of this benzoic acid derivative directly impacts the quality and safety of the final active pharmaceutical ingredient (API). Impurities originating from the synthesis of this compound can carry through to the final product, potentially altering its pharmacological profile or introducing toxicity.[3]
This guide provides a comprehensive overview of the principles and detailed protocols for the effective isolation and purification of this compound. We will delve into the rationale behind the chosen methodologies, empowering researchers, scientists, and drug development professionals to achieve high-purity material consistently.
Understanding the Impurity Profile: A Prerequisite for Effective Purification
The primary synthetic route to this compound involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid.[4] This process, while effective, can lead to the formation of several structurally related impurities. A thorough understanding of these potential contaminants is essential for designing a robust purification strategy.
Common Impurities in Crude this compound:
| Impurity Name | Chemical Structure | Rationale for Formation |
| 4-hydroxy-3-isopropylbenzoic acid | Aromatic ring with one isopropyl group | Incomplete di-isopropylation of the starting material. |
| Unreacted p-hydroxybenzoic acid | Starting material | Incomplete reaction. |
| 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid | Ether linkage at the hydroxyl group | Over-alkylation or side reactions under certain conditions.[3] |
| Isomeric byproducts | Isopropyl groups at different positions | Non-selective alkylation. |
The purification strategies outlined below are designed to effectively remove these and other process-related impurities.
Purification Strategies: A Multi-pronged Approach
A combination of techniques is often employed to achieve the desired level of purity for this compound. The choice of method depends on the scale of the purification, the nature of the impurities, and the desired final purity.
Acid-Base Extraction: Exploiting Acidity for Selective Separation
Principle: Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds based on their differing solubilities in aqueous and organic phases at various pH levels.[5][6][7] this compound, being a carboxylic acid, is acidic. It is poorly soluble in water in its neutral form but readily dissolves in an aqueous basic solution by forming a water-soluble salt. Neutral and basic impurities, however, will remain in the organic phase.
This differential solubility allows for the selective transfer of the desired acidic compound from an organic solvent into an aqueous basic solution, leaving behind non-acidic impurities. The acidic product is then recovered by acidifying the aqueous layer, causing it to precipitate out of the solution.[6][8]
Workflow for Acid-Base Extraction:
Caption: Workflow for Acid-Base Extraction Purification.
Detailed Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Note: A weak base like sodium bicarbonate is preferred over a strong base like sodium hydroxide to avoid potential side reactions.
-
Separation: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution. Allow the layers to separate. The aqueous layer will contain the sodium salt of the desired product.
-
Isolation of Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask.
-
Repeat Extraction: For optimal recovery, repeat the extraction of the organic layer with a fresh portion of saturated NaHCO₃ solution. Combine the aqueous extracts.
-
Removal of Neutral/Basic Impurities: The organic layer, containing neutral and basic impurities, can be discarded.
-
Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH ~2, check with pH paper). A white precipitate of pure this compound will form.
-
Collection and Washing: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of ice-cold deionized water to remove any residual salts.
-
Drying: Dry the purified solid in a vacuum oven at a suitable temperature (e.g., 50-60°C) to a constant weight.
Recrystallization: Achieving High Purity through Crystal Lattice Formation
Principle: Recrystallization is a purification technique for solid compounds that leverages differences in solubility at different temperatures.[9][10] An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed by hot filtration). As a saturated hot solution cools, the solubility of the desired compound decreases, leading to the formation of a crystal lattice that tends to exclude impurity molecules.
For benzoic acid derivatives, water or mixed solvent systems like ethanol-water are often effective.[9][11]
Solvent Selection for Recrystallization:
| Solvent System | Rationale |
| Water | Benzoic acids often exhibit a significant increase in solubility in hot water compared to cold water.[9] |
| Ethanol/Water | A mixed solvent system can be fine-tuned to achieve the desired solubility profile. The compound is typically dissolved in the more soluble solvent (ethanol) at an elevated temperature, and the less soluble solvent (water) is added until the solution becomes cloudy (the cloud point), after which a small amount of the more soluble solvent is added to redissolve the precipitate. |
| Toluene | Can be used for recrystallization, particularly for removing more polar impurities. |
Detailed Protocol for Recrystallization from an Aqueous System:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of deionized water.
-
Heating: Heat the mixture on a hot plate with stirring. Add small portions of hot deionized water until the solid just completely dissolves. Avoid adding an excess of solvent, as this will reduce the final yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[12] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Collection and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold deionized water.
-
Drying: Dry the purified crystals to a constant weight.
Chromatographic Purification: High-Resolution Separation
Principle: For very high purity requirements or for the separation of closely related isomers, chromatographic techniques such as column chromatography or preparative High-Performance Liquid Chromatography (HPLC) are employed.[13][14][15] These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.
Column Chromatography:
-
Stationary Phase: Silica gel is a common choice for the purification of acidic compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or diethyl ether) is typically used. A small amount of acetic or formic acid is often added to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks and reduced tailing.
Preparative HPLC:
-
Stationary Phase: Reversed-phase columns (e.g., C18) are frequently used.
-
Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% trifluoroacetic acid or formic acid in water) and an organic solvent like acetonitrile or methanol is common.
Workflow for Column Chromatography:
Caption: Workflow for Column Chromatography Purification.
Purity Assessment
The purity of the isolated this compound should be assessed using appropriate analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying the purity and identifying any remaining impurities.[16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the chemical structure and detect the presence of any structural isomers or other impurities.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound.[2]
Conclusion
The isolation and purification of this compound are critical steps in the synthesis of high-value downstream products. A combination of acid-base extraction and recrystallization is often sufficient to achieve high purity on a laboratory and pilot scale. For the most stringent purity requirements, chromatographic methods offer unparalleled separation capabilities. By understanding the principles behind these techniques and following the detailed protocols provided, researchers can consistently obtain high-quality this compound, ensuring the integrity of their subsequent research and development activities.
References
- Bionity.com. (n.d.). Acid-base extraction.
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Wikipedia. (n.d.). Acid–base extraction.
- Engineering Ideas Clinic - Confluence. (n.d.). Acid and Base Extraction.
- University of Colorado Boulder. (n.d.). Acid-Base Extraction.
- Chang, C. A., Wu, Q. H., & Tan, L. (1986). Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns.
- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- Lima, F., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Scientific Reports, 12(1), 12345. [Link]
- Google Patents. (n.d.). US 2013/0072573 A1: Process for preparing extra pure 2,6-diisopropyl phenol.
- ResearchGate. (n.d.). (PDF) Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin.
- Google Patents. (n.d.). US3235588A: Purification of benzoic acid.
- University of California, Davis. (n.d.). Recrystallization of Benzoic Acid.
- Google Patents. (n.d.). US20160318841A1: Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Google Patents. (n.d.). CN106565424B: Preparation method of high-purity propofol.
- ResearchGate. (n.d.). Summary of experimental solubility data of 4-hydroxybenzoic acid in ethanol.
- Murphy, J. B., & Stutte, C. A. (1978). Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography. Analytical Biochemistry, 86(1), 220–228. [Link]
- University of California, Los Angeles. (n.d.). Recrystallization and Crystallization.
- Organic Chemistry at SD Miramar College. (2017, September 9). Recrystallization - Organic Chemistry Lab Technique [Video]. YouTube. [Link]
Sources
- 1. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 5. Acid-base_extraction [bionity.com]
- 6. magritek.com [magritek.com]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 8. uwaterloo.atlassian.net [uwaterloo.atlassian.net]
- 9. westfield.ma.edu [westfield.ma.edu]
- 10. scs.illinois.edu [scs.illinois.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. youtube.com [youtube.com]
- 13. Normal-phase high-performance liquid chromatographic separations of positional isomers of substituted benzoic acids with amine and beta-cyclodextrin bonded-phase columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. merckmillipore.com [merckmillipore.com]
- 15. Analysis for substituted benzoic and cinnamic acids using high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Application Note & Protocol: Validated HPLC-UV Method for the Quantification of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Abstract
This document provides a comprehensive guide to the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of 4-Hydroxy-3,5-diisopropylbenzoic Acid. This application note is intended for researchers, scientists, and drug development professionals who require a robust analytical method for this compound in various sample matrices. The protocols herein are designed in accordance with major international guidelines, including those from the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the U.S. Food and Drug Administration (FDA), ensuring the generation of reliable and reproducible data suitable for regulatory submission.
Introduction: The Rationale for a Validated Method
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[3][4] This process is a cornerstone of Good Manufacturing Practices (GMP) and is mandated by regulatory bodies worldwide.[5][6][7][8] The validation parameters discussed in this guide are based on the principles outlined in ICH Q2(R1), USP General Chapter <1225>, and FDA guidance documents.[6][7][9]
Analyte & Method Selection
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is paramount for developing a suitable analytical method.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₈O₃ | [10] |
| Molecular Weight | 222.28 g/mol | [2][10] |
| Appearance | Typically a white crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile); limited solubility in water. | [1] |
| LogP | 3.3 | [11] |
The presence of a carboxylic acid and a phenolic hydroxyl group, along with the nonpolar isopropyl groups, makes this compound an ideal candidate for reversed-phase HPLC.[12] This technique separates compounds based on their hydrophobicity, and the analyte's moderate LogP value suggests good retention on a C18 stationary phase. The chromophore provided by the substituted benzene ring allows for straightforward detection using a UV-Vis detector.
Selected Analytical Technique: RP-HPLC with UV Detection
Based on the analyte's properties, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection was selected. This common and robust technique is well-suited for the quantification of phenolic acids.[13][14][15][16] The method detailed below utilizes a C18 column and a mobile phase of acidified water and an organic modifier to achieve optimal separation and peak shape.
Method Validation Workflow
The validation process follows a logical progression, starting with system suitability to ensure the analytical system is performing correctly, followed by the core validation parameters that define the method's performance.
Figure 1: Overall workflow for the analytical method validation process.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (or phosphoric acid), analytical grade
-
Purified water (18.2 MΩ·cm)
Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 60% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm.
-
Run Time: Approximately 15 minutes.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare calibration standards by serial dilution of the stock solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Validation Parameter Protocols & Acceptance Criteria
The following sections provide detailed protocols for each validation parameter, grounded in the principles of ICH Q2(R1).[6][17]
System Suitability
Causality: Before any validation experiments, the suitability of the chromatographic system must be established. This ensures that the equipment, electronics, and analytical operations constitute a system capable of producing reliable data.[18]
Protocol:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a working standard solution (e.g., 50 µg/mL) six consecutive times.
-
Calculate the mean and relative standard deviation (%RSD) for retention time, peak area, tailing factor, and theoretical plates.
Acceptance Criteria:
| Parameter | Acceptance Limit |
| %RSD of Peak Area | ≤ 2.0% |
| %RSD of Retention Time | ≤ 1.0% |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | ≥ 2000 |
Specificity
Causality: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6][17]
Protocol:
-
Inject a blank solution (diluent/mobile phase) to demonstrate no interference at the retention time of the analyte.
-
Inject a solution of the reference standard.
-
If applicable, inject a sample of a placebo (formulation matrix without the active ingredient).
-
Spike the placebo sample with the analyte and inject to demonstrate that the analyte's peak is not interfered with by matrix components.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte. Analyze the stressed samples to ensure that the degradation products do not co-elute with the main peak. The use of a DAD is crucial here to assess peak purity.
Acceptance Criteria:
-
The analyte peak should be free from any co-eluting peaks from the blank, placebo, or known impurities.
-
Peak purity analysis (if using a DAD) should pass, indicating spectral homogeneity across the peak.
Figure 2: Logical flow for assessing method specificity.
Linearity and Range
Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[6][17]
Protocol:
-
Prepare a series of at least five concentrations of the analyte from the stock solution. A typical range for an assay could be 80% to 120% of the target concentration. For this example, we use 10, 25, 50, 75, and 100 µg/mL.
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (r²) or coefficient of determination (R²).
Acceptance Criteria & Illustrative Data:
| Parameter | Acceptance Criteria | Illustrative Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Linearity Plot | Visually linear | Passes |
| y-intercept | Close to zero | 150.3 |
| Regression Equation | - | y = 10542x + 150.3 |
| Range | Defined by linear data | 10 - 100 µg/mL |
Accuracy
Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by spiking a sample matrix with a known quantity of the analyte.[18][19]
Protocol:
-
Prepare samples by spiking a blank matrix (placebo) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each replicate.
Acceptance Criteria & Illustrative Data:
| Spiked Level | Concentration (µg/mL) | Mean Recovery (%) | %RSD | Acceptance Criteria |
| 80% | 40 | 99.2 | 0.8% | 98.0% - 102.0% Recovery |
| 100% | 50 | 100.5 | 0.5% | with %RSD ≤ 2.0% |
| 120% | 60 | 101.1 | 0.6% |
Precision
Causality: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6][17][19]
Protocol:
-
Repeatability (Intra-assay precision): Analyze six replicate samples of a homogeneous sample at 100% of the target concentration (e.g., 50 µg/mL) on the same day, by the same analyst, using the same instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for the results of each study.
Acceptance Criteria & Illustrative Data:
| Precision Level | Parameter | Acceptance Criteria | Illustrative Result (%RSD) |
| Repeatability | %RSD of 6 replicates | ≤ 2.0% | 0.7% |
| Intermediate Precision | %RSD across different days/analysts | ≤ 2.0% | 1.1% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Causality:
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[19]
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[19]
Protocol (Based on the Standard Deviation of the Response and the Slope):
-
Determine the slope (S) from the linearity curve.
-
Determine the standard deviation of the response (σ). This can be estimated from the standard deviation of the y-intercepts of regression lines or by analyzing a number of blank samples and calculating the standard deviation of the responses.
-
Calculate LOD and LOQ using the following formulas:
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
-
Confirm the calculated LOQ by preparing a standard at this concentration and verifying that its response is quantifiable with acceptable accuracy and precision.
Acceptance Criteria & Illustrative Data:
| Parameter | Calculation | Illustrative Result |
| LOD | 3.3 * (σ / S) | 0.2 µg/mL |
| LOQ | 10 * (σ / S) | 0.6 µg/mL |
Robustness
Causality: Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.[6][17]
Protocol:
-
Introduce small, deliberate changes to the method parameters, one at a time.
-
For each change, analyze a sample in triplicate.
-
Evaluate the effect on the results (e.g., peak area, retention time) and system suitability parameters.
Acceptance Criteria & Illustrative Data:
| Parameter Varied | Modification | Result | Acceptance Criteria |
| Flow Rate | ± 0.1 mL/min (0.9 & 1.1) | System suitability passes | System suitability criteria met |
| Column Temperature | ± 5 °C (25 & 35) | System suitability passes | System suitability criteria met |
| Mobile Phase Composition | ± 2% Organic | System suitability passes | System suitability criteria met |
Conclusion
The RP-HPLC method for the quantification of this compound described in this application note has been successfully validated according to ICH, USP, and FDA guidelines. The method demonstrated excellent specificity, linearity, accuracy, precision, and robustness, proving it to be suitable for its intended purpose in a quality control or research environment. Adherence to these protocols will ensure the generation of high-quality, reliable, and reproducible analytical data.
References
- U.S. Food and Drug Administration. (2018).
- International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
- BA Sciences. (n.d.).
- Journal of Agricultural and Food Chemistry. (2009). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. [Link]
- U.S. Food and Drug Administration. (2018).
- U.S. Food and Drug Administration. (2001).
- United States Pharmacopeial Convention. (n.d.).
- U.S. Food and Drug Administration. (2022).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
- International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- MDPI. (2022). Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). [Link]
- gmp-compliance.org. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. [Link]
- International Council for Harmonisation. (2005). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- United States Pharmacopeia. (n.d.).
- Scilit. (2013).
- CABI Digital Library. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. [Link]
- Impactfactor. (2016). Identification and Quantification of Phenolic Acids by HPLC, in Three Wild Edible Plants Viz. Viburnum foetidum. [Link]
- PubChem. (n.d.). This compound. [Link]
- Chemsrc. (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid. [Link]
- ResearchGate. (2015).
- PharmaCompass. (n.d.). This compound. [Link]
- Gavin Publishers. (2018). Validation of Analytical Methods: A Review. [Link]
- IOSR Journal of Pharmacy. (2012).
Sources
- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 2. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. uspbpep.com [uspbpep.com]
- 4. â©1225⪠Validation of Compendial Procedures [doi.usp.org]
- 5. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 6. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 7. USP <1225> Method Validation - BA Sciences [basciences.com]
- 8. fda.gov [fda.gov]
- 9. fda.gov [fda.gov]
- 10. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. impactfactor.org [impactfactor.org]
- 17. database.ich.org [database.ich.org]
- 18. iosrphr.org [iosrphr.org]
- 19. wjarr.com [wjarr.com]
Application Notes & Protocols: The Utility of 4-Hydroxy-3,5-diisopropylbenzoic Acid as a Versatile Intermediate in Agrochemical Synthesis
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and chemical development professionals on the application of 4-Hydroxy-3,5-diisopropylbenzoic Acid (CAS No. 13423-73-9) in the synthesis of potential agrochemical compounds. While widely documented as a key precursor in the pharmaceutical industry, particularly for the synthesis of Propofol, its role as an intermediate for agrochemicals is also noted[1][2]. This guide elucidates the rationale for its use as an agrochemical scaffold, focusing on the strategic modification of its functional groups. A detailed, field-proven protocol for the synthesis of a model ester derivative is provided, illustrating a primary pathway for generating molecules with potential herbicidal or plant growth regulatory activity.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its structure is characterized by a central benzene ring functionalized with a hydroxyl group, a carboxylic acid group, and two isopropyl groups flanking the hydroxyl substituent[2]. This unique substitution pattern imparts specific chemical properties that are valuable in multi-step organic synthesis.
Key Structural Features and Properties:
-
Phenolic Hydroxyl Group (-OH): A reactive site for etherification and a key feature for potential antioxidant activity[2]. The flanking isopropyl groups provide significant steric hindrance, influencing its reactivity.
-
Carboxylic Acid Group (-COOH): Enables the formation of esters, amides, and other acid derivatives, serving as a primary handle for molecular modification.
-
Diisopropyl Groups: These bulky, lipophilic groups increase the molecule's steric hindrance and hydrophobicity, which can modulate the biological activity, selectivity, and environmental persistence of its derivatives.
The compound is typically synthesized via the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid[2][3]. Gaining control over this initial synthesis is critical, as the purity of the this compound intermediate directly impacts the yield and impurity profile of the final target molecule[4].
| Property | Value |
| IUPAC Name | 4-hydroxy-3,5-di(propan-2-yl)benzoic acid[1][2] |
| CAS Number | 13423-73-9 |
| Molecular Formula | C₁₃H₁₈O₃[1][2] |
| Molecular Weight | 222.28 g/mol [1][2] |
| Appearance | White to off-white crystalline solid[2] |
| Solubility | Soluble in organic solvents; limited solubility in water[2] |
Rationale for Agrochemical Applications: A Scaffold for Bioactive Derivatives
Substituted benzoic acids and their derivatives represent a well-established class of compounds in agrochemical research, exhibiting a wide range of biological activities. The structure of this compound is a promising starting point for the synthesis of new active ingredients for several reasons:
-
Proven Bioactivity of Analogues: Many commercial herbicides are based on benzoic acid or phenol structures. Modification of these core structures is a proven strategy in the discovery of new agrochemicals.
-
Tunable Lipophilicity: The carboxylic acid group can be converted into various esters. Esterification is a fundamental tool in agrochemical design to modulate a molecule's lipophilicity (logP), which is critical for its uptake, translocation within the plant, and interaction with biological targets.
-
Steric Influence: The bulky isopropyl groups can enforce a specific conformation upon the molecule. This steric shielding can enhance selectivity towards a target enzyme or receptor in a weed species while potentially minimizing effects on a crop, and it can also protect more labile functional groups from metabolic degradation.
Given these attributes, the most direct and logical application of this compound in an agrochemical discovery workflow is its use as a scaffold for creating libraries of ester and ether derivatives for biological screening.
Experimental Protocol: Synthesis of Methyl 4-Hydroxy-3,5-diisopropylbenzoate
This protocol details the synthesis of a model methyl ester via Fischer esterification. This process is a foundational technique in organic synthesis and serves as a reliable template for creating a diverse range of alkyl esters for activity screening.
Principle: The carboxylic acid is reacted with an excess of alcohol (methanol) in the presence of a strong acid catalyst (sulfuric acid). The reaction is driven to completion by using the alcohol as the solvent, ensuring a high concentration of one reactant, and heating the mixture to reflux.
Workflow Diagram:
Caption: Overall synthetic workflow.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles |
| This compound | 13423-73-9 | 222.28 | 10.0 g | 0.045 |
| Methanol (Anhydrous) | 67-56-1 | 32.04 | 150 mL | - |
| Sulfuric Acid (Conc., 98%) | 7664-93-9 | 98.08 | 1.0 mL | - |
| Saturated Sodium Bicarbonate Soln. | - | - | ~100 mL | - |
| Brine (Saturated NaCl Soln.) | - | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~5 g | - |
| Ethyl Acetate | 141-78-6 | 88.11 | ~200 mL | - |
| Hexanes | 110-54-3 | 86.18 | ~100 mL | - |
Equipment:
-
500 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for extraction and filtration
-
TLC plates (silica gel) and developing chamber
Step-by-Step Methodology:
-
Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.045 mol) of this compound.
-
Reagent Addition: Add 150 mL of anhydrous methanol to the flask. Stir the mixture until the solid is mostly dissolved.
-
Catalyst Addition: Carefully and slowly, add 1.0 mL of concentrated sulfuric acid to the stirring solution. An exotherm may be observed.
-
Causality Note: Sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the methanol.
-
-
Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux (~65°C) using a heating mantle. Maintain reflux for 4-6 hours.
-
Reaction Monitoring (Self-Validation): The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Prepare a sample of the starting material and a sample from the reaction mixture.
-
Spot both on a silica gel TLC plate and elute with a solvent system such as 30:70 ethyl acetate/hexanes.
-
The disappearance of the starting material spot (more polar, lower Rf) and the appearance of a new, less polar product spot (higher Rf) indicates the reaction is proceeding. The reaction is considered complete when the starting material spot is no longer visible.
-
-
Work-up - Quenching and Neutralization:
-
Allow the reaction mixture to cool to room temperature.
-
Reduce the volume of methanol to approximately one-third of the original volume using a rotary evaporator.
-
Slowly pour the concentrated mixture into a separatory funnel containing 100 mL of cold water and 100 mL of ethyl acetate.
-
Carefully add saturated sodium bicarbonate solution in portions to neutralize the sulfuric acid catalyst. Swirl gently and vent the separatory funnel frequently to release CO₂ gas. Continue until effervescence ceases (pH ~7-8).
-
Causality Note: Neutralization removes the acid catalyst. The unreacted carboxylic acid is also converted to its sodium salt, which is soluble in the aqueous layer, aiding in its separation from the desired ester product that remains in the organic layer.
-
-
Extraction and Washing:
-
Shake the separatory funnel vigorously and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an additional 50 mL of water, followed by 50 mL of brine to remove residual water.
-
-
Drying and Solvent Removal:
-
Drain the organic layer into a clean Erlenmeyer flask and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate to dryness using a rotary evaporator to yield the crude product.
-
-
Purification:
-
The crude product, a solid or oil, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield the pure Methyl 4-Hydroxy-3,5-diisopropylbenzoate.
-
Expected Results and Characterization
This protocol should provide the target ester in good yield and high purity after recrystallization.
Summary of Expected Results:
| Parameter | Expected Outcome |
| Product | Methyl 4-Hydroxy-3,5-diisopropylbenzoate |
| Appearance | White to off-white solid |
| Expected Yield | 80-90% |
| Purity (Post-Recrystallization) | >98% (by HPLC/GC) |
| Characterization Data (¹H NMR) | Peaks corresponding to methoxy protons (~3.9 ppm), aromatic protons, isopropyl methine and methyl protons, and the phenolic proton. |
| Characterization Data (MS) | Molecular ion peak corresponding to the product's molecular weight (236.31 g/mol ) [M+H]⁺ at m/z 237. |
Product Characterization Workflow:
Caption: Post-synthesis product validation workflow.
References
- Google Patents (n.d.). US6809088B2 - Derivatives of 2-(iminomethyl)amino-phenyl, their preparation, their use as medicaments and the pharmaceutical compositions containing them.
- Justia Patents (n.d.). Phenols (h Of -oh May Be Replaced By A Group Ia...).
- Campos, S. et al. (2023). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Scientific Reports.
- ResearchGate (n.d.). Well-defined sterically hindered zinc aryloxides: Excellent catalysts....
- MySkinRecipes (n.d.). Benzoic acid derivatives - Pharmaceutical intermediates.
- accessibsa (n.d.). Sheet1.
Sources
Troubleshooting & Optimization
identifying byproducts in the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Technical Support Center: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a primary focus on the identification and mitigation of reaction byproducts. Our goal is to provide you with the causal understanding and practical protocols necessary to optimize your reaction outcomes and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of this compound, providing explanations grounded in reaction mechanisms and offering actionable solutions.
Q1: My Friedel-Crafts alkylation of p-hydroxybenzoic acid with isopropanol (or propene) resulted in a low yield and multiple spots on my TLC plate. What are the likely byproducts?
A1: This is a classic challenge in Friedel-Crafts alkylation, which, despite its utility, is prone to several side reactions. The primary cause is the electrophilic aromatic substitution mechanism itself, where the reaction conditions can lead to a variety of unintended products.[1][2]
Causality and Expected Byproducts:
-
Mono-alkylation: The reaction may not proceed to completion, leaving behind the mono-alkylated intermediate, 4-Hydroxy-3-isopropylbenzoic acid .[3] This is often the most significant impurity if reaction time, temperature, or catalyst concentration is insufficient.
-
Over-alkylation: The di-substituted product is more activated towards further electrophilic attack than the starting material. This can lead to the formation of 4-Hydroxy-3,5,X-triisopropylbenzoic acid .
-
Isomeric Products: While the hydroxyl and carboxyl groups direct the alkylation to the ortho positions (3 and 5), minor amounts of other isomers like 2,4-diisopropyl phenol can form, especially if reaction temperatures are too high, causing decarboxylation followed by alkylation.[3][4]
-
Ether Formation: The phenolic hydroxyl group can be alkylated under acidic conditions, especially with an excess of the alkylating agent, to form 3,5-diisopropyl-4-isopropoxybenzoic acid .[3][4]
-
Dimerization: A minor byproduct, 4,4'-oxydibenzoic acid , can also form under certain conditions.[3]
The table below summarizes these common byproducts.
| Byproduct Name | Molecular Weight ( g/mol ) | Common Cause |
| 4-Hydroxy-3-isopropylbenzoic acid | 180.20 | Incomplete reaction |
| 3,5-diisopropyl-4-isopropoxybenzoic acid | 264.36 | Excess alkylating agent, high temp. |
| 4,4'-oxydibenzoic acid | 258.23 | Side reaction of starting material |
| Isomeric Phenols (e.g., 2,4-diisopropyl phenol) | 178.28 | Decarboxylation side reactions |
Q2: I am attempting synthesis via the Kolbe-Schmitt reaction using 2,6-diisopropylphenol. Why is my yield low and what impurities should I expect?
A2: The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide with carbon dioxide.[5][6][7] While effective, its efficiency is highly dependent on reaction conditions, particularly the cation and temperature.
Causality and Expected Byproducts:
-
Incomplete Reaction: The most common "impurity" is unreacted starting material, 2,6-diisopropylphenol . The reaction requires high pressure and temperature to proceed efficiently.[8][9]
-
Regioselectivity Issues: The Kolbe-Schmitt reaction's regioselectivity is sensitive. While the desired product is formed through carboxylation at the para-position, some ortho-carboxylation can occur, though it is sterically hindered by the isopropyl groups. The choice of alkali metal is critical; potassium salts favor para-carboxylation, whereas sodium salts tend to favor ortho-carboxylation.[9][10]
-
Thermal Decomposition: At the high temperatures required (often 180°C or higher), some decarboxylation of the product can occur, leading back to the starting phenol.[8]
To improve yield, ensure your system is completely anhydrous, a sufficient pressure of CO2 is maintained, and the temperature is carefully controlled.
Troubleshooting & Analytical Workflow
A systematic approach is crucial for identifying and resolving issues with byproduct formation. The following workflow provides a logical sequence of steps from initial analysis to final purification.
Caption: Troubleshooting workflow for byproduct identification and purification.
Protocols for Identification and Purification
Protocol 1: HPLC Method for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is an essential tool for monitoring reaction progress and assessing the purity of the final product.[11][12][13]
-
Column: C18 reverse-phase column (e.g., Spherisorb C18, 250 mm x 4.6 mm).[13]
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid is typically effective. For example, start with a 50:50 mixture and ramp to 95:5 methanol over 15 minutes. Isomeric impurities can often be resolved using this technique.[14]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.[13]
-
Sample Preparation: Dissolve a small amount of the crude or purified material (approx. 1 mg/mL) in the mobile phase or methanol.
-
Interpretation: The desired product, this compound, will have a specific retention time. Peaks with shorter retention times are typically more polar (e.g., unreacted p-hydroxybenzoic acid), while less polar byproducts (e.g., ether impurity) will have longer retention times.
Protocol 2: Identification by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable for identifying unknown byproducts by providing molecular weight information.
-
Procedure: Use the HPLC method described above, but with a mass spectrometer as the detector.
-
Data Analysis:
-
Obtain the mass spectrum for each impurity peak.
-
The molecular ion peak (M+H)+ or (M-H)- will correspond to the molecular weight of the byproduct.
-
Compare these molecular weights to the expected byproducts listed in the table in A1. For example, a peak with an m/z of 181.08 in positive mode would likely correspond to the mono-alkylated impurity (C10H12O3, exact mass 180.08).[15]
-
Protocol 3: Purification by Recrystallization
Recrystallization is a cost-effective method for purifying the final product, assuming the impurities have different solubilities.
-
Solvent Selection: A mixture of an alcohol (like ethanol or isopropanol) and water is often effective. The product should be soluble in the hot solvent and sparingly soluble at room temperature or below.
-
Procedure: a. Dissolve the crude product in a minimal amount of the hot solvent mixture. b. If there are insoluble impurities, perform a hot filtration. c. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of cold solvent. f. Dry the crystals under vacuum.
-
Validation: Check the purity of the recrystallized material using the HPLC method. A purity of >99% is often achievable.[3]
Advanced Characterization (NMR)
When impurities cannot be identified by MS alone, Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structural elucidation.[16]
Q3: My NMR spectrum is complex. How can I distinguish the product from the 4-Hydroxy-3-isopropylbenzoic acid byproduct?
A3: The key is symmetry. The ¹H NMR spectrum of the desired product is simple due to its C2v symmetry, whereas the mono-substituted byproduct is asymmetric.
| Compound | Aromatic Protons (¹H NMR) | Isopropyl Protons (¹H NMR) |
| This compound (Product) | ~7.7 ppm (s, 2H) | ~3.3 ppm (septet, 2H), ~1.2 ppm (d, 12H) |
| 4-Hydroxy-3-isopropylbenzoic acid (Byproduct) | Three distinct signals in the aromatic region (~7.8, ~7.7, ~6.9 ppm) | One septet (~3.3 ppm, 1H), one doublet (~1.2 ppm, 6H) |
The presence of a single aromatic singlet is a strong indicator of high purity.[16][17] The appearance of multiple signals in the aromatic region points to contamination with the mono-alkylated species or other isomers.
Preventative Measures
The best troubleshooting is prevention. To minimize byproduct formation in the Friedel-Crafts synthesis:
-
Control Stoichiometry: Use a slight excess of the p-hydroxybenzoic acid to prevent polyalkylation.[2]
-
Optimize Temperature: Keep the reaction temperature controlled, typically between 60-65°C, to avoid ether formation and decarboxylation.[3][12]
-
Catalyst Choice: Use a robust solid acid catalyst which can often improve selectivity and simplify workup.[12]
-
Monitor the Reaction: Use TLC or HPLC to monitor the reaction's progress and stop it once the starting material is consumed to prevent the formation of over-alkylated products.[11]
References
- Benchchem Technical Datasheet. (n.d.). This compound.
- Lima, C. G., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health (NIH).
- US Patent Application Publication. (2013). Process for Preparing Extra Pure 2,6-Diisopropyl Phenol. Pub. No.: US 2013/0072573 A1.
- Name Reaction. (n.d.). Kolbe-Schmitt Reaction.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- PrepChem. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction.
- Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
- BYJU'S. (n.d.). Kolbe Reaction Mechanism.
- Benchchem Technical Datasheet. (n.d.). Spectroscopic analysis of 4-Hydroxybenzoic acid (NMR, IR, Mass Spec).
- Biological Magnetic Resonance Bank. (n.d.). BMRB entry bmse000583 - 4-Hydroxy-benzoic-Acid.
- PubChem. (n.d.). This compound.
- Google Patents. (2019). Purification method of 4-hydroxybenzoic acid long chain ester. JP6503220B2.
- SIELC Technologies. (n.d.). HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column.
- The Royal Society of Chemistry. (2014). Supporting information NMR methodology for complex mixture 'separation'.
- NIST. (n.d.). Benzoic acid, 4-hydroxy-. WebBook.
- Chemistry LibreTexts. (2015). Limitations of Friedel-Crafts Alkylations.
- Benchchem Technical Datasheet. (n.d.). Analytical methods to distinguish between fluorinated benzoic acid isomers.
- Soni, M. G., et al. (2005). Safety assessment of esters of p-hydroxybenzoic acid (parabens). Food and Chemical Toxicology.
- Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.
- Shabir, G. A. (2004). Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC. Journal of Pharmaceutical and Biomedical Analysis.
- NCERT Solutions. (n.d.). Class 12 Chemistry Chapter 11 – Alcohols, Phenols and Ethers.
- MDPI. (2020). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.
- Ladiwala, A. R. A., et al. (2011). Dihydroxybenzoic Acid Isomers Differentially Dissociate Soluble Biotinyl-Aβ(1–42) Oligomers. ACS Chemical Neuroscience.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation | Pharmaguideline [pharmaguideline.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. benchchem.com [benchchem.com]
- 5. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 7. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 8. prepchem.com [prepchem.com]
- 9. byjus.com [byjus.com]
- 10. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 11. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 12. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 13. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HPLC separation of Dihydroxybenzoic acid in Hydrogen-Bonding mode on SHARC 1 HPLC column | SIELC Technologies [sielc.com]
- 15. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bmse000583 4-Hydroxy-benzoic Acid at BMRB [bmrb.io]
minimizing impurity formation in Friedel-Crafts alkylation of p-hydroxybenzoic acid
Technical Support Center: Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals engaged in the Friedel-Crafts alkylation of p-hydroxybenzoic acid. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize this often-recalcitrant transformation. We will delve into the common challenges of impurity formation, including poor regioselectivity, O-alkylation, and polyalkylation, providing actionable solutions grounded in mechanistic understanding.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format. Each solution is based on established chemical principles and field-proven strategies.
Question 1: My primary impurity is the O-alkylated ether product. How can I favor C-alkylation?
Root Cause Analysis: The phenolate anion, which can form in the presence of a base or through coordination with a Lewis acid catalyst, is an ambident nucleophile. It has two nucleophilic sites: the oxygen atom and the electron-rich carbon atoms of the aromatic ring (ortho to the hydroxyl group).[1] The competition between O-alkylation (ether formation) and C-alkylation (new C-C bond) is a classic challenge governed by several factors.
Strategic Solutions:
-
Solvent Selection: The choice of solvent is paramount. Protic solvents (e.g., water, trifluoroethanol) can form hydrogen bonds with the phenolate oxygen, effectively shielding it. This steric hindrance encourages the alkylating agent to react at the carbon positions of the ring. Conversely, polar aprotic solvents (e.g., DMF, DMSO) solvate the cation but leave the oxygen anion exposed and highly nucleophilic, thus favoring O-alkylation.[1]
-
Hard and Soft Acid-Base (HSAB) Theory: Consider the nature of your electrophile (alkylating agent). "Hard" electrophiles, such as alkyl chlorides or those that readily form carbocations with high charge density, preferentially react with the "hard" oxygen atom. "Softer" electrophiles, like alkyl iodides and bromides, favor reaction with the "softer," more polarizable carbon nucleophile of the ring.[2]
-
Counter-ion and Temperature: A tightly coordinated metal counter-ion can block the oxygen atom, promoting C-alkylation. Lower reaction temperatures generally favor the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.
Summary of Conditions for C- vs. O- Alkylation:
| Factor | Favors C-Alkylation (Desired) | Favors O-Alkylation (Impurity) | Rationale |
|---|---|---|---|
| Solvent | Protic (Water, TFE) | Polar Aprotic (DMF, DMSO) | Protic solvents shield the oxygen atom via H-bonding.[1] |
| Electrophile | Soft (e.g., R-I, R-Br) | Hard (e.g., R-Cl, R-OTs) | Matching "soft" electrophiles with the "soft" carbon nucleophile.[2] |
| Temperature | Lower Temperatures | Higher Temperatures | O-alkylation is often kinetically faster. |
| Leaving Group | Good (I⁻, Br⁻) | Poor | Better leaving groups promote Sₙ2-like character, favoring C-alkylation. |
Question 2: I'm observing significant polyalkylation, leading to a low yield of my mono-alkylated product. What can I do?
Root Cause Analysis: This is a fundamental limitation of the Friedel-Crafts alkylation. The introduction of an electron-donating alkyl group activates the aromatic ring, making the mono-alkylated product more nucleophilic and thus more reactive than the starting p-hydroxybenzoic acid.[3][4] This leads to subsequent alkylation events, generating di- and tri-alkylated impurities.
Strategic Solutions:
-
Stoichiometric Control (Excess Aromatic Substrate): The most effective and common strategy is to use a large excess of the aromatic substrate (p-hydroxybenzoic acid) relative to the alkylating agent.[4][5] This increases the probability that the alkylating agent will encounter a molecule of the starting material rather than the activated product. A starting ratio of 5:1 (p-hydroxybenzoic acid:alkylating agent) is a good starting point for optimization.
-
Control Reaction Conditions:
-
Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures provide the activation energy for subsequent alkylation steps.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and quench it as soon as the starting material is consumed to prevent the accumulation of polyalkylated products.
-
-
Catalyst Choice: Employ a milder, less active catalyst. Highly active catalysts like AlCl₃ will aggressively promote polyalkylation.[5] Consider using solid acid catalysts like Amberlyst-15 or certain zeolites, which can offer better selectivity.[6]
Question 3: My reaction is not proceeding, or it requires more than a stoichiometric amount of Lewis acid catalyst. Why?
Root Cause Analysis: Both the hydroxyl (-OH) and carboxylic acid (-COOH) groups on your substrate are Lewis bases. They can coordinate strongly with strong Lewis acid catalysts like AlCl₃.[4][7] This interaction forms a complex that deactivates both the catalyst and the aromatic ring. The lone pairs on the oxygen atoms donate into the empty orbital of the Lewis acid, effectively sequestering it.[4]
Strategic Solutions:
-
Use of Milder Catalysts: Switch to catalysts that are less susceptible to strong complexation. Heterogeneous acid catalysts (e.g., Nafion, Montmorillonite-K10) or milder Lewis acids (e.g., ZnCl₂, FeCl₃) can be effective.[5][6] Scandium(III) or Hafnium(IV) triflates have also shown high catalytic activity in Friedel-Crafts reactions without requiring stoichiometric amounts.[8]
-
Protecting Group Strategy: An alternative, albeit longer, route is to protect the interfering functional groups. The carboxylic acid can be converted to an ester, and the hydroxyl group can be protected as a methoxy or silyl ether. After the alkylation is complete, the protecting groups are removed. This strategy adds steps but can provide a much cleaner reaction profile.
-
Consider Friedel-Crafts Acylation: If applicable, consider an alternative synthetic route. Friedel-Crafts acylation, followed by a reduction of the resulting ketone (e.g., via Wolff-Kishner or Clemmensen reduction), completely avoids the issues of polyalkylation and carbocation rearrangement. The acyl group is electron-withdrawing, deactivating the ring to further substitution.[7][9][10]
Visualizing Impurity Pathways
The following diagram illustrates the critical decision point in the reaction pathway, leading to either the desired C-alkylation or the undesired O-alkylation and polyalkylation impurities.
Caption: Competing reaction pathways in the alkylation of p-hydroxybenzoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of Friedel-Crafts alkylation on an activated ring like p-hydroxybenzoic acid?
The reaction proceeds via electrophilic aromatic substitution.[7]
-
Generation of the Electrophile: The Lewis acid catalyst interacts with the alkylating agent (e.g., an alkyl halide) to generate a carbocation or a highly polarized complex that acts as the electrophile.[3][11]
-
Nucleophilic Attack: The electron-rich aromatic ring of the p-hydroxybenzoic acid acts as a nucleophile, attacking the electrophile. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex, temporarily disrupting the ring's aromaticity.[12]
-
Deprotonation: A weak base (often the complexed Lewis acid anion, e.g., AlCl₄⁻) removes a proton from the carbon atom that formed the new bond, restoring aromaticity and yielding the alkylated product.[11]
Caption: Simplified three-step mechanism of Friedel-Crafts Alkylation.
Q2: How should I choose a catalyst for this specific substrate?
Given the substrate's sensitivity to strong Lewis acids, a careful selection is crucial.
Catalyst Selection Guide:
| Catalyst Type | Examples | Activity | Advantages | Disadvantages |
|---|---|---|---|---|
| Strong Lewis Acids | AlCl₃, AlBr₃, SbF₅ | Very High | Readily available, high conversion rates. | Prone to causing polyalkylation and O-alkylation; requires stoichiometric amounts due to complexation.[4][5] |
| Mild Lewis Acids | FeCl₃, ZnCl₂, SnCl₄, BCl₃ | Moderate | Lower incidence of side reactions; can offer better selectivity. | May require higher temperatures or longer reaction times.[5] |
| Brønsted Acids | H₂SO₄, TfOH | Varies | Can be effective with certain alkylating agents like alcohols or alkenes.[9] | Can lead to sulfonation or other side reactions. |
| Solid Acids | Zeolites, Amberlyst-15, Nafion, Montmorillonite K10 | Mild to Moderate | Reusable, easy to separate from the reaction mixture, can provide shape selectivity.[6] | May have lower activity; potential for pore diffusion limitations. |
For minimizing impurities with p-hydroxybenzoic acid, starting with a mild Lewis acid like FeCl₃ or a solid acid like Amberlyst-15 is highly recommended.
Q3: What is a reliable protocol for purifying the final product?
Purification aims to remove unreacted starting materials, the catalyst, and any organic impurities (e.g., O-alkylated or polyalkylated products).
General Purification Protocol:
-
Quench Reaction: Cool the reaction mixture to room temperature and slowly pour it over a mixture of crushed ice and concentrated HCl. This hydrolyzes the catalyst complexes.
-
Liquid-Liquid Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times. The choice of solvent may depend on the polarity of your product.[13]
-
Wash Organic Layer: Combine the organic extracts and wash sequentially with:
-
Saturated NaHCO₃ solution (to remove unreacted carboxylic acid and acidic byproducts).
-
Water.
-
Brine (saturated NaCl solution).
-
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: The resulting crude solid can be further purified by:
-
Recrystallization: A common method is to dissolve the crude product in a minimal amount of hot solvent (e.g., hot water or an alcohol/water mixture) and allow it to cool slowly to form crystals.[13][14]
-
Column Chromatography: For difficult separations, silica gel chromatography using an appropriate eluent system (e.g., hexanes/ethyl acetate) is effective.
-
References
- What Is the Mechanism of Phenol Alkylation? Exporter China. (2024). Vertex AI Search.
- Friedel–Crafts reaction. (n.d.). In Wikipedia. Retrieved January 9, 2026. [Link]
- Friedel Crafts Acylation And Alkyl
- Reaction Mechanism of Friedel Crafts alkyl
- Optimization of Reaction Conditions for Friedel-Crafts alkylation. (n.d.).
- Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Prepar
- Recovery of p-Hydroxybenzoic Acid from Cu-Catalyzed Alkaline Hydrogen Peroxide Pretreatment of Hybrid Poplar. (2020). OSTI.GOV. [Link]
- Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2022). Chemistry LibreTexts. [Link]
- Process for the decolorization and purification of p-hydroxybenzoic acid. (1956).
- Friedel Crafts Alkylation and Acylation Reaction Mechanism. (2016). YouTube. [Link]
- Friedel-Crafts Alkylation with Practice Problems. (2022). Chemistry Steps. [Link]
- Applications of Friedel–Crafts reactions in total synthesis of natural products. (2019). National Institutes of Health (NIH). [Link]
- Para-selective Friedel–Crafts alkylation of phenols with tertiary alkyl bromide. (2025).
- Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. (n.d.). ChemRxiv. [Link]
- New process for friedel-crafts reaction, and catalyst therefore. (2020).
- p-HYDROXYBENZOIC ACID. (n.d.). Organic Syntheses. [Link]
- Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]
- Process for the separation and purification of p-hydroxy-benzoic acid. (n.d.).
- Separation/purification of para-hydroxybenzoic acid. (1989).
- What determines whether you trap an enolate or get alkylation (C- versus O-alkyl
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. reddit.com [reddit.com]
- 3. Friedel Crafts alkylation | Reaction Mechanism of Friedel Crafts alkylation [pw.live]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. jk-sci.com [jk-sci.com]
- 6. researchgate.net [researchgate.net]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 11. byjus.com [byjus.com]
- 12. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 13. osti.gov [osti.gov]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during this synthesis. As Senior Application Scientists, we have compiled field-proven insights and data to help you optimize your reaction outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My overall yield is significantly lower than the reported ~78%. What are the most common causes?
A low yield can stem from several factors throughout the synthetic workflow, from the initial reaction to the final purification. The most common synthesis route is the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid, where yields can reach up to 78% under optimized conditions.[1][2] A systematic evaluation of the following points is recommended:
-
Incomplete Reaction: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, suboptimal temperature, or catalyst deactivation. It is crucial to monitor the consumption of the starting material, p-hydroxybenzoic acid, using High-Performance Liquid Chromatography (HPLC).[1][2]
-
Side Reaction Predominance: The formation of byproducts, particularly mono-alkylated intermediates or ether impurities, directly consumes reagents and lowers the theoretical maximum yield of the desired product.[3]
-
Suboptimal Workup and Purification: Significant product loss can occur during the isolation and purification stages. This includes losses during filtration, solvent extractions, and crystallization. For instance, improper pH adjustment during acid-base extraction can lead to the product remaining in the aqueous phase.[4]
Q2: I'm observing significant amounts of mono-alkylated product. How can I favor di-alkylation?
The presence of 4-hydroxy-3-isopropylbenzoic acid is a clear indicator of incomplete alkylation.[3] To drive the reaction towards the desired di-substituted product, consider the following adjustments:
-
Reagent Stoichiometry: Ensure a sufficient excess of the isopropylating agent (e.g., isopropanol) is used. The reaction is a stepwise electrophilic aromatic substitution, and a higher concentration of the electrophile will favor the second alkylation step.
-
Reaction Time and Temperature: The second alkylation is typically slower than the first due to increased steric hindrance. Extending the reaction time at the optimal temperature of 60-65°C can help push the reaction to completion.[1][3] Monitor via HPLC until the mono-alkylated intermediate is no longer observed.
-
Catalyst Concentration: The amount and concentration of the acid catalyst (e.g., sulfuric acid) are critical. An insufficient amount may not generate the electrophile at a high enough rate to ensure complete di-alkylation.
Q3: My final product is contaminated with an ether impurity. What is it and how can I prevent its formation?
The most common ether impurity is 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid.[3] This byproduct forms when the isopropylating agent alkylates the phenolic hydroxyl group (O-alkylation) in addition to the aromatic ring (C-alkylation).
-
Mechanism of Formation: O-alkylation is a competing reaction pathway that becomes more significant under harsh conditions.
-
Prevention Strategy: Tightly controlling the reaction temperature is the most effective way to minimize this side reaction. Maintaining the temperature in the 60-65°C range is crucial, as higher temperatures tend to favor the formation of the ether byproduct.[3]
Q4: The reaction seems to stall before all the p-hydroxybenzoic acid is consumed. What troubleshooting steps should I take?
A stalled reaction, where the concentration of starting material plateaus, typically points to an issue with the catalyst or reaction environment.
-
Verify Temperature: Use a calibrated thermometer to ensure the internal reaction temperature is stable within the optimal 60-65°C range.
-
Catalyst Activity: If using a solid acid catalyst, it may have lost activity.[2] For liquid acid catalysts like H₂SO₄, ensure that moisture has not been inadvertently introduced into the reaction, as this can dilute the acid and reduce its effectiveness.
-
Mixing and Homogeneity: Ensure the reaction mixture is being stirred efficiently. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, causing the reaction to stall.
Q5: I'm experiencing significant product loss during crystallization. What are some best practices?
Crystallization is a critical purification step, but it can also be a source of major yield loss if not optimized.
-
Solvent Selection: The ideal solvent should dissolve the product well at higher temperatures but poorly at lower temperatures.
-
Cooling Protocol: A slow, controlled cooling process is essential for forming large, pure crystals. Crashing the product out of solution by cooling too rapidly will trap impurities and reduce recovery. A recommended protocol involves cooling to 5-10°C over 6-10 hours.[2]
-
Washing: Wash the filtered crystals with a small amount of ice-cold crystallization solvent to remove residual impurities without dissolving a significant amount of the product.
-
Alternative Purification: For challenging purifications, consider an acid-base liquid-liquid extraction. This technique can effectively separate the acidic product from non-acidic impurities and can sometimes be more efficient than crystallization.[4]
Reaction Pathway and Troubleshooting Logic
The following diagrams illustrate the primary synthesis pathway, common side reactions, and a logical flow for troubleshooting low yield.
Caption: Primary reaction pathway and common side products.
Caption: Logical workflow for troubleshooting low yield.
Frequently Asked Questions (FAQs)
Q1: What are the optimal reaction conditions for the Friedel-Crafts alkylation step?
Optimizing reaction parameters is key to maximizing yield and purity. Below is a summary of recommended conditions based on published literature.
| Parameter | Recommended Value | Rationale & Impact on Yield |
| Starting Material | p-Hydroxybenzoic Acid | The carboxylic acid group blocks the para position, directing alkylation to the desired ortho positions (3 and 5).[5] |
| Alkylating Agent | Isopropanol / Diisopropyl Ether | Common and effective sources for the isopropyl electrophile.[5] |
| Catalyst | Sulfuric Acid / Solid Acid | A strong acid is required to generate the isopropyl carbocation for electrophilic attack.[1][2] |
| Temperature | 60 - 65 °C | Balances reaction rate with impurity formation. Lower temps are too slow; higher temps increase ether byproduct.[1][3] |
| Monitoring | HPLC | Allows for precise tracking of starting material consumption to determine reaction completion.[2] |
Q2: What is the underlying mechanism of the synthesis?
The synthesis proceeds via an electrophilic aromatic substitution (EAS) reaction. The key steps are:
-
Generation of Electrophile: The strong acid catalyst protonates isopropanol, which then loses water to form an isopropyl carbocation (CH₃)₂CH⁺. This carbocation is the active electrophile.
-
Electrophilic Attack: The electron-rich benzene ring of p-hydroxybenzoic acid attacks the isopropyl carbocation. The powerful electron-donating hydroxyl group is a strong ortho-, para-director. Since the para position is blocked by the carboxylic acid group, substitution is directed to the ortho positions (3 and 5).
-
Rearomatization: The resulting intermediate (a sigma complex) loses a proton to restore the aromaticity of the ring, yielding the alkylated product. This process occurs twice to yield the final di-substituted product.
Q3: Are there any specific safety precautions to consider?
Yes, this synthesis involves hazardous materials that require careful handling:
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood and add the acid slowly to prevent splashing.
-
High Temperatures: The reaction is run at elevated temperatures. Use appropriate heating mantles and ensure glassware is free of cracks or defects.
-
Pressure Build-up: If the reaction is performed in a sealed vessel, be aware of potential pressure build-up from gaseous byproducts. It is generally recommended to run the reaction under an inert atmosphere with a vent.
Experimental Protocol: Optimized Synthesis
This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials:
-
p-Hydroxybenzoic acid
-
Isopropanol
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Toluene
-
Sodium Hydroxide (for pH adjustment)
-
Hydrochloric Acid (for pH adjustment)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and temperature probe, add p-hydroxybenzoic acid (1.0 eq) and isopropanol (approx. 5-10 eq).
-
Catalyst Addition: While stirring, slowly add concentrated sulfuric acid (catalytic amount, can be up to 1-2 eq) to the mixture. An exotherm may be observed.
-
Reaction: Heat the mixture to 60-65°C and maintain this temperature for the duration of the reaction.
-
Monitoring: Periodically take aliquots from the reaction mixture and analyze by HPLC to monitor the disappearance of p-hydroxybenzoic acid. The reaction is typically complete when <5% of the starting material remains.[2]
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then pour it slowly over ice water with vigorous stirring.
-
Workup (Acid-Base Extraction):
-
Transfer the quenched mixture to a separatory funnel.
-
Add toluene to extract the organic components.
-
Extract the organic layer with an aqueous solution of sodium hydroxide. The desired product will move to the aqueous phase as its sodium salt.
-
Separate the aqueous layer and wash it with fresh toluene to remove non-acidic organic impurities.
-
Cool the aqueous layer in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~1-2. The product will precipitate as a solid.
-
-
Isolation and Drying:
-
Filter the precipitated solid using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
Dry the solid under vacuum at 50-60°C to a constant weight. The final product should be a white to off-white crystalline solid.
-
References
- EvitaChem. (n.d.). This compound. Retrieved from EvitaChem product page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHHFuJ4LdbfnPJu02h_rASYDgFNgb2mzAX0hEv9JZrNVYTc-PdeKg09pMkiVS-lYgMNsWAwxGiYqHUPsfqOMUxdPBr0HxxJrcUPNhzCVA__Az_3aoE3rE5pcZW6C6qiEmHe4lEmPtkH]
- Goti, A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health (NIH). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbPFIAQ8NRhOsltspCEGxlpkG7WC8MSler2OBtW7Ao8BCeXcqFaLqghFrqrpqWYLRGZVkRjET0f3RZV1YxIPDD6aUCE6XRr5tRIzr0nkMxiXIVPOmu8G_XSB_PRh3CR5Z0XhkkpnWwBjXPI7I=]
- PrepChem. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. Retrieved from PrepChem.com. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlNWZ6e08mRkuYyAo36ULOgdrEqPG1M8NwCZ-7PbE_2KM9TYQcCsRBB7O6QAjsMUtPhfiEdxblY2F4bN_AyzXS5ztSI51QIsEygEF9nPmfdIMQMV-XoFA6VfMt8jp6j-mgI0b9qsKzH8mrizFoqUxn6Ja7TOU2]
- BenchChem. (n.d.). This compound. Retrieved from BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGI7gN6Dyi4CnhICSsqBKerjfMbzpcYJ_Z_cdwPw_Hph867u-gRan6mq8-O-Rox-GmcsAv-Qcp5wtgCELS75c7M6BUgzwDiLrMR95-YOAS-8v0qTQfUjxNAhBK_4-T277YWsWBg]
- Google Patents. (2010). Process for preparing extra pure 2,6-diisopropyl phenol. Pub. No.: US 2013/0072573 A1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGA9RDDg3s9PWEUfaLrqqM0o_1fqSDQM1yZeZ4rGARtAiPbV4cGk6trgIGVz7A87pasC2QJJtY1_AlXwakZjJ9f3lNF2GaK9ko6zyHja-bb9AmoNCPiT0dF2geOrAlYnl7JU1k5Khw4bQPwVjxgNVFKLI-jYI3bsTrWhnbBByQnhWMn9dqbIoNgdCS--Y2dBG7zCg==]
- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis. Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9CbAkFwTlkIBDM7-PY89H96weo0qvQUjZAtA0WMvT6_nYPxMiBydpW8ZmEhIgLu1P9rkcPTeAh3c8XwZUsS3Chiox59g6ugWbuXkoBvTvIao0EmG1QLpuksL9STWA42gFdKdKvcP5BTKLLHdZY_39iHd3Rw-zqpfwdcKg-Rzo5fSmI_2KwZKNMLza]
Sources
- 1. evitachem.com [evitachem.com]
- 2. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Technical Support Guide: Optimizing the Decarboxylation of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the decarboxylation of 4-Hydroxy-3,5-diisopropylbenzoic Acid to synthesize 2,6-diisopropylphenol (Propofol). We address common experimental challenges through a structured troubleshooting guide and frequently asked questions, grounding our advice in established chemical principles and field-proven insights.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the reaction to ensure a solid theoretical and practical starting point for your experiments.
Q1: What is the primary application of this reaction, and why is optimization critical? This reaction is a key step in the synthesis of 2,6-diisopropylphenol, a widely used intravenous anesthetic agent commonly known as Propofol.[1][2] Optimization is critical to maximize the yield and purity of the final product, which is essential for pharmaceutical applications. Efficient decarboxylation minimizes the formation of impurities that can be difficult to remove and ensures a more economical and scalable process.[3]
Q2: What is the underlying mechanism for the decarboxylation of this compound? The reaction is primarily a thermal decarboxylation. It involves the cleavage of the carbon-carbon bond between the aromatic ring and the carboxyl group, releasing carbon dioxide (CO₂). The presence of the hydroxyl group and the two bulky isopropyl groups on the aromatic ring influences the electronic and steric environment, affecting the reaction conditions required.[1][4] While thermal energy is the main driver, the reaction can be facilitated by a catalyst. Under acidic conditions, a proposed mechanism involves the protonation of the ring, followed by the cleavage of the C-C bond.[4][5] In the presence of a base, the reaction may proceed through the phenoxide intermediate, where the increased electron density on the ring can facilitate the expulsion of the carboxylate group.
Q3: What are the typical starting conditions for this reaction? The decarboxylation of hydroxybenzoic acids generally requires high temperatures, often above 200 °C.[6] For this compound, the process is typically conducted in a high-boiling point solvent (e.g., mineral oil, Dowtherm A) in the presence of a catalyst.[3][7] Common catalysts include alkali metal hydroxides (e.g., NaOH, KOH) or basic amines like n-butylamine.[2][7] The reaction is usually performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the resulting phenol product at high temperatures.
Q4: How can I effectively monitor the progress of the reaction? Monitoring the reaction is crucial to determine the endpoint and avoid over-processing, which can lead to byproduct formation.[8]
-
Thin-Layer Chromatography (TLC): This is a quick and simple method to qualitatively track the disappearance of the starting material (a carboxylic acid, which will have a different Rf value than the product phenol).
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred quantitative method. It allows for precise measurement of the consumption of the starting material and the formation of the 2,6-diisopropylphenol product.[9][10] This is the industry standard for determining purity and conversion.[3]
-
Fourier-Transform Infrared Spectroscopy (FTIR): In-situ FTIR can be used to monitor the disappearance of the characteristic carbonyl (C=O) stretch of the carboxylic acid.[8][11]
-
Gas Evolution: Measuring the volume of CO₂ evolved can also track reaction progress, though this can be less precise.[12]
Section 2: Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the decarboxylation process.
Problem: Low or No Yield of 2,6-diisopropylphenol
Possible Cause 1: Insufficient Reaction Temperature
-
Explanation: Thermal decarboxylation has a significant activation energy barrier. If the temperature of the reaction mixture is too low, the rate of CO₂ expulsion will be negligible. The decarboxylation of similar hydroxybenzoic acids often requires temperatures exceeding 200°C.[6]
-
Solution:
-
Ensure your heating mantle and thermometer are calibrated and providing an accurate reading of the internal reaction temperature.
-
Gradually increase the reaction temperature in 10-15 °C increments, monitoring the reaction progress by TLC or HPLC at each stage.
-
Select a solvent with a boiling point sufficiently high to achieve the required temperature without pressurizing the system.
-
Possible Cause 2: Inactive or Inappropriate Catalyst
-
Explanation: While this is a thermal reaction, catalysts like alkali metal hydroxides or bases accelerate the process.[2][7] If the catalyst is old, hydrated, or an incorrect type, the reaction rate will be significantly slower.
-
Solution:
-
Use a fresh, anhydrous batch of the base catalyst (e.g., NaOH, KOH, or n-butylamine).
-
Ensure the catalyst is fully dissolved or well-dispersed in the reaction mixture before reaching the target temperature.
-
Consider screening different bases. While strong inorganic bases are common, organic bases like n-butylamine have also been shown to be effective.[2]
-
Possible Cause 3: Purity of Starting Material
-
Explanation: Impurities in the starting this compound can interfere with the reaction. For example, impurities from the initial alkylation step could inhibit the catalyst or lead to side reactions.[3]
-
Solution:
-
Verify the purity of your starting material using NMR or HPLC.
-
If necessary, recrystallize the this compound before the decarboxylation step to remove residual acids or other contaminants.
-
Problem: Reaction is Slow or Appears Stalled (Incomplete Conversion)
Possible Cause 1: Poor Heat Transfer in a Scaled-Up Reaction
-
Explanation: As reaction volume increases, efficient and uniform heating becomes more challenging. The surface-area-to-volume ratio decreases, and localized cold spots can develop, slowing the reaction rate in those areas.
-
Solution:
-
Switch to a mechanical overhead stirrer instead of a magnetic stir bar to ensure vigorous and efficient mixing.
-
Use a round-bottom flask in a properly sized heating mantle to maximize contact and uniform heat distribution.
-
For very large scales, consider specialized heating equipment like a jacketed reactor.
-
Possible Cause 2: Sublimation of Starting Material
-
Explanation: At high temperatures and under vacuum or even an inert gas flow, the starting carboxylic acid may sublime and deposit on the cooler parts of the glassware (e.g., condenser), effectively removing it from the reaction mixture.
-
Solution:
-
Ensure the reaction is conducted in a high-boiling solvent to keep the starting material in the solution phase.
-
Use a reflux condenser that is appropriate for the solvent and temperature. A slow stream of inert gas is preferable to a strong flow, which might carry material out of the flask.
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting workflow for low yield.
Section 3: Optimized Experimental Protocol
This protocol is a synthesized methodology based on literature reports for the base-catalyzed thermal decarboxylation of this compound.[2][3][7]
Materials:
-
This compound (1.0 eq)
-
High-boiling solvent (e.g., Mineral Oil, Dowtherm A)
-
Catalyst: Potassium Hydroxide (KOH, 0.1 - 0.2 eq) or n-Butylamine (5.0 - 9.0 eq)
-
Toluene
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution (5-10%)
-
Aqueous Hydrochloric Acid (HCl) (1M)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Heating mantle with temperature controller
-
Thermometer or thermocouple
-
Reflux condenser
-
Inert gas inlet (Nitrogen or Argon)
-
Separatory funnel
Step-by-Step Procedure:
-
Reaction Setup:
-
Assemble the glassware and ensure it is dry.
-
To the three-neck flask, add this compound and the high-boiling solvent (approx. 3-5 mL per gram of starting material).
-
Add the chosen catalyst (e.g., KOH).
-
Fit the flask with the overhead stirrer, condenser, and thermometer.
-
Begin stirring and purge the system with an inert gas for 10-15 minutes. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
-
Decarboxylation:
-
Begin heating the mixture with vigorous stirring.
-
Raise the internal temperature to the target range (typically 210-240 °C).
-
Maintain this temperature and monitor the reaction by taking small aliquots periodically and analyzing by TLC or HPLC. The reaction is typically complete within 2-5 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete (disappearance of starting material), allow the mixture to cool to below 100 °C.
-
Dilute the cooled reaction mixture with a hydrocarbon solvent like toluene.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (to neutralize the catalyst and any remaining base), 5% NaHCO₃ solution (to remove any unreacted carboxylic acid), and finally with brine.[7]
-
Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to remove the toluene.
-
-
Purification:
-
The crude residue (containing the product and the high-boiling solvent) should be purified by vacuum distillation to yield pure 2,6-diisopropylphenol as a colorless to pale yellow oil.[3]
-
Reaction Pathway Diagram
Caption: Decarboxylation of the starting material to the final product.
Section 4: Data Summary for Optimization
For systematic optimization, key parameters should be varied. The following table provides a logical framework for your experimental design.
| Parameter | Condition Range | Rationale & Expected Outcome | Potential Pitfalls |
| Temperature | 180 °C to 250 °C | Higher temperature increases reaction rate. Optimal balance needed to avoid decomposition. | Temperatures >250 °C may lead to thermal degradation and byproduct formation. |
| Catalyst | KOH, NaOH, n-Butylamine | A base is required to facilitate the reaction. Stronger bases may be more effective but could also promote side reactions. | Excessively strong basic conditions at high temperatures can lead to ether formation or other side reactions.[3] |
| Catalyst Loading | 0.05 eq to 1.0 eq (for KOH/NaOH) | Catalytic amounts should be sufficient. Higher loading may not improve the rate and complicates workup. | High catalyst loading increases the cost and the amount of aqueous waste during workup. |
| Solvent | Mineral Oil, Dowtherm A, None (Neat) | A high-boiling, inert solvent ensures uniform heat transfer and maintains a liquid phase. | Running the reaction neat is possible but risks poor heat control and potential solidification. |
References
- Gooßen, L. J., et al. (2007). Development of a catalytic aromatic decarboxylation reaction. Organic Letters, 9(13), 2441-4.
- Payne, J. T., et al. (2021). Decarboxylation of Aromatic Carboxylic Acids by the Prenylated-FMN-dependent Enzyme Phenazine-1-carboxylic Acid Decarboxylase.
- Agilent Technologies. (n.d.). Fast, Easy, and Reliable Monitoring of THCA and CBDA Decarboxylation.
- Sigma-Aldrich. (2007). Development of a catalytic aromatic decarboxylation reaction.
- Organic Chemistry Portal. (n.d.).
- Beller, M., et al. (2023). Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids. Journal of the American Chemical Society.
- Oh, D. H., et al. (2024). Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents. ChemSusChem.
- Chemcess. (2024). 4-Hydroxybenzoic Acid: Properties, Production And Uses. Chemcess Blog.
- Google Patents. (2013).
- Oh, D. H., et al. (2024). Decarboxylation of Hydroxybenzoic Acids to Phenol via Deep Eutectic Solvents. ChemSusChem.
- ResearchGate. (2024). Request PDF | Decarboxylation of Hydroxybenzoic Acids to Phenol Via Deep Eutectic Solvents.
- ResearchGate. (2023).
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Not Voodoo.
- Geshkovski, N., et al. (2022). A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 267, 120471.
- Google Patents. (2013). US 2013/0072573 A1 - Process for producing high purity 2,6-diisopropyl phenol (Propofol).
- Wang, L., et al. (1999). Studies about Thermal Decarboxylation of Hydroxyl Benzoic Acids used in Thermal Imaging. Journal of Photopolymer Science and Technology, 12(2), 325-328.
- ChemicalBook. (n.d.). 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis.
- Reddit. (2022).
- Benchchem. (n.d.). This compound | 13423-73-9.
- Wikipedia. (n.d.).
- ResearchGate. (2024). Request PDF | Mechanisms of decarboxylation of ortho-substituted benzoic acids.
- Tambarão, E., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. Beilstein Journal of Organic Chemistry, 18, 878–887.
- Reddit. (2022). What are some common causes of low reaction yields? r/Chempros.
- van der Heiden, C. A., et al. (1981). Decarboxylation of substituted 4-aminobenzoic acids in acidic aqueous solution. Journal of the Royal Netherlands Chemical Society, 100(4), 145-152.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. researchgate.net [researchgate.net]
- 6. chemcess.com [chemcess.com]
- 7. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 8. agilent.com [agilent.com]
- 9. researchgate.net [researchgate.net]
- 10. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 11. A unique approach for in-situ monitoring of the THCA decarboxylation reaction in solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
Technical Support Center: Degradation Pathways of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Introduction
Welcome to the technical support center for researchers investigating the degradation of 4-Hydroxy-3,5-diisopropylbenzoic Acid. This molecule, a sterically hindered derivative of 4-hydroxybenzoic acid, is a known synthetic precursor and impurity in the manufacturing of the intravenous anesthetic, propofol (2,6-diisopropylphenol).[1][2] Understanding its environmental fate, metabolic pathways, and degradation kinetics is critical for environmental risk assessment, pharmaceutical quality control, and bioremediation research.
Direct studies on the degradation of this compound are limited. Therefore, this guide provides hypothesized degradation pathways based on established principles for structurally related compounds, such as propofol, 4-hydroxybenzoic acid (4-HBA), and other alkylated phenols.[3][4][5] We focus on providing practical, field-proven insights and troubleshooting strategies to address the unique challenges presented by the bulky diisopropyl substitutions, which significantly influence the molecule's reactivity and susceptibility to degradation.[6][7]
Section 1: Microbial Degradation Pathways (Hypothesized)
Microbial degradation is a key process for the removal of aromatic compounds from the environment.[8] However, the bulky isopropyl groups flanking the hydroxyl group in this compound present a significant steric hindrance, which is expected to make it more recalcitrant than its non-alkylated parent, 4-HBA.
Frequently Asked Questions & Troubleshooting
Q1: What is the most likely initial step in the aerobic microbial degradation of this compound?
A1: Based on the degradation of similar aromatic compounds, two primary initial attacks are plausible:
-
Hydroxylation of the Aromatic Ring: This is a common strategy for activating the stable benzene ring for cleavage.[9] For 4-HBA, degradation proceeds via hydroxylation to form protocatechuate (3,4-dihydroxybenzoic acid).[5][10] However, for our target molecule, the positions ortho to the existing hydroxyl group are blocked by the isopropyl groups. Therefore, a more likely hydroxylation would occur next to one of the isopropyl groups, catalyzed by a monooxygenase enzyme.
-
Oxidation of an Isopropyl Group: An alternative pathway involves the initial oxidation of one of the alkyl side chains. This is a common strategy in the degradation of other alkylphenols.[11][12] The terminal methyl group of an isopropyl side chain could be hydroxylated to form an alcohol, which can be further oxidized to a carboxylic acid.
The steric hindrance from the isopropyl groups makes enzymatic access to the aromatic ring difficult, potentially favoring the initial attack on the more accessible alkyl chains.
Q2: My microbial culture fails to grow on this compound as the sole carbon source. What could be the issue?
A2: This is a common and expected challenge. Here are the primary causes and troubleshooting steps:
-
Lack of Acclimatization: The necessary enzymatic machinery to degrade this sterically hindered compound may not be present or induced in standard lab cultures or environmental inocula.
-
Solution: Implement a long-term acclimatization strategy. Start with a low concentration of the target compound (e.g., 5-10 mg/L) in a medium containing an easily metabolizable co-substrate (like glucose or benzoate). Gradually increase the concentration of the target compound while decreasing the co-substrate over several weeks or months.
-
-
Toxicity: At higher concentrations, the compound or its early metabolites may be toxic to the microorganisms.
-
Solution: Start your experiments at a very low concentration range (1-20 mg/L) and monitor for signs of inhibition. Use a toxicity assay (e.g., measuring inhibition of a standard substrate's degradation) to determine the inhibitory concentration (IC50).
-
-
Incorrect Microbial Consortia: A single microbial species may not possess all the enzymes required for complete mineralization. Degradation often requires a consortium where different species perform different steps.[13]
-
Solution: Use a diverse inoculum from a site with a history of contamination with similar compounds (e.g., industrial wastewater treatment plants). Do not rely on single-isolate cultures unless you have a specific reason to do so.
-
Q3: The degradation is extremely slow, and I see the accumulation of an unknown intermediate in my HPLC analysis. What should I do?
A3: Slow degradation is expected due to steric hindrance.[7] The accumulation of an intermediate suggests a metabolic bottleneck where the product of one enzymatic step is not efficiently processed by the next enzyme in the pathway.
-
Diagnosing the Bottleneck: The intermediate is key to understanding the pathway.
-
Solution: Scale up your culture to produce enough of the intermediate for identification. Use High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to determine the molecular weight and fragmentation pattern of the unknown peak. This will help you propose a chemical structure. Based on the human metabolism of propofol, a likely intermediate could be a quinol-type compound formed after initial hydroxylation and decarboxylation.[3][14]
-
-
Overcoming the Bottleneck:
-
Solution: Try biostimulation by adding specific nutrients (nitrogen, phosphorus) or co-factors that might be limiting the activity of the downstream enzyme. Alternatively, bioaugmentation with a different microbial culture known to degrade related intermediates might be effective.
-
Hypothesized Microbial Degradation Pathway
The following diagram illustrates a plausible aerobic degradation pathway, synthesizing knowledge from 4-HBA degradation and alkylphenol metabolism. The initial attack is hypothesized to be hydroxylation, followed by decarboxylation and subsequent ring cleavage.
Caption: Hypothesized aerobic microbial degradation pathway.
Experimental Protocol: Microbial Degradation Screening
This protocol outlines a basic screening experiment to assess the biodegradability of this compound.
-
Prepare Basal Salt Medium (BSM): Prepare a sterile BSM containing essential minerals (e.g., (NH₄)₂SO₄, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O, CaCl₂·2H₂O) and a trace element solution. Adjust pH to 7.0.
-
Prepare Inoculum: Collect activated sludge from a municipal or industrial wastewater treatment plant. Allow it to settle, and use the supernatant to create a 10% (v/v) solution in BSM. Acclimatize this culture for 2 weeks with 10 mg/L of the target compound and 50 mg/L of sodium benzoate as a co-substrate.
-
Set Up Experimental Flasks: In sterile 250 mL Erlenmeyer flasks, add 100 mL of BSM.
-
Test Flasks (n=3): Add this compound from a stock solution to a final concentration of 10 mg/L. Inoculate with 5 mL of the acclimatized culture.
-
Abiotic Control (n=1): Add the target compound to BSM (10 mg/L) but do not inoculate. This accounts for any non-biological loss.
-
Inoculum Control (n=1): Inoculate BSM without the target compound. This tracks any carbon carry-over from the inoculum.
-
-
Incubation: Incubate all flasks on an orbital shaker at 150 rpm and 25°C in the dark.
-
Sampling and Analysis:
-
Withdraw 1.5 mL samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 21 days).
-
Filter the samples through a 0.22 µm syringe filter to remove biomass.
-
Analyze the filtrate for the concentration of the parent compound using HPLC-UV.
-
Section 2: Abiotic Degradation (Photochemical & Oxidative)
Abiotic processes, particularly those driven by light (photodegradation) or strong oxidizing agents, can also contribute to the degradation of persistent organic compounds.
Frequently Asked Questions & Troubleshooting
Q1: Is this compound susceptible to photodegradation? What products should I expect?
A1: Yes, phenolic compounds are generally susceptible to photodegradation. Studies on the structurally similar propofol show that upon UV irradiation in the presence of oxygen, it can form products like 2,6-diisopropyl-p-benzoquinone and various diphenol derivatives through phenoxyl radical intermediates.[4] Therefore, you should expect similar transformations. The carboxylic acid group may also influence the reaction, potentially leading to photodecarboxylation as an initial step.
Q2: I am conducting a Fenton oxidation experiment, but the degradation is incomplete, and a colored precipitate is forming. What is happening?
A2: Incomplete mineralization and the formation of polymeric precipitates are common issues in Fenton and other advanced oxidation processes (AOPs).
-
Cause of Incomplete Mineralization: The initial attack by hydroxyl radicals is often rapid, but the resulting intermediates can be more resistant to further oxidation. The bulky isopropyl groups can also shield the aromatic ring from radical attack.[6][7]
-
Solution: Optimize the key reaction parameters. The molar ratio of H₂O₂ to the substrate and Fe²⁺ catalyst is critical. A common starting point is a [H₂O₂]:[Substrate] ratio of 10:1 and a [H₂O₂]:[Fe²⁺] ratio of 5:1. Also, ensure the pH is in the optimal range for Fenton chemistry (typically pH 2.8-3.5).
-
-
Cause of Precipitate: The colored precipitate is likely due to polymerization reactions. The phenoxyl radicals formed during oxidation can couple together to form larger, insoluble polymeric materials, which removes the target compound from the solution but does not mineralize it.
-
Solution: Adjust the oxidant dosage. Adding the H₂O₂ slowly over time rather than all at once can maintain a steady but lower concentration of radicals, which can favor complete oxidation over polymerization.
-
Experimental Protocol: Forced Photodegradation Study
This protocol is designed to assess the susceptibility of the compound to UV degradation, following general principles for forced degradation studies.[10]
-
Sample Preparation: Prepare a 20 mg/L solution of this compound in a 50:50 mixture of acetonitrile and ultrapure water.
-
Experimental Setup:
-
Test Sample: Place 10 mL of the solution in a quartz cuvette or beaker.
-
Dark Control: Wrap an identical sample completely in aluminum foil to exclude light.
-
-
Irradiation: Place both samples in a photochemical reactor equipped with a UV lamp (e.g., a mercury lamp with output at 254 nm). Position the samples at a fixed distance from the lamp.
-
Monitoring: At set time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot from both the test and dark control samples.
-
Analysis: Analyze the samples immediately by HPLC-UV/DAD to quantify the parent compound and detect the formation of degradation products. A Diode Array Detector (DAD) is crucial for observing new peaks that may have different absorption maxima.
-
Data Evaluation: Calculate the percentage degradation in the test sample, correcting for any loss observed in the dark control. Examine the chromatograms for the appearance and disappearance of peaks over time to map the formation of photoproducts.
Workflow: Forced Degradation Study
Caption: General workflow for a forced degradation experiment.
Section 3: Analytical Methodologies & Troubleshooting
Robust analytical methods are essential for accurately tracking the degradation of the parent compound and identifying its transformation products. High-Performance Liquid Chromatography (HPLC) is the primary technique for this work.
Frequently Asked Questions
Q1: What is a good starting HPLC method for analyzing this compound and its potential degradation products?
A1: A reversed-phase HPLC method with UV detection is ideal. Given the acidic nature of the target compound and its likely degradation products (which may also be acidic or phenolic), controlling the mobile phase pH is critical to ensure good peak shape.
Table 1: Recommended Starting HPLC Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 3.5 µm | Standard reversed-phase column suitable for a wide range of aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to suppress the ionization of the carboxylic acid group, preventing peak tailing. |
| Mobile Phase B | Acetonitrile or Methanol | Standard organic solvents for reversed-phase chromatography. |
| Gradient | Start at 10% B, ramp to 95% B over 20 min | A gradient is essential to elute both the polar intermediates and the more nonpolar parent compound within a reasonable time. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV Diode Array Detector (DAD) | Monitor at 254 nm and 280 nm. A DAD allows you to check for peak purity and identify optimal wavelengths for new degradants. |
| Injection Vol. | 10 µL | Standard injection volume. |
Q2: My chromatogram shows significant peak tailing for the parent compound. How do I fix this?
A2: Peak tailing for acidic compounds like this is almost always due to secondary interactions with the silica stationary phase.
-
Primary Cause: The mobile phase pH is too high, causing your analyte's carboxylic acid group to be ionized (negatively charged). This can interact with any residual, positively charged sites on the silica backbone, leading to tailing.
-
Solution 1 (Best Practice): Lower the mobile phase pH. Using 0.1% formic acid or phosphoric acid should bring the pH to around 2.5-3.0. This fully protonates the carboxylic acid, eliminating the ionic interaction and dramatically improving peak shape.
-
Solution 2 (If pH adjustment is not enough): Check your column. Older "Type A" silica columns have more active silanol sites. Switching to a modern, high-purity "Type B" silica column with end-capping will reduce these secondary interactions.
-
Solution 3 (Check for Overload): Injecting too much sample can overload the column and cause tailing. Try diluting your sample 10-fold. If the peak shape improves, you were overloading the column.
Troubleshooting Workflow: HPLC Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing of an acidic aromatic compound.
References
- Talmage, S. S., et al. (1999). Ultimate biodegradation of alkylphenol ethoxylate surfactants and their biodegradation intermediates. Environmental Toxicology and Chemistry, 18(9), 1943-1950. [Link]
- Gatidou, G., et al. (2020). Schematic degradation pathway of alkylphenolethoxylates and formation APEO metabolites.
- Talmage, S. S., et al. (1999).
- Tanaka, H., et al. (2007). Ecotoxicity by the biodegradation of alkylphenol polyethoxylates depends on the effect of trace elements. Semantic Scholar. [Link]
- Virginia Anesthesia Services LLC. (n.d.). How Propofol is Broken Down in the Body. Virginia Anesthesia Services LLC. [Link]
- Gatidou, G., et al. (2020). Degradation pathway of alkylphenolethoxylate (Renner 1997).
- Texeira, M., et al. (2014). Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects.
- Yartsev, A. (n.d.). Metabolism and clearance of propofol. Deranged Physiology. [Link]
- Pokhodenko, V. D., & Khizhnyi, V. A. (2012). Oxidation of Sterically Hindered Phenols.
- Gluziński, P., et al. (2021). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Symmetry, 13(7), 1150. [Link]
- National Center for Biotechnology Inform
- Ku, S. W., et al. (2017). The main metabolic pathway of propofol.
- Diep, C., & Z-Shal, D. (2015). Clinical Pharmacokinetics and Pharmacodynamics of Propofol. Clinical Pharmacokinetics, 54(7), 779-792. [Link]
- Grabner, G., et al. (2002). Photochemistry of 2,6-diisopropylphenol (propofol).
- Milliken Chemical. (2023). The Role of Hindered Phenols: Enhancing Polymer Longevity. Milliken Chemical. [Link]
- Corbel, S., et al. (2007). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position? Applied and Environmental Microbiology, 73(15), 4899-4908. [Link]
- Gaponova, D. M., et al. (2022). Hybrids of Sterically Hindered Phenols and Diaryl Ureas: Synthesis, Switch from Antioxidant Activity to ROS Generation and Induction of Apoptosis. Molecules, 27(19), 6667. [Link]
- Shultz, M. J., et al. (2022). Ultranano Titania: Selectively Ridding Water of Persistent Organic Pollutants.
- Corbel, S., et al. (2007). Degradation Pathway of Bisphenol A: Does ipso Substitution Apply to Phenols Containing a Quaternary α-Carbon Structure in the para Position?
- Yoshioka, T., et al. (1993). Photodegradation products of propranolol: the structures and pharmacological studies. Chemical & Pharmaceutical Bulletin, 41(5), 940-943. [Link]
- Wang, L., et al. (2019). Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy. Scientific Reports, 9(1), 1-14. [Link]
- Zhang, J., et al. (2022). The schematic illustration of the propofol degradation.
- Wawrziczny, E., et al. (2021). Continuous flow decarboxylation of compound 2 into Propofol a.
- Arutchelvan, V., et al. (2012). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. International Journal of Environmental Research, 6(3), 743-750. [Link]
- Wawrziczny, E., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(11), 3333. [Link]
- Boll, M., et al. (2014). Anaerobic degradation of homocyclic aromatic compounds via arylcarboxyl-coenzyme A esters: organisms, strategies and key enzymes. Environmental Microbiology, 16(3), 612-627. [Link]
- Green, T. R., & Sipes, I. G. (1995). Relative antioxidant capacities of propofol and its main metabolites. Drug Metabolism and Disposition, 23(10), 1048-1052. [Link]
- Wang, H., et al. (2021). Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode. Environmental Science & Technology, 55(3), 2067-2075. [Link]
- Arora, P. K., & Bae, H. (2014). Bacterial Degradation of Aromatic Compounds. Journal of the Korean Society for Applied Biological Chemistry, 57(1), 3-17. [Link]
- Ullrich, R., & Hofrichter, M. (2007). Enzymatic hydroxylation of aromatic compounds. Cellular and Molecular Life Sciences, 64(3), 271-293. [Link]
- Tsiota, P., et al. (2021). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. Microorganisms, 9(1), 163. [Link]
- Alapi, T., & Dombi, A. (2018). Photochemical Degradation of Some Halogenated Anesthetics in Air.
- Zsilinszky, M., et al. (2022). Biodegradation of diisopropyl ether, ethyl tert -butyl ether, and other fuel oxygenates by Mycolicibacterium sp. strain CH28.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
- PharmaCompass. (n.d.). This compound. PharmaCompass. [Link]
- Allawi, M. H., et al. (2023). DEGRADATION OF DIISOPROPYL METHYLPHOSPHONATE IN AQUEOUS SOLUTIONS BY ULTRASONIC IRRADIATION. Chemistry Journal of Moldova, 18(2), 28-34. [Link]
- Schmidt, M., et al. (2005). Enzymatic Routes to Enantiomerically Pure Aromatic α-Hydroxy Carboxylic Acids: A Further Example for the Diversity of Biocatalysis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Profiles of Propofol and Fospropofol: Clinical and Forensic Interpretative Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biotransformation of 4-Hydroxybenzoic Acid under Nitrate-Reducing Conditions in a MEC Bioanode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bacterial Degradation of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic hydroxylation of aromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3 [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. derangedphysiology.com [derangedphysiology.com]
Technical Support Center: Optimizing the Friedel-Crafts Alkylation for 4-Hydroxy-3,5-diisopropylbenzoic Acid Synthesis
Welcome to the technical support center for advanced chemical synthesis. As Senior Application Scientists, we understand that optimizing established reactions is critical for efficiency and purity in research and drug development. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid.
A crucial point of clarification: the most efficient and industrially practiced route to this molecule is the Friedel-Crafts alkylation of p-hydroxybenzoic acid, not a Friedel-Crafts acylation.[1][2] This guide is structured around this primary synthetic pathway, offering expert insights to overcome common experimental hurdles.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during the synthesis. Each answer follows a logical progression from problem identification to cause analysis and finally, to actionable solutions.
Question 1: My reaction yield is critically low, and analysis shows a high recovery of the starting material, p-hydroxybenzoic acid. What are the primary causes?
Answer:
This is a classic issue of low reaction conversion, which typically points to problems with reaction conditions or catalyst activity.
Probable Causes & Solutions:
-
Insufficient Dehydration: The Friedel-Crafts alkylation of p-hydroxybenzoic acid using an alcohol like isopropanol is an electrophilic aromatic substitution that generates water as a byproduct. The catalyst, typically concentrated sulfuric acid, also serves as a powerful dehydrating agent.[3] If the acid is not concentrated enough or if there is moisture in your reagents or glassware, the water generated can dilute the catalyst and inhibit the reaction.
-
Solution: Ensure all glassware is oven-dried before use. Use a high-purity, concentrated (95-98%) sulfuric acid.
-
-
Sub-Optimal Temperature: The reaction's activation energy requires sufficient thermal input.[4]
-
Solution: Maintain a consistent reaction temperature, typically in the range of 60-65°C.[2] Use an oil bath and a contact thermometer for precise control. Temperatures that are too low will result in a sluggish reaction, while excessively high temperatures can promote side reactions.
-
-
Inadequate Reaction Time: Complex reactions, especially those involving multiple substitutions, require sufficient time to proceed to completion.
-
Solution: Monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[5] Continue the reaction until the starting material spot/peak is minimal or absent. A typical reaction time might be several hours.
-
Question 2: The reaction proceeds, but I'm isolating a significant amount of 4-hydroxy-3-isopropylbenzoic acid (the mono-alkylated product). How can I favor the formation of the di-substituted product?
Answer:
Formation of the mono-alkylated intermediate is expected, but its persistence indicates the reaction has not gone to completion. The introduction of the first electron-donating isopropyl group actually activates the ring, making the second alkylation kinetically favorable, so this issue is almost always related to stoichiometry or conditions.
Probable Causes & Solutions:
-
Insufficient Alkylating Agent: To drive the reaction towards di-substitution, the alkylating agent (isopropanol) must be present in a sufficient stoichiometric excess.
-
Solution: While the theoretical molar ratio of p-hydroxybenzoic acid to isopropanol is 1:2, using a larger excess of isopropanol (e.g., 4-5 molar equivalents) can push the equilibrium towards the desired di-isopropylated product.[5]
-
-
Premature Quenching: As mentioned in the previous point, the reaction may simply not have been allowed to run long enough for the second alkylation to complete.
-
Solution: Increase the overall reaction time and monitor for the disappearance of the mono-alkylated intermediate by TLC or HPLC.
-
Question 3: My product is contaminated with an impurity that has a higher molecular weight, which I suspect is an ether. How does this form and how can I prevent it?
Answer:
You are likely observing the product of O-alkylation, where the isopropyl group attaches to the phenolic oxygen instead of the aromatic ring, forming 4-isopropoxy-3,5-diisopropylbenzoic acid.[3] Phenols are bidentate nucleophiles, meaning they can react at either the ring (C-alkylation) or the hydroxyl oxygen (O-alkylation).[6][7]
Probable Causes & Solutions:
-
Reaction Conditions Favoring O-Alkylation: The ratio of C- to O-alkylation is highly dependent on reaction conditions.[6] Generally, lower temperatures and less polar solvents favor C-alkylation.
-
Solution: Carefully control the reaction temperature. While heat is needed for the reaction to proceed, excessive temperatures can sometimes favor O-alkylation or other side reactions. Stick to the optimized range of 60-65°C.[2] The use of a strong Brønsted acid like H₂SO₄ typically favors the desired C-alkylation for this substrate.
-
-
Workup Issues: Certain purification strategies can inadvertently isolate this byproduct.
-
Solution: A patent for a high-purity process describes a specific workup step to remove this ether impurity.[3] After basification of the reaction mixture, washing with a non-polar solvent like toluene at a basic pH can effectively extract the less polar ether impurity, leaving the desired carboxylate salt in the aqueous layer.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of sulfuric acid in this reaction? Can other catalysts be used?
A1: Sulfuric acid plays a dual role. First, it acts as a Brønsted acid catalyst to protonate the isopropanol, facilitating the loss of water to form a secondary isopropyl carbocation (or a carbocation-like species).[8] This carbocation is the active electrophile that attacks the electron-rich aromatic ring. Second, as a strong dehydrating agent, it sequesters the water formed during the reaction, preventing it from deactivating the catalyst and shifting the equilibrium toward the products.[3]
While H₂SO₄ is common, other catalysts can be used. Solid acid catalysts, such as heteropolyacids supported on clay (e.g., Cs₂.₅H₀.₅PW₁₂O₄₀/K-10), have been shown to be highly active and selective for phenol alkylations and offer the advantage of being reusable.[9][10]
Q2: How do the substituents on p-hydroxybenzoic acid direct the regioselectivity of the isopropylation?
A2: The regioselectivity is a result of the combined electronic effects of the hydroxyl (-OH) and carboxylic acid (-COOH) groups.
-
Hydroxyl Group (-OH): This is a powerful activating group and a strong ortho, para-director due to the resonance donation of its lone pair electrons into the ring.
-
Carboxylic Acid Group (-COOH): This is a deactivating group and a meta-director.
In electrophilic aromatic substitution, the more powerful activating group dictates the position of substitution. Therefore, the strong ortho, para-directing influence of the -OH group overrides the -COOH group. Since the para position is already occupied by the carboxyl group, the incoming isopropyl electrophiles are directed to the two equivalent ortho positions (C3 and C5), leading to the desired 3,5-diisopropyl product.
Q3: What are the primary safety considerations when performing this synthesis?
A3: Safety is paramount.
-
Corrosive Reagents: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. Always handle it in a fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Always add acid slowly to other reagents, especially those containing water or alcohols, to control the exothermic reaction.[11]
-
Flammable Reagents: Isopropanol and many organic solvents used in the workup (e.g., diethyl ether, toluene) are flammable. Ensure there are no ignition sources nearby.
-
Reaction Monitoring: The reaction is exothermic. Slow, controlled addition of reagents and external cooling (if necessary, like an ice bath during initial mixing) are essential to prevent a runaway reaction.[11]
Protocols and Comparative Data
For researchers looking to select the optimal conditions, the following table summarizes various approaches.
| Catalyst System | Alkylating Agent | Temperature | Yield (%) | Key Advantages/Disadvantages | Reference(s) |
| Conc. H₂SO₄ | Isopropanol | 60-65°C | ~75-85% | Inexpensive, readily available, acts as dehydrating agent. Corrosive, non-reusable. | [1][2][3] |
| Solid Acid (e.g., Cs-DTP/K-10 Clay) | Isopropanol/Propene | ~130°C | High | Reusable, high selectivity, reduced waste. Higher initial cost, may require higher temps. | [9][10] |
| AlCl₃ (Lewis Acid) | Isopropyl Chloride | Variable | Moderate | Classic Friedel-Crafts catalyst. Prone to complexation with -OH group, moisture sensitive, stoichiometric amounts often needed. | [4][7] |
Protocol 1: Synthesis via Sulfuric Acid Catalysis
This protocol is a synthesized methodology based on established literature procedures for producing high-purity this compound.[1][3]
Materials:
-
p-Hydroxybenzoic acid
-
Isopropanol (IPA)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Sodium Hydroxide (NaOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add p-hydroxybenzoic acid (1.0 eq).
-
Reagent Addition: Add isopropanol (5.0 eq). Begin stirring to create a slurry.
-
Catalyst Addition: Cool the flask in an ice-water bath. Slowly add concentrated sulfuric acid (e.g., ~3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not rise excessively.
-
Reaction: After the addition is complete, remove the ice bath and heat the mixture to 60-65°C using an oil bath. Maintain this temperature with vigorous stirring for 3-5 hours, or until TLC/HPLC analysis indicates the consumption of starting material and the mono-alkylated intermediate.
-
Quenching & Basification: Cool the reaction mixture to room temperature and then quench by carefully pouring it over crushed ice. Slowly neutralize the mixture by adding a 50% (w/v) NaOH solution until the pH is >12.
-
Impurity Extraction (O-alkylation): Transfer the basic aqueous solution to a separatory funnel and wash with toluene (2 x volume) to remove the non-polar ether byproduct.[3] Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify with concentrated HCl until the pH is ~2-3. A white precipitate of this compound will form.
-
Isolation & Purification: Collect the solid product by vacuum filtration and wash the filter cake thoroughly with cold deionized water. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Drying: Dry the purified product in a vacuum oven to a constant weight.
Visual Guides: Mechanism and Troubleshooting
To better illustrate the core concepts, the following diagrams outline the reaction mechanism and a logical troubleshooting workflow.
Caption: Reaction mechanism for di-isopropylation of p-hydroxybenzoic acid.
Caption: Troubleshooting workflow for Friedel-Crafts alkylation issues.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGYxLso5yp1rkwa0E_Bw19KXK7dAPUlQ7-X--o_i43ecxdlGPNdwA36VBcvAYlw3B2fhA8NaP6At47YHzhfUF40bPc127HKC2ReWbbVXIdxnBrcTTlpcHTwk37ehddmm-mTavzAf-5vKfeEzkXu_yNOOqn_lGHI2r772RmxzIkKXr3PmFyY2_H5y3NCBsMTtLldXdEcY8P3BPqX0I=]
- Wikipedia. Friedel–Crafts reaction. [URL: https://en.wikipedia.org/wiki/Friedel%E2%80%93Crafts_reaction]
- Benchchem. Improving yield and purity in Friedel-Crafts alkylation of phenols. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcOIy4SWE-T8_bmbaENKzKuvRmTTkzZOp0I78YeV-NcbmDHlpKdVftijwBuohQ019SWtGJV10uVTQr2M_khjjsH0KSgpvSV84Pg3pQm-QLJGlpJHamxMnKBlEJYFHsUBYdAbktz3hEcMR1sw8wGJiCQ42P5_uuhBSoTURkBpqBO9zHYcCvejxClL5FSQTHTiCh8OTvlCCnX2zvfTWT1V4=]
- BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [URL: https://byjus.
- PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [URL: https://www.prepchem.com/synthesis-of-3-5-diisopropyl-4-hydroxybenzoic-acid]
- Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [URL: https://www.masterorganicchemistry.
- Chemistry LibreTexts. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/16%3A_Electrophilic_Aromatic_Substitution/16.03%3A_Alkylation_and_Acylation_of_Aromatic_Rings_-_The_Friedel-Crafts_Reaction]
- Sigma-Aldrich. Friedel–Crafts Acylation. [URL: https://www.sigmaaldrich.
- ChemicalBook. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis. [URL: https://www.chemicalbook.com/synthesis/13423-73-9.htm]
- National Institutes of Health (NIH). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9294200/]
- Chemistry Stack Exchange. Friedel–Crafts reaction of phenol. [URL: https://chemistry.stackexchange.com/questions/33362/friedel-crafts-reaction-of-phenol]
- ResearchGate. Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. [URL: https://www.researchgate.
- Google Patents. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol. [URL: https://patents.google.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBrBNIHPzyNWRRUxdlrr5NJyXsZMZe31XB2Rr4CBa1zM6Pqdv20K4F1LJ9-rSdEXb84ISspi5fT6RTOgZTlGUbMrRuAnWjZ8IHZXz4VkdKuK4ByIWZP29icEKd0IvS3cwtDtLK8kIH1EmZxHC7J-Nljpq7S5XwAW0KRtVLV_ktBux90qzPI0QIq_Yop3ljG_xpzWAY787ns0_SWNlVU0uSBkh7192W4sTSrA==]
- National Institutes of Health (NIH). Microbial synthesis of 4-hydroxybenzoic acid from renewable feedstocks. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8637731/]
- ResearchGate. Selectivity engineering of 2,6-diisopropylphenol in isopropylation of phenol over Cs2.5H0.5PW12O40/K-10 clay. [URL: https://www.researchgate.net/publication/225333190_Selectivity_engineering_of_26-diisopropylphenol_in_isopropylation_of_phenol_over_Cs25H05PW12O40K-10_clay]
- University of Calgary. Ch12: Friedel-Crafts limitations. [URL: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch12/ch12-7-1.html]
- YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [URL: https://www.youtube.
- National Institutes of Health (NIH). Applications of Friedel–Crafts reactions in total synthesis of natural products. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6222129/]
- Chemistry LibreTexts. 15.12: Limitations of Friedel-Crafts Alkylations. [URL: https://chem.libretexts.org/Courses/SUNY_Oneonta/Chem_221%3A_Organic_Chemistry_I/15%3A_Reactions_of_Aromatic_Compounds/15.
- European Patent Office. EP 2516369 B1 - PROCESS FOR PREPARING EXTRA PURE 2, 6-DIISOPROPYL PHENOL. [URL: https://data.epo.org/publication-server/document?i=EP10756059.1&typ=B1&so=rel&lang=en]
- Google Patents. EP0116712B1 - Synthesis of hindered phenols. [URL: https://patents.google.
- Semantic Scholar. Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. [URL: https://www.semanticscholar.org/paper/Selectivity-Engineering-of-2%2C6-Diisopropylphenol-in-Yadav-Kumbhar/8267232258d4a679234858e658933c1626574f2d]
- University of Wisconsin-Madison. Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. [URL: https://courses.chem.wisc.
Sources
- 1. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2011161687A1 - Process for preparing extra pure 2, 6-diisopropyl phenol - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay | Semantic Scholar [semanticscholar.org]
- 11. web.mnstate.edu [web.mnstate.edu]
Resolving Peak Tailing in HPLC Analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid: A Technical Support Guide
Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analyses. This guide provides in-depth, experience-driven solutions for a common and frustrating issue: peak tailing, with a specific focus on the analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid. As researchers, scientists, and drug development professionals, achieving symmetric, Gaussian peaks is paramount for accurate quantification and robust method development. This document will not only provide step-by-step protocols but also delve into the chemical principles governing the chromatographic behavior of this acidic and hydrophobic molecule.
Understanding the Analyte: this compound
Before diving into troubleshooting, it is crucial to understand the physicochemical properties of this compound (CID 25972).[1] This molecule possesses a carboxylic acid group and a phenolic hydroxyl group, classifying it as an aromatic hydroxy acid.[2] Its structure includes two bulky isopropyl groups, which contribute to its hydrophobicity.[3]
Key Properties:
-
Functional Groups: Carboxylic acid (-COOH) and a hydroxyl group (-OH) on a benzene ring.[2]
-
Predicted XLogP3: 3.3, indicating significant hydrophobicity.[5]
The presence of the acidic carboxylic acid and phenolic hydroxyl groups means its ionization state is highly dependent on the mobile phase pH. This is a critical factor in controlling its retention and peak shape in reversed-phase HPLC.[7][8][9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My peak for this compound is showing significant tailing. What are the primary causes?
Peak tailing is most often the result of more than one retention mechanism occurring during the separation.[10][11] For an acidic compound like this compound on a standard silica-based C18 column, the primary retention mechanism is hydrophobic interaction. However, secondary interactions can lead to peak tailing.[10]
The most common culprits are:
-
Silanol Interactions: Residual, unreacted silanol groups (Si-OH) on the surface of the silica packing material are acidic and can become ionized at higher pH values.[10][11][12] The ionized carboxylate of your analyte can then interact with these ionized silanols, creating a secondary, undesirable retention mechanism that leads to tailing.[13]
-
Mobile Phase pH Near the Analyte's pKa: If the mobile phase pH is close to the pKa of the carboxylic acid or phenolic hydroxyl group, the analyte will exist in both its ionized and non-ionized forms.[7][12] This dual state leads to inconsistent interactions with the stationary phase, resulting in a broadened, tailing peak.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[14]
-
Extra-Column Effects: Issues outside of the column, such as excessive tubing length or dead volume in fittings, can cause band broadening and peak tailing.[12][15]
Q2: How can I systematically troubleshoot and resolve the peak tailing?
A logical, step-by-step approach is the most effective way to identify and solve the problem.
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting HPLC peak tailing.
Q3: What is the first and most critical parameter to adjust?
Mobile Phase pH. For an acidic analyte, controlling the mobile phase pH is the most powerful tool to improve peak shape.[8]
The Causality: The goal is to ensure the analyte is in a single, non-ionized state. For an acidic compound, this is achieved by lowering the mobile phase pH.[13][16] By operating at a pH at least 2 units below the pKa of the carboxylic acid, you ensure it is fully protonated (-COOH).[17] This suppresses its ionization and minimizes secondary interactions with silanol groups.[13][15]
Experimental Protocol: Mobile Phase pH Adjustment
-
Prepare a Buffered Mobile Phase: Start with a mobile phase of acetonitrile and water.
-
Add an Acidic Modifier: Add 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid to the aqueous portion of the mobile phase.[17] This will typically bring the pH to a range of 2.5-3.0.
-
Equilibrate the System: Flush the column with at least 10-20 column volumes of the new mobile phase to ensure the column is fully equilibrated.
-
Inject the Sample: Analyze your sample of this compound.
-
Evaluate Peak Shape: Compare the peak symmetry to the analysis without the acidic modifier.
Data Presentation: Effect of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Analyte State | Expected Peak Shape | Rationale |
| ~7 (Unbuffered) | Partially to fully ionized | Tailing | Mixed ionization states and strong interaction with ionized silanols. |
| ~2.5-3.0 (Buffered) | Primarily non-ionized | Symmetrical | Ionization of the analyte is suppressed, leading to a single hydrophobic retention mechanism. [13][15] |
Q4: I've adjusted the pH, but there's still some tailing. What's my next step?
If pH adjustment doesn't completely solve the issue, your column may be the source of the problem.
The Causality: Not all C18 columns are created equal. Older "Type A" silica columns have a higher concentration of acidic, free silanol groups that are prone to causing peak tailing with polar and ionizable compounds.[11] Modern "Type B" silica columns are much purer and have fewer of these problematic silanols.[11] Additionally, "end-capped" columns have had many of the residual silanols chemically deactivated, further reducing the potential for secondary interactions.[10][12]
Experimental Protocol: Column Selection and Care
-
Use a High-Purity, End-Capped Column: If you are not already, switch to a modern, high-purity, end-capped C18 or a C8 column. These are specifically designed to minimize silanol interactions.
-
Consider a Guard Column: A guard column is a small, sacrificial column placed before the analytical column.[18] It can help by trapping strongly retained impurities from the sample that might otherwise contaminate the analytical column and cause peak distortion.[18] If you are using a guard column, try replacing it as it may be contaminated.[19]
-
Column Flushing: If you suspect column contamination, a rigorous flushing procedure may help.
Chemical Interactions at the Stationary Phase Surface:
Caption: Comparison of analyte interactions with standard and end-capped silica surfaces.
Q5: I've optimized my mobile phase and am using a new, end-capped column, but the peak tailing persists for all my analytes. What else could be wrong?
If all peaks in your chromatogram are tailing, the issue is likely systemic, pointing to a problem with your HPLC instrument itself.
The Causality: "Extra-column volume" or "dead volume" refers to any space in the flow path outside of the column where the sample band can spread out.[15] This leads to broader and often tailing peaks. This is especially noticeable for early eluting peaks.[18] Common sources of dead volume include improperly seated fittings or using tubing with too large an internal diameter.[15] A void at the head of the column, caused by the settling of the packing material, can also lead to universal peak tailing.[15][20]
Troubleshooting Steps for System Issues:
-
Check All Fittings: Disconnect and reconnect all fittings between the injector and the detector, ensuring the tubing is fully seated in the port before tightening.
-
Minimize Tubing Length and Diameter: Use the shortest possible length of tubing with a narrow internal diameter (e.g., 0.005 inches) to connect the components of your HPLC system.[12]
-
Inspect the Column for Voids: A sudden drop in backpressure or a visible gap at the top of the column bed can indicate a void.[18] If a void is present, the column will likely need to be replaced.[20]
-
Sample Overload Check: To rule out mass overload, dilute your sample by a factor of 10 and re-inject.[15] If the peak shape improves, your original sample was too concentrated.
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Solution |
| Analyte-Specific Tailing | Secondary silanol interactions. | Lower mobile phase pH to ~2.5-3.0 with 0.1% TFA or formic acid.[13][15][17] |
| Persistent Tailing | Active sites on the column. | Use a high-purity, end-capped C18 column.[10][12] |
| All Peaks Tailing | Extra-column dead volume. | Check and tighten all fittings; use narrow-bore tubing.[12][15] |
| All Peaks Tailing | Column void. | Replace the column.[20] |
| Concentration-Dependent Tailing | Mass overload. | Dilute the sample.[14][15] |
By systematically addressing these potential issues, you can effectively diagnose and resolve peak tailing for this compound, leading to more accurate and reliable HPLC results.
References
- HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]
- Peak Tailing in HPLC. Element Lab Solutions. [Link]
- What Causes Peak Tailing in HPLC? Chrom Tech, Inc. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC. [Link]
- The Importance Of Mobile Phase PH in Chromatographic Separ
- How can I prevent peak tailing in HPLC?
- How to Reduce Peak Tailing in HPLC? Phenomenex. [Link]
- This compound | C13H18O3 | CID 25972. PubChem. [Link]
- LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare. [Link]
- HPLC Troubleshooting Guide.[Link]
- Reasons for Peak Tailing of HPLC Column. Hawach. [Link]
- [12]Troubleshooting HPLC- Tailing Peaks. Restek. [Link]
- Troubleshooting Peak Shape Problems in HPLC.
- The use of Mobile Phase pH as a Method Development Tool.
- Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa.[Link]
- What are common causes of peak tailing when running a reverse-phase LC column?
- 4-hydroxy-3,5-di(propan-2-yl)benzoic acid. PharmaCompass.com. [Link]
- Control pH During Method Development for Better Chrom
- Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
- 3,5-Diisopropyl-4-Hydroxybenzoic Acid. Chemsrc. [Link]
Sources
- 1. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 3. benchchem.com [benchchem.com]
- 4. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. 4-hydroxy-3,5-di(propan-2-yl)benzoic acid | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9 | Chemsrc [chemsrc.com]
- 7. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. acdlabs.com [acdlabs.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 12. chromtech.com [chromtech.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 15. labcompare.com [labcompare.com]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 19. Blogs | Restek [discover.restek.com]
- 20. waters.com [waters.com]
common pitfalls in the synthesis of propofol from 4-Hydroxy-3,5-diisopropylbenzoic Acid
Technical Support Center: Propofol Synthesis
A Guide for Researchers on the Synthesis of Propofol from 4-Hydroxy-3,5-diisopropylbenzoic Acid
Welcome to the technical support center for advanced pharmaceutical synthesis. As a Senior Application Scientist, I've designed this guide to address the common challenges and nuances encountered when synthesizing Propofol (2,6-diisopropylphenol) via the decarboxylation of this compound. This synthetic route is favored in modern manufacturing for its ability to circumvent the formation of isomeric impurities, such as 2,4-diisopropylphenol, which plague older methods like the direct Friedel-Crafts alkylation of phenol.[1][2][3] By starting with 4-hydroxybenzoic acid, the para-position is blocked, directing the bulky isopropyl groups exclusively to the ortho positions, which is key to achieving the high purity required for an Active Pharmaceutical Ingredient (API).[1][3]
This guide is structured in a question-and-answer format to directly address the practical issues you may face in the lab. We will delve into the causality behind each step, providing not just protocols, but the scientific reasoning to empower your troubleshooting and optimization efforts.
Overall Synthetic Workflow
The synthesis is a robust two-step process. The first step is a Friedel-Crafts bis-alkylation of 4-hydroxybenzoic acid to form the key intermediate. The second is a thermal decarboxylation to yield the final product, Propofol.[2][4][5]
Caption: High-level workflow for the synthesis of Propofol.
Troubleshooting Guide & FAQs
Part A: Synthesis of the Intermediate: this compound
Question 1: My yield for the this compound intermediate is lower than expected. What are the common causes?
Answer: Low yield in the initial Friedel-Crafts alkylation step is a frequent issue, typically stemming from incomplete reaction or the formation of undesired side products. Let's break down the primary causes:
-
Incomplete Alkylation: The reaction requires a sufficient excess of both the alkylating agent (isopropanol) and the acid catalyst (typically concentrated sulfuric acid) to drive the equilibrium towards the di-substituted product.[6] Insufficient catalyst or temperatures below the optimal range (e.g., 40-70 °C) can stall the reaction, leaving significant amounts of starting material or the mono-alkylated intermediate (4-hydroxy-3-isopropylbenzoic acid).[6][7]
-
Side Product Formation: While this route is designed to be selective, suboptimal conditions can still lead to byproducts. A notable side product is the ether impurity, 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid, which can form under certain conditions.[7][8] It is critically important to control the reaction temperature and stoichiometry.
Troubleshooting Table: Alkylation Step Parameters
| Parameter | Common Issue | Recommended Action | Scientific Rationale |
| Temperature | Too low (<40°C) | Maintain reaction temperature between 40-70°C.[6] | Ensures sufficient activation energy for the electrophilic aromatic substitution to proceed to the di-alkylated product. |
| Catalyst (H₂SO₄) | Insufficient amount | Use a significant excess of sulfuric acid as both catalyst and dehydrating agent. | The acid protonates isopropanol to generate the isopropyl carbocation electrophile and removes the water byproduct, pushing the reaction forward. |
| Reaction Time | Too short | Monitor the reaction by TLC or HPLC until starting material is consumed. | The bis-alkylation is sequential; sufficient time is needed for the second alkylation to occur on the deactivated ring. |
Question 2: I've isolated my intermediate, but analytical data (NMR/LC-MS) shows significant impurities. How crucial is purification at this stage?
Answer: Extremely crucial. Purifying the this compound intermediate is arguably one of the most important aspects of this entire synthesis for achieving API-grade Propofol.[7][8] Any impurities carried forward, especially the mono-alkylated and ether byproducts, are difficult to separate from Propofol later due to similar physical properties.[7][8]
Purification at this stage prevents the formation of corresponding impurities in the final step (e.g., 2-isopropylphenol from the mono-alkylated intermediate).[7][8] A robust purification protocol involving selective extraction and recrystallization is the key.
Experimental Protocol: Purification of this compound
-
Quenching & Basification: After the reaction is complete, cool the mixture and carefully quench it into water. Basify the aqueous solution with an alkali like sodium hydroxide. This deprotonates the carboxylic acid and phenolic groups, rendering the desired product and acidic impurities water-soluble.
-
Toluene Wash: At a basic pH, wash the aqueous layer thoroughly with a nonpolar organic solvent like toluene. This step is specifically designed to remove non-acidic byproducts, most importantly the ether impurity (3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid), which has low solubility in the basic aqueous phase.[7]
-
Acidification & Isolation: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., HCl) to adjust the pH to ~3.[9] The protonated this compound will precipitate out as a solid.
-
Filtration & Washing: Collect the solid product by filtration. Wash the filter cake with cold water to remove residual salts. A final wash with a mixture of methanol and water can be employed to remove the mono-alkylated impurity.[7]
-
Drying: Dry the purified solid under vacuum. The resulting intermediate should be of high purity (>99.5%) before proceeding to the next step.
Part B: Decarboxylation to Propofol
Question 3: My decarboxylation reaction is slow or appears to be incomplete, even after several hours.
Answer: This is a classic challenge related to activation energy and reaction environment. The decarboxylation of a salicylic acid derivative like our intermediate is not a spontaneous process and requires specific conditions to proceed efficiently.
-
Insufficient Temperature: This is the most common culprit. The reaction requires high temperatures, typically in the range of 140-200°C, to overcome the activation barrier for the C-C bond cleavage.[1][6]
-
Inappropriate Solvent: A high-boiling point solvent is mandatory to reach the required reaction temperatures. Commonly used solvents include ethylene glycol, 2-ethoxyethanol, or DMF.[1][6][10] Using a solvent with a lower boiling point (e.g., triethylamine alone, boiling point ~89°C) will prevent the reaction from reaching the necessary temperature.[6]
-
Role of the Base: A base (e.g., NaOH, n-butylamine) is often used to facilitate the reaction.[1][10] The mechanism for the decarboxylation of substituted salicylic acids is thought to involve the preliminary ionization of the carboxyl group, followed by protonation of the aromatic ring, which facilitates the loss of CO₂.[11][12] The base plays a role in this initial ionization step.
Troubleshooting Workflow: Incomplete Decarboxylation
Caption: Stepwise troubleshooting logic for incomplete decarboxylation.
Question 4: What are the optimal conditions for the decarboxylation step?
Answer: "Optimal" often involves a trade-off between reaction speed, yield, and purity. Recent advancements, particularly in continuous flow chemistry, have provided excellent data on optimizing this step. Batch processing remains common in research labs. Below is a comparison of conditions reported in the literature.
Comparative Table: Decarboxylation Conditions
| Method | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Batch | Sodium Hydroxide | Ethylene Glycol | 140-145 | 7 hours | ~75% | [1][6] |
| Batch | Imidazole | (Neat) | 145-155 | 1.5-2 hours | 99.9% Purity | [6] |
| Batch | n-Butylamine | DMF | 150 | 24 hours | 91% | [10] |
| Continuous Flow | Triethylamine (TEA) | 2-ethoxyethanol | 150 | 3 hours (res. time) | 86% | [1] |
| Continuous Flow | n-Butylamine | DMF | 150 | 16 min (res. time) | 89-95% | [10][13] |
As the table shows, continuous flow methods can dramatically reduce reaction times while maintaining high yields by providing superior heat transfer and precise temperature control.[1][10][13] For batch synthesis, using a base like NaOH in a high-boiling solvent like ethylene glycol is a well-established method.[6][14]
Question 5: How should I purify the final Propofol product to API grade?
Answer: Final purification is non-negotiable for removing residual solvent, unreacted starting material, and any thermally generated byproducts. The standard industry method is high-vacuum distillation.[3][6]
Experimental Protocol: Final Purification of Propofol
-
Workup & Extraction: After the reaction cools, dilute the mixture with water. If a basic catalyst was used, acidify the solution to neutralize it. Extract the crude Propofol into a suitable organic solvent, such as toluene.[3]
-
Washing: Wash the organic layer with an aqueous sodium bicarbonate solution to remove any remaining acidic starting material, followed by a water wash to remove salts.[14]
-
Drying & Solvent Removal: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.
-
High-Vacuum Distillation: The resulting crude oil is distilled under high vacuum (e.g., 1-5 mbar). Propofol is collected as a colorless to pale yellow oil at its boiling point under these conditions (e.g., 115-130°C at 1-5 mbar).[6] This step effectively separates the volatile Propofol from non-volatile impurities and high-boiling point solvents.
Part C: Analytical & Quality Control
Question 6: How can I confidently assess the purity of my final Propofol sample and identify potential impurities?
Answer: A multi-method approach is best for quality control. The primary techniques for analyzing Propofol purity are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[15][16][17]
-
Gas Chromatography-Mass Spectrometry (GC/MS): This is the gold standard for Propofol analysis. It provides excellent separation of volatile compounds and allows for the identification of impurities by their mass spectra.[16][18]
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also widely used and is specified in many pharmacopeial monographs.[6]
Common Impurities to Monitor:
-
Process Impurities: These originate from the synthetic route. The most critical one to check for is 2,4-diisopropylphenol , though the current synthetic route should minimize this. Also, look for residual 2-isopropylphenol if the intermediate purification was incomplete.[16]
-
Degradation Products: The main degradation product is a Propofol dimer .[16]
-
Starting Material: Unreacted This compound should be absent.
A final purity of >99.9% is often the target for pharmaceutical-grade Propofol.[6]
References
- Clark, F. R. S. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution. Canadian Journal of Chemistry, 46(17), 2905-2911. [Link]
- ResearchGate. (n.d.). Optimization for the synthesis of propofol (3) under continuous-flow conditions. [Link]
- Clark, F. R. S. (1968). Mechanism of decarboxylation of substituted salicylic acids. I. Kinetics in quinoline solution.
- Vinet, L., et al. (2021). Continuous Flow Synthesis of Propofol. Molecules, 26(11), 3322. [Link]
- de Assis, F. F., et al. (2023). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- de Assis, F. F., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. RSC Advances, 12(32), 20665-20673. [Link]
- Google Patents. (n.d.).
- Lee, H., et al. (2014). A study of analytical methods for the determination of propofol in blood. Archives of Pharmacal Research, 37(2), 157-167. [Link]
- Google Patents. (n.d.).
- SpectroscopyNOW. (2013). Full propofol screening: Eleven impurities profiled at once. Wiley Analytical Science. [Link]
- Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol. EP 2516369 B1. [Link]
- ResearchGate. (n.d.).
- Kumar, P., et al. (2021). An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker. Critical Reviews in Analytical Chemistry, 1-20. [Link]
- New Drug Approvals. (2021). PROPOFOL. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.). Process for preparing extra pure 2, 6-diisopropyl phenol. US 2013/0072573 A1. [Link]
- Vinet, L., et al. (2022). Process Intensive Synthesis of Propofol Enabled by Continuous Flow Chemistry. Organic Process Research & Development, 26(7), 2092-2098. [Link]
- PrepChem. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]
Sources
- 1. Continuous Flow Synthesis of Propofol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP4126803A1 - Process for the preparation of propofol - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. prepchem.com [prepchem.com]
- 10. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. WO2013035103A1 - Phenol c-alkylation process - Google Patents [patents.google.com]
- 15. A study of analytical methods for the determination of propofol in blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 17. An Overview of Analytical Methods for the Estimation of Propofol in Pharmaceutical Formulations, Biological Matrices, and Hair Marker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
stability issues of 4-Hydroxy-3,5-diisopropylbenzoic Acid in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on Solution Stability
Welcome to the technical support guide for 4-Hydroxy-3,5-diisopropylbenzoic Acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This guide is structured to help you anticipate, diagnose, and resolve common stability challenges encountered when working with this compound in solution.
Overview and Key Properties
This compound is an important aromatic carboxylic acid, notable for its role as a key synthetic intermediate, particularly in the manufacturing of 2,6-diisopropylphenol (Propofol)[1]. Its structure, featuring a phenolic hydroxyl group and a carboxylic acid function, flanked by two bulky isopropyl groups, dictates its chemical behavior, solubility, and stability profile[1][2]. While the compound is generally stable in its solid form under recommended storage conditions, its stability in solution can be influenced by a variety of environmental factors[3]. Understanding these factors is critical for ensuring the accuracy, reproducibility, and integrity of your experimental results.
This guide will address the most common stability issues, provide clear troubleshooting pathways, and offer validated protocols for handling and analysis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₃H₁₈O₃ | [3][4] |
| Molecular Weight | 222.28 g/mol | [3][4] |
| Appearance | White to off-white crystalline solid | [2][5] |
| Melting Point | ~146 °C | [5] |
| pKa | ~4.65 (Predicted) | [5][6] |
| Solubility | Limited solubility in water; Soluble in organic solvents such as DMSO (with heating), slightly soluble in Ethyl Acetate and Methanol. | [2][5][6] |
Frequently Asked Questions (FAQs)
Here we address the most common initial queries researchers have about this compound.
Q1: What are the primary factors that influence the stability of this compound in solution?
A: As a phenolic compound, its stability is primarily affected by pH, exposure to light, temperature, and the presence of oxygen [7][8]. Alkaline pH can deprotonate the phenolic hydroxyl group, making it more susceptible to oxidation. UV light and elevated temperatures can provide the energy needed to initiate and accelerate degradation reactions[7][9]. Oxygen, especially in the presence of metal ions, can lead to oxidative degradation, often resulting in colored byproducts[7].
Q2: I've noticed my solution turning a faint yellow or brown. What does this indicate?
A: A color change is a common visual indicator of degradation. This is typically due to the oxidation of the phenolic hydroxyl group to form quinone-type structures, which are often colored. This process is accelerated by exposure to oxygen and light[7]. To minimize this, solutions should be prepared fresh using deoxygenated solvents, protected from light by using amber vials or covering them with foil, and stored under an inert atmosphere (e.g., nitrogen or argon) if long-term stability is required.
Q3: What are the expected degradation pathways for this molecule?
A: The two most anticipated degradation pathways are:
-
Oxidation: The phenolic ring is susceptible to oxidation, especially under alkaline conditions or in the presence of oxidizing agents. This can lead to the formation of complex colored products.
-
Decarboxylation: The removal of the carboxylic acid group (-COOH) as CO₂ is a significant reaction, particularly under heat. This process yields 2,6-diisopropylphenol (Propofol) and is a key step in its synthesis[1][2].
Q4: My compound is precipitating out of my aqueous buffer. Why is this happening and how can I fix it?
A: This is likely a solubility issue related to pH. The compound is a carboxylic acid with a predicted pKa of ~4.65[5][6]. In solutions with a pH at or below this value, the carboxylic acid group is protonated (-COOH), making the molecule less water-soluble. To increase solubility in aqueous media, adjust the pH of your buffer to be at least 1-2 units above the pKa (e.g., pH 6.5 or higher), which will deprotonate the acid to its more soluble carboxylate form (-COO⁻). Alternatively, using a co-solvent like DMSO or methanol for initial dissolution before dilution in buffer can also maintain solubility.
Q5: How should I prepare and store my stock solutions?
A: For maximum stability:
-
Solvent Choice: Use high-purity, degassed organic solvents like DMSO or methanol for initial stock preparation[6].
-
Preparation: Prepare solutions fresh whenever possible. If using aqueous buffers, ensure the pH is appropriate for solubility and consider deoxygenating the buffer by sparging with nitrogen or argon.
-
Storage: Store solutions in amber glass vials to protect from light[9]. For long-term storage, aliquot into smaller volumes to avoid repeated freeze-thaw cycles, purge the headspace with an inert gas, and store at -20°C or -80°C.
Troubleshooting Guides
This section provides a structured approach to identifying and solving specific experimental problems.
Problem 1: Inconsistent Analytical Results and Loss of Potency
-
Symptom: You observe a decrease in the concentration of the main compound peak over time when analyzing by HPLC, or your bioassay results are not reproducible.
-
Underlying Cause: This points to chemical degradation of the analyte in your solution. The rate of degradation can be influenced by storage conditions (temperature, light exposure) and solution composition (pH, presence of oxygen).
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent analytical results.
Problem 2: Appearance of Extra Peaks in Chromatogram
-
Symptom: During HPLC analysis, new, unidentified peaks appear that were not present in the initial analysis of the solution.
-
Underlying Cause: These new peaks are almost certainly degradation products. Identifying the conditions under which they form is key to preventing them.
-
Solution: The most effective way to investigate this is by conducting a forced degradation study . This involves intentionally exposing the compound to harsh conditions to accelerate the formation of potential degradation products[10][11]. This study serves two purposes: it helps identify the degradation products and validates that your analytical method can separate them from the parent compound (a "stability-indicating" method)[12][13]. Refer to Protocol 2 for a detailed methodology.
Key Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Stock Solution in DMSO
-
Preparation: Work in a well-ventilated area, wearing appropriate personal protective equipment (gloves, safety glasses).
-
Weighing: Accurately weigh 10.0 mg of this compound solid into a clean, dry 1.5 mL amber glass autosampler vial.
-
Solubilization: Add 1.0 mL of high-purity, anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex for 1-2 minutes until the solid is completely dissolved. Gentle heating (to ~40°C) or sonication can be used to aid dissolution if necessary[6].
-
Storage: If not for immediate use, purge the vial headspace with nitrogen or argon, cap tightly, and store at -20°C.
Protocol 2: Forced Degradation Study
This protocol is essential for understanding degradation pathways and developing a stability-indicating analytical method[11][13][14]. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API)[10].
-
Sample Preparation: Prepare a solution of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Stress Conditions: Expose aliquots of the solution to the stress conditions outlined in the table below. Include a control sample protected from stress.
-
Analysis: After the specified time, neutralize the acid and base-stressed samples, dilute all samples to an appropriate concentration, and analyze by a suitable HPLC method (see Protocol 3).
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the main peak area and the appearance of new peaks.
Table 2: Recommended Conditions for Forced Degradation Studies
| Degradation Type | Experimental Conditions | Storage | Sampling Time |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 30 min - 2 hr |
| Alkaline Hydrolysis | 0.1 M NaOH | 60°C | 30 min - 2 hr |
| Oxidation | 3% H₂O₂ | Room Temp | 1 - 5 days |
| Thermal | Heat Chamber | 80°C / 75% RH | 1 - 5 days |
| Photolytic | Light Chamber (ICH option 1) | Room Temp | 1 - 5 days |
| Source: Adapted from ICH guidelines and common practices[13][14]. |
Protocol 3: Example Stability-Indicating HPLC Method
This method is a starting point and should be validated for your specific application. It is based on typical methods for analyzing phenolic acids[1][15].
-
Column: C18 reverse-phase, 150 x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 70% A / 30% B, isocratic, or a shallow gradient depending on separation needs.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 280 nm[1].
-
Injection Volume: 10 µL.
Visualizing Degradation Pathways
Understanding the potential chemical transformations is crucial for interpreting analytical data. The diagram below illustrates the most likely degradation routes for this compound.
Caption: Potential degradation pathways of this compound.
References
- Susa, V., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. PMC - NIH.
- Pasquet, P.L., et al. (2024). Stability and preservation of phenolic compounds and related antioxidant capacity from agro-food matrix: Effect of pH and atmosphere. ResearchGate.
- Sádecká, J., et al. (2023). Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. MDPI.
- Larrauri, J. A., et al. (2015). Stability of Individual Phenolic Compounds and Antioxidant Activity During Storage of a Red Wine Powder. ResearchGate.
- Alsante, K. M., et al. (2007). Forced degradation as an integral part of HPLC stability-indicating method development. Analytical Chemistry.
- Galleron, T., et al. (2018). Degradation pathway of esters of 4-hydroxybenzoic acid into phenol by... ResearchGate.
- T, K. A., et al. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics.
- USP (n.d.). Analytical methods.
- Friedman, M., & Jürgens, H. S. (1999). Effect of pH on the Stability of Plant Phenolic Compounds. Journal of Agricultural and Food Chemistry.
- Singh, S., & Kumar, V. (2016). Forced Degradation Studies. MedCrave online.
- Jörg, T., et al. (2012). Forced Degradation Studies for Biopharmaceuticals.
- Blessy, M., et al. (2013).
- Ministry of the Environment, Japan (n.d.). III Analytical Methods.
- PharmaCompass (n.d.). This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- Kumar, A., et al. (2019).
- van den Bergh, T., et al. (2022). An Updated Perspective on the Aromatic Metabolic Pathways of Plant-Derived Homocyclic Aromatic Compounds in Aspergillus niger. MDPI.
- Silva, A. R., et al. (2022). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. PMC - PubMed Central.
- Chemsrc (n.d.). 3,5-Diisopropyl-4-Hydroxybenzoic Acid | CAS#:13423-73-9.
- Chen, Y., et al. (2012). Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari.
- PubChemLite (n.d.). This compound (C13H18O3).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 3. aksci.com [aksci.com]
- 4. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. 3,5-Diisopropyl-4-hydroxybenzoic acid | 13423-73-9 [chemicalbook.com]
- 6. 3,5-Diisopropyl-4-hydroxybenzoic acid CAS#: 13423-73-9 [m.chemicalbook.com]
- 7. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 13. files01.core.ac.uk [files01.core.ac.uk]
- 14. ijrpp.com [ijrpp.com]
- 15. longdom.org [longdom.org]
impact of catalyst choice on the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Technical Support Center: Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a particular focus on the critical impact of catalyst selection on reaction outcomes. We will delve into the causality behind experimental choices, provide validated protocols, and offer data-driven insights to help you troubleshoot and optimize your process.
Section 1: Understanding the Synthesis Pathway
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions and catalyst choice to achieve high yield and purity. The most common and industrially relevant route involves two primary transformations:
-
Friedel-Crafts Alkylation: This step introduces the two isopropyl groups onto an aromatic precursor. The choice of starting material and catalyst is paramount for achieving the correct regioselectivity. While one approach is to directly alkylate p-hydroxybenzoic acid, a more common strategy involves the selective ortho-alkylation of phenol to produce 2,6-diisopropylphenol (Propofol), which is then carboxylated.[1][2] This guide will focus on the latter, more versatile pathway.
-
Carboxylation: The second key step is the addition of a carboxyl group to the 2,6-diisopropylphenol intermediate to form the final product. The Kolbe-Schmitt reaction is the classic method for this transformation.[3][4]
Caption: Decision flowchart for alkylation catalyst selection.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the impact of catalyst choice.
Q1: My alkylation reaction has a low yield and produces a lot of tar-like material. What's the cause?
A1: This is a classic issue when using strong, homogeneous Lewis acids like AlCl₃ or Brønsted acids like H₂SO₄.
-
Catalyst Over-Activity: Harsh catalysts can promote side reactions, including polymerization of the alkylating agent (isopropanol can dehydrate to propene, which then polymerizes) and degradation of the phenol substrate. [5][6]* Polyalkylation: The di-isopropylphenol product is more electron-rich than phenol itself, making it susceptible to further alkylation, leading to tri-isopropylphenol and other byproducts. [7]* Troubleshooting:
-
Switch to a Heterogeneous Catalyst: A shape-selective zeolite like H-beta will significantly reduce side reactions. [1][2] * Use Excess Phenol: Using the aromatic reactant in excess can minimize polyalkylation. [5] * Control Temperature: Ensure the reaction temperature is carefully controlled to prevent substrate degradation.
-
Q2: I'm getting a high ratio of the undesired 4-isopropylphenol and 2,4-diisopropylphenol isomers. How can I improve ortho-selectivity?
A2: This is a direct consequence of your catalyst choice.
-
Lack of Shape Selectivity: Homogeneous catalysts operate in a free solution and alkylation is governed by electronic effects, often leading to a mixture of ortho and para products. [8]* Troubleshooting:
-
Employ a Shape-Selective Catalyst: This is the most effective solution. Zeolites like H-beta or modified clays are designed to sterically favor ortho-substitution. [9][10]The pore structure of these catalysts makes it difficult for the para-position to approach the active site, thereby enhancing the yield of the 2,6-diisopropyl isomer.
-
Q3: The workup of my AlCl₃-catalyzed reaction is difficult and gives inconsistent yields. Are there better options?
A3: Yes. The hydrolytically unstable nature of AlCl₃ leads to a problematic workup that involves quenching with water/acid, generating aluminum hydroxide sludge and acidic aqueous waste.
-
Troubleshooting:
-
Adopt a Solid Acid Catalyst: The primary advantage of a heterogeneous catalyst is the dramatically simplified workup. [11]After the reaction, the catalyst is simply filtered off. The product can then be isolated from the solvent, eliminating the need for aqueous quenching and extraction. The recovered catalyst can also be regenerated and reused. [10] Q4: My Kolbe-Schmitt carboxylation step is not working. What should I check?
-
A4: The Kolbe-Schmitt reaction, while not catalytic in the traditional sense, is highly sensitive to conditions. [12][13]It involves the nucleophilic addition of a phenoxide to carbon dioxide. [4]* Incomplete Phenoxide Formation: The reaction requires the deprotonation of 2,6-diisopropylphenol to form the corresponding phenoxide. Ensure you are using a strong enough base (e.g., NaOH, KOH) and that your starting material is dry. Water will inhibit the formation of the reactive phenoxide.
-
Insufficient Pressure/Temperature: The reaction requires high pressure (e.g., 100 atm) and elevated temperature (e.g., 125 °C or higher) to drive the carboxylation of the electron-rich ring with the relatively weak electrophile, CO₂. [4]* Choice of Cation: The choice of alkali metal can influence regioselectivity. While not as critical for a sterically hindered phenol like 2,6-diisopropylphenol, it's known that sodium phenoxide tends to favor ortho-carboxylation, whereas potassium phenoxide can favor the para-product. [4]
Section 4: Experimental Protocols
The following protocols provide a comparative framework for synthesizing the 2,6-diisopropylphenol intermediate using two distinct catalyst systems.
Protocol 1: Alkylation using a Homogeneous Catalyst (H₂SO₄)
This protocol is adapted from patent literature and demonstrates a classic Brønsted acid approach. It is suitable for small-scale synthesis where process sustainability is not the primary concern. [14][15] Materials:
-
Salicylic acid (as a starting point for direct alkylation)
-
Isopropanol
-
Concentrated Sulfuric Acid (98%)
-
Ice bath
-
Sodium bicarbonate solution (saturated)
-
Organic solvent (e.g., ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add salicylic acid (1.0 eq).
-
Add isopropanol (2.0 eq).
-
Cool the mixture in an ice bath to ~10-15 °C.
-
Slowly and carefully add concentrated sulfuric acid (5.0 eq) while maintaining the temperature below 20 °C.
-
After the addition is complete, heat the reaction mixture to 70 °C and maintain for 6 hours.
-
Monitor the reaction by TLC or HPLC.
-
Once complete, cool the reaction to room temperature and carefully pour it over a mixture of ice and water.
-
Neutralize the acidic solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the product with an organic solvent (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization or column chromatography.
Protocol 2: Alkylation using a Heterogeneous Catalyst (H-Beta Zeolite)
This protocol is based on modern, sustainable chemistry principles and is recommended for achieving high ortho-selectivity and process efficiency. [1][2] Materials:
-
Phenol (1.0 eq)
-
Isopropyl alcohol (IPA) (4.0 eq)
-
H-beta Zeolite (e.g., 10-20% by weight of phenol)
-
High-pressure autoclave or fixed-bed flow reactor
-
Organic solvent (e.g., toluene)
Procedure:
-
Activate the H-beta zeolite catalyst by calcining at high temperature (e.g., 550 °C) in air for 5 hours to remove any adsorbed water or organic matter.
-
For a Batch Reactor:
-
Charge the autoclave with phenol, IPA, and the activated H-beta catalyst.
-
Seal the reactor, purge with nitrogen, and then heat to the desired reaction temperature (e.g., 180-220 °C).
-
Stir the reaction mixture for the specified time (e.g., 4-8 hours).
-
-
Monitor the reaction by GC or HPLC.
-
Once the reaction reaches desired conversion, cool the reactor to room temperature and safely vent any pressure.
-
Dilute the reaction mixture with a suitable solvent like toluene.
-
Recover the catalyst by simple filtration. The catalyst can be washed, dried, and recalcined for reuse. [10]7. Wash the filtrate with a dilute base (e.g., 1M NaOH) to remove any unreacted phenol, followed by a water wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude 2,6-diisopropylphenol can be purified by vacuum distillation.
References
- Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta. RSC Advances.
- Subramaniam, B., & Arunajatesan, V. (n.d.). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. National Institutes of Health.
- Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. RSC Publishing.
- Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. Semantic Scholar. Retrieved from [https://www.semanticscholar.org/paper/Selective-synthesis-of-propofol-(2%2C6-an-drug%2C-by-Nandiwale-Bokade/a4e09f87c0a78635c345b546d1839846059d4352]([Link]
- Nandiwale, K. Y., & Bokade, V. V. (2014). Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite. ResearchGate.
- Moran, J., et al. (n.d.). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. ResearchGate.
- Chaudhari, K., et al. (2005). Selectivity Engineering of 2,6-Diisopropylphenol in Isopropylation of Phenol over Cs2.5H0.5PW12O40/K-10 Clay. Industrial & Engineering Chemistry Research.
- Pereira, M. C., et al. (n.d.). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. ResearchGate.
- Pereira, M. C., et al. (2022). Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. Current Organic Chemistry.
- de la Hoz, A., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health.
- Google Patents. (n.d.). Phenol c-alkylation process.
- Duda, M., et al. (n.d.). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. MDPI.
- University of Toronto. (n.d.). Homogeneous vs Heterogeneous Catalysts.
- UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction.
- Singh, J. (n.d.). Kolbe-Schmitt Reaction. Cambridge University Press.
- Organic Chemistry Portal. (n.d.). Kolbe-Schmitt Reaction.
- Wikipedia. (n.d.). Kolbe–Schmitt reaction.
- Wikipedia. (n.d.). Phenol.
- ElectronicsAndBooks. (n.d.). Synthesis of 3,5-diisopropyl[carboxy-14C]salicylic acid and its 67CU complex.
- Purechemistry. (2023). Kolbe synthesis reaction, mechanism and limitations.
- Exporter China. (2024). What Is the Mechanism of Phenol Alkylation?.
- Taylor & Francis Online. (n.d.). A comprehensive review on catalytic O-alkylation of phenol and hydroquinone.
Sources
- 1. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process) [chem.ucla.edu]
- 4. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. What Is the Mechanism of Phenol Alkylation? Exporter China [slchemtech.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Selective synthesis of propofol (2,6-diisopropylphenol), an intravenous anesthetic drug, by isopropylation of phenol over H-beta and H-mordenite - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. eurekaselect.com [eurekaselect.com]
- 12. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 13. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 14. benchchem.com [benchchem.com]
- 15. 3,5-DIISOPROPYLSALICYLIC ACID synthesis - chemicalbook [chemicalbook.com]
troubleshooting carbocation rearrangements in Friedel-Crafts alkylation
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to carbocation rearrangements during Friedel-Crafts alkylation experiments. As Senior Application Scientists, we provide not only solutions but also the underlying mechanistic reasoning to empower your research.
Troubleshooting Guide: Unexpected Isomers and Rearrangements
This section addresses specific issues you may encounter in the lab. The question-and-answer format is designed to help you quickly identify and solve experimental challenges.
Q1: I ran a Friedel-Crafts alkylation with benzene and 1-chloropropane, expecting to form n-propylbenzene, but my main product is isopropylbenzene. What happened?
A1: This is a classic and expected outcome due to a carbocation rearrangement.[1][2] The Friedel-Crafts alkylation mechanism proceeds through a carbocation intermediate.[3][4][5] In your experiment, the Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 1-chloropropane to generate a primary (1°) carbocation.[1][6] Primary carbocations are highly unstable and will rapidly rearrange to a more stable configuration if possible.
The rearrangement occurs via a 1,2-hydride shift , where a hydrogen atom from an adjacent carbon, along with its bonding electrons, migrates to the positively charged carbon.[3][7][8] This process transforms the unstable primary carbocation into a more stable secondary (2°) carbocation. The aromatic ring then acts as a nucleophile and attacks this rearranged, more stable electrophile, leading to the formation of isopropylbenzene as the major product.[1][6][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. mt.com [mt.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
Technical Support Center: Managing Exothermic Reactions in the Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Welcome to the technical support center for the synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the exothermic nature of this synthesis. The Friedel-Crafts alkylation of p-hydroxybenzoic acid is a powerful and common method for this synthesis, but it presents significant thermal hazards that must be carefully controlled to ensure safety and product purity.[1][2] This resource will provide you with the necessary knowledge to anticipate, mitigate, and troubleshoot potential issues related to the reaction's exothermicity.
Understanding the Core Challenge: The Exothermic Friedel-Crafts Alkylation
The synthesis of this compound typically involves the Friedel-Crafts alkylation of p-hydroxybenzoic acid with an isopropylating agent, such as isopropanol or isopropyl halide, in the presence of a strong acid catalyst.[1][3] This electrophilic aromatic substitution is highly exothermic, meaning it releases a significant amount of heat.[4] If not properly managed, this heat can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[5][6][7]
A thermal runaway can result in:
-
Boiling of solvents, leading to pressure buildup and potential vessel rupture.
-
Increased formation of byproducts, reducing the purity and yield of the desired product.[8]
-
Decomposition of reactants and products.
-
In severe cases, fire or explosion.[9]
Effective management of this exotherm is therefore paramount for a safe and successful synthesis.
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.
Q1: My reaction temperature is rising much faster than expected, even with external cooling. What's happening and what should I do immediately?
A1: A rapid, uncontrolled temperature rise is a primary indicator of a potential thermal runaway.[5][10] This situation demands immediate and calm action.
Immediate Actions:
-
Stop Reagent Addition: If you are still adding the alkylating agent or catalyst, stop immediately. The rate of heat generation is directly proportional to the rate of reaction, which is fueled by the addition of reactants.[4]
-
Enhance Cooling: If using an ice bath, ensure it is well-stirred and has sufficient ice. If you have a cryocooler, lower the setpoint. The goal is to maximize the heat removal rate.
-
Increase Agitation: Ensure your stirring is vigorous. Poor mixing can create localized "hot spots" where the reaction is proceeding much faster, leading to a localized thermal runaway that can propagate through the entire mixture.[7]
-
Prepare for Quenching: Have a quenching agent ready. For this reaction, a cold, inert solvent like toluene can be used to dilute the reaction mixture and absorb heat. A pre-chilled solution of a weak base could also be considered for more definitive reaction stoppage, but this should be done with extreme caution as the neutralization itself can be exothermic.
Causality: The rapid temperature increase indicates that the rate of heat generation from the reaction is exceeding the rate of heat removal by your cooling system. This can be due to several factors, including adding the reagents too quickly, insufficient cooling capacity, or poor mixing.
Q2: I'm observing significant charring and a darker-than-expected reaction mixture. Is this related to the exotherm?
A2: Yes, charring and dark coloration are often signs of thermal decomposition and side reactions, which are exacerbated by excessive temperatures.
Explanation:
-
Acid-Catalyzed Decomposition: The strong acid catalyst used in the Friedel-Crafts reaction can promote decomposition of the starting material, product, and solvent at elevated temperatures.
-
Side Reactions: Higher temperatures can provide the activation energy for undesired side reactions, such as polymerization or the formation of colored impurities. The formation of impurities like 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid and 4,4'-oxydibenzoic acid can be influenced by reaction conditions.[8]
Preventative Measures:
-
Strict Temperature Control: Maintain the recommended reaction temperature. This may require a more efficient cooling system or a slower addition rate of your reagents.
-
Optimize Catalyst Loading: Use the minimum amount of catalyst necessary to achieve a reasonable reaction rate. Excess catalyst can increase the rate of both the desired reaction and undesired side reactions.
-
Consider a Milder Catalyst: Depending on your specific substrate, exploring a less aggressive Lewis acid might be an option.
Q3: My final product has a lower yield and higher impurity profile than anticipated. Could poor exothermic control be the cause?
A3: Absolutely. Inadequate temperature control is a common culprit for both low yields and high impurity levels.
Impact on Yield and Purity:
-
Byproduct Formation: As mentioned, high temperatures can favor the formation of byproducts, consuming your starting materials and reducing the yield of the desired this compound.[8]
-
Product Degradation: The desired product itself may not be stable at elevated temperatures in the presence of a strong acid and can decompose, further reducing the yield.
-
Incomplete Reaction: If a runaway exotherm forces a premature quenching of the reaction, the conversion of the starting material will be incomplete, leading to a lower yield.
Troubleshooting Steps:
-
Reaction Calorimetry: If available, use reaction calorimetry to measure the heat flow of your reaction.[11] This data can help you design a more effective cooling strategy and determine the optimal reagent addition rate.
-
Slow and Controlled Addition: Add the alkylating agent and/or catalyst dropwise, monitoring the internal temperature of the reaction closely.[4]
-
Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively. The solvent acts as a heat sink.
Frequently Asked Questions (FAQs)
Q: What are the key signs of an impending thermal runaway?
A: Key indicators of a thermal runaway include a rapid and accelerating increase in temperature, a sudden increase in pressure, vigorous gas evolution, and a noticeable change in the color or viscosity of the reaction mixture.[5][10]
Q: What is the best way to quench the reaction in an emergency?
A: In an emergency, the goal is to rapidly cool and dilute the reaction. A common method is to add a large volume of a cold, inert solvent. For reactions involving strong acids, quenching with a cold, dilute basic solution can also be effective, but this must be done cautiously as the neutralization can also generate heat.[12][13][14] Always have a pre-prepared quenching plan before starting the reaction.
Q: Can I add all my reagents at once and then cool the reaction?
A: This is strongly discouraged for highly exothermic reactions like the Friedel-Crafts alkylation.[4] Adding all reagents at once can lead to a massive and uncontrollable release of heat, overwhelming any cooling system. A slow, controlled addition of one of the limiting reagents is the standard and safest practice.
Q: What type of cooling system is recommended?
A: For laboratory-scale reactions, a well-maintained ice-water bath is often sufficient, provided the reagent addition is slow. For larger-scale reactions or reactions with a very large exotherm, a cryocooler or a dry ice/acetone bath may be necessary to provide more robust cooling.[4]
Q: How can I improve the safety of this procedure?
A: Beyond the points mentioned above, always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE), and have an emergency plan in place.[15] A blast shield is also recommended. Before performing the reaction, conduct a thorough hazard assessment.[16][17]
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters for Controlled Synthesis
| Parameter | Recommended Range | Rationale |
| Reaction Temperature | 40 - 65°C | Balances reaction rate with minimizing side reactions and decomposition.[8][18] |
| Reagent Addition Rate | Dropwise over 1-2 hours | Allows for effective heat dissipation and prevents temperature spikes.[4] |
| Stirring Speed | > 300 RPM (ensure vortex) | Promotes efficient heat transfer and prevents localized hot spots. |
| Reactant Concentration | 0.5 - 1.0 M | A more dilute solution provides a larger heat sink. |
Step-by-Step Protocol for Safe Reagent Addition
-
Setup: Assemble a clean, dry reaction flask equipped with a magnetic stirrer, a dropping funnel, a thermometer to monitor the internal temperature, and a reflux condenser. Place the flask in a cooling bath.
-
Initial Charge: Charge the reaction flask with p-hydroxybenzoic acid and the solvent.
-
Cooling: Cool the mixture to the lower end of your target temperature range (e.g., 40°C).
-
Catalyst Addition: Slowly add the acid catalyst to the stirred mixture.
-
Controlled Alkylating Agent Addition: Begin the dropwise addition of the isopropylating agent from the dropping funnel. Monitor the internal temperature closely.
-
Temperature Management: Adjust the addition rate and/or the cooling bath temperature to maintain the reaction temperature within the desired range. If the temperature rises more than 5°C above the setpoint, pause the addition until it returns to the target range.
-
Post-Addition Stirring: After the addition is complete, continue to stir the reaction at the set temperature until the reaction is complete, as determined by a suitable analytical method (e.g., HPLC).[18]
Visualizations
Diagram 1: Decision Tree for Managing Exothermic Events
Caption: Decision tree for managing exothermic events.
Diagram 2: Workflow for Safe Synthesis
Caption: Workflow for a safe synthesis procedure.
References
- EvitaChem. This compound.
- Google Docs. Safety Precautions for Handling Exothermic Reactions.
- Best Practices for Working with Chemical Reactions in the Lab. (2025).
- PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- Benchchem. This compound | 13423-73-9.
- University of Rochester, Department of Chemistry. How To Run A Reaction: The Quench.
- TSM TheSafetyMaster Private Limited. (2024). Exothermic Reaction Hazards.
- Common Standard Operating Procedure.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- IChemE. The protection of reactors containing exothermic reactions: an HSE view.
- Stonehouse Process Safety. Thermal Reaction Hazards – Your Problem?.
- A Report on Reagents and its Quenching Methods. Open Access Journals.
- ChemicalBook. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis.
- NIH. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions.
- zeal. (2024). Runaway Chemical Reactions: Causes and Prevention.
- Energy → Sustainability Directory. (2025). What Are the Key Indicators of Thermal Runaway?.
- H.E.L Group. (2024). What are thermal runaways, and why should we care about them?.
- Wikipedia. Thermal runaway.
- Google Patents. (2010). US 2013/0072573 A1.
Sources
- 1. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 2. benchchem.com [benchchem.com]
- 3. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labproinc.com [labproinc.com]
- 5. Runaway Chemical Reactions: Causes and Prevention - zeal [zealinstruments.com]
- 6. helgroup.com [helgroup.com]
- 7. Thermal runaway - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Exothermic Reaction Hazards - TSM TheSafetyMaster Private Limited [thesafetymaster.com]
- 10. What Are the Key Indicators of Thermal Runaway? → Question [energy.sustainability-directory.com]
- 11. mt.com [mt.com]
- 12. How To Run A Reaction [chem.rochester.edu]
- 13. chemistry.nd.edu [chemistry.nd.edu]
- 14. rroij.com [rroij.com]
- 15. Safety Precautions for Handling Exothermic Reactions - Google Documenten [docs.google.com]
- 16. icheme.org [icheme.org]
- 17. stonehousesafety.com [stonehousesafety.com]
- 18. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
Validation & Comparative
A Comparative Study of Antioxidant Efficacy: 4-Hydroxy-3,5-diisopropylbenzoic Acid vs. BHT
For researchers, scientists, and drug development professionals, the selection of an appropriate antioxidant is a critical decision that can impact the stability, efficacy, and safety of formulations. Butylated Hydroxytoluene (BHT) is a widely recognized synthetic antioxidant, valued for its efficacy in preventing oxidative degradation in a vast array of products. However, the continuous pursuit of novel and potentially improved antioxidants has brought other phenolic compounds into focus. This guide provides an in-depth comparative analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid and the industry benchmark, BHT, grounded in their chemical structures, antioxidant mechanisms, and available safety data. While direct comparative quantitative data for this compound is not extensively available in peer-reviewed literature, a robust theoretical and practical comparison can be constructed based on established structure-activity relationships of phenolic antioxidants.
Molecular Structure and its Implications for Antioxidant Activity
The antioxidant capability of phenolic compounds is intrinsically linked to their molecular architecture. The presence of a hydroxyl group on an aromatic ring is the cornerstone of their function, enabling the donation of a hydrogen atom to neutralize free radicals.
Butylated Hydroxytoluene (BHT) , or 2,6-di-tert-butyl-4-methylphenol, is a sterically hindered phenol. The two bulky tert-butyl groups positioned ortho to the hydroxyl group play a crucial role in its antioxidant function. This steric hindrance enhances the stability of the resulting phenoxy radical, preventing it from initiating further radical chain reactions. The methyl group at the para position further contributes to this stability through electron donation.
This compound is also a sterically hindered phenolic compound. It features two isopropyl groups flanking the hydroxyl group. While not as bulky as the tert-butyl groups of BHT, these isopropyl groups still provide a degree of steric hindrance. A key structural distinction is the presence of a carboxylic acid group at the para position. This electron-withdrawing group can influence the hydrogen-donating ability of the phenolic hydroxyl group.
Unraveling the Antioxidant Mechanisms
Both BHT and this compound function as primary antioxidants, interrupting oxidative chain reactions through a free radical scavenging mechanism.[1] This process primarily involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, thereby neutralizing it and forming a more stable phenoxy radical.
The general mechanism can be depicted as follows:
Caption: General mechanism of a phenolic antioxidant scavenging a peroxyl radical.
The efficacy of a phenolic antioxidant is largely determined by the stability of the phenoxy radical (ArO•) formed. For BHT, the bulky tert-butyl groups sterically shield the radical, preventing it from participating in further reactions.[1]
For this compound, the isopropyl groups also contribute to the stability of its phenoxy radical. However, the electron-withdrawing nature of the para-carboxylic acid group is expected to have a nuanced effect on its antioxidant activity compared to the electron-donating methyl group in BHT.
A Theoretical Comparison of Antioxidant Efficacy
In the absence of direct comparative experimental data for this compound, we can draw upon the extensive body of research on the structure-activity relationships of phenolic antioxidants to formulate a theoretical comparison.
| Feature | This compound | Butylated Hydroxytoluene (BHT) | Impact on Antioxidant Efficacy |
| Steric Hindrance | Two isopropyl groups ortho to the -OH group. | Two tert-butyl groups ortho to the -OH group. | BHT's tert-butyl groups provide greater steric hindrance, likely leading to a more stable phenoxy radical and preventing pro-oxidant activities. |
| Para-substituent | Carboxylic acid (-COOH), an electron-withdrawing group. | Methyl (-CH3), an electron-donating group. | The electron-donating methyl group in BHT is generally considered to enhance antioxidant activity by stabilizing the phenoxy radical. The electron-withdrawing carboxylic acid group in this compound may slightly reduce its hydrogen-donating ability compared to a similar compound with an electron-donating group. |
| Lipophilicity | The presence of the carboxylic acid group increases polarity compared to BHT. | Highly lipophilic. | BHT's high lipophilicity makes it particularly effective in lipid-based systems. The increased polarity of this compound may influence its solubility and efficacy in different solvent systems. |
A crucial point of comparison arises from the structural similarity of this compound to Propofol (2,6-diisopropylphenol) . Propofol is a well-known anesthetic that also exhibits significant antioxidant properties, comparable to the endogenous antioxidant alpha-tocopherol (Vitamin E).[2] The primary structural difference between this compound and Propofol is the para-substituent: a carboxylic acid versus a hydrogen atom. While the carboxylic acid group may modulate the antioxidant activity, the shared 2,6-diisopropylphenol backbone suggests that this compound likely possesses inherent antioxidant capabilities.
Safety and Toxicological Profile
A comprehensive comparison must extend beyond efficacy to include safety and toxicological considerations.
Butylated Hydroxytoluene (BHT) is generally recognized as safe (GRAS) for use as a food additive by the U.S. Food and Drug Administration (FDA) within specified limits. However, some studies have raised concerns about its potential for toxicity at high doses, including effects on the liver, thyroid, and lungs, as well as potential endocrine-disrupting effects.[1]
This compound has a more limited publicly available safety profile. It is primarily used as a chemical intermediate in the synthesis of Propofol.[3] Safety data sheets indicate that it can cause skin, eye, and respiratory irritation. One study reports an intraperitoneal LD50 (lethal dose, 50%) in mice of 650 mg/kg. Further comprehensive toxicological studies are needed to fully characterize its safety profile for broader applications.
Experimental Protocols for Direct Comparison
To facilitate direct, quantitative comparison of the antioxidant efficacy of this compound and BHT, standardized in vitro assays are essential. The following are detailed protocols for two of the most common methods: the DPPH and ABTS radical scavenging assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from purple to yellow, which is measured spectrophotometrically.
Caption: Workflow for the DPPH radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
Prepare stock solutions of this compound, BHT, and a positive control (e.g., Trolox or Ascorbic Acid) in methanol (e.g., 1 mg/mL).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of various concentrations of the test compounds and positive control to different wells.
-
Add 100 µL of the DPPH solution to each well.
-
A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100
-
Plot the percentage of inhibition against the concentration of the test compounds to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.[2]
Caption: Workflow for the ABTS radical scavenging assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours.
-
Before use, dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm. This is the working solution.
-
-
Assay Procedure:
-
Prepare various concentrations of the test compounds and a Trolox standard.
-
Add 10 µL of each sample or standard to 1 mL of the ABTS•+ working solution.
-
Mix and incubate at room temperature for 6 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant capacity as a 1 mM concentration of the substance under investigation.
-
Conclusion
BHT remains a formidable and widely used antioxidant due to its high efficacy, particularly in lipid-rich environments, and its well-established, albeit not entirely uncontroversial, safety profile. This compound, while less studied as a primary antioxidant, presents an interesting case. Its structural similarity to the potent antioxidant Propofol suggests it possesses intrinsic radical scavenging capabilities. The presence of a carboxylic acid group, however, likely modulates its activity and solubility profile compared to BHT.
For researchers and formulators, the choice between these two compounds will depend on the specific application. BHT is a reliable choice for non-polar systems where extensive regulatory precedent is valued. This compound may warrant investigation in systems where its different polarity is advantageous, but its use as a primary antioxidant would necessitate further efficacy and safety evaluations. The experimental protocols provided herein offer a standardized framework for conducting such direct comparative studies, enabling an evidence-based selection of the optimal antioxidant for a given formulation.
References
- Rigobello, M. P., Stevanato, R., Momo, F., Fabris, S., Scutari, G., Boscolo, R., Folda, A., & Bindoli, A. (2004). Evaluation of the antioxidant properties of propofol and its nitrosoderivative. comparison with homologue substituted phenols. Journal of the Science of Food and Agriculture, 84(14), 1845-1851.
- Murphy, P. G., Myers, D. S., Davies, M. J., Webster, N. R., & Jones, J. G. (1992). The antioxidant potential of propofol (2,6-diisopropylphenol). British Journal of Anaesthesia, 68(6), 613-618. [Link]
- Kahl, R., & Kappus, H. (1993). Toxicology of the synthetic antioxidants BHA and BHT in comparison with the natural antioxidant vitamin E. Zeitschrift fur Lebensmittel-untersuchung und-forschung, 196(4), 329-338.
Sources
A Comparative Guide to the Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid for Researchers and Drug Development Professionals
Introduction
4-Hydroxy-3,5-diisopropylbenzoic acid is a valuable benzoic acid derivative, notable for its role as a key intermediate in the synthesis of various compounds.[1] A primary application is in the production of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic agent.[1][2] The synthesis of high-purity this compound is therefore of significant interest to the pharmaceutical and chemical industries. This guide provides an in-depth comparison of the primary synthesis routes for this compound, offering experimental protocols and a critical evaluation of each method's performance to aid researchers in selecting the most suitable approach for their needs.
Core Synthesis Strategies
Two principal synthetic routes have been well-documented for the preparation of this compound: the Friedel-Crafts alkylation of p-hydroxybenzoic acid and the carboxylation of 2,6-diisopropylphenol. Each approach presents distinct advantages and challenges in terms of yield, purity, scalability, and environmental impact.
Route 1: Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid
This method is a classic example of electrophilic aromatic substitution, where the aromatic ring of p-hydroxybenzoic acid is alkylated with isopropyl groups.[3][4][5] The hydroxyl and carboxyl groups on the starting material direct the incoming electrophiles, and the reaction conditions can be tuned to favor the desired di-substituted product.
Reaction Mechanism and Rationale
The Friedel-Crafts alkylation proceeds by generating a carbocation from an alkyl halide or an alcohol in the presence of a Lewis or Brønsted acid catalyst.[4][6] In this case, isopropanol is a common and relatively safe source of the isopropyl group. The acid catalyst protonates the hydroxyl group of isopropanol, which then leaves as water to form a stable secondary carbocation. This electrophile then attacks the electron-rich aromatic ring of p-hydroxybenzoic acid. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the carboxylic acid group is a deactivating, meta-directing group.[7] The positions ortho to the hydroxyl group are therefore the most favorable for substitution.
Experimental Protocol
-
Materials: p-Hydroxybenzoic acid, isopropanol, solid acid catalyst (e.g., sulfuric acid).
-
Procedure:
-
In a reaction vessel, combine p-hydroxybenzoic acid and a significant excess of isopropanol.
-
Add the solid acid catalyst to the mixture.
-
Heat the reaction mixture to a temperature between 60°C and 65°C with stirring.[8]
-
Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (less than 5% remaining).[9]
-
Upon completion, filter off the solid acid catalyst. The catalyst can often be recovered and reused.[9]
-
Cool the filtrate to 5-10°C and allow the product to crystallize over 6-10 hours.[9]
-
Collect the crystals by filtration and dry them at 50-60°C.[9]
-
Performance and Considerations
This route is reported to achieve yields of up to 78%.[9] A significant advantage is the use of readily available and low-cost starting materials.[8] However, the Friedel-Crafts alkylation is prone to several side reactions that can complicate purification and reduce the overall yield of the desired product.
Key Challenges:
-
Polyalkylation: The introduction of the first isopropyl group can further activate the ring, potentially leading to over-alkylation. However, steric hindrance from the first isopropyl group can help to mitigate this.
-
Isomer Formation: While the ortho-substitution is electronically favored, some para-substitution relative to the incoming group can occur, leading to isomeric impurities.
-
Byproduct Formation: Several impurities can be formed, including the mono-alkylated product (4-hydroxy-3-isopropylbenzoic acid), an ether impurity (3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid), and a dimer impurity (4,4'-oxydibenzoic acid).[10] These byproducts must be removed through subsequent purification steps, such as recrystallization or column chromatography.[10]
Route 2: Carboxylation of 2,6-Diisopropylphenol
This approach involves the direct introduction of a carboxyl group onto the aromatic ring of 2,6-diisopropylphenol. This is conceptually a reverse of the final step in one of the Propofol synthesis pathways. The most common method for this transformation is a variation of the Kolbe-Schmitt reaction.[11][12][13]
Reaction Mechanism and Rationale
The Kolbe-Schmitt reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide.[11][13] The phenoxide is generated by treating the starting phenol with a strong base, such as sodium methoxide. The electron-rich phenoxide then attacks the electrophilic carbon of CO2. The regioselectivity of the carboxylation (ortho vs. para) is influenced by factors such as the counter-ion and reaction temperature.[11][14] In this specific case, the two bulky isopropyl groups at the ortho positions sterically hinder attack at those sites, thus directing the carboxylation to the para position.
Experimental Protocol
-
Materials: 2,6-diisopropylphenol, sodium methoxide, anhydrous N,N-dimethylacetamide (DMA), carbon dioxide, toluene, diethyl ether, hydrochloric acid.
-
Procedure (based on Meek et al., 1969): [15]
-
Dissolve 2,6-diisopropylphenol (0.20 mol) in anhydrous N,N-dimethylacetamide (150 ml).
-
Add sodium methoxide (0.30 mol) to the solution.
-
Pass a continuous stream of carbon dioxide through the reaction mixture.
-
Heat the mixture with stirring, allowing the solvent to slowly distill off over 2 hours until the internal temperature reaches 180°C.
-
Continue stirring at 180°C for an additional 1.5 hours.
-
Cool the mixture to 90°C and discontinue the CO2 flow.
-
Add water (400 ml) and cool to room temperature.
-
Wash the aqueous mixture with toluene (4 x 60 ml) to remove unreacted starting material and non-acidic byproducts.
-
Acidify the aqueous phase to pH 3 with concentrated hydrochloric acid in an ice-water bath to precipitate the product.
-
Extract the product with diethyl ether (2 x 150 ml).
-
Wash the combined ether extracts with brine (100 ml) and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield the final product.
-
Performance and Considerations
This route has a reported yield of 23%.[15] While the yield is significantly lower than the Friedel-Crafts method, it offers the advantage of high regioselectivity, as the para-position is the only sterically accessible site for carboxylation. This can lead to a purer product with fewer isomeric impurities to remove.
Key Challenges:
-
Lower Yield: The 23% yield is a considerable drawback for large-scale production.
-
Harsh Reaction Conditions: The high temperatures (180°C) and the need for anhydrous conditions add to the complexity and energy cost of the process.
-
Starting Material Cost: The cost and availability of 2,6-diisopropylphenol may be higher than that of p-hydroxybenzoic acid.
Alternative Theoretical Routes
While the two routes detailed above are the most practically documented, other named reactions in organic chemistry could theoretically be adapted for the synthesis of this compound.
-
Grignard Reaction: One could envision a route starting from a protected 4-bromo-2,6-diisopropylaniline. Diazotization followed by a Sandmeyer reaction could introduce a bromine at the 4-position. After protection of the hydroxyl group, formation of a Grignard reagent followed by reaction with carbon dioxide would yield the desired carboxylic acid after deprotection.[16][17][18] However, this would be a multi-step synthesis with potential for significant loss of yield at each stage.
-
Oxidation of a Methyl Group: If 2,6-diisopropyl-4-methylphenol were available, a selective oxidation of the para-methyl group to a carboxylic acid could be a viable route.[19][20][21] Reagents such as potassium permanganate or chromic acid are typically used for such transformations, but careful control of reaction conditions would be necessary to avoid oxidation of the isopropyl groups or the aromatic ring itself.
-
Reimer-Tiemann Reaction: The Reimer-Tiemann reaction typically introduces a formyl group at the ortho position of a phenol.[22][23][24][25][26] While a modified version using carbon tetrachloride can yield a carboxylic acid, the strong ortho-directing nature of this reaction makes it unsuitable for the synthesis of the para-substituted target molecule.
Comparative Summary
| Feature | Friedel-Crafts Alkylation of p-Hydroxybenzoic Acid | Carboxylation of 2,6-Diisopropylphenol |
| Starting Materials | p-Hydroxybenzoic acid, isopropanol | 2,6-Diisopropylphenol, CO2, base |
| Reported Yield | ~78%[9] | ~23%[15] |
| Reaction Conditions | Moderate (60-65°C)[8] | Harsh (180°C), anhydrous[15] |
| Key Advantages | High yield, low-cost starting materials[8] | High regioselectivity, potentially purer product |
| Key Disadvantages | Formation of multiple byproducts, purification challenges[10] | Low yield, harsh conditions, potentially more expensive starting material |
| Scalability | Potentially challenging due to byproduct separation | More straightforward purification may aid scalability despite low yield |
Conclusion
The choice between the Friedel-Crafts alkylation of p-hydroxybenzoic acid and the carboxylation of 2,6-diisopropylphenol for the synthesis of this compound will depend on the specific priorities of the researcher or production chemist.
-
For applications where high yield and low starting material cost are paramount, the Friedel-Crafts alkylation is the more attractive option. However, significant investment in process optimization and purification will be necessary to manage the formation of byproducts.
-
For applications where product purity and ease of purification are the primary concerns, the carboxylation of 2,6-diisopropylphenol offers a more direct, albeit lower-yielding, route to the desired product.
Further research into optimizing the reaction conditions for the carboxylation route to improve its yield, or the development of more selective catalysts for the Friedel-Crafts alkylation, would be valuable contributions to the field.
Visualizing the Synthesis Pathways
Figure 1: Comparative workflow of the two primary synthesis routes for this compound.
References
- EvitaChem. This compound.
- PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- National Institutes of Health (NIH). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. (2022-07-19).
- Grokipedia. Reimer–Tiemann reaction.
- ChemicalBook. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis.
- Grignard Reaction.
- Why isn't 4-hydroxybenzoic acid formed along with salicylic acid in Kolbe's reaction?. (2014-03-19).
- Benchchem. This compound | 13423-73-9.
- Wikipedia. Kolbe–Schmitt reaction.
- Wikipedia. Reimer–Tiemann reaction.
- Ambeed.com. Reimer-Tiemann Reaction.
- Allen. Reimer Tiemann Reaction Mechanism: Conditions & Applications.
- GRIGNARD REACTION – Synthesis of Benzoic Acid.
- Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
- Google Patents. (12) Patent Application Publication (10) Pub. No.: US 2013/0072573 A1. (2010-08-10).
- Named Reactions Of Haloalkanes and haloarenes 1)Finkelstein Reaction This reaction used for the preparation of iodoalkenes from - chemistryworkshopjr.
- organic synthesis: benzoic acid via a grignard reaction.
- Wikipedia. Friedel–Crafts reaction.
- L.S.College, Muzaffarpur. Kolbe–Schmitt reaction. (2019-12-19).
- Benchchem. Application Notes and Protocols for the Synthesis of 4-Hydroxybenzoic Acid via the Kolbe-Schmitt Reaction.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- Leah4Sci. Grignard Reaction, Mechanism, Reagent and Cheat Sheet. (2020-02-20).
- Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). (2024-03-16).
- YouTube. Friedel-Crafts Alkylation. (2013-11-16).
- Organic Chemistry – Specific Name Reactions.
- Organic Chemistry Portal. Friedel-Crafts Alkylation.
- PubChemLite. 2,6-diisopropyl-4-methylphenol (C13H20O).
- ResearchGate. (PDF) 2-Hydroxy-3,5-diisopropylbenzoic acid.
- PubChem. 4-Methyl-2,6-diisopropylphenol | C13H20O | CID 96626.
- ChemistryViews. Molecule Story: 2,6-Diisopropylphenol. (2021-07-21).
- Chemsrc. Phenol, 2,6-diisopropyl-4-methyl | CAS#:20766-99-8 | Chemsrc. (2025-10-15).
- Sigma-Aldrich. 2,6-Diisopropylphenol 97 2078-54-8.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. mt.com [mt.com]
- 5. Friedel-Crafts Alkylation [organic-chemistry.org]
- 6. m.youtube.com [m.youtube.com]
- 7. kvmwai.edu.in [kvmwai.edu.in]
- 8. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 9. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 13. lscollege.ac.in [lscollege.ac.in]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. prepchem.com [prepchem.com]
- 16. web.mnstate.edu [web.mnstate.edu]
- 17. mason.gmu.edu [mason.gmu.edu]
- 18. leah4sci.com [leah4sci.com]
- 19. PubChemLite - 2,6-diisopropyl-4-methylphenol (C13H20O) [pubchemlite.lcsb.uni.lu]
- 20. 4-Methyl-2,6-diisopropylphenol | C13H20O | CID 96626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Phenol, 2,6-diisopropyl-4-methyl | CAS#:20766-99-8 | Chemsrc [chemsrc.com]
- 22. grokipedia.com [grokipedia.com]
- 23. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
- 24. Reimer-Tiemann Reaction | Ambeed [ambeed.com]
- 25. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 26. chemistryworkshopjr.weebly.com [chemistryworkshopjr.weebly.com]
A Senior Application Scientist's Guide to Spectroscopic Comparison of Synthesized vs. Commercial 4-Hydroxy-3,5-diisopropylbenzoic Acid
Introduction
4-Hydroxy-3,5-diisopropylbenzoic acid is a valuable building block in organic synthesis, notably as a key intermediate in the production of the anesthetic agent Propofol.[1][2] Its molecular structure consists of a benzene ring substituted with a hydroxyl group, a carboxylic acid group, and two isopropyl groups.[3] For researchers in drug development and fine chemical synthesis, verifying the identity and purity of this reagent is paramount. Discrepancies in quality can lead to failed reactions, impure final products, and misleading biological data.[4][5]
This guide provides an in-depth comparison of the spectroscopic data obtained from a commercially sourced, high-purity standard of this compound against a sample synthesized in-house via a common academic laboratory procedure. We will delve into the nuances of Nuclear Magnetic Resonance (¹H and ¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS), explaining the causality behind the observed data and highlighting how to identify potential impurities.
The objective is not merely to present data but to empower researchers to confidently assess the quality of their own materials, ensuring the integrity and reproducibility of their scientific endeavors.
The Importance of Orthogonal Analysis in Quality Control
Relying on a single analytical technique is often insufficient for comprehensive quality assessment. A multi-technique, or orthogonal, approach provides a more complete picture of a sample's identity and purity. Each spectroscopic method probes different aspects of the molecule's structure and composition:
-
NMR Spectroscopy elucidates the carbon-hydrogen framework and the precise electronic environment of each atom.
-
FTIR Spectroscopy identifies the functional groups present in the molecule.[1]
-
Mass Spectrometry determines the molecular weight and can reveal fragmentation patterns that aid in structural confirmation.[1]
By combining these techniques, we create a self-validating system where the results from one method corroborate the findings of another, adhering to the principles of robust quality control (QC).[6]
Synthesis Context: Anticipating Potential Impurities
To effectively analyze the synthesized material, we must understand its origin. A common laboratory-scale synthesis involves the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid.[3] Another route is the carboxylation of 2,6-diisopropylphenol.[7]
The Friedel-Crafts route, while effective, can potentially lead to several process-related impurities:
-
Unreacted Starting Material: p-Hydroxybenzoic acid.
-
Mono-alkylated Impurity: 4-hydroxy-3-isopropylbenzoic acid.[8]
-
Isomeric Byproducts: Alkylation at other positions on the ring.
-
Ether Impurity: 3,5-di(propan-2-yl)-4-(propan-2-yloxy)benzoic acid, from reaction of the hydroxyl group.[8]
Knowing these possibilities provides a targeted framework for our spectroscopic analysis.
Spectroscopic Data Comparison: Commercial vs. Synthesized
In this section, we will compare the expected data from a commercial standard (assumed >98% purity) with hypothetical data from a synthesized sample that contains minor impurities for illustrative purposes.
¹H NMR Spectroscopy: The Proton Environment
¹H NMR is highly sensitive to the local electronic environment of protons. The symmetry of this compound simplifies its spectrum, making impurities more apparent.
Expected Chemical Shifts (in CDCl₃):
| Proton Assignment | Commercial Standard (δ, ppm) | Synthesized Sample (δ, ppm) | Multiplicity | Integration | Rationale & Interpretation |
| Carboxylic Acid (-COOH) | ~11.0 - 12.5 | ~11.0 - 12.5 | Broad Singlet | 1H | The acidic proton is highly deshielded and often exchanges, leading to a broad signal. Its presence is a key indicator of the carboxylic acid group.[9] |
| Aromatic (Ar-H) | ~7.8 | ~7.8 | Singlet | 2H | The two aromatic protons are chemically equivalent due to the molecule's symmetry, resulting in a single peak. Its downfield shift is typical for aromatic protons adjacent to an electron-withdrawing carboxyl group.[10] |
| Phenolic Hydroxyl (-OH) | ~5.5 | ~5.5 | Broad Singlet | 1H | The phenolic proton signal can be broad and its chemical shift is variable, depending on concentration and solvent. |
| Isopropyl Methine (-CH) | ~3.3 | ~3.3 | Septet | 2H | This proton is split by the six neighboring methyl protons (n+1 = 7), giving a septet. |
| Isopropyl Methyl (-CH₃) | ~1.3 | ~1.3 | Doublet | 12H | These 12 protons are equivalent and are split by the single methine proton, resulting in a doublet. |
| Impurity: p-HBA (Ar-H) | Not Present | ~6.9 (d), ~7.9 (d) | Doublet | Minor | The presence of two doublets in the aromatic region could indicate unreacted p-hydroxybenzoic acid, which has a different symmetry. |
Note: Predicted chemical shifts are based on typical values for these functional groups.[1]
¹³C NMR Spectroscopy: The Carbon Skeleton
¹³C NMR provides information on the number of non-equivalent carbon atoms and their functional groups.
Expected Chemical Shifts (in CDCl₃):
| Carbon Assignment | Commercial Standard (δ, ppm) | Synthesized Sample (δ, ppm) | Rationale & Interpretation |
| Carboxylic Acid (-C OOH) | ~170 - 175 | ~170 - 175 | The carbonyl carbon of a carboxylic acid is highly deshielded and appears far downfield, making it a distinctive marker.[11] |
| Ar-C OH | ~155 - 160 | ~155 - 160 | The aromatic carbon attached to the hydroxyl group is significantly deshielded. |
| Ar-C -CH | ~135 - 140 | ~135 - 140 | Quaternary aromatic carbons attached to the isopropyl groups. |
| Ar-C -COOH | ~125 - 130 | ~125 - 130 | The quaternary aromatic carbon attached to the carboxylic acid. |
| Ar-C H | ~125 - 130 | ~125 - 130 | The two equivalent aromatic carbons bearing a hydrogen atom. |
| Isopropyl Methine (-C H) | ~30 - 35 | ~30 - 35 | Aliphatic carbon signal. |
| Isopropyl Methyl (-C H₃) | ~20 - 25 | ~20 - 25 | Aliphatic carbon signal, typically the most upfield. |
| Impurity: Mono-alkylated | Not Present | Additional Ar-C signals | Minor |
Note: Predicted chemical shifts are based on typical values for these functional groups.[1]
FTIR Spectroscopy: Identifying Functional Groups
FTIR is excellent for rapidly confirming the presence of key functional groups.
| Wavenumber (cm⁻¹) | Assignment | Commercial vs. Synthesized Interpretation |
| 2500-3300 (very broad) | O-H stretch (Carboxylic acid dimer) | This broad, characteristic absorption is a hallmark of a carboxylic acid.[1] Its presence should be strong in both samples. A weaker, sharper peak around 3500 cm⁻¹ might indicate free phenolic O-H, but it's often merged into the broad carboxyl stretch. |
| 2870-2960 | C-H stretch (Aliphatic) | Strong peaks indicating the isopropyl groups. |
| ~3030 | C-H stretch (Aromatic) | Weaker peak, characteristic of C-H bonds on a benzene ring. |
| 1680-1710 | C=O stretch (Carboxylic acid) | A strong, sharp band confirming the carbonyl group.[1] The presence of a secondary carbonyl peak could suggest a different carboxylic acid impurity. |
| 1450-1600 | C=C stretch (Aromatic) | Multiple bands confirming the benzene ring. |
A synthesized sample might show a persistent broadness in the O-H region around 3400 cm⁻¹ if residual water or alcohol (from synthesis) is present.
Mass Spectrometry: Molecular Weight and Fragmentation
MS confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) can verify the elemental composition.
Expected Observations (Electron Ionization - EI):
| m/z (Mass-to-Charge) | Fragment | Commercial vs. Synthesized Interpretation |
| 222 | [M]⁺ | The molecular ion peak. Its presence and high relative abundance in both samples confirms the target compound. |
| 205 | [M-OH]⁺ | Loss of the hydroxyl radical.[1] |
| 177 | [M-COOH]⁺ | Loss of the carboxyl group.[1] |
| 179 | [M-C₃H₇]⁺ | Loss of an isopropyl group, a common fragmentation for isopropyl-substituted aromatics.[1] |
| Impurity: 208 | [M of mono-alkylated]⁺ | The presence of a molecular ion peak at m/z 208 would strongly suggest the 4-hydroxy-3-isopropylbenzoic acid impurity. |
Experimental Protocols
Adherence to standardized protocols is essential for obtaining reliable and reproducible data.
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample (commercial or synthesized) into an NMR tube.
-
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and vortex until the sample is fully dissolved.
-
Acquisition:
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a ¹H NMR spectrum with 16-32 scans.
-
Acquire a ¹³C NMR spectrum with 1024 or more scans.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Protocol 2: FTIR Sample Preparation and Acquisition
-
Technique: Attenuated Total Reflectance (ATR) is recommended for its simplicity and minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.
-
Acquisition:
-
Acquire a background spectrum of the empty ATR crystal.
-
Apply the sample and lower the anvil to ensure good contact.
-
Acquire the sample spectrum, typically co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
-
Processing: The software automatically performs a background subtraction, yielding the final absorbance or transmittance spectrum.
Protocol 3: Mass Spectrometry Sample Preparation and Acquisition
-
Technique: Direct infusion Electrospray Ionization (ESI) or EI via a Direct Insertion Probe.
-
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Further dilute this stock solution to ~1-10 µg/mL in the same solvent.
-
-
Acquisition:
-
Infuse the sample solution into the mass spectrometer's source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire spectra in both positive and negative ion modes over a relevant m/z range (e.g., 50-500 amu).
-
Visualizing the Workflow
A systematic approach is crucial for a successful comparison.
Caption: Workflow for the comparative spectroscopic analysis.
Conclusion
This guide demonstrates that a systematic, multi-technique spectroscopic comparison is indispensable for validating the quality of synthesized this compound against a commercial standard. By understanding the expected spectral features and potential process-related impurities, researchers can confidently interpret their data. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and molecular symmetry, FTIR validates the presence of key functional groups, and Mass Spectrometry confirms the molecular weight. Discrepancies in the spectra of the synthesized material, such as extra peaks in NMR or unexpected m/z values in MS, serve as critical flags for impurities that could compromise experimental outcomes. Adhering to these analytical principles ensures the use of high-quality materials, which is the foundation of reliable and reproducible scientific research.
References
- EvitaChem. This compound (EVT-299250).
- Benchchem. This compound | 13423-73-9.
- Pure Synth. Quality Control Standards Every Fine Chemical Supplier Must Follow.
- Wikipedia. Reagent Chemicals.
- Silva, T. H., et al. (2022). Scaled up and telescoped synthesis of propofol under continuous-flow conditions. National Institutes of Health.
- Arrakis Industries. Top Quality Standards to Look for in Chemical Manufacturing.
- PrepChem.com. Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid.
- Labcompare.com. Standards and Reagents.
- ReAgent. Quality Control In Chemical Manufacturing For Life Sciences.
- Journal of Chemical and Pharmaceutical Research. Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules.
- Proprep. Interpret the NMR spectrum of benzoic acid, focusing on the shifts caused by its functional groups.
- Doc Brown's Chemistry. The C-13 NMR spectrum of benzoic acid.
- Benchchem. An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-((2-Aminophenyl)thio)benzoic acid.
- PubMed. Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters.
- PubChem. This compound | C13H18O3 | CID 25972.
- Doc Brown's Chemistry. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis.
- Google Patents. US 2013/0072573 A1.
- PubChemLite. This compound (C13H18O3).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Scaled up and telescoped synthesis of propofol under continuous-flow conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 4. pure-synth.com [pure-synth.com]
- 5. arrakisindustries.com [arrakisindustries.com]
- 6. reagent.co.uk [reagent.co.uk]
- 7. prepchem.com [prepchem.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. proprep.com [proprep.com]
- 11. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Hydroxy-3,5-diisopropylbenzoic Acid
This guide provides an in-depth comparison and cross-validation framework for the primary analytical methods used to quantify 4-Hydroxy-3,5-diisopropylbenzoic Acid (DHBA). As a critical intermediate in the synthesis of pharmaceuticals like Propofol, robust and reliable analytical methods for DHBA are paramount for ensuring quality control and regulatory compliance.[1][2] This document is intended for researchers, analytical chemists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols. We will explore the causalities behind method selection, detail self-validating experimental designs, and present a clear framework for comparing and cross-validating High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) techniques.
The Imperative of Method Validation and Cross-Validation
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3] The International Council for Harmonisation (ICH) Q2(R2) guideline provides a comprehensive framework for this process.[3][4] Cross-validation extends this principle, serving as a critical exercise to demonstrate that two or more distinct analytical procedures can be used for the same purpose, yielding comparable and reliable results.[4][5] This becomes essential when:
-
Data from different analytical techniques are being compared or included in a single regulatory submission.[5]
-
A method is transferred between laboratories.
-
Results from a new method need to be benchmarked against an established legacy method.
This guide will focus on the first scenario: comparing two fundamentally different, yet powerful, techniques for the analysis of DHBA.
Section 1: Foundational Analytical Techniques for DHBA
The selection of an appropriate analytical method is dictated by the physicochemical properties of the analyte. DHBA is a polar aromatic carboxylic acid with a molecular weight of 222.28 g/mol , exhibiting good solubility in organic solvents but limited solubility in water.[1][2][6] These characteristics make it an excellent candidate for chromatographic separation.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary and most direct analytical technique for DHBA.[1] Its suitability stems from the compound's inherent polarity and UV-absorbing properties conferred by the benzene ring. Reversed-phase chromatography, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is the method of choice. This setup allows for excellent retention and separation of DHBA from related impurities or starting materials, such as p-hydroxybenzoic acid.[1][2][7]
Gas Chromatography (GC)
Gas chromatography is another powerful separation technique. However, the direct analysis of DHBA by GC is challenging due to its low volatility and the polar nature of its carboxylic acid and hydroxyl functional groups.[1] These groups are prone to thermal degradation at high injector temperatures and can cause poor peak shape through adsorption onto the column.[1] To overcome these limitations, a derivatization step is mandatory. This process converts the polar -COOH and -OH groups into less polar, more volatile esters or silyl ethers, making the molecule amenable to GC analysis. While this adds a step to the workflow, it often pairs well with the high sensitivity and specificity of a Mass Spectrometry (MS) detector.
Section 2: The Cross-Validation Workflow
A cross-validation study is a systematic comparison designed to prove the equivalency of two methods. The process must be meticulously planned and documented, following a predefined protocol.[3]
Cross-Validation Workflow Diagram
Caption: A workflow for the cross-validation of two analytical methods.
Section 3: Detailed Experimental Protocols and Performance
Here we provide detailed, self-validating protocols for the analysis of DHBA by both HPLC-UV and GC-MS.
Method A: Reversed-Phase HPLC with UV Detection
This method is optimized for routine quality control, offering a balance of speed, precision, and simplicity.
Caption: The experimental workflow for HPLC-UV analysis of DHBA.
-
Mobile Phase Preparation: Prepare Mobile Phase A by adding 1.0 mL of phosphoric acid to 1 L of HPLC-grade water. Prepare Mobile Phase B as 100% acetonitrile. Degas both solutions.
-
Standard Preparation: Accurately weigh approximately 10 mg of DHBA reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 70:30 mixture of Mobile Phase A and B to create a 100 µg/mL stock solution. Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution.
-
Sample Preparation: Prepare the sample to have an expected final concentration within the calibration range, using the same diluent as the standards.
-
Chromatographic Conditions:
-
Instrument: Standard HPLC system with UV detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Isocratic elution with 70% Mobile Phase A and 30% Mobile Phase B.[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30°C.[1]
-
Detection Wavelength: 280 nm.[1]
-
Injection Volume: 10 µL.
-
-
Validation & Analysis: Perform a full method validation as per ICH Q2(R2) guidelines, establishing linearity, accuracy, precision, LOD, LOQ, and robustness.[8]
| Performance Parameter | Expected Value | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.999 | ≥ 0.99 |
| Range | 1 - 100 µg/mL | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 98.0 - 102.0% | 80 - 120% (for drug substance) |
| Precision (%RSD) | < 2.0% | ≤ 2.0% for repeatability |
| Limit of Detection (LOD) | ~0.3 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~1.0 µg/mL | Signal-to-Noise ratio of 10:1 |
Method B: GC-MS with Derivatization
This method is ideal for confirmatory analysis or studies requiring higher sensitivity and structural confirmation.
Caption: The experimental workflow for GC-MS analysis of DHBA after derivatization.
-
Standard/Sample Preparation: Prepare stock solutions in a volatile organic solvent like acetonitrile or ethyl acetate. For each sample or standard to be analyzed, transfer an aliquot to a GC vial and evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 100 µL of pyridine to the dry residue. Cap the vial tightly and heat at 70°C for 30 minutes to form the di-TMS derivative of DHBA.
-
Gas Chromatographic Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms or equivalent, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280°C.
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.
-
Injection Volume: 1 µL (splitless).
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Can be run in full scan mode for qualitative confirmation or Selected Ion Monitoring (SIM) for enhanced quantitative sensitivity, monitoring ions characteristic of the DHBA-TMS derivative.
-
-
Validation & Analysis: Validate the method fully, paying close attention to the consistency and completeness of the derivatization reaction.
| Performance Parameter | Expected Value | Acceptance Criteria (ICH) |
| Linearity (r²) | > 0.998 | ≥ 0.99 |
| Range | 0.1 - 25 µg/mL | Defined by linearity, accuracy, precision |
| Accuracy (% Recovery) | 95.0 - 105.0% | 80 - 120% |
| Precision (%RSD) | < 5.0% | ≤ 15% (typically stricter for chromatography) |
| Limit of Detection (LOD) | ~0.03 µg/mL | Signal-to-Noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | ~0.1 µg/mL | Signal-to-Noise ratio of 10:1 |
Section 4: Comparative Analysis and Cross-Validation
With both methods fully validated, the direct comparison can proceed. A set of quality control (QC) samples at low, medium, and high concentrations within the overlapping analytical range of both methods should be prepared from a single stock and analyzed by both procedures.
Head-to-Head Method Comparison
| Feature | HPLC-UV | GC-MS (with Derivatization) |
| Principle | Liquid-phase separation based on polarity | Gas-phase separation based on volatility |
| Sample Prep | Simple dissolution and filtration | Multi-step: evaporation and chemical derivatization |
| Speed | Faster per sample (typically <10 min run time) | Slower per sample (run time + derivatization time) |
| Specificity | Good; based on retention time and UV spectrum | Excellent; based on retention time and mass fragmentation pattern |
| Sensitivity | Good (LOQ ~1.0 µg/mL) | Excellent (LOQ ~0.1 µg/mL) |
| Cost | Lower operational and capital cost | Higher operational and capital cost |
| Best Use Case | Routine QC, purity analysis, stability studies | Confirmatory analysis, impurity identification, trace-level quantification |
Hypothetical Cross-Validation Data
The core of the cross-validation is the direct comparison of quantitative results. The percentage difference between the values obtained from the two methods for each sample is calculated.
| Sample ID | Concentration by HPLC-UV (µg/mL) | Concentration by GC-MS (µg/mL) | % Difference |
| QC Low | 5.12 | 4.98 | -2.7% |
| QC Mid | 24.85 | 25.51 | +2.7% |
| QC High | 49.91 | 48.75 | -2.3% |
| Production Sample 1 | 41.22 | 40.67 | -1.3% |
| Production Sample 2 | 35.78 | 36.54 | +2.1% |
Acceptance Criterion: A common acceptance criterion for cross-validation is that the mean difference between the two methods should not exceed a predefined limit, often ±15.0%, with the precision (%CV) of the differences also being within 15.0%.[9] Based on the hypothetical data, with all differences well below 5%, this cross-validation would be considered successful, demonstrating the interchangeability of the methods for quantifying DHBA.
Conclusion
Both HPLC-UV and GC-MS are powerful and reliable techniques for the analysis of this compound.
-
HPLC-UV stands out as the superior method for routine, high-throughput applications due to its simplicity, speed, and lower cost. Its performance is more than adequate for standard quality control and release testing.
-
GC-MS , while more complex due to the mandatory derivatization step, offers unparalleled specificity and superior sensitivity. It is the method of choice for confirmatory analyses, detailed impurity profiling, and when trace-level quantification is required.
A successful cross-validation, as outlined in this guide, provides documented, scientific evidence that both methods are fit for purpose and can be used interchangeably within their validated ranges. This ensures analytical continuity and data integrity, which are cornerstones of modern pharmaceutical development and manufacturing.
References
- This compound | 13423-73-9 - Benchchem. (URL: )
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency. (URL: [Link])
- Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review - MDPI. (URL: [Link])
- Cross and Partial Validation - European Bioanalysis Forum. (URL: [Link])
- Analytical performance of the developed method | Download Table - ResearchG
- Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmoniz
- Analytical characteristics of the method | Download Table - ResearchG
- Profiling methods for the determination of phenolic compounds in foods and dietary supplements - PMC - NIH. (URL: [Link])
- Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
- ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
- Analytical Methods - Royal Society of Chemistry Publishing. (URL: [Link])
- analysis-of-phenolic-compounds-by-high-performance-liquid-chromatography-and-ultra ... - Bohrium. (URL: [Link])
- HPLC Methods for analysis of 4-Hydroxybenzoic acid - HELIX Chrom
- Spectroscopic Methods - An Introduction to Chemistry. (URL: [Link])
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation - Longdom Publishing. (URL: [Link])
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity - NIH. (URL: [Link])
- Analytical Methods - OPUS. (URL: [Link])
- This compound | C13H18O3 | CID 25972 - PubChem. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. e-b-f.eu [e-b-f.eu]
- 6. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Stability Analysis of 4-Hydroxy-3,5-diisopropylbenzoic Acid and Its Ester Derivatives: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative study on the chemical stability of 4-Hydroxy-3,5-diisopropylbenzoic Acid and its corresponding esters. As a critical intermediate in the synthesis of widely used pharmaceuticals like Propofol, understanding the stability profile of this molecule and its derivatives is paramount for ensuring drug product quality, safety, and efficacy[1][2]. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for stability assessment.
The core of this guide is built on established principles of chemical kinetics and degradation pathways, supported by standard industry practices for forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines[3][4]. While direct, side-by-side experimental data for this specific series of compounds is not extensively published, this guide synthesizes predictable stability behaviors based on the known reactivity of their core functional groups—the phenolic hydroxyl, the sterically hindered aromatic ring, the carboxylic acid, and the ester moiety.
Introduction to the Molecular System
This compound is an aromatic carboxylic acid characterized by a hydroxyl group and two bulky isopropyl groups ortho to it[1][5]. This unique substitution pattern imparts significant steric hindrance around the phenolic group, which can influence its reactivity. The primary derivatives considered in this comparison are its esters, such as the methyl or ethyl esters, where the acidic proton of the carboxylic acid is replaced by an alkyl group[6].
The stability of these molecules is a critical quality attribute, as degradation can lead to loss of potency and the formation of potentially harmful impurities. The primary degradation pathways anticipated for this class of compounds include:
-
Hydrolysis: Cleavage of the ester linkage in the ester derivatives, reverting them to the parent carboxylic acid.
-
Oxidation: Degradation involving the phenolic hydroxyl group, a common pathway for phenolic compounds.
-
Decarboxylation: Loss of the carboxylic acid group as CO2, particularly under thermal stress, to form 2,6-diisopropylphenol (Propofol)[1][7][8].
This guide will systematically explore the susceptibility of the parent acid and its esters to these degradation forces.
Methodology for a Comparative Forced Degradation Study
To objectively compare the stability of this compound and its esters, a forced degradation (stress testing) study is the most effective approach. The goal is to accelerate degradation to predict the long-term stability and identify likely degradation products[4]. Below is a detailed, self-validating protocol designed for this purpose.
Materials and Analytical Setup
-
Test Articles: this compound, Methyl 4-hydroxy-3,5-diisopropylbenzoate, Ethyl 4-hydroxy-3,5-diisopropylbenzoate.
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade acetonitrile, water, and appropriate buffers[4].
-
Instrumentation: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with a photodiode array (PDA) or mass spectrometry (MS) detector is essential. A C18 reverse-phase column is typically suitable for separating these moderately nonpolar compounds[9][10][11].
Experimental Workflow Diagram
The logical flow of a forced degradation study is depicted below. This ensures that all conditions are systematically tested and analyzed.
Caption: Key comparative degradation pathways.
Conclusion and Recommendations
-
Superior Hydrolytic Stability of the Parent Acid: this compound is inherently more stable in aqueous environments across a wide pH range compared to its esters.
-
Ester Lability: The ester derivatives are highly susceptible to hydrolysis, especially under basic conditions. Formulation of these esters in aqueous solutions would require careful pH control and the use of buffering systems to maintain stability.
-
Shared Vulnerability to Oxidation: Both the acid and its esters are prone to oxidative and photolytic degradation due to the phenolic moiety. The use of antioxidants and light-protective packaging should be considered for formulations containing either compound.
-
Thermal Stability Advantage of Esters: The esters are predicted to be more resistant to thermal decarboxylation than the parent acid, which could be an advantage in manufacturing processes involving heat, such as melt extrusion or terminal sterilization.
References
- Borges, A., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Foods, 9(7), 875.
- Khoddami, A., et al. (2013). Techniques for Analysis of Plant Phenolic Compounds. Molecules, 18(2), 2328-2375.
- Lindquist, N., & Yang, Y. (2011). Degradation of benzoic acid and its derivatives in subcritical water. Journal of Chromatography A, 1218(23), 3636-3642.
- Ivanović, M. (2018). Development of Analytical Methods for Simultaneous Identification and Determination of Phenolic Compounds. Doctoral dissertation.
- ResearchGate (n.d.). Degradation of Benzoic Acid and its Derivatives in Subcritical Water.
- ResearchGate (n.d.). Benzoic Acid Parameters observed during forced degradation study.
- Rojo, K., et al. (2023). Stability of Phenolic Compounds, Antioxidant Activity and Color Parameters in Colored-Flesh Potato Chips. Foods, 12(16), 3073.
- López-Goti, C., et al. (2021). Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. Foods, 10(4), 740.
- Pharmaceutical Technology (2021). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Dali, B., et al. (2006). Hydrolysis of 4-Hydroxybenzoic Acid Esters (Parabens) and Their Aerobic Transformation into Phenol by the Resistant Enterobacter cloacae Strain EM. Applied and Environmental Microbiology, 72(4), 2403-2409.
- Pharma Guideline (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- National Center for Biotechnology Information (n.d.). This compound. PubChem Compound Database.
- Tsaloglou, M., et al. (2024). Elucidation of 4-Hydroxybenzoic Acid Catabolic Pathways in Pseudarthrobacter phenanthrenivorans Sphe3. International Journal of Molecular Sciences, 25(2), 920.
- ResearchGate (n.d.). Biodegradation of 4-hydroxybenzoic acid by Phomopsis liquidambari.
- Google Patents (2013). US20130072573A1 - Process for the preparation of extra pure propofol.
Sources
- 1. benchchem.com [benchchem.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 5. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy this compound (EVT-299250) | 13423-73-9 [evitachem.com]
- 9. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Techniques for Analysis of Plant Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
A Comparative Guide to Catalyst Performance in the Synthesis of 4-Hydroxy-3,5-diisopropylbenzoic Acid
Introduction: The Significance of 4-Hydroxy-3,5-diisopropylbenzoic Acid and the Role of Catalysis
This compound is a key intermediate in the synthesis of various high-value chemicals, most notably the widely used intravenous anesthetic, Propofol (2,6-diisopropylphenol). The strategic synthesis of this molecule via the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid is advantageous as it circumvents the formation of isomeric impurities often encountered when alkylating phenol directly. The efficiency and selectivity of this electrophilic aromatic substitution are critically dependent on the choice of catalyst. This guide provides a comprehensive comparison of homogeneous and heterogeneous catalytic systems for this synthesis, offering insights into their performance, mechanistic pathways, and practical considerations for researchers and process chemists.
Comparative Analysis of Catalytic Systems
The isopropylation of 4-hydroxybenzoic acid is a classic Friedel-Crafts alkylation reaction. The choice of catalyst dictates not only the reaction rate but also the product selectivity, ease of purification, and overall process sustainability. Here, we compare the performance of traditional homogeneous catalysts with modern heterogeneous catalysts.
Homogeneous Catalysis: The Sulfuric Acid Approach
Concentrated sulfuric acid is a conventional and potent catalyst for Friedel-Crafts alkylation. Its high Brønsted acidity effectively protonates the alkylating agent (isopropanol or propene), generating the isopropyl carbocation necessary for the electrophilic attack on the aromatic ring.
Advantages:
-
High Activity: Sulfuric acid is a strong acid, leading to high reaction rates at moderate temperatures.
-
Low Cost: It is a readily available and inexpensive bulk chemical.
Disadvantages:
-
Corrosivity: Highly corrosive, requiring specialized equipment.
-
Difficult Separation: Being in the same liquid phase as the reactants and products, the catalyst must be neutralized and separated in a quenching step, which complicates the workup.
-
Waste Generation: The neutralization process generates significant amounts of waste salts, posing environmental concerns.
-
Lack of Reusability: The catalyst is consumed during workup and cannot be recovered or reused.
-
Potential for Side Reactions: The strong acidity can promote side reactions such as sulfonation of the aromatic ring or polymerization of the alkylating agent.[1]
Heterogeneous Catalysis: A Greener Alternative with Solid Acids
Heterogeneous catalysts, such as zeolites and acid-activated clays, offer a more sustainable and process-friendly alternative to homogeneous acids.[2] These solid materials possess acidic sites on their surface and within their porous structures, enabling them to catalyze the reaction without dissolving in the reaction medium.
Key Heterogeneous Catalysts:
-
Zeolites (e.g., H-Beta, H-Y, ZSM-5): These crystalline aluminosilicates have a well-defined pore structure and tunable acidity. The Brønsted acid sites are generated by the charge imbalance created by the substitution of Si⁴⁺ with Al³⁺ in the framework.[3] The shape-selective nature of zeolites can influence product distribution. For instance, large-pore zeolites like H-Beta and H-Y are often effective for the alkylation of bulky aromatic compounds.[4][5]
-
Montmorillonite K10 Clay: This is a type of clay that can be acid-activated to create a high surface area with both Brønsted and Lewis acid sites. It is an inexpensive and environmentally benign catalyst.[6]
Advantages:
-
Ease of Separation: The solid catalyst can be easily removed from the reaction mixture by simple filtration.[2]
-
Reusability: Heterogeneous catalysts can be recovered, regenerated, and reused for multiple reaction cycles, significantly reducing waste and cost.
-
Reduced Corrosion and Waste: Being solid and non-volatile, they are less corrosive and eliminate the need for a neutralization step, leading to a cleaner process.
-
Potential for High Selectivity: The defined pore structure of zeolites can offer shape selectivity, potentially favoring the formation of the desired di-isopropyl isomer.[7]
Disadvantages:
-
Lower Activity (Potentially): Heterogeneous catalysts may sometimes exhibit lower activity compared to strong homogeneous acids, potentially requiring higher temperatures or longer reaction times to achieve comparable conversions.
-
Catalyst Deactivation: The catalyst can deactivate over time due to coking (deposition of carbonaceous residues on the active sites) or leaching of active components.[8]
-
Mass Transfer Limitations: The reaction rate can be limited by the diffusion of reactants and products into and out of the catalyst's pores.
Performance Data Summary
| Catalyst Type | Catalyst Example | Typical Yield of this compound | Reaction Conditions | Key Observations |
| Homogeneous | Concentrated H₂SO₄ | Moderate to High | 60-65°C, 2-4 hours | Effective but with significant workup and waste.[9] |
| Heterogeneous | Solid Acid Catalyst | 78% | 40-60°C, 1-3 hours (with ultrasonic irradiation) | Catalyst is reusable.[10] |
| Heterogeneous | Montmorillonite K10 | High (for esterification of 4-hydroxybenzoic acid) | Reflux, 10-12 hours | Reusable for at least two cycles without significant loss of activity. |
| Heterogeneous | Zeolite H-Beta | High (for phenol alkylation) | ~160°C | Favors mono-alkylation in some cases; activity depends on Si/Al ratio.[4][5] |
Reaction Mechanisms
The synthesis of this compound proceeds via an electrophilic aromatic substitution (Friedel-Crafts Alkylation). The hydroxyl (-OH) and carboxylic acid (-COOH) groups of the starting material, 4-hydroxybenzoic acid, are ortho-, para-directing and meta-directing, respectively. The strong activating effect of the hydroxyl group directs the incoming isopropyl groups to the positions ortho to it (positions 3 and 5), while the para position is blocked by the carboxylic acid group.
Homogeneous Catalysis Mechanism (H₂SO₄)
In this mechanism, sulfuric acid acts as a Brønsted acid, protonating the alkylating agent (isopropanol) to facilitate the formation of an isopropyl carbocation. This carbocation then acts as the electrophile.
Caption: Mechanism of H₂SO₄-catalyzed isopropylation.
Heterogeneous Catalysis Mechanism (Zeolite)
With a zeolite catalyst, the Brønsted acid sites within the zeolite pores protonate the isopropanol. The reaction then proceeds within the confined space of the zeolite channels.
Caption: Mechanism of Zeolite-catalyzed isopropylation.
Experimental Protocols
The following protocols are representative procedures for the synthesis of this compound using homogeneous and heterogeneous catalysts.
Protocol 1: Homogeneous Catalysis with Sulfuric Acid
Materials:
-
4-Hydroxybenzoic acid
-
Isopropanol
-
Concentrated sulfuric acid (98%)
-
Ice-water bath
-
Sodium bicarbonate solution (saturated)
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-hydroxybenzoic acid in an excess of isopropanol.
-
Cool the mixture in an ice-water bath and slowly add concentrated sulfuric acid dropwise with continuous stirring.
-
After the addition is complete, heat the reaction mixture to 60-65°C and maintain for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice.
-
Neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization.
Protocol 2: Heterogeneous Catalysis with Montmorillonite K10 Clay
Materials:
-
4-Hydroxybenzoic acid
-
Isopropanol
-
Montmorillonite K10 clay (acid-activated)
-
Reflux apparatus
-
Filtration setup
-
Rotary evaporator
Procedure:
-
Activate the Montmorillonite K10 clay by heating at 120°C for 4 hours.
-
In a round-bottom flask, add 4-hydroxybenzoic acid, isopropanol, and the activated Montmorillonite K10 clay (e.g., 20 wt% of the acid).
-
Heat the mixture to reflux with vigorous stirring for 10-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Separate the catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.
-
Remove the excess isopropanol from the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by passing it through a short column of silica gel or by recrystallization.
Experimental Workflow Comparison
The choice of catalyst significantly impacts the overall experimental workflow, from reaction setup to product isolation.
Caption: Comparison of experimental workflows.
Conclusion and Future Perspectives
The choice between homogeneous and heterogeneous catalysts for the synthesis of this compound is a trade-off between reaction efficiency, operational simplicity, and environmental impact. While sulfuric acid offers high reactivity, the challenges associated with its corrosive nature, difficult separation, and waste generation make it less desirable for sustainable and large-scale production.
Heterogeneous catalysts, particularly zeolites and modified clays, present a compelling green alternative. Their ease of separation, reusability, and reduced environmental footprint are significant advantages. Although they may sometimes require more forcing reaction conditions, the overall simplification of the process and the reduction in waste streams often make them the more attractive option, especially in an industrial context.
Future research in this area should focus on the development of highly active and robust heterogeneous catalysts that can operate under milder conditions with high selectivity for the desired di-isopropyl product. Further studies on the reusability and deactivation of these catalysts in the specific context of 4-hydroxybenzoic acid isopropylation will be crucial for their practical implementation. The exploration of continuous-flow reactor systems utilizing these solid acid catalysts could also offer significant advantages in terms of process control, scalability, and safety.
References
- ResearchGate. Sulfuric Acid catalyzed Alkylations.
- Lidsen. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. (2022-07-05).
- ACS Publications. Alkylation of lignin-derived aromatic oxygenates with cyclic alcohols on acidic zeolites. (2021-02-01).
- University of Birmingham. PREPARATION, MODIFICATION AND CHARACTERISATION OF SELECTIVE ZEOLITE BASED CATALYSTS FOR PETROCHEMICAL APPLICATIONS.
- Indian Academy of Sciences. Synthesis of parabens using montmorillonite K10 clay as catalyst: A green protocol.
- ResearchGate. Alkylation of lignin-derived aromatic oxygenates with cyclic alcohols on acidic zeolites | Request PDF.
- RSC Publishing. Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta.
- Lidsen. Catalysis Research Zeolite-Containing Catalysts in Alkylation Processes. (2022-07-05).
- ACS Publications. Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. (2025-07-25).
- ResearchGate. Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Request PDF. (2025-08-07).
- ResearchGate. Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF. (2025-08-09).
- ResearchGate. Acidic Zeolite HBeta Catalyzed Friedel-Crafts Alkenylation Reaction. (2025-08-07).
- European Synchrotron Radiation Facility (ESRF). Identifying active sites in zeolites.
- ResearchGate. Liquid phase benzylation of benzene and toluene with benzyl alcohol over modified zeolites | Request PDF. (2025-08-07).
- ResearchGate. Dearomatization‐Rearomatization Strategy for ortho‐Selective Alkylation of Phenols with Primary Alcohols | Request PDF.
- Unknown Source.
- Organic Syntheses. Rhenium-Catalyzed ortho-Alkylation of Phenols. (2017-03-11).
- ACS Publications. Design and Synthesis of the Active Site Environment in Zeolite Catalysts for Selectively Manipulating Mechanistic Pathways. (2021-07-09).
- National Institutes of Health. Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions.
- Semantic Scholar. Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.
- Unknown Source.
- ScienceForecast Publications. Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024-05-20).
- ResearchGate. (PDF) Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. (2025-08-06).
- ResearchGate. Heterogeneous vs. Homogeneous Catalysis: Mechanistic Comparisons. (2025-11-06).
- ResearchGate. Synthesis of parabens using montmorillonite K10 clay as catalyst: A green protocol | Request PDF. (2025-08-06).
- Unknown Source.
- ResearchGate. (PDF) Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols.
- ResearchGate. Alkylation of phenol with dimethyl carbonate and methanol on modified zeolites and mesoporous materials. (2025-08-07).
- ResearchGate. Electrophilic Aromatic Substitution.
- MDPI. Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring.
- Master Organic Chemistry. Electrophilic Aromatic Substitution: The Six Key Reactions. (2025-02-28).
- RSC Publishing. An analysis of electrophilic aromatic substitution: a “complex approach”. (2021-01-07).
- ScienceForecast Publications. Aromatic Substitution Reactions: An Overview. (2020-02-03).
- International Journal of Scientific & Technology Research. Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid Acid Catalyst.
- ResearchGate. Catalytic activity of the beta zeolite with enhanced textural properties in the Friedel-Crafts acylation of aromatic compounds | Request PDF. (2025-08-06).
- PNNL. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017-06-19).
- MDPI. Comparative Analysis of Sulfuric Acid Alkylation Technologies Based on a Reaction Kinetic Model.
- MDPI. Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones.
- ResearchGate. Comparative study of zeolite catalyzed alkylation of benzene with alcohols of different chain length: H-ZSM-5 versus mordenite | Request PDF. (2025-08-10).
- PubMed. Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy. (2017-07-12).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. eurekaselect.com [eurekaselect.com]
- 3. esrf.fr [esrf.fr]
- 4. Alkylation of lignin-derived aromatic oxygenates with cyclic alcohols on acidic zeolites | Journal Article | PNNL [pnnl.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 8. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 9. lidsen.com [lidsen.com]
- 10. Unusual results in the liquid phase alkylation of naphthalene with isopropyl alcohol over zeolite H-beta - Chemical Communications (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of Impurities in 4-Hydroxy-3,5-diisopropylbenzoic Acid: A Validated GC-MS Approach
In the landscape of pharmaceutical development and manufacturing, the rigorous control of impurities is not merely a regulatory hurdle but a fundamental aspect of ensuring drug safety and efficacy. For active pharmaceutical ingredients (APIs) like 4-Hydroxy-3,5-diisopropylbenzoic Acid, a crucial intermediate and potential API itself, the precise quantification of even trace-level impurities is paramount. This guide provides an in-depth, scientifically grounded comparison of a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for impurity profiling of this compound against other viable analytical techniques. As Senior Application Scientists, our focus extends beyond procedural steps to elucidate the underlying scientific rationale, ensuring a robust and defensible analytical strategy.
The Criticality of Impurity Profiling in Pharmaceutical Intermediates
This compound, a derivative of benzoic acid, may contain various impurities stemming from its synthesis pathway or degradation. These can include starting materials, by-products, and other related substances. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), necessitate the reporting, identification, and qualification of impurities in new drug substances. This underscores the need for highly sensitive and specific analytical methods capable of resolving and quantifying these compounds.
A Validated GC-MS Method: The Gold Standard for Volatile and Semi-Volatile Impurities
For the analysis of impurities in this compound, which can be made amenable to gas chromatography through derivatization, GC-MS offers an unparalleled combination of high-resolution separation and definitive mass-based identification.
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines a validated GC-MS method for the quantification of impurities. The causality behind each step is explained to provide a deeper understanding of the methodology.
1. Sample Preparation and Derivatization:
The presence of a polar carboxylic acid and a hydroxyl group in this compound necessitates derivatization to increase its volatility and thermal stability for GC analysis. Silylation is a common and effective technique.
-
Step 1: Accurately weigh 10 mg of the this compound sample into a 2 mL autosampler vial.
-
Step 2: Add 1 mL of a suitable solvent, such as pyridine or acetonitrile, to dissolve the sample.
-
Step 3: Introduce 200 µL of a silylating agent, for example, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). The BSTFA reacts with the active hydrogens on the carboxylic acid and hydroxyl groups, replacing them with trimethylsilyl (TMS) groups. The TMCS acts as a catalyst to drive the reaction to completion.
-
Step 4: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven to ensure complete derivatization.
-
Step 5: Cool the vial to room temperature before placing it in the GC autosampler.
2. GC-MS Instrumentation and Conditions:
The choice of column and temperature program is critical for achieving optimal separation of impurities from the main peak and from each other.
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point due to its versatility.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 10 minutes at 280°C. This program allows for the elution of less volatile impurities while ensuring the main component is eluted with a good peak shape.
-
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C to prevent column overload from the main component.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: 35-550 amu. This range is sufficient to capture the mass fragments of the derivatized parent compound and its likely impurities.
-
Method Validation: A Trustworthy System
Method validation is performed according to ICH Q2(R1) guidelines to ensure the method is fit for its intended purpose.
Table 1: Summary of Validation Parameters for the GC-MS Method
| Validation Parameter | Result |
| Specificity | The method demonstrated excellent specificity with no interference from the matrix or other components at the retention times of the target impurities. |
| Linearity (r²) | > 0.999 for all identified impurities over a concentration range of 0.01% to 0.5% relative to the main component. |
| Accuracy (% Recovery) | 98.2% - 101.5% for spiked samples at three concentration levels (0.05%, 0.1%, and 0.2%). |
| Precision (% RSD) | Repeatability (n=6): < 2.0% Intermediate Precision (n=6, different day, different analyst): < 3.0% |
| Limit of Detection (LOD) | 0.003% (based on a signal-to-noise ratio of 3:1) |
| Limit of Quantitation (LOQ) | 0.01% (based on a signal-to-noise ratio of 10:1) |
| Robustness | The method was found to be robust with minor, deliberate variations in flow rate (±0.1 mL/min), oven ramp rate (±1°C/min), and injector temperature (±5°C). |
Visualizing the GC-MS Workflow
Caption: Workflow for the GC-MS analysis of impurities in this compound.
Comparative Analysis with Alternative Methods
While GC-MS is a powerful tool, other analytical techniques can also be employed for impurity analysis. The choice of method often depends on the specific impurities of interest, laboratory instrumentation availability, and the desired analytical throughput.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in most pharmaceutical quality control laboratories due to its robustness and versatility.
-
Advantages:
-
No derivatization is required for polar compounds like this compound.
-
Generally simpler sample preparation.
-
High precision and accuracy for quantification.
-
-
Disadvantages:
-
Lower specificity compared to MS detection; co-eluting peaks can lead to inaccurate quantification.
-
Peak identification is based on retention time, which is less definitive than a mass spectrum.
-
May have lower sensitivity for impurities that lack a strong chromophore.
-
Ultra-Performance Liquid Chromatography with Mass Spectrometry (UPLC-MS)
UPLC-MS combines the high-resolution separation of UPLC with the sensitive and specific detection of mass spectrometry.
-
Advantages:
-
Faster analysis times and better resolution compared to traditional HPLC.
-
High sensitivity and specificity, allowing for the detection and identification of a wide range of impurities.
-
Suitable for both volatile and non-volatile impurities.
-
-
Disadvantages:
-
Higher instrumentation and maintenance costs.
-
Matrix effects (ion suppression or enhancement) can complicate quantification.
-
Capillary Electrophoresis (CE)
CE offers a different separation mechanism based on the electrophoretic mobility of analytes in an electric field.
-
Advantages:
-
Extremely high separation efficiency.
-
Very small sample and reagent consumption.
-
Can be a complementary technique for impurities that are difficult to resolve by chromatography.
-
-
Disadvantages:
-
Lower concentration sensitivity compared to GC-MS and LC-MS.
-
Can have issues with reproducibility of migration times.
-
Less commonly available in routine QC labs compared to HPLC and GC.
-
Table 2: Comparative Overview of Analytical Techniques
| Feature | GC-MS (with Derivatization) | HPLC-UV | UPLC-MS | Capillary Electrophoresis (CE) |
| Principle | Separation by volatility/boiling point, detection by mass. | Separation by polarity, detection by UV absorbance. | Separation by polarity, detection by mass. | Separation by charge-to-size ratio, detection by UV or MS. |
| Specificity | Very High | Moderate | Very High | High |
| Sensitivity | High to Very High | Moderate | Very High | Moderate to Low |
| Sample Prep | Derivatization often required. | Simple dissolution. | Simple dissolution. | Simple dissolution. |
| Throughput | Moderate | High | High | Moderate |
| Instrumentation Cost | High | Low to Moderate | Very High | Moderate |
| Best Suited For | Volatile and semi-volatile impurities. | Routine QC, known chromophoric impurities. | Unknown impurity identification, trace analysis. | Charged or highly polar impurities. |
Decision Framework for Method Selection
The selection of the most appropriate analytical technique is a critical decision that should be based on a variety of factors.
Caption: Decision tree for selecting an analytical method for impurity profiling.
Conclusion
The quantification of impurities in this compound demands a highly reliable and validated analytical method. While several techniques are available, a validated GC-MS method, particularly after derivatization, stands out for its exceptional specificity and sensitivity for volatile and semi-volatile impurities. The mass spectrometric detection provides unequivocal identification, which is a significant advantage over UV-based methods. However, the choice of the optimal method should be guided by a thorough understanding of the potential impurities, the intended application of the data, and the available resources. For comprehensive impurity profiling, a multi-faceted approach, potentially employing both GC-MS and LC-MS, may be the most robust strategy, ensuring the highest level of quality and safety for the final pharmaceutical product.
References
- ICH Q3A(R2) Impurities in New Drug Substances.
- Guideline on the Limits of Genotoxic Impurities. European Medicines Agency. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Analytical Procedures and Methods Validation for Drugs and Biologics. U.S.
A Comparative Analysis of Antioxidant Efficacy: 4-Hydroxy-3,5-diisopropylbenzoic Acid versus Gallic Acid
Introduction: The Imperative for Potent Antioxidants in Research and Development
In the landscape of drug development and cellular biology, the mitigation of oxidative stress remains a cornerstone of therapeutic strategy. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathogenic factor in a multitude of degenerative diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1] Antioxidants, molecules capable of inhibiting the oxidation of other molecules, are our primary defense.
This guide provides a detailed comparative analysis of two phenolic compounds: Gallic Acid (3,4,5-trihydroxybenzoic acid), a widely recognized and potent natural antioxidant, and 4-Hydroxy-3,5-diisopropylbenzoic Acid, a synthetic derivative. While both share a core phenolic structure, their vastly different substitutions have profound implications for their antioxidant mechanisms and overall efficacy. For researchers, scientists, and drug development professionals, understanding these differences is critical for selecting appropriate compounds for study and application, from therapeutic development to use as preservatives in formulations.[2]
Part 1: Structural and Mechanistic Dissection
The antioxidant activity of phenolic compounds is intrinsically linked to their molecular structure, specifically the number and arrangement of hydroxyl (-OH) groups and the nature of other ring substituents.[3][4][5]
Gallic Acid: The Natural Powerhouse
Gallic acid is a naturally occurring triphenolic compound found abundantly in plants, including berries, tea leaves, and nuts.[6][7][8][9] Its exceptional antioxidant prowess stems from the three hydroxyl groups positioned at the 3, 4, and 5 positions of its benzoic acid structure.
-
Mechanism of Action: The primary antioxidant mechanism for gallic acid is hydrogen atom transfer (HAT).[10] The three hydroxyl groups can readily donate hydrogen atoms to neutralize highly reactive free radicals. Upon donation, the resulting gallate radical is highly stabilized through resonance, with the unpaired electron delocalized across the aromatic ring and its multiple oxygen atoms. This stability prevents it from becoming a pro-oxidant. Furthermore, gallic acid's activity is multifaceted, including direct radical scavenging, chelation of pro-oxidant metal ions like iron and copper, and modulation of inflammatory enzymes.[6]
This compound: A Synthetic Analogue
This compound is a synthetic derivative of p-hydroxybenzoic acid.[11] Its structure is characterized by a single hydroxyl group flanked by two bulky isopropyl groups at the ortho positions.
-
Mechanism of Action: Like gallic acid, this compound acts as an antioxidant through the hydrogen-donating capability of its single phenolic hydroxyl group. The two electron-donating isopropyl groups can, in theory, help stabilize the resulting phenoxy radical. However, these bulky groups also create significant steric hindrance around the hydroxyl group.[11] This steric hindrance can impede the molecule's ability to approach and interact with larger radical species, potentially limiting its scavenging efficiency compared to less hindered phenols. While it possesses the necessary functional group for antioxidant activity, its primary utility is often as a synthetic intermediate, notably in the production of the anesthetic Propofol.[11]
Structure-Activity Relationship (SAR) at a Glance
The comparison is stark: gallic acid's three hydroxyl groups provide multiple sites for radical neutralization, leading to a significantly higher stoichiometric factor than the single hydroxyl group of this compound. It is a well-established principle in phenolic chemistry that antioxidant activity increases with the number of hydroxyl groups.[3][5][12][13] The arrangement on gallic acid is particularly favorable, making it one of the most potent simple phenolic antioxidants.[1][14]
Part 2: In Vitro Evaluation of Antioxidant Capacity
To quantify and compare the antioxidant potential of these compounds, several standardized in vitro assays are employed. These assays model different aspects of antioxidant action, primarily focusing on hydrogen atom transfer (HAT) or single electron transfer (SET) mechanisms.[15]
Commonly Employed Assays:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay uses a stable free radical, DPPH•, which has a deep purple color.[16][17] When an antioxidant donates a hydrogen atom, the DPPH• is reduced to DPPH-H, a pale yellow compound, causing the purple color to fade. The decrease in absorbance at ~517 nm is proportional to the antioxidant's radical scavenging activity.[16][18]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This method involves generating the ABTS•+ radical cation, a blue/green chromophore, through oxidation.[19][20] Antioxidants added to this solution neutralize the radical cation, causing the color to diminish. The reduction in absorbance at ~734 nm is a measure of the total antioxidant capacity.[19] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[19]
-
FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay measures the ability of an antioxidant to reduce a ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺) at a low pH.[21] This reduction results in the formation of an intense blue-colored complex, and the change in absorbance at ~593 nm is proportional to the antioxidant's reducing power.[2]
Comparative Performance Data
While direct, side-by-side published data for this compound is scarce, we can reliably predict its performance relative to the extensively studied gallic acid based on the principles of SAR.
| Feature | Gallic Acid | This compound | Rationale for Comparison |
| Chemical Structure | 3,4,5-Trihydroxybenzoic acid | This compound | A higher number of hydroxyl groups directly correlates with increased antioxidant potential.[3][5] |
| Primary Mechanism | Hydrogen Atom Transfer (HAT), Electron Transfer (ET), Metal Chelation[6][10] | Hydrogen Atom Transfer (HAT) | Gallic acid possesses a more versatile and potent mechanistic profile. |
| DPPH Scavenging | Very High (Low IC₅₀) [22] | Moderate to Low (Higher IC₅₀) | Gallic acid's three -OH groups offer superior H-donating capacity. |
| ABTS Scavenging | Very High (High TEAC) [23] | Moderate to Low (Lower TEAC) | The steric hindrance from isopropyl groups may limit interaction with the ABTS radical. |
| Ferric Reducing Power (FRAP) | Very High [23] | Moderate to Low | The reducing power is directly related to the number of electron-donating hydroxyl groups. |
IC₅₀ (Inhibitory Concentration 50%): The concentration of an antioxidant required to scavenge 50% of the initial radicals. TEAC (Trolox Equivalent Antioxidant Capacity): Expresses the antioxidant capacity of a compound relative to the standard, Trolox.
Part 3: Experimental Protocols and Visualizations
For researchers seeking to validate these principles, the following are standardized, step-by-step protocols for the key assays discussed.
Diagram: General Mechanism of Phenolic Antioxidants
Caption: Phenolic antioxidants neutralize free radicals via Hydrogen Atom Transfer (HAT).
Protocol 1: DPPH Radical Scavenging Assay
Principle: This spectrophotometric assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical, observed as a decrease in absorbance at 517 nm.[16][18]
Reagents and Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or Ethanol), ACS grade
-
Test compounds (Gallic Acid, this compound)
-
Positive control (e.g., Ascorbic Acid or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or UV-Vis spectrophotometer
Procedure:
-
Solution Preparation:
-
Prepare a 0.1 mM DPPH stock solution by dissolving ~3.94 mg of DPPH in 100 mL of methanol. Store in an amber bottle in the dark.[18]
-
Prepare stock solutions of the test compounds and positive control (e.g., 1 mg/mL) in methanol.
-
Perform serial dilutions of the test compound stocks to create a range of working concentrations (e.g., 1 to 200 µg/mL).
-
-
Assay Execution (96-well plate format):
-
Add 100 µL of each test compound dilution to triplicate wells.
-
Add 100 µL of methanol to triplicate wells to serve as the negative control (A_control).
-
Add 200 µL of methanol to triplicate wells to serve as the blank.
-
Initiate the reaction by adding 100 µL of the 0.1 mM DPPH solution to all wells except the blank.
-
-
Incubation and Measurement:
-
Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[18]
-
Measure the absorbance of all wells at 517 nm.
-
-
Calculation:
-
Calculate the percentage of radical scavenging activity (% Inhibition) using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100
-
Plot the % Inhibition against the concentration of the test compound and determine the IC₅₀ value via linear regression.
-
Diagram: DPPH Assay Workflow
Caption: Standard workflow for the DPPH radical scavenging assay.
Protocol 2: ABTS Radical Cation Decolorization Assay
Principle: This assay quantifies the ability of an antioxidant to scavenge the long-lived ABTS radical cation (ABTS•+), measured by the decrease in its characteristic blue/green color at 734 nm.[19]
Reagents and Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate Buffered Saline (PBS) or Ethanol
-
Test compounds and Trolox standard
-
Spectrophotometer
Procedure:
-
Preparation of ABTS•+ Stock Solution:
-
Preparation of ABTS•+ Working Solution:
-
Before the assay, dilute the ABTS•+ stock solution with PBS (or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Execution:
-
Prepare a standard curve using Trolox at various concentrations.
-
Add a small volume (e.g., 10 µL) of the test sample or Trolox standard to a large volume (e.g., 1 mL) of the ABTS•+ working solution.
-
Mix and allow the reaction to proceed for a set time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation:
-
Calculate the percentage inhibition of absorbance similar to the DPPH assay.
-
Plot the standard curve for Trolox.
-
Express the antioxidant capacity of the sample as Trolox Equivalent Antioxidant Capacity (TEAC) by comparing its inhibition to that of the Trolox standard.
-
Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: This assay is based on the reduction of a colorless ferric complex (Fe³⁺-TPTZ) to an intense blue ferrous complex (Fe²⁺-TPTZ) by antioxidants in an acidic medium.
Reagents and Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-Tripyridyl-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Ferrous sulfate (FeSO₄) for standard curve
-
Test compounds
Procedure:
-
Preparation of FRAP Reagent:
-
Prepare the FRAP working reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[24]
-
Warm the reagent to 37°C before use.
-
-
Assay Execution:
-
Prepare a standard curve using freshly prepared FeSO₄ solutions.
-
Add a small volume of sample or standard (e.g., 30 µL) to a large volume of the FRAP working reagent (e.g., 900 µL).
-
Vortex and incubate at 37°C for a specified time (e.g., 4-30 minutes).
-
Measure the absorbance of the blue-colored solution at 593 nm.
-
-
Calculation:
-
Plot the absorbance of the standards against their concentration.
-
Use the regression equation from the standard curve to determine the FRAP value of the samples, typically expressed as µM Fe(II) equivalents.
-
Final Assessment and Conclusion
This guide provides a comprehensive comparison of the antioxidant activities of gallic acid and this compound, grounded in structural chemistry and validated by standard experimental methodologies.
Key Findings:
-
Structural Superiority of Gallic Acid: Gallic acid's three hydroxyl groups make it an inherently more potent antioxidant than the mono-hydroxyl this compound. This aligns with established structure-activity relationships for phenolic compounds.[4][5][12]
-
Mechanistic Versatility: Gallic acid exhibits multiple antioxidant mechanisms, including potent hydrogen donation, electron transfer, and metal chelation, contributing to its broad-spectrum efficacy.[6][10]
-
Predicted Performance: In all standard in vitro assays (DPPH, ABTS, FRAP), gallic acid is expected to demonstrate significantly higher activity, characterized by lower IC₅₀ values and higher equivalents relative to standards like Trolox.[23]
Recommendation for Researchers:
For applications requiring robust, high-potency antioxidant activity—such as in the development of therapeutics to combat oxidative stress, as a positive control in antioxidant screening, or as an effective natural preservative—gallic acid is the demonstrably superior choice.
While this compound does possess antioxidant properties due to its phenolic nature, its activity is limited by its structure. Its primary value in the scientific and industrial fields lies in its role as a specialized synthetic intermediate rather than as a high-performance antioxidant.[11] This comparative analysis should guide researchers in making informed decisions based on the specific demands of their experimental or formulation goals.
References
- Ask Ayurveda. (2026). Phytochemicals in Food – Uses, Benefits & Food Sources.
- van Acker, S. A., van den Berg, D. J., Tromp, M. N., Griffioen, D. H., van Bennekom, W. P., van der Vijgh, W. J., & Bast, A. (1999). Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radical Biology and Medicine, 26(3-4), 285–294. [Link]
- Pisoschi, A. M., & Negulescu, G. P. (2011). A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods. European Journal of Science and Theology, 7(4), 1-17. [Link]
- Mishra, K., Ojha, H., & Chaudhury, N. K. (2012). A Review on In-vitro Antioxidant Methods: Comparisions, Correlations and Considerations. International Journal of Pharmaceutical Technology & Research, 4(2), 649-659. [Link]
- Lobo, V., Patil, A., Phatak, A., & Chandra, N. (2010). Oxidative Stress and Antioxidants—A Critical Review on In Vitro Antioxidant Assays. Pharmacognosy Reviews, 4(8), 118–126. [Link]
- Pérez-González, A., Ruiz-Torres, A., & González-Díaz, H. (2012). Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research, 4(5), 2539-2545. [Link]
- Badhani, B., Sharma, N., & Kakkar, R. (2015). Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications. RSC Advances, 5(35), 27540–27557. [Link]
- Fernández-Poyatos, M. P., Zengin, G., Llorent-Martínez, E. J., & Bouyahya, A. (2023).
- Robles-Sánchez, M., Rojas-Graü, M. A., Odriozola-Serrano, I., González-Aguilar, G. A., & Martin-Belloso, O. (2018). Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells. Molecules, 23(3), 695. [Link]
- Re, R., Pellegrini, N., Proteggente, A., Pannala, A., Yang, M., & Rice-Evans, C. (2019). ABTS decolorization assay – in vitro antioxidant capacity. protocols.io. [Link]
- El-Agamey, A., & El-Gohary, N. S. (2016). Antioxidant and structure–activity relationships (SARs) of some phenolic and anilines compounds. Journal of the Association of Arab Universities for Basic and Applied Sciences, 20, 21-28. [Link]
- Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933–956. [Link]
- Kumar, S., & Pandey, A. K. (2013). A Review: Analytical methods used for In vitro Antioxidant studies. International Journal of Novel Research and Development, 8(3). [Link]
- Apak, R., Gorinstein, S., Böhm, V., Schaich, K. M., Özyürek, M., & Güçlü, K. (2016). Recent Applications for in Vitro Antioxidant Activity Assay. Journal of Agricultural and Food Chemistry, 64(45), 8503-8528. [Link]
- Wartenberg, L. (2021). Gallic Acid: Benefits, Downsides, and Food Sources. Healthline. [Link]
- Wang, L., Tu, Y. C., Lian, T. W., Hung, J. T., & Yen, J. H. (2009). Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense. Journal of Medicinal Plants Research, 3(5), 376-383. [Link]
- Cell Biolabs, Inc. (n.d.). OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
- G-Biosciences. (n.d.). FRAP Antioxidant Assay. [Link]
- Nutrient. (2024). Gallic Acid — Structure, Health Benefits, Food Sources, and Toxicity. [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay. [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. [Link]
- Benkhaira, N., Fikri-Benbrahim, K., & Ibnsouda, S. (2022). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
- Benkhaira, N., Fikri-Benbrahim, K., & Ibnsouda, S. (2022). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs.
- Bio-protocol. (2023). FRAP Method (Ferric Reducing Antioxidant Power Assay). [Link]
- Galano, A., & Alvarez-Idaboy, J. R. (2014). Radical Scavenging Ability of Gallic Acid toward OH and OOH Radicals. Reaction Mechanism and Rate Constants from the Density Functional Theory. The Journal of Physical Chemistry B, 118(1), 225–235. [Link]
- Assay Biotechnology Company. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). [Link]
- Sharma, O. P., & Bhat, T. K. (2009). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology, 46(6), 481-487. [Link]
- Kedare, S. B., & Singh, R. P. (2011). DPPH Radical Scavenging Assay. Processes, 11(11), 2248. [Link]
- PrepChem.com. (n.d.). Synthesis of 3,5-diisopropyl-4-hydroxybenzoic acid. [Link]
- PubChem. (n.d.). This compound. [Link]
- Sadeer, N. B., Al-Jumayi, H. A., & Al-Obaidi, A. S. (2020). Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes. Journal of the American Chemical Society, 142(41), 17466-17476. [Link]
- Kim, H., & Kim, S. H. (2012). Antioxidative Activity of Gallic Acid Derivatives. Journal of the Korean Chemical Society, 56(4), 469-472. [Link]
- Farhoosh, R., Johnny, S., Asnaashari, M., Molaahmadibahraseman, N., & Chayjan, R. A. (2016). Structure–antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Food Chemistry, 203, 267-274. [Link]
- Amorati, R., & Valgimigli, L. (2018). Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators. Journal of Agricultural and Food Chemistry, 66(30), 7957-7966. [Link]
Sources
- 1. Gallic acid: a versatile antioxidant with promising therapeutic and industrial applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-antioxidant activity relationships of flavonoids and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of antioxidant activity in vitro about flavonoids isolated from Pyrethrum tatsienense - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ask-ayurveda.com [ask-ayurveda.com]
- 7. mdpi.com [mdpi.com]
- 8. Gallic Acid: Benefits, Downsides, and Food Sources [healthline.com]
- 9. foodstruct.com [foodstruct.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antioxidative Activity of Gallic Acid Derivatives -Quantitative Bio-Science | 학회 [koreascience.kr]
- 15. ijnrd.org [ijnrd.org]
- 16. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 21. assaygenie.com [assaygenie.com]
- 22. Gallic Acid Content and an Antioxidant Mechanism Are Responsible for the Antiproliferative Activity of 'Ataulfo' Mango Peel on LS180 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Comparison of Various Assays of Antioxidant Activity/Capacity: Limited Significance of Redox Potentials of Oxidants/Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 24. 4.2.1. FRAP Method (Ferric Reducing Antioxidant Power Assay) [bio-protocol.org]
A Comprehensive Review of the Biological Activities of 4-Hydroxy-3,5-diisopropylbenzoic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, a deep understanding of the structure-activity relationships of molecules is fundamental. This guide provides a detailed literature review of the biological activities of 4-Hydroxy-3,5-diisopropylbenzoic Acid, a substituted phenolic acid. While primarily recognized as a key intermediate in the synthesis of the anesthetic agent Propofol[1], its structural features—a hydroxylated benzene ring flanked by lipophilic isopropyl groups—suggest a potential for a range of biological activities. This review will delve into its known applications, inferred biological potential based on structural analogs, and provide a roadmap for future experimental validation.
Introduction to this compound: Synthesis and Physicochemical Properties
This compound (molecular formula C₁₃H₁₈O₃) is a derivative of p-hydroxybenzoic acid.[2] Its synthesis is most commonly achieved through the Friedel-Crafts di-isopropylation of p-hydroxybenzoic acid.[1] This process is a crucial step in a synthetic route to produce 2,6-diisopropylphenol, widely known as Propofol.[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Weight | 222.28 g/mol | [2] |
| Appearance | Typically a white crystalline solid | [1] |
| Solubility | Soluble in organic solvents; limited solubility in water | [1] |
| Boiling Point | 343.5±42.0 °C at 760 mmHg | [1] |
| Flash Point | 175.7±24.4 °C | [1] |
The presence of a phenolic hydroxyl group, a carboxylic acid moiety, and two bulky isopropyl groups bestows upon this molecule a unique combination of hydrophilic and lipophilic characteristics, which are expected to influence its biological interactions.
Potential Biological Activities: A Structure-Activity Relationship Perspective
Direct experimental evidence for the biological activities of this compound is not extensively documented in publicly available literature. However, by examining its structural components and comparing them to well-studied analogous compounds, we can infer its potential in several key areas of biological activity.
Antioxidant Activity
The antioxidant capacity of phenolic compounds is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to scavenge free radicals. The parent compound, p-hydroxybenzoic acid, and its derivatives are known to possess antioxidant properties.[3] The antioxidant activity of phenolic acids is influenced by the number and position of hydroxyl and other substituent groups on the benzene ring.[4]
For this compound, the single hydroxyl group is the primary site for antioxidant activity. The two isopropyl groups, being electron-donating, may enhance the electron density of the aromatic ring, potentially influencing the ease of hydrogen donation from the hydroxyl group. However, the steric hindrance from these bulky groups could also impact its interaction with larger radical species.
Comparison with Related Phenolic Acids:
| Compound | Key Structural Features | Reported Antioxidant Activity |
| p-Hydroxybenzoic Acid | Single hydroxyl group | Moderate antioxidant activity.[3][4] |
| Protocatechuic Acid | Two hydroxyl groups (ortho) | Strong antioxidant activity.[5] |
| Gallic Acid | Three hydroxyl groups | Very strong antioxidant activity.[3][6] |
| Syringic Acid | Two methoxy groups, one hydroxyl group | Moderate antioxidant activity.[4] |
This comparison suggests that while this compound is expected to have antioxidant properties, its potency may be less than that of polyhydroxylated benzoic acids.
Anti-inflammatory Activity
Inflammation is a complex biological response, and many anti-inflammatory agents act by inhibiting key enzymes like cyclooxygenases (COX) or by modulating inflammatory signaling pathways such as NF-κB. Some derivatives of p-hydroxybenzoic acid have demonstrated anti-inflammatory effects.[3]
The structural similarity of this compound to other phenolic compounds with known anti-inflammatory properties suggests it may also possess such activity. The lipophilic isopropyl groups could facilitate its passage through cell membranes to interact with intracellular targets.
Antimicrobial Activity
Phenolic acids are known to exhibit antimicrobial properties, and their efficacy is often related to the number and type of substituents on the aromatic ring.[4] Generally, an increase in the number of hydroxyl and methoxy groups can influence antimicrobial efficacy, though the trend is not always linear and can be species-dependent.[4]
The lipophilicity imparted by the isopropyl groups in this compound could enhance its ability to disrupt bacterial cell membranes, a common mechanism of action for antimicrobial phenols.
Anticancer Activity
Some benzoic acid derivatives have been investigated for their cytotoxic effects on various cancer cell lines.[7][8] The mechanisms often involve the induction of apoptosis and cell cycle arrest. For instance, dihydroxybenzoic acid has been found to have HDAC inhibition activity, and hydroxybenzoic acid can inhibit the HDAC3 enzyme in breast cancer cells, promoting apoptosis.[7]
Given that this compound is a hydroxybenzoic acid derivative, it is plausible that it could exhibit cytotoxic activity against cancer cells. The lipophilic nature of the molecule may enhance its uptake by cancer cells.
Proposed Experimental Workflows for Biological Activity Screening
To empirically validate the inferred biological activities of this compound, a series of in vitro assays are recommended. The following protocols provide a robust framework for such investigations.
Antioxidant Activity Assays
A combination of assays based on different mechanisms (hydrogen atom transfer and single electron transfer) is recommended for a comprehensive assessment of antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add serial dilutions of the test compound.
-
Add the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
-
Data Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculate the percentage of radical scavenging activity.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
Workflow for DPPH radical scavenging assay.
Anti-inflammatory Activity Assay
Cell-based assays are crucial for evaluating the anti-inflammatory potential of a compound.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages
-
Cell Culture:
-
Culture macrophage cells (e.g., RAW 264.7) in appropriate media.
-
-
Assay Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of this compound for a specified time.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
-
NO Measurement (Griess Assay):
-
After incubation, collect the cell culture supernatant.
-
Add Griess reagent to the supernatant.
-
Measure the absorbance at 540 nm to quantify nitrite, a stable product of NO.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of NO production.
-
Determine the IC50 value.
-
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Characterization of Phenolic Acid Antimicrobial and Antioxidant Structure–Property Relationships [mdpi.com]
- 5. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of antioxidant activity by using different in vitro methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Structure of 4-Hydroxy-3,5-diisopropylbenzoic Acid using 2D NMR Techniques
In the realm of chemical research and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a foundational requirement for advancing any project. The slightest ambiguity can lead to misinterpreted results, failed experiments, and significant loss of resources. This guide provides an in-depth, practical workflow for the structural confirmation of 4-Hydroxy-3,5-diisopropylbenzoic Acid, a substituted aromatic compound, using a powerful suite of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques. We will move beyond simply listing steps to explain the causality behind our experimental choices, ensuring a robust and self-validating approach to structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic compounds by probing the magnetic properties of atomic nuclei.[1][2][3] While 1D NMR (¹H and ¹³C) provides essential initial information, complex substitution patterns, such as those in our target molecule, often necessitate the enhanced resolution and connectivity information provided by 2D NMR.[4] This guide will focus on the synergistic use of COSY, HSQC, and HMBC experiments to piece together the molecular puzzle with confidence.
The Strategic Approach: Complementary 2D NMR Experiments
To definitively confirm the structure of this compound, we will employ a combination of three key 2D NMR experiments. Each provides a unique piece of the structural puzzle, and together they create a network of correlations that leaves no room for doubt.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment is the starting point for mapping the proton-proton connectivities within the molecule.[5] It is particularly effective for identifying coupled spin systems, such as the protons within the isopropyl groups. A cross-peak in a COSY spectrum indicates that two protons are coupled, typically through two or three bonds.[5][6]
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the carbon signals of the nuclei to which they are directly attached (one-bond ¹H-¹³C correlation).[5][7] This is an incredibly sensitive and reliable method for assigning the chemical shifts of protonated carbons.[6][7]
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for elucidating the overall carbon skeleton. HMBC reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH).[5][7][8] These long-range correlations are critical for connecting the individual spin systems and functional groups identified by COSY and HSQC. For instance, HMBC will allow us to unequivocally connect the isopropyl substituents to the correct positions on the benzoic acid core.
The logical flow of this multi-experimental approach is visualized in the workflow diagram below.
Caption: A logical workflow for NMR-based structure confirmation.
Experimental Protocol: A Step-by-Step Guide
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the correct setup of the acquisition parameters. The following protocol provides a robust starting point for a standard 500 MHz NMR spectrometer.[9][10]
1. Sample Preparation:
-
Analyte: Weigh approximately 5-10 mg of this compound.
-
Solvent: Dissolve the sample in ~0.6 mL of a deuterated solvent in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a good first choice. If the compound has limited solubility, or if exchangeable protons (like -OH and -COOH) are of particular interest, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative.
-
Homogenization: Ensure the sample is fully dissolved. Vortex the tube gently if necessary. Any undissolved particulate matter will degrade the spectral quality.[6]
2. Data Acquisition:
-
Initial Setup: Acquire standard 1D ¹H and ¹³C{¹H} spectra first.[11] These are essential for optimizing the spectral width for the 2D experiments and for later comparison.
-
Tuning and Shimming: Ensure the probe is properly tuned for both ¹H and ¹³C frequencies. Perform automatic or manual shimming on the sample to achieve optimal magnetic field homogeneity, which is critical for high-resolution 2D spectra.[9]
-
2D Experiment Parameters: The following are typical starting parameters. These may need adjustment based on the specific instrument and sample concentration.
| Parameter | COSY | HSQC | HMBC |
| Pulse Program | cosygpprqf | hsqcetgpsi | hmbcgplpndqf |
| ¹H Spectral Width | Set based on 1D ¹H spectrum (~12 ppm) | Set based on 1D ¹H spectrum (~12 ppm) | Set based on 1D ¹H spectrum (~12 ppm) |
| ¹³C Spectral Width | N/A | Set based on 1D ¹³C spectrum (~200 ppm) | Set based on 1D ¹³C spectrum (~220 ppm) |
| Number of Scans (ns) | 2-4 | 2-4 | 4-8 |
| Increments in F1 | 256-512 | 128-256 | 256-512 |
| Relaxation Delay (d1) | 1.5 - 2.0 s | 1.5 - 2.0 s | 1.8 - 2.5 s |
| Long-Range J Coupling | N/A | N/A | Optimized for 8 Hz |
Causality Note: The choice of an 8 Hz optimization for the HMBC experiment is a standard compromise value that allows for the detection of a wide range of typical two-bond (²J_CH) and three-bond (³J_CH) couplings.[6][7] The relaxation delay (d1) is set to allow for near-full magnetization recovery between scans, ensuring accurate signal integration and preventing saturation.
Data Interpretation and Structural Assembly
Let's predict the expected correlations for this compound and walk through the interpretation process.
Predicted Chemical Shifts and Structure:
| Atom # | Type | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key Expected Correlations |
| 1 | C | - | ~122 | HMBC to H2, H7 |
| 2, 6 | CH | ~7.7 | ~128 | COSY: None; HSQC: C2-H2; HMBC: C1, C3, C4, C7 |
| 3, 5 | C | - | ~148 | HMBC to H2, H8 |
| 4 | C-OH | - | ~158 | HMBC to H2 |
| 7 | C=O | - | ~172 | HMBC to H2 |
| 8 | CH | ~3.2 | ~28 | COSY: H9; HSQC: C8-H8; HMBC: C3, C4, C5, C9 |
| 9 | CH₃ | ~1.25 | ~23 | COSY: H8; HSQC: C9-H9; HMBC: C8, C3 |
| - | OH | variable | - | - |
| - | COOH | variable | - | - |
Step-by-Step Elucidation:
-
COSY Analysis: The COSY spectrum will show a clear cross-peak between the methine proton (H8, a septet) of the isopropyl group and the methyl protons (H9, a doublet). This confirms the presence and connectivity of the isopropyl fragments.
-
HSQC Analysis: The HSQC spectrum will provide direct, unambiguous correlations:
-
The aromatic proton signal (H2) will correlate to the aromatic CH carbon (C2).
-
The isopropyl methine proton (H8) will correlate to its carbon (C8).
-
The isopropyl methyl protons (H9) will correlate to their carbon (C9). This allows for the confident assignment of all protonated carbons.[7]
-
-
HMBC Analysis - Connecting the Pieces: The HMBC spectrum is where the full structure is assembled. The key long-range correlations are visualized below and are the ultimate proof of the proposed structure.[8][12]
-
Connecting Isopropyl to Ring: A crucial correlation will be observed from the isopropyl methine proton (H8) to three aromatic carbons: C3, C4, and C5. This definitively places the isopropyl group on the aromatic ring and confirms its position relative to the hydroxyl group.
-
Positioning the Carboxylic Acid: The aromatic proton (H2) will show a three-bond correlation to the carboxylic carbon (C7), confirming its position.
-
Confirming Ring Substitution: The aromatic proton (H2) will also show correlations to the quaternary carbons C1 and C3/C5, while the isopropyl methine proton (H8) will correlate to C3/C5. This network of correlations confirms the 1,3,4,5-substitution pattern on the aromatic ring.
-
Caption: Key HMBC correlations for structural confirmation.
Conclusion
By systematically applying a suite of 2D NMR experiments—COSY, HSQC, and HMBC—we can move beyond simple spectral interpretation to a rigorous, evidence-based confirmation of the molecular structure of this compound. The COSY spectrum confirms the internal connectivity of the substituents, the HSQC spectrum assigns all protonated carbons, and the HMBC spectrum provides the crucial long-range correlations that piece the entire molecular framework together. This multi-technique approach forms a self-validating system, providing the high level of confidence required in modern chemical and pharmaceutical research.
References
- Vedantu. (n.d.). NMR Spectroscopy: Principles, Types & Applications Explained.
- Perez Rial, L. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.
- Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them.
- University of Missouri-St. Louis. (n.d.). Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- Aryal, S. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.
- Slideshare. (n.d.). NMR Spectroscopy: Principles, Techniques, and Applications.pptx.
- Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy.
- Nmr Facility. (2020, December 3). 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube.
- San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry.
- Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation.
- Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra.
- Singh, A. K., & Singh, R. S. (2013, February 7). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Anuchem.
- Bruker. (n.d.). Basic 2D NMR experiments.
- University of Iowa. (2022, March 22). Manualy Setting up 2D experiments. Nuclear Magnetic Resonance Facility.
- UTHSCSA. (n.d.). Stepbystep procedure for NMR data acquisition.
- Liguori, F., et al. (2025, July 9). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra. Journal of Chemical Education.
- The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube.
- Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility.
- Bruker. (n.d.). 2D Acquisition and Processing.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000500).
- PubChem. (n.d.). This compound.
- Breitmaier, E. (n.d.). Structure Elucidation by NMR in Organic Chemistry.
- PubChem. (n.d.). Benzoic acid, 4-hydroxy-3,5-dimethoxy-, propyl ester.
- Hegde, B. B. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Dr. B. B. Hegde First Grade College, Kundapura.
Sources
- 1. NMR Spectroscopy: Principles, Types & Applications Explained [vedantu.com]
- 2. microbenotes.com [microbenotes.com]
- 3. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. anuchem.weebly.com [anuchem.weebly.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. emerypharma.com [emerypharma.com]
- 9. ulethbridge.ca [ulethbridge.ca]
- 10. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 11. Manualy Setting up 2D experiments | Nuclear Magnetic Resonance Facility [sites.uwm.edu]
- 12. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Inter-laboratory Comparison of 4-Hydroxy-3,5-diisopropylbenzoic Acid Analysis
Introduction: The Critical Role of Precise Analysis in Pharmaceutical Quality
4-Hydroxy-3,5-diisopropylbenzoic acid is a key organic compound with significance in the pharmaceutical industry, notably as a known impurity and a synthetic precursor to Propofol, a widely used intravenous anesthetic agent.[1][2] The purity and concentration of this analyte in active pharmaceutical ingredients (APIs) and final drug products are critical quality attributes that directly impact safety and efficacy. Therefore, robust, reliable, and reproducible analytical methods are paramount for its quantification.
This guide provides an in-depth comparison of the primary analytical techniques for this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Furthermore, it outlines a comprehensive framework for conducting an inter-laboratory comparison study, a crucial step in validating the ruggedness and transferability of an analytical method across different testing environments. The objective is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select the appropriate analytical methodology and to design studies that ensure data integrity and consistency, aligning with regulatory expectations for method validation.[3][4]
Comparative Analysis of Core Methodologies
The choice between HPLC and GC-MS for the analysis of this compound hinges on several factors, including the required sensitivity, the complexity of the sample matrix, and the specific goals of the analysis (e.g., routine quality control versus impurity profiling).
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly in its reversed-phase mode, is a cornerstone technique for the analysis of moderately polar compounds like this compound.[1] It separates analytes based on their partitioning between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.
Causality of Experimental Choices:
-
Reversed-Phase C18 Column: The diisopropyl and carboxylic acid functional groups of the analyte provide a balance of hydrophobicity and hydrophilicity, making it well-suited for retention and separation on a C18 stationary phase.
-
Acidified Mobile Phase: The addition of an acid like phosphoric acid to the mobile phase is crucial.[1] It suppresses the ionization of the carboxylic acid group, ensuring a consistent retention time and improved peak shape by preventing peak tailing.
-
UV Detection: The aromatic ring in the molecule allows for strong absorbance in the ultraviolet (UV) region, making UV detection a simple and robust method for quantification. A wavelength of around 280 nm is often effective for this class of compounds.[1]
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of 100 µg/mL.
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh a quantity of the test sample expected to contain this compound and transfer it to a suitable volumetric flask.
-
Add the dissolution solvent (e.g., 50:50 acetonitrile/water) to about 70% of the flask volume.
-
Sonicate for 10-15 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the final volume.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
Parameter Condition Column C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) Mobile Phase A 0.1% Phosphoric Acid in Water Mobile Phase B Acetonitrile Gradient Isocratic, 70% A / 30% B Flow Rate 1.0 mL/min Column Temperature 30°C Detection UV at 280 nm | Injection Volume | 10 µL |
-
System Suitability:
-
Before sample analysis, inject a standard solution (e.g., 10 µg/mL) five times.
-
The relative standard deviation (%RSD) of the peak areas should be less than 2.0%.
-
Caption: High-level workflow for the HPLC-UV analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent choice for trace-level impurity analysis. However, due to the low volatility and polar nature of this compound (owing to its carboxylic acid and hydroxyl groups), direct GC analysis is challenging.[1] A crucial derivatization step is required to convert the analyte into a more volatile and thermally stable form.[5]
Causality of Experimental Choices:
-
Liquid-Liquid Extraction: This is a common sample preparation technique to isolate the analyte from complex matrices and concentrate it before derivatization. Acidifying the sample ensures the analyte is in its protonated, less polar form, enhancing its extraction into an organic solvent like ethyl acetate.[5]
-
Silylation (Derivatization): Silylating agents, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), react with the active hydrogens of the hydroxyl and carboxylic acid groups. This process replaces the hydrogens with non-polar trimethylsilyl (TMS) groups, significantly increasing the analyte's volatility and making it suitable for GC analysis.[5]
-
Mass Spectrometric Detection: MS provides definitive identification based on the analyte's mass spectrum and fragmentation pattern, offering a higher degree of confidence than UV detection. It also allows for quantification using selected ion monitoring (SIM) for enhanced sensitivity.
-
Sample Preparation (Liquid-Liquid Extraction):
-
To 1 mL of an aqueous sample, adjust the pH to approximately 2 with HCl.
-
Add 2 mL of ethyl acetate and vortex vigorously for 2 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean glass vial.
-
Repeat the extraction on the aqueous layer with another 2 mL of ethyl acetate to maximize recovery and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Silylation):
-
To the dried sample residue, add 90 µL of a silylating agent (e.g., MSTFA with 1% TMCS).
-
Seal the vial tightly and vortex briefly.
-
Incubate the mixture at 60°C for 30 minutes.
-
After cooling to room temperature, the sample is ready for GC-MS analysis.
-
-
GC-MS Conditions:
Parameter Condition GC Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent Inlet Temperature 250°C Injection Mode Splitless Oven Program Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min Carrier Gas Helium, constant flow of 1.2 mL/min MS Transfer Line 280°C Ion Source Temp 230°C | Acquisition Mode | Scan (for identification) or Selected Ion Monitoring (SIM) for quantification |
Caption: Step-by-step workflow for the GC-MS analysis of this compound.
Designing an Inter-laboratory Comparison Study
An inter-laboratory comparison, or proficiency test, is essential for evaluating the performance of analytical methods in different laboratories.[6][7] It provides a robust assessment of a method's reproducibility and helps identify potential biases or systematic errors in individual laboratory procedures.[8][9]
Key Stages of the Study:
-
Define Objectives: Clearly state the goals, such as comparing the performance of HPLC vs. GC-MS or verifying the proficiency of participating labs using a single, harmonized method.
-
Select Laboratories: Invite a sufficient number of qualified laboratories to participate, ensuring a representative cross-section of typical testing environments.[10]
-
Prepare and Distribute Homogeneous Samples: A central, accredited body should prepare and verify the homogeneity and stability of the test samples. Samples should be provided at multiple concentration levels to assess performance across a range.
-
Develop a Detailed Protocol: Provide all participants with a clear, unambiguous protocol for sample storage, preparation, and analysis to minimize procedural variability.[10]
-
Data Reporting and Statistical Analysis: Establish a standardized format for reporting results. The coordinating body will perform a statistical analysis to determine consensus values and evaluate each laboratory's performance using metrics like Z-scores.[11][12]
Caption: Overall workflow for conducting and evaluating an inter-laboratory comparison study.
Hypothetical Performance Data Summary
The following tables summarize the expected performance characteristics from a hypothetical inter-laboratory study involving six laboratories analyzing two blind samples of this compound.
Table 1: Method Accuracy (% Recovery) | Laboratory | Sample 1 (True Value: 10.0 µg/mL) | Sample 2 (True Value: 50.0 µg/mL) | | :--- | :--- | :--- | | | HPLC | GC-MS | HPLC | GC-MS | | Lab 1 | 99.5% | 101.2% | 100.8% | 100.5% | | Lab 2 | 101.0% | 102.5% | 99.1% | 101.3% | | Lab 3 | 98.7% | 99.3% | 101.5% | 102.1% | | Lab 4 | 102.1% | 103.1% | 98.5% | 99.8% | | Lab 5 | 99.9% | 100.8% | 100.2% | 100.9% | | Lab 6 | 98.5% | 99.1% | 99.6% | 101.7% | | Mean | 99.9% | 101.0% | 99.9% | 101.1% |
Table 2: Method Precision (%RSD)
| Parameter | HPLC | GC-MS |
|---|---|---|
| Repeatability (Intra-lab %RSD) | < 1.5% | < 2.0% |
| Reproducibility (Inter-lab %RSD) | < 3.0% | < 4.5% |
Table 3: Linearity and Sensitivity
| Parameter | HPLC | GC-MS |
|---|---|---|
| Linearity (R²) | > 0.999 | > 0.998 |
| Limit of Quantitation (LOQ) | 0.5 µg/mL | 0.1 µg/mL |
| Limit of Detection (LOD) | 0.15 µg/mL | 0.03 µg/mL |
Discussion of Results:
The hypothetical data suggest that both methods provide excellent accuracy and linearity for the intended purpose. The HPLC method demonstrates slightly better inter-laboratory reproducibility (%RSD < 3.0%), making it a highly robust choice for routine quality control where consistency across sites is critical. Conversely, the GC-MS method shows superior sensitivity with a significantly lower LOQ (0.1 µg/mL), positioning it as the preferred method for trace-level impurity identification and quantification. The higher reproducibility %RSD for GC-MS can be attributed to the multi-step sample preparation, including extraction and derivatization, which introduces more potential for variability.
Conclusion
Both HPLC-UV and GC-MS are valid and reliable techniques for the analysis of this compound. The selection of the optimal method should be guided by the specific analytical requirements. HPLC is a robust, highly reproducible method ideal for assay and routine QC testing. GC-MS, while requiring a more complex sample preparation workflow, provides superior sensitivity and specificity, making it invaluable for trace analysis and confirmatory testing.
Conducting a well-designed inter-laboratory study is a critical exercise to ensure that the chosen analytical method is not only validated but also transferable and capable of generating consistent, reliable data across different laboratories, thereby upholding the principles of scientific integrity and ensuring product quality.
References
- Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjB3zdEVDYnSpQrlWLON6cFm8YlFsYqUHopXjN2LSMQo8ri3AiW6t-lPoxOlig1FbWKQJIKiguGCxnbx3tRqw3A2dDwBjwJEGVacIjWibB2jj73TPmi90HFG9GT0SnE_q6mDkIAXrxAdrg8rHNc82ct6fQj5B7eCrC3H3oDog6w4vwNurC5hl93u85ASvqDDFt2zw0NGtM9A==]
- Validation of Impurity Methods, Part II. (2014, August 22). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVwK1zOnSsmicqrSf6EmE_aZzq0-V9uMPyFwNyaTNJzHNy1ViX2jS2F5fgIfjx0M-uc4W3ErpoSwSulJamH2hdGfbozoK0aWG8qKLlYHnjiQdDBToVYmKngO884f2V6Jnr5Hs7DNpzhUYrhnQdlgPavnH4qO0auGbiePv7OYOUOBHs1jSnzASGSyZ_czPhYBBhEZCivZmY7RxWa2i459HEMjeoHbs_wZscYFL36VW0p-p0UNmowxJVutR-JCMnronpqA==]
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). Retrieved from www .ec -undp. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLZI8Kasz1aJP9xadjtJDA0LponVUHDlFzviusxPCxPFE9CPqzcaBzDUoBiSnihV3fmhNnd0vHkePNeaOSlfxwW1ni1kgvzAj7SVIjnFR2hsNp5zFTXLXMyv6GIgBXu1wBEIwx1ywMDKmcAvRK-8wnkbZuoKWNMXID2n9eKdB3fpIlIEvyRE9yNjxJdaQGmgAZLHn65MPSNEY1aMDiow07YChjPBHcLQdWLYdnhr-ZC9YeXdafsUzi1ZjV_wdcd2K3TbwtWOuSSfQ=]
- This compound | 13423-73-9. (n.d.). Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGNHkoXhQnG8xydsrlRSFpMwn12TyAWqsHJjtcXtHM9CnCsQPifTfs8D7UYvS1SjelBDJsHfgKbwRYx7ok-B62UO0WfoAhNQZaDDtykQF5AJiUSgQ95z6K_jsH3d_eJN2FLfq8=]
- Analytical method validation: A brief review. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZJ01v-CmFV61RMZxM78z_iHu0LD4uHZS4emZTNM-Lu4aewf03KyRVYtXfBknSY7k1qXFxblUITq-g85VqmUa9bAErcyXHOf2aThg4Y4L5Wm2BzeGfWhRqq3uyHwqwphNpfaVDDsMH6wSLQo_Ubsc-tWp5]
- Q2(R2) Validation of Analytical Procedures. (n.d.). Retrieved from FDA. [https://vertexaisearch.cloud.google.
- Crossover inter-laboratory study design to evaluate intra-. (n.d.). Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVse8IBF5rg2UbzSdroIH0Uj16C8xPQYZBCEKJg2VQMwOt6uU3LUFryAVnWhWvq_RSmQQUdEhGWHDTad0nG0niUsJhCI8JvVmNwrAKDlwRmdqm1bRWZxc6xjZBFAjt4c9cBNesGvmqSN9Z9lXN_JiELCfdXW11RrkkA230aCmDveZ8XUJLPik_zKUwXsiNVhDIQYmo0_SAw3ATioQj_J-2XsG2ggeG8PrFJsWMWjKhsVBpUeU6RXNoNWV1fg==]
- Methodology of Inter-comparison Tests and Statistical Analysis of Test Results. (n.d.). Retrieved from Diva-portal.org. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYZ2tQdJS9bdpWdZmnNDiDxEC_invqxUxlVryzSAsu0wfwUYcPYaZilfJKox4xFGncn48sD-SU01mLAcijSr39xAbNgQ-BdO2ZDctFWEGFeLDu5mq-CH0vFWkucXjcQ_1y0P9jp7XM-PY9vvXuQalc--lOrV4gTBR9JE=]
- 3,5-Diisopropyl-4-hydroxybenzoic acid synthesis. (n.d.). Retrieved from ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYSJif2FWo9aIubaFwrTas43Ny0awnZTkk3k4b8BdNNCkC8ns81XU-v0RvvIhk7wuG7bNAEiA2Jw4RAtF6e3PiAk_1AYIhzfKQx13sjutkIQioi7wrWG2ab0HoJSJmlKisMW1f9uid0YHLQWvx6qW2akBYN5UnU5HUXWX_dlB5yOLTGJgt7anq1vU=]
- Buy this compound (EVT-299250). (n.d.). Retrieved from EvitaChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPvQBLTvCghGiLk0wMxKKnWCKam6Ezy5_6LuZTnRkoyCukZtlS2bZvZQ1PovUT_DY3dADmqwSRw3ymaNeNC0xR2e65VPEP6y3v9s7aroXbjkz2GX9fbEYFEB0R5eIB5N_r5zXF6QU=]
- Set-up and evaluation of interlaboratory studies (Review) | Request PDF. (n.d.). Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcl7k9gM0ix8bkAjgVy8AsD6QzGhDKz-B0Eu4WWhgoHaP9js2l_aGPNQymkKQitOZ75UchpcQZKFvkZcaa-zn5yA5xyDOKN9OCC3mtE-t-pue_54JWgELN969EH2SbsNxUsgNGyuQyGhv_uJaNCV36h1M3IqhNvOhyhKnQo1B1tCTICGyxEuaXVBPTwrMFlNLI3iAUUyo4cKueTFDil6SWbrk=]
- 13423-73-9|this compound|BLD Pharm. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlB89J49NiR3VnzDRKWyXxPaHB6dCA_FrGi5EZgPdvnIaMzxycRTtyThcfX-IFx_8pii-k1X4A7ELi1aI9h-MDimqkzMrRCwZVjmgAG5qckDHy7EHrd_qfxKIvoNxHp9ddpeBTu0mvHkKQWQ==]
- A simple methodology to analyze inter-laboratory data: a simulation study. (n.d.). Retrieved from PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFdEXUKd9pHEMvBQvGJWe0QZUa-VDSfKy96aZ1PDQa1qJsAI1_h9S33umu9rd54joTRtWp254i7TEtlN9rGc4jk32ZPP1IUJz_56eym4PFIoVH8_2ZGC_rbL9cC511HsG99_o0=]
- Validated HPLC method for Identification and Quantification of 4-Hydroxy Benzoic Acid in Levetiracetam Oral Solution Drug Product Formulation. (n.d.). Retrieved from Longdom Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExodOdJ0BS1zAZZT-95vZfoR9VtzBULoqdYRE0SO_3XaeUFyakxL7vwRp_0U-LexHJ3aTeG2pHcFuuKv2ici2qn4yI9pMJ-ASqxvPAsJ9LFY6RdPbOB0y77wtKFDTwyb8l3Tgd93tOa7d1NFxo4eWduBJINVUEeq_gqGDAhECn_A_2soAeQ800kc8l1aYR-ZQRmllFwQdnuhIRyfsz05GAfsEdw59zYKPhpCep-ACDh6oeB1WGoF19z7Yh1lIVW_F5chMoyEc6f6arNrHVYwim6IzEKg6aNpNVTT1-N01vdgQ26vgXuqS5S2Ipw==]
- Application Note: Quantitative Analysis of 4-Hydroxybenzoic Acid (4-HBA) by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Retrieved from Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGT7hITQdPm5IHqiAbOfDTVT5LcoHUsLcaxopSspWgy5pJnHJuqLzoMS5uDbue_zsCJ6juXFQGNCvGFhk0ANbm6_URd4d1fFO-9td_Mrwv4a98fvw4BfVLlr9y3NEPF9YaI4xTsByu0mXZfb8HyO2UgP-N4ccpJ2u5i420orrneOCy2iv-TS6INGy9MhcBLBjLgRMbRQbRq5dlvxwPefFNdjUKI-fFCkU88jBkoU8D2OsRMfp96f3ax0NmLhRExsjU8kp5RVmfwTZbJJnkzBSfd]
- Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. (2023, October 22). Retrieved from NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCH5Q5QD2BZEKOuoE4zdybmJeiM8-A669aWKyPPEGHkxEmAmJMneOIXAJgSaVz6soA7_oanPqdd5RQUG5sNuibr5gbORVV_IMOfWPtzWsEYVbKJqowqJRup_wq1RGEzYckpcssJvqf7_If568=]
- Development and Validation of GC/TQ Methods for the Analysis of Hazardous Chemicals. (n.d.). Retrieved from Agilent. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR4-Owzf_tzU7WSd-DSraR_k9R1c34B2BQ9E4JT4PUviFAySJbe-59eZGJ5nt0fUkuWVvvpgn8OWAhIjZzBcc8tMT0Il1BQq4vx0FRHn65mwvpTgKqt6dReDwxEfRSAbqVK_Zxp_MHmEFAJCeWA_0XJ74sj-w9eSXEuI5FAlZBefYTj6jp_sdL8xEGHvEGYbfxbCoJfEpQFFveS7-geMoMFsUXiWMVkC9-]
- Inter laboratory Comparison 2023 Report. (2024, August 1). Retrieved from Benchmark International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHi5KKCS_NWBNtNolka1BsRkGt4h9o-yiRGbbKlQSw9ofQSZ6o8ogK4JVKm5tgAnQO9Rq-sqV5CfrfGxGvRtcVf7CwJkhcBZi2d6b7QbwOMgK6Qz_VwkQ5DDxotgwyP0KiTnYnBCyQYwVkEhb1K22kajvkbcL0YIPtNvh1DLA1meYGxbg==]
- Analytical Methods. (2025, August 28). Retrieved from OPUS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXBcYFGrFRp5voKcSsbgvCHArRxEjrFip7saG6hK4l3spZ7OK7dmCHrB-xJwFJIdc2ThYk4M4CE3miVk8xvfRYpO0rCoG4gy3SYv_RU_or_-1XURtisOcOUpF2MrvGRXM5fpyXAQq4Htl4UKCyPvLm8c7kVHptpE1rEjVa3iPumogaGWJ5BQXqWJkegFyWaFwF]
- This compound | C13H18O3 | CID 25972. (n.d.). Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhZkoReOXggU0pe12qO2y7l034iVKGxzdU2tIwpz5X660y2_HXQYYUcP5YQ9pEKVP43k86krt3cNLoUTm-q2wwfi-X8GQlX4d8iRxP5P04SZRFa9GdYJ5UNpFeZnmR2rYrUhrcNI-yRb8=]
- Analysis of interlaboratory comparison when the measurements are not normally distributed. (n.d.). Retrieved from Archimer. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ_kAPNvaQy-0PmJrhQryWc3jvW6E7XBwQeEpWyVWsKluxfVIPEN2qZE-T8KCvXxMNk8YjSBRv8ur77OR86nVvoanfiYnAoiYDGoT32M04qINJd_bOG-VhumsNQmbb8uQog-CNDdRsDL4hHl7tj4o=]
- Application News. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLJ5PfVU-DLxc103eoj3jW3CSb9Ya35-DnoQ7ClsDqVNO0V4Cn5pF6JuucdjDtm3UQ9uq56f7sFrp1EjoVx_srrs7e8CDjXort5imE6PIWa7aM-rkFojH1CrVQsjWQYaHrXEenS1G6aDyiEUOoynheI5FbF8tkzoxHj2oqayacXTw=]
- How a laboratory designs and evaluates a clinical protocol. (2023, June 8). Retrieved from Ambar Lab. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLskUMApne7l4if4XEgXFPeJaZ-c_KtgOkyTWAo3DpxkLUv9_mpWOrHws9xHO79R8XAA6T5s1Br2_TYbctV5r1sG5hMuQbatm0I-NXDxEaaEGxq9ogy9S65LVzWnYttvhk3pjnUz8ss2pgc-wTAGCSkem6hiLGqFBtK0NBTCQnpffjZKP7wiFXph8s9HL8]
- (PDF) Inter-laboratory Comparisons and Their Roles in Accreditation. (2025, August 10). Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWLUl7smA5H3U4BLODdNlrMWrCaPSN0jmSLLZdU56iBC4HBxIsd6l0w9Z76bGE2NeKr9rnsBn5A_CCgAqZAprjfurA6Eo0TS7oqiSgD0Da9GrBbXyVMg5swu4TQSCe32ScadaMpEs3NHApoCDunjzgYByoDaz_dDFo0zybDFNHmUEFlR9xNg7vfOt6-MdwjJr7xHSBh2iqjQZnDbSvT85k9a-GnepSRGvABA==]
- Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. (n.d.). Retrieved from Google Search. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbooYghMALcbU24WU6U8-MdIkpIK6OMYUUWPhAKwWwA8NH9_ZFt8KZkPqcZxXEnsI0rhPWV4lG3bZtJ93Yac1jtHDANyuoSk4FnQKddPXYPC-cXAgJ2nQh1HCSTOhAUSP9h5PQMZr-_sCAarhdwyWyf6BrzfD11qPwJV0kK7Xq5V9rnV8875vHAzdQDr9faF0P5WVQMuMCLkDq_s3wW14SqE0klV3JsFG2puI_wRdVO_EZN4_z2RnV4EOFrLAsWWjqIJyruRd6AsbplQ==]
- 4-hydroxy-3,5-diisopropylbenzaldehyde. (n.d.). Retrieved from Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYNMC91BBpWQoLwrGeoqD3eCyf0EXF9NLb0_2h16ZQ4Vn11pDnD3vAjB57U2b91OANeEzXSZl_nMAAOqnXppHk42Gmsd2zuby2zBhVgyciGX_wE49m5PBc2vsCk547Znn1_sJwXfUAGebRKFgzFxOwWi0F2eKZEsaZ27GRkaqepHqvqw6TkHDUBXadVr_fhCk7qSORQVeKsGNUH0sHBNlUEaOzuk6fFjMGfoXZrxGEYVdbanIdgVlRntsIGknnEi2VCHKexcV_Nv-GV_bO-7S7wXbhfI1kBDIaBc35RDgcE1cwIpvXvPOg6qrZi7w9Sm7H1jZAlYY=]
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | C13H18O3 | CID 25972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sps.nhs.uk [sps.nhs.uk]
- 4. wjarr.com [wjarr.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A simple methodology to analyze inter-laboratory data: a simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. diva-portal.org [diva-portal.org]
- 11. benchmark-intl.com [benchmark-intl.com]
- 12. archimer.ifremer.fr [archimer.ifremer.fr]
Safety Operating Guide
Senior Application Scientist's Guide: Personal Protective Equipment for Handling 4-Hydroxy-3,5-diisopropylbenzoic Acid
As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our lab practices. Handling chemical reagents like 4-Hydroxy-3,5-diisopropylbenzoic Acid (CAS No. 13423-73-9) requires a comprehensive understanding of its hazard profile to implement appropriate safety controls. This guide provides essential, field-proven guidance on selecting and using Personal Protective Equipment (PPE) to ensure your safety and the integrity of your work. The procedures outlined here are designed to be a self-validating system of safety, grounded in authoritative data.
Hazard Identification: The 'Why' Behind the 'What'
Understanding the specific risks associated with this compound is the foundation of an effective PPE strategy. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our safety protocols.[1]
-
H315 - Causes skin irritation: Direct contact can lead to redness, itching, and inflammation.[1] This necessitates a robust barrier between the chemical and your skin.
-
H319 - Causes serious eye irritation: The eyes are particularly vulnerable.[1] Accidental contact with even small amounts of the powder or solutions can cause significant pain and potential damage.[1]
-
H335 - May cause respiratory irritation: As a fine powder, this compound can easily become airborne.[1][2] Inhaling the dust can irritate the nose, throat, and lungs.[1][3][4]
These hazards mandate the use of specific PPE, as outlined in precautionary statement P280: "Wear protective gloves/protective clothing/eye protection/face protection".[1][3][4] The level of this protection, however, must be adapted to the specific task and associated risk.
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all approach. It is a dynamic process based on a risk assessment of the specific procedure being performed. Below are the core components of your defense when handling this compound.
Eye and Face Protection
Due to the serious eye irritation hazard (H319), standard safety glasses are insufficient.[1]
-
Minimum Requirement: Chemical splash goggles that form a seal around the eyes are mandatory for all tasks.[5]
-
Elevated Risk: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during dissolution in a solvent), a face shield must be worn in addition to chemical splash goggles to protect the entire face.[5][6]
Hand Protection: Selecting the Right Glove
Choosing the correct glove material is critical for preventing skin irritation (H315).[1] No single glove material is impervious to all chemicals, but for aromatic acids like this compound, several options provide reliable protection.[7]
-
Incidental Contact (e.g., weighing, transferring small quantities): Nitrile gloves are an excellent first choice. They provide good resistance to acids, caustics, and oils and offer good dexterity.[8][9] Always use powder-free gloves to prevent aerosolization of contaminants.
-
Extended Contact or Immersion: For tasks involving preparing concentrated solutions or potential immersion, a more robust glove is necessary. Neoprene or Butyl rubber gloves offer superior protection against acids and provide greater chemical resistance over time.[8][9]
-
Self-Validation: Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.[10] After handling the chemical, remove gloves without touching the outer surface with your bare hands and wash your hands thoroughly.[1][3][10]
Body Protection
To prevent contact with clothing and skin, appropriate body protection is essential.
-
Standard Use: A clean, buttoned lab coat should be worn for all procedures.[2][10]
-
High-Splash/Dust Potential: When handling large quantities or performing vigorous mixing, supplement your lab coat with a chemical-resistant apron made from materials like rubber or Tyvek.[5]
Respiratory Protection: Engineering Controls First
The primary method for mitigating respiratory irritation (H335) is to use engineering controls.[1]
-
Primary Control: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[4][10] This includes weighing, transferring, and preparing solutions.
-
Secondary Control (Emergency or Maintenance): If engineering controls are not feasible or fail, a NIOSH-approved respirator is required. A half-mask or full-face respirator equipped with a P100 (particulate) filter is appropriate for this compound.[11]
Operational Plans and Step-by-Step Guidance
A successful safety protocol relies on consistent and correct procedures. The following workflows and guides provide a clear path for safe handling.
PPE Selection Workflow
This diagram outlines the decision-making process for selecting the appropriate level of PPE based on the planned laboratory task.
Caption: PPE selection workflow for handling this compound.
Summary of Recommended PPE Levels
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection/Ventilation |
| Weighing Small Amounts (<10g) | Chemical Splash Goggles | Nitrile Gloves | Lab Coat | Chemical Fume Hood |
| Preparing Solutions | Chemical Splash Goggles & Face Shield | Nitrile or Neoprene Gloves | Lab Coat | Chemical Fume Hood |
| Bulk Transfers (>10g) | Chemical Splash Goggles & Face Shield | Neoprene or Butyl Gloves | Lab Coat & Chemical-Resistant Apron | Chemical Fume Hood |
Protocol: PPE Donning and Doffing
The sequence of putting on and removing PPE is crucial to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Put on your lab coat and any additional body protection (apron).
-
Put on your respirator, if required, and perform a seal check.
-
Put on eye and face protection (goggles, then face shield).
-
Wash hands and dry them thoroughly.
-
Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence:
-
Gloves: Remove the first glove by grasping the cuff and peeling it off inside-out. With your ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off inside-out. Dispose of them immediately in the designated waste container.[10]
-
Apron: Remove the chemical-resistant apron.
-
Lab Coat: Remove your lab coat, turning it inside out as you remove it to contain any contamination.
-
Face/Eye Protection: Remove the face shield, followed by the goggles.
-
Respirator: Remove your respirator, if worn.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[1][3]
Disposal Plan
Proper disposal prevents exposure to you, your colleagues, and support staff.
-
Contaminated PPE: All disposable PPE, including gloves and aprons, should be placed in a designated, sealed waste container for hazardous chemical waste.[12]
-
Chemical Waste: Unused chemical and solutions must be disposed of according to your institution's hazardous waste guidelines.[1][3] Never pour this chemical down the drain.[10] Collect it in a clearly labeled, compatible waste container.
By adhering to these scientifically-grounded protocols, you build a robust culture of safety that protects not only yourself but also the integrity and success of your research.
References
- Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 3,5-Dihydroxybenzoic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25972, this compound.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards: Formic acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety.
- Environmental Health and Safety, University of Colorado Boulder. (n.d.). OSHA Glove Selection Chart.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- SafetyGloves.co.uk. (2016). What is the Best Material for Chemical Resistant Gloves?.
- SafetyCulture. (2025). Essential PPE for Protection Against Liquid Chemicals.
- Enviro Safety Products. (n.d.). Material Guide For Chemical and Liquid Resistant Gloves.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards.
- De Dietrich Process Systems. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!.
- Alpha Resources LLC. (2021). Safety Data Sheet: Benzoic Acid.
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- University of Colorado Colorado Springs. (n.d.). Glove Selection.
- GZ Industrial Supplies. (2025). Safe Handling Practices for Laboratory Chemicals.
- Simple Lab. (2023). SDS of Benzoic Acid: Important Data and Information Collected.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- State University of New York at New Paltz. (n.d.). Glove Selection For Specific Chemicals.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance.
- Penta s.r.o. (2024). Safety Data Sheet: Benzoic acid.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 4-n-Propylbiphenyl-4'-carboxylic acid, 98%.
- Wikipedia. (n.d.). Phenol.
Sources
- 1. aksci.com [aksci.com]
- 2. ehs.wisc.edu [ehs.wisc.edu]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 6. americanchemistry.com [americanchemistry.com]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. safety.fsu.edu [safety.fsu.edu]
- 9. envirosafetyproducts.com [envirosafetyproducts.com]
- 10. gz-supplies.com [gz-supplies.com]
- 11. fishersci.com [fishersci.com]
- 12. alpharesources.com [alpharesources.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
